molecular formula C13H23NO4 B071292 Tert-butyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate CAS No. 175213-46-4

Tert-butyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate

Cat. No.: B071292
CAS No.: 175213-46-4
M. Wt: 257.33 g/mol
InChI Key: ADFSCQGCEAKLOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C13H23NO4 and its molecular weight is 257.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO4/c1-13(2,3)18-12(16)14-7-5-10(6-8-14)9-11(15)17-4/h10H,5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADFSCQGCEAKLOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70363831
Record name tert-Butyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70363831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175213-46-4
Record name tert-Butyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70363831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to Tert-butyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate: Synthesis, Characterization, and Applications in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Tert-butyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate is a bifunctional organic compound of significant interest to the pharmaceutical and life sciences industries. Characterized by a piperidine scaffold functionalized with a methoxycarbonylmethyl group and a tert-butoxycarbonyl (Boc) protected nitrogen, this molecule serves as a versatile and high-value building block in organic synthesis. Its structural features—a stable yet readily deprotected amine and a modifiable ester group—make it an ideal intermediate for constructing complex molecular architectures. This guide provides an in-depth analysis of its chemical properties, a validated synthesis protocol with mechanistic insights, and a detailed exploration of its critical applications, most notably as a linker component in the development of Proteolysis Targeting Chimeras (PROTACs).

Introduction to a Versatile Piperidine Scaffold

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of approved pharmaceutical agents due to its ability to confer favorable pharmacokinetic properties such as improved solubility and metabolic stability. This compound, also known by synonyms such as Methyl 1-Boc-4-piperidineacetate, leverages this core structure.[1][2]

Its utility is rooted in two key functional groups:

  • The N-Boc Group: The tert-butoxycarbonyl group serves as an essential protecting group for the piperidine nitrogen. This group is exceptionally stable under a wide range of reaction conditions, yet it can be selectively and cleanly removed under acidic conditions (e.g., with trifluoroacetic acid) to reveal the secondary amine for subsequent functionalization.[3] This orthogonal control is fundamental in multi-step synthetic campaigns.

  • The Methyl Acetate Side Chain: The ester functionality provides a reactive handle for various chemical transformations. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, or it can participate in other C-C bond-forming reactions.

This dual functionality makes the molecule a cornerstone intermediate for building complex libraries of compounds for drug screening and for the targeted synthesis of advanced pharmaceutical ingredients.

Physicochemical and Spectroscopic Profile

Accurate identification and quality control are paramount in chemical synthesis. The following tables summarize the key physical properties and expected spectroscopic signatures for this compound.

Physicochemical Properties
PropertyValueSource(s)
IUPAC Name This compound[2]
CAS Number 175213-46-4[2][4]
Molecular Formula C₁₃H₂₃NO₄[2][4]
Molecular Weight 257.33 g/mol [2][4]
Appearance Colorless to light yellow liquid[1]
Solubility Soluble in organic solvents (e.g., chloroform, DMF, diethyl ether); insoluble in water.[1]
Expected Spectroscopic Signatures

While experimental data can vary slightly based on instrumentation and conditions, the structural features of the molecule lead to predictable spectroscopic signals.

TechniqueExpected Observations
¹H NMR Signals corresponding to the tert-butyl protons (~1.4 ppm, singlet, 9H), piperidine ring protons (complex multiplets, ~1.1-2.8 ppm), the methylene protons of the acetate side chain (~2.2 ppm, doublet), and the methyl ester protons (~3.6 ppm, singlet, 3H).
¹³C NMR Resonances for the tert-butyl carbons (~28 ppm), the Boc carbonyl carbon (~155 ppm), the ester carbonyl carbon (~172 ppm), the methoxy carbon (~51 ppm), and distinct signals for the carbons of the piperidine ring.
Mass Spec (ESI-MS) A prominent ion peak corresponding to the protonated molecule [M+H]⁺ at m/z 258.17, confirming the molecular weight.

Synthesis and Mechanistic Considerations

Strategic Approach: Esterification

A robust and widely applicable method for synthesizing this compound is the Fischer esterification of its corresponding carboxylic acid precursor, 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)acetic acid (CAS 157688-46-5).[5][6][7] This approach is favored due to the commercial availability of the starting acid and the straightforward, high-yielding nature of the reaction.

The causality behind this choice is clear: the reaction proceeds by protonating the carbonyl oxygen of the carboxylic acid, which activates the carbonyl carbon towards nucleophilic attack by methanol. The Boc-protected nitrogen remains unreactive under these mildly acidic conditions, ensuring the integrity of the core structure.

Synthesis Workflow Diagram

start_material 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)acetic acid reagents Methanol (Solvent & Reagent) Catalytic H₂SO₄ start_material->reagents product This compound reagents->product caption Fig 1. Fischer Esterification Workflow. cluster_0 cluster_1 TP Target Protein PROTAC PROTAC TP->PROTAC binds Ternary Ternary Complex (TP-PROTAC-E3) E3 E3 Ligase E3->PROTAC binds PolyUb Poly-ubiquitination Ternary->PolyUb E3 ligase is activated Ub Ubiquitin Ub->PolyUb Proteasome Proteasome PolyUb->Proteasome degradation signal Degradation Protein Degradation Proteasome->Degradation caption Fig 2. Generalized PROTAC Mechanism.

Sources

Tert-butyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate structure and properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Tert-butyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate

Abstract

This compound, also known as Methyl 1-Boc-4-piperidineacetate, is a pivotal bifunctional molecule widely employed in medicinal chemistry and organic synthesis. This guide provides a comprehensive overview of its structure, physicochemical properties, spectroscopic profile, synthesis, and applications. With a piperidine core protected by a tert-butoxycarbonyl (Boc) group and a methyl ester side chain, this compound serves as a versatile building block for constructing complex molecular architectures. Its utility is particularly pronounced in the development of novel therapeutics, including its role as a scaffold and a key component in PROTAC (Proteolysis Targeting Chimera) linkers. This document is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this high-value chemical intermediate.

Introduction and Strategic Importance

The piperidine ring is a privileged scaffold in drug discovery, appearing in a vast number of approved pharmaceuticals due to its ability to confer favorable properties such as improved solubility, metabolic stability, and target affinity. This compound combines this essential heterocyclic core with two orthogonal functionalities, making it a strategically important intermediate.

  • The Boc Protecting Group: The tert-butoxycarbonyl (Boc) group on the piperidine nitrogen provides robust protection under a wide range of reaction conditions, yet it can be removed cleanly under mild acidic conditions. This allows for sequential and controlled functionalization of the nitrogen atom.

  • The Methyl Ester Side Chain: The 2-methoxy-2-oxoethyl group at the 4-position offers a reactive handle for various chemical transformations. The ester can be hydrolyzed to the corresponding carboxylic acid, reduced to an alcohol, or used in coupling reactions, providing a gateway to diverse molecular modifications.

The combination of these features in a single molecule allows for a modular approach to synthesis, enabling the systematic exploration of chemical space in drug development programs.

Chemical Identity and Physicochemical Properties

A precise understanding of the compound's fundamental properties is critical for its effective use in a laboratory setting.

  • IUPAC Name: this compound[1]

  • Common Synonyms: Methyl 1-Boc-4-piperidineacetate, N-Boc-piperidin-4-yl-acetic acid methyl ester, 4-Methoxycarbonylmethyl-piperidine-1-carboxylic acid tert-butyl ester[1]

  • CAS Number: 175213-46-4[1]

The key physicochemical properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₃H₂₃NO₄[1][2]
Molecular Weight 257.33 g/mol [1][2]
Appearance Colorless or light yellow liquid[3]
Solubility Soluble in organic solvents (chloroform, DMF, diethyl ether); insoluble in water.[3]
Canonical SMILES CC(C)(C)OC(=O)N1CCC(CC1)CC(=O)OC[1]
InChIKey ADFSCQGCEAKLOE-UHFFFAOYSA-N[1]

Synthesis and Mechanistic Rationale

The most direct and common synthesis of this compound involves the esterification of its corresponding carboxylic acid precursor, 1-Boc-piperidine-4-acetic acid. This method is reliable and scalable, making it suitable for both academic research and industrial production.

Experimental Protocol: Fischer Esterification

This protocol describes the synthesis via a classic Fischer esterification, chosen for its simplicity and use of inexpensive reagents.

  • Reagent Preparation: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-Boc-piperidine-4-acetic acid (1.0 eq).

  • Dissolution: Add anhydrous methanol (MeOH) in sufficient volume to fully dissolve the starting material (approx. 5-10 mL per gram of acid).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄, approx. 1-2 mol%) to the stirring solution. The addition is exothermic and should be done slowly.

  • Reaction: Heat the mixture to reflux (approx. 65°C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting acid spot.

  • Quenching and Neutralization: After cooling to room temperature, slowly pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This step neutralizes the acidic catalyst and any unreacted starting material.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with a suitable organic solvent, such as ethyl acetate (EtOAc) (3 x volume of aqueous layer).

  • Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The resulting crude oil is often pure enough for subsequent steps. If necessary, further purification can be achieved by column chromatography on silica gel.

Causality Explanation: The use of a strong acid catalyst (H₂SO₄) is essential to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and making it susceptible to nucleophilic attack by methanol. The reaction is driven to completion by using methanol as the solvent, which acts as both the nucleophile and the medium, pushing the equilibrium towards the product side according to Le Châtelier's principle.

Synthesis_Workflow Start 1-Boc-piperidine- 4-acetic acid Reaction Reaction (Reflux, 4-6h) Start->Reaction Add Reagents Methanol (Solvent/Reagent) Sulfuric Acid (Catalyst) Reagents->Reaction Add Workup Quench (NaHCO₃) Extraction (EtOAc) Reaction->Workup Cool Purification Dry (Na₂SO₄) Concentrate Workup->Purification Process Product tert-butyl 4-(2-methoxy- 2-oxoethyl)piperidine- 1-carboxylate Purification->Product Isolate Application_Workflow Start tert-butyl 4-(2-methoxy- 2-oxoethyl)piperidine- 1-carboxylate Step1 Acidic Deprotection (e.g., TFA) Start->Step1 Intermediate1 Piperidine Intermediate Step1->Intermediate1 Step2 Amide Coupling 1 (R¹-COOH, EDCI) Intermediate1->Step2 Intermediate2 N-Functionalized Intermediate Step2->Intermediate2 Step3 Ester Hydrolysis (LiOH) Intermediate2->Step3 Intermediate3 Carboxylic Acid Intermediate Step3->Intermediate3 Step4 Amide Coupling 2 (R²-NH₂, HATU) Intermediate3->Step4 Final Complex Bioactive Molecule (e.g., PROTAC) Step4->Final

Caption: Role as a versatile scaffold in multi-step synthesis.

Spectroscopic Analysis

Structural confirmation is typically achieved through a combination of NMR, IR, and mass spectrometry.

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ ~4.10 (br s, 2H): Protons on the piperidine ring adjacent to the nitrogen (axial).

    • δ 3.67 (s, 3H): Methyl protons of the ester group.

    • δ ~2.70 (t, 2H): Protons on the piperidine ring adjacent to the nitrogen (equatorial).

    • δ 2.20 (d, 2H): Methylene protons alpha to the ester carbonyl.

    • δ ~1.95 (m, 1H): Methine proton at the 4-position of the piperidine ring.

    • δ ~1.70 (d, 2H): Piperidine ring protons.

    • δ 1.45 (s, 9H): Protons of the tert-butyl group.

    • δ ~1.15 (m, 2H): Piperidine ring protons.

  • ¹³C NMR (CDCl₃, 101 MHz):

    • δ ~173.0 (C=O, ester).

    • δ ~154.8 (C=O, carbamate).

    • δ ~79.5 (quaternary carbon of Boc group).

    • δ ~51.6 (OCH₃).

    • δ ~44.0 (piperidine CH₂ adjacent to N).

    • δ ~41.0 (CH₂ alpha to ester).

    • δ ~35.0 (piperidine CH at C4).

    • δ ~32.0 (piperidine CH₂).

    • δ 28.4 (CH₃ of Boc group).

  • Mass Spectrometry (ESI+):

    • m/z 258.1 [M+H]⁺, 280.1 [M+Na]⁺.

Safety and Handling

While not acutely toxic, standard laboratory precautions should be observed when handling this compound.

  • Hazard Identification: May cause skin, eye, and respiratory irritation. [4]* Handling: Use in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. [5][6]* Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids/bases. Keep the container tightly sealed.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a cornerstone intermediate for modern synthetic and medicinal chemistry. Its well-defined structure, featuring a protected nitrogen and a modifiable side chain, provides a robust platform for the synthesis of complex molecular targets. From fundamental academic research to the industrial-scale development of next-generation pharmaceuticals like PROTACs, this compound's versatility and strategic value are undisputed. A thorough understanding of its properties, synthesis, and reactivity is essential for any scientist working at the forefront of drug discovery.

References

  • PubChem. tert-Butyl 4-(2-methoxy-2-oxoethylidene)piperidine-1-carboxylate.
  • ChemBK. N-BOC-4-PIPERIDINE ACETIC ACID METHYL ESTER - Introduction. [Link]
  • PubChem. This compound.
  • PubChem. tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate.
  • UCL Discovery. RSC Medicinal Chemistry - RESEARCH ARTICLE. [Link]
  • Capot Chemical. MSDS of tert-butyl 4,4-difluoro-3-(2-methoxy-2-oxoethyl)
  • ResearchGate. Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl)
  • Atlantis Press. Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl)
  • Fchemicals Limited. t-Butyl 4-(2-methoxy-2-oxoethyl)
  • Atlantis Press. Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl)
  • Supporting Information.

Sources

An In-Depth Technical Guide to Methyl 1-Boc-4-piperidineacetate (CAS 175213-46-4): A Key Building Block for Proteolysis Targeting Chimeras (PROTACs)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Crucial Linker in Targeted Protein Degradation

In the rapidly evolving landscape of drug discovery, the advent of Proteolysis Targeting Chimeras (PROTACs) represents a paradigm shift from traditional occupancy-based inhibition to a novel event-driven pharmacology. PROTACs are heterobifunctional molecules designed to hijack the cell's natural ubiquitin-proteasome system to selectively eliminate disease-causing proteins. The elegant design of a PROTAC consists of three key components: a ligand that binds to the protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that covalently connects these two entities. While the choice of ligands determines the target and the E3 ligase, the linker is a critical determinant of the PROTAC's overall efficacy, selectivity, and pharmacokinetic properties.

This technical guide focuses on the chemical compound with CAS number 175213-46-4, formally known as tert-butyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate, and commonly referred to as Methyl 1-Boc-4-piperidineacetate. This molecule has emerged as a valuable building block in the synthesis of PROTACs, primarily serving as a rigid and versatile linker component. Its piperidine core imparts conformational constraint, which can be advantageous for optimizing the geometry of the ternary complex formed between the POI, the PROTAC, and the E3 ligase, a crucial step for efficient ubiquitination and subsequent degradation of the target protein.

This document will provide a comprehensive overview of the chemical and physical properties of Methyl 1-Boc-4-piperidineacetate, its synthesis and characterization, its strategic application in PROTAC design, and considerations for its use in drug development.

Physicochemical and Structural Characteristics

A thorough understanding of the physicochemical properties of a PROTAC linker is paramount for the rational design of effective protein degraders. These properties influence solubility, cell permeability, and the overall druglikeness of the final PROTAC molecule.

PropertyValueSource
CAS Number 175213-46-4N/A
Molecular Formula C13H23NO4[1]
Molecular Weight 257.33 g/mol [1]
IUPAC Name This compound[1]
Synonyms Methyl 1-Boc-4-piperidineacetate, N-Boc-Piperidin-4-yl-acetic acid methyl ester[2]
XLogP3 1.7[1]
Topological Polar Surface Area (TPSA) 55.8 Ų[1]
Hydrogen Bond Donor Count 0[1]
Hydrogen Bond Acceptor Count 4[1]
Rotatable Bond Count 4[1]

The structure of Methyl 1-Boc-4-piperidineacetate features a piperidine ring N-protected with a tert-butoxycarbonyl (Boc) group and substituted at the 4-position with a methyl acetate group. The Boc protecting group is a common feature in organic synthesis, allowing for the controlled manipulation of the piperidine nitrogen's reactivity. The methyl ester provides a handle for further chemical modification, typically through hydrolysis to the corresponding carboxylic acid, which can then be coupled to a ligand for the POI or the E3 ligase.

Synthesis and Quality Control

Illustrative Synthetic Pathway

Synthesis_Pathway cluster_start Starting Materials cluster_steps Reaction Steps cluster_product Final Product A Piperidine-4-acetic acid Step1 N-Boc Protection A->Step1 B Di-tert-butyl dicarbonate (Boc)2O B->Step1 C Methanol Step2 Esterification C->Step2 Step1->Step2 N-Boc-piperidine-4-acetic acid Product Methyl 1-Boc-4-piperidineacetate Step2->Product

Caption: Illustrative synthetic workflow for Methyl 1-Boc-4-piperidineacetate.

Experimental Protocol: A General Approach

Step 1: N-Boc Protection of Piperidine-4-acetic acid

  • Dissolve piperidine-4-acetic acid in a suitable solvent system, such as a mixture of tert-butanol and water.

  • Add a base, for instance, sodium hydroxide, to the solution.

  • Cool the reaction mixture in an ice bath.

  • Slowly add di-tert-butyl dicarbonate ((Boc)2O).

  • Allow the reaction to warm to room temperature and stir overnight.

  • Work up the reaction by acidifying the mixture and extracting the product with an organic solvent like ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-piperidine-4-acetic acid.

Step 2: Esterification to Methyl 1-Boc-4-piperidineacetate

  • Dissolve the N-Boc-piperidine-4-acetic acid from Step 1 in a suitable solvent such as methanol.

  • Add a catalytic amount of a strong acid, for example, sulfuric acid.

  • Reflux the reaction mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, neutralize the reaction mixture and remove the methanol under reduced pressure.

  • Extract the product with an organic solvent and wash with brine.

  • Dry the organic layer, filter, and concentrate to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield pure Methyl 1-Boc-4-piperidineacetate.

Quality Control and Characterization

Ensuring the purity and structural integrity of Methyl 1-Boc-4-piperidineacetate is crucial for its successful application in PROTAC synthesis. A battery of analytical techniques should be employed for its quality control.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure. The ¹H NMR spectrum is expected to show characteristic signals for the Boc group (a singlet around 1.4 ppm), the piperidine ring protons, the methylene protons adjacent to the ester, and the methyl ester protons (a singlet around 3.7 ppm).

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) can be used to confirm the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the compound. A purity of ≥95% is generally recommended for use in drug discovery applications.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the presence of key functional groups, such as the carbonyl groups of the Boc protecting group and the methyl ester.

Application in PROTAC Design and Synthesis

The primary utility of Methyl 1-Boc-4-piperidineacetate is as a linker component in the modular synthesis of PROTACs. The piperidine scaffold provides a degree of rigidity to the linker, which can be beneficial for pre-organizing the PROTAC into a conformation that is conducive to the formation of a stable and productive ternary complex.[] The length and vector of the linker are critical parameters in PROTAC design, and the acetic acid methyl ester at the 4-position of the piperidine ring provides a convenient attachment point for extension or direct conjugation to a warhead or E3 ligase ligand.

Workflow for PROTAC Synthesis using Methyl 1-Boc-4-piperidineacetate

PROTAC_Synthesis_Workflow cluster_linker Linker Precursor cluster_steps Synthetic Steps cluster_reagents Reagents cluster_product Final Product Linker Methyl 1-Boc-4-piperidineacetate (CAS 175213-46-4) Step1 Hydrolysis Linker->Step1 Step2 Amide Coupling 1 Step1->Step2 N-Boc-piperidine-4-acetic acid Step3 Boc Deprotection Step2->Step3 Intermediate 1 Step4 Amide Coupling 2 Step3->Step4 Intermediate 2 PROTAC PROTAC Molecule Step4->PROTAC POI_Ligand POI Ligand POI_Ligand->Step2 E3_Ligand E3 Ligase Ligand E3_Ligand->Step4

Caption: General workflow for incorporating Methyl 1-Boc-4-piperidineacetate into a PROTAC molecule.

Protocol Outline:

  • Hydrolysis of the Methyl Ester: The methyl ester of Methyl 1-Boc-4-piperidineacetate is hydrolyzed under basic conditions (e.g., using lithium hydroxide in a mixture of THF, methanol, and water) to yield the corresponding carboxylic acid, N-Boc-piperidine-4-acetic acid.

  • First Amide Coupling: The resulting carboxylic acid is then coupled to the amine group of either the POI ligand or the E3 ligase ligand using standard peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride) in the presence of a base like DIPEA (N,N-Diisopropylethylamine).

  • Boc Deprotection: The Boc protecting group on the piperidine nitrogen is removed under acidic conditions, typically with trifluoroacetic acid (TFA) in dichloromethane (DCM), to expose the secondary amine.

  • Second Amide Coupling: The newly exposed amine is then coupled to the carboxylic acid functional group of the other ligand (either the POI or E3 ligase ligand, whichever was not used in the first coupling step) to complete the synthesis of the final PROTAC molecule.

  • Purification: The final PROTAC is purified using techniques such as preparative HPLC to ensure high purity for biological evaluation.

Biological Evaluation of PROTACs Incorporating Piperidine-Based Linkers

While specific biological data for PROTACs utilizing the exact Methyl 1-Boc-4-piperidineacetate linker are not prominently available in the public domain, the general principles of evaluating PROTACs with rigid linkers are well-established. The inclusion of a piperidine moiety in the linker can influence several key biological parameters.

Key Performance Indicators for PROTACs:
  • Degradation Potency (DC₅₀): The concentration of the PROTAC required to induce 50% degradation of the target protein.

  • Maximal Degradation (Dₘₐₓ): The maximum percentage of target protein degradation achieved at saturating PROTAC concentrations.

  • Selectivity: The ability of the PROTAC to selectively degrade the target protein over other proteins.

  • Pharmacokinetics (PK) and ADME Properties: The absorption, distribution, metabolism, and excretion profile of the PROTAC, which determines its in vivo efficacy and safety.

The rigidity imparted by the piperidine linker can lead to more favorable pre-organization of the PROTAC for ternary complex formation, potentially resulting in improved DC₅₀ and Dₘₐₓ values. However, an improperly designed rigid linker can also introduce steric hindrance and prevent the formation of a productive ternary complex. Therefore, empirical optimization of the linker length and attachment points is often necessary.[4][5]

ADME and Toxicological Considerations

The ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicological profile of a PROTAC is a critical aspect of its development as a therapeutic agent. The inclusion of a piperidine-containing linker can influence these properties.

  • Solubility and Permeability: The physicochemical properties of the linker, including its lipophilicity and polar surface area, play a significant role in the overall solubility and cell permeability of the PROTAC. The piperidine ring can increase the basicity of the molecule, which may enhance solubility at physiological pH.[6][7]

  • Metabolic Stability: The piperidine scaffold is a common motif in many approved drugs and is generally considered to be relatively metabolically stable. However, the specific substitution pattern can influence its metabolic fate. The N-Boc group is typically cleaved in vivo.

  • Toxicology: While piperidine itself has moderate acute toxicity, N-Boc protected piperidine derivatives are generally considered to have low toxicity and are widely used in medicinal chemistry.[8][9][10] However, the toxicological profile of the final PROTAC molecule will be dependent on the properties of the entire molecule, including the warhead and the E3 ligase ligand. Standard in vitro and in vivo toxicology studies are necessary to assess the safety of any new PROTAC candidate.

Conclusion and Future Perspectives

Methyl 1-Boc-4-piperidineacetate (CAS 175213-46-4) is a valuable and versatile building block for the synthesis of PROTACs. Its rigid piperidine core offers a strategic advantage in the rational design of protein degraders by providing conformational constraint to the linker, which can lead to improved efficacy. The presence of orthogonal protecting groups and a modifiable functional handle makes it an attractive component for the modular construction of PROTAC libraries.

As the field of targeted protein degradation continues to expand, the demand for well-characterized and readily available linker building blocks like Methyl 1-Boc-4-piperidineacetate will undoubtedly increase. Future research will likely focus on the systematic exploration of the impact of such rigid linkers on PROTAC performance, including their influence on ternary complex dynamics, degradation kinetics, and in vivo pharmacology. The continued development of novel linker chemistries will be a key driver of innovation in the design of next-generation protein degraders with enhanced therapeutic potential.

References

  • MedChemExpress. N-Boc-Piperidin-4-yl-acetic acid methyl ester | PROTAC Linker. [URL: https://www.medchemexpress.com/n-boc-piperidin-4-yl-acetic-acid-methyl-ester.html]
  • BenchChem. A Comparative Analysis of Piperidine and Piperazine Linkers in PROTAC Design. [URL: https://www.benchchem.com/pro-chem-know/a-comparative-analysis-of-piperidine-and-piperazine-linkers-in-protac-design]
  • Macmillan Group, Princeton University. SUPPLEMENTARY INFORMATION. [URL: https://www.princeton.
  • The Royal Society of Chemistry. Supplementary Information. [URL: https://www.rsc.
  • DeSantis, J., et al. (2022).
  • SciSpace. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. [URL: https://typeset.
  • Wang, M., et al. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.
  • BOC Sciences. Linkers for PROTAC Design. [URL: https://www.bocsci.com/linkers-for-protac-design.html]
  • Wang, M., et al. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.
  • ChemicalBook. 1-Boc-4-methylpiperidine-4-carboxylic acid(189321-63-9) 1H NMR. [URL: https://www.chemicalbook.com/spectrum/189321-63-9_1HNMR.htm]
  • DeSantis, J., et al. (2022).
  • Zhang, X., et al. (2023). Design, synthesis, and biological evaluation of death-associated protein kinase 1 PROTACs. Bioorganic Chemistry, 140, 106793.
  • Santa Cruz Biotechnology. N-Boc-piperazine. [URL: https://www.scbt.com/p/n-boc-piperazine-112276-81-6]
  • Capot Chemical. (2010). MSDS of N-Boc-3-Hydroxy piperidine.
  • ChemicalBook. N-Boc-Piperidine-4-carboxylic acid methyl ester(124443-68-1) 1H NMR. [URL: https://www.chemicalbook.com/spectrum/124443-68-1_1HNMR.htm]
  • Smolecule. (2023). Buy Tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate | 142374-19-4. [URL: https://www.smolecule.
  • PubChem. 1-Boc-4-Methylpiperidine. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/11321572]
  • Cayman Chemical. meta-methyl 4-Anilino-1-Boc-piperidine. [URL: https://www.caymanchem.com/product/39025/meta-methyl-4-anilino-1-boc-piperidine]
  • Edmondson, S. D., et al. (2022). Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation. ACS Medicinal Chemistry Letters, 13(7), 1182-1190.
  • Edmondson, S. D., et al. (2022).
  • Edmondson, S. D., et al. (2022).
  • Ciulli, A., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Essays in Biochemistry, 64(4), 667-681.
  • ChemScene. 124443-68-1 | N-Boc-piperidine-4-carboxylic acid methyl ester. [URL: https://www.chemscene.com/products/N-Boc-piperidine-4-carboxylic-acid-methyl-ester-CS-W004331.html]
  • PubChem. This compound. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/1514280]
  • Policija. (N.d.). ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2).
  • National Industrial Chemicals Notification and Assessment Scheme. (2016). Piperidine: Human health tier II assessment.
  • Chem-Impex. 1-Boc-4-methylpiperidine. [URL: https://www.chemimpex.com/products/1-boc-4-methylpiperidine]
  • Cayman Chemical. para-methyl 4-Anilino-1-Boc-piperidine. [URL: https://www.caymanchem.com/product/39026/para-methyl-4-anilino-1-boc-piperidine]
  • PubChem. 1-N-Boc-4-Piperidinecarboxylic acid methyl ester. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/392870]
  • Capot Chemical. (N.d.).
  • Apollo Scientific. 124443-68-1 Cas No. | Methyl piperidine-4-carboxylate, N-BOC protected. [URL: https://www.apolloscientific.co.uk/cas/124443-68-1]
  • Fisher Scientific. (2025). SAFETY DATA SHEET - N-BOC-Piperidine-4-carboxylic acid.

Sources

An In-depth Technical Guide to N-Boc-piperidin-4-yl-acetic acid methyl ester

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of N-Boc-piperidin-4-yl-acetic acid methyl ester (CAS No: 175213-46-4), a pivotal building block in modern pharmaceutical research and drug development. Intended for researchers, medicinal chemists, and process development scientists, this document delves into the core chemical properties, synthesis methodologies, rigorous analytical characterization, and key applications of this versatile intermediate. The guide emphasizes not only the "how" but also the "why" behind experimental choices, offering field-proven insights to ensure scientific integrity and reproducibility. Detailed, step-by-step protocols for synthesis and purification are provided, alongside in-depth analysis of spectroscopic data (NMR, IR, and Mass Spectrometry) to facilitate unambiguous identification and quality control. Furthermore, this guide explores the role of N-Boc-piperidin-4-yl-acetic acid methyl ester in the synthesis of complex active pharmaceutical ingredients (APIs) and its emerging significance as a linker in Proteolysis Targeting Chimeras (PROTACs).

Introduction: Strategic Importance in Medicinal Chemistry

N-Boc-piperidin-4-yl-acetic acid methyl ester, systematically named methyl 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)acetate, is a disubstituted piperidine derivative that has garnered significant attention in the pharmaceutical industry. Its structure combines several key features that make it an exceptionally useful synthetic intermediate:

  • The Piperidine Scaffold: The piperidine ring is a ubiquitous motif in a vast array of marketed drugs, particularly those targeting the central nervous system. Its saturated, heterocyclic nature allows for precise three-dimensional orientation of substituents, which is critical for optimizing drug-target interactions.

  • The Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group provides robust protection of the piperidine nitrogen. This allows for selective chemical transformations at other positions of the molecule without interference from the secondary amine. The Boc group is stable under a wide range of reaction conditions but can be readily removed under acidic conditions, offering excellent orthogonality in multi-step syntheses.

  • The Acetic Acid Methyl Ester Moiety: The acetic acid side chain extends the piperidine core, providing a crucial point of attachment or further functionalization. The methyl ester offers a stable, yet reactive, handle that can be hydrolyzed to the corresponding carboxylic acid for amide bond formation or other coupling reactions.

This strategic combination of features makes N-Boc-piperidin-4-yl-acetic acid methyl ester a valuable starting material for constructing complex molecular architectures, contributing to the development of novel therapeutics.

Physicochemical and Safety Profile

A thorough understanding of the physical properties and safety considerations is paramount for the effective and safe handling of any chemical intermediate.

Physicochemical Data
PropertyValueSource
CAS Number 175213-46-4
Molecular Formula C₁₃H₂₃NO₄
Molecular Weight 257.33 g/mol
Appearance Colorless to light yellow liquidChemBK
Boiling Point 323.1±15.0 °C (Predicted)ChemBK
Density 1.062±0.06 g/cm³ (Predicted)ChemBK
Solubility Soluble in organic solvents such as chloroform, dimethylformamide, and diethyl ether. Insoluble in water.ChemBK
Safety and Handling

N-Boc-piperidin-4-yl-acetic acid methyl ester is classified as harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[1]

Precautionary Measures:

  • Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of vapors.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear nitrile or other suitable chemical-resistant gloves. A lab coat should be worn at all times.

    • Respiratory Protection: If working outside of a fume hood or with large quantities, a respirator may be necessary.

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mist. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[2]

In Case of Exposure:

  • Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

  • Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. Get medical attention if irritation develops.

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Get medical attention.[2]

Synthesis Strategies and Methodologies

The synthesis of N-Boc-piperidin-4-yl-acetic acid methyl ester can be approached through several strategic routes. The choice of method often depends on the starting material availability, scalability, and desired purity. Below are detailed protocols for plausible and literature-supported synthetic pathways.

Route 1: Esterification of N-Boc-piperidin-4-yl-acetic acid

This is the most direct approach, involving the esterification of the corresponding carboxylic acid.

Synthesis_Route_1 start N-Boc-piperidin-4-yl-acetic acid reagents Methanol (MeOH) Acid Catalyst (e.g., H₂SO₄) or Esterification Agent (e.g., TMS-diazomethane) start->reagents product N-Boc-piperidin-4-yl-acetic acid methyl ester reagents->product caption Esterification of the corresponding carboxylic acid.

Figure 1: Esterification Synthesis Route.

Protocol: Fischer Esterification

  • Reaction Setup: To a solution of N-Boc-piperidin-4-yl-acetic acid (1.0 eq) in methanol (5-10 mL per gram of acid), add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%).

  • Reaction Conditions: Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and carefully neutralize the acid with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Route 2: Arndt-Eistert Homologation

This classical method allows for the one-carbon homologation of a carboxylic acid, making it a viable route from the more readily available N-Boc-piperidine-4-carboxylic acid.[3][4][5][6][7]

Synthesis_Route_2 start N-Boc-piperidine-4-carboxylic acid step1 1. SOCl₂ or (COCl)₂ 2. Diazomethane (CH₂N₂) start->step1 intermediate α-Diazoketone step1->intermediate step2 Wolff Rearrangement (Ag₂O, MeOH) intermediate->step2 product N-Boc-piperidin-4-yl-acetic acid methyl ester step2->product caption Arndt-Eistert Homologation Pathway.

Figure 2: Arndt-Eistert Homologation.

Protocol: Arndt-Eistert Synthesis

Caution: Diazomethane is toxic and explosive. This reaction should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.

  • Acid Chloride Formation: Convert N-Boc-piperidine-4-carboxylic acid (1.0 eq) to its acid chloride by reacting it with thionyl chloride or oxalyl chloride in an inert solvent like dichloromethane (DCM).

  • Diazoketone Formation: Slowly add the acid chloride solution to a cooled (0 °C) ethereal solution of diazomethane (excess). Stir until the reaction is complete.

  • Wolff Rearrangement: In a separate flask, add the diazoketone solution to a suspension of silver(I) oxide (catalytic amount) in methanol. The reaction can be initiated by gentle warming or sonication.

  • Work-up and Purification: Once the rearrangement is complete (indicated by the cessation of nitrogen evolution), filter the reaction mixture and concentrate the filtrate. Purify the resulting methyl ester by column chromatography.

Route 3: Wittig Reaction

The Wittig reaction provides a powerful method for C-C bond formation and can be adapted for the synthesis of the target molecule starting from N-Boc-4-piperidone.[8]

Synthesis_Route_3 start N-Boc-4-piperidone reagents (Carbomethoxymethyl) triphenylphosphonium bromide Base (e.g., n-BuLi) start->reagents product N-Boc-piperidin-4-ylidene-acetic acid methyl ester reagents->product reduction Reduction (e.g., H₂, Pd/C) product->reduction final_product N-Boc-piperidin-4-yl-acetic acid methyl ester reduction->final_product caption Wittig Reaction and Subsequent Reduction.

Figure 3: Wittig Reaction Pathway.

Protocol: Wittig Olefination and Reduction

  • Ylide Formation: Prepare the phosphorus ylide by treating (carbomethoxymethyl)triphenylphosphonium bromide with a strong base such as n-butyllithium or sodium hydride in an anhydrous solvent like tetrahydrofuran (THF) at low temperature (e.g., 0 °C to -78 °C).

  • Wittig Reaction: Add a solution of N-Boc-4-piperidone (1.0 eq) in THF to the ylide solution and allow the reaction to warm to room temperature and stir until completion.

  • Work-up: Quench the reaction with water or a saturated ammonium chloride solution and extract the product with an organic solvent.

  • Purification of Alkene: Purify the resulting N-Boc-piperidin-4-ylidene-acetic acid methyl ester by column chromatography.

  • Reduction: Dissolve the purified alkene in a suitable solvent (e.g., methanol or ethyl acetate) and subject it to catalytic hydrogenation (e.g., using 10% Pd/C under a hydrogen atmosphere) to reduce the double bond and yield the final product.

  • Final Purification: Filter off the catalyst and concentrate the solvent. The final product can be further purified if necessary.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of N-Boc-piperidin-4-yl-acetic acid methyl ester.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this molecule.

¹H NMR (500 MHz, CDCl₃):

  • δ ~4.08 (br s, 2H): These are the axial and equatorial protons on the carbons adjacent to the nitrogen (C2 and C6), appearing as a broad singlet due to the conformational flexibility of the piperidine ring and the influence of the Boc group.

  • δ 3.67 (s, 3H): This sharp singlet corresponds to the three protons of the methyl ester group (-OCH₃).

  • δ ~2.69 (t, J ≈ 12.5 Hz, 2H): These are the other two protons on the carbons adjacent to the nitrogen (C2 and C6), likely the axial protons, showing a triplet due to coupling with the adjacent methylene protons.

  • δ 2.22 (d, J ≈ 6.9 Hz, 2H): This doublet represents the two protons of the methylene group alpha to the carbonyl of the ester (-CH₂CO₂Me).

  • δ ~1.95 (m, 1H): This multiplet corresponds to the proton at the C4 position of the piperidine ring.

  • δ ~1.67 (m, 2H): These are two of the protons on the C3 and C5 positions.

  • δ 1.45 (s, 9H): This strong singlet is characteristic of the nine equivalent protons of the tert-butyl group of the Boc protecting group.

  • δ ~1.15 (m, 2H): These are the remaining two protons on the C3 and C5 positions.

¹³C NMR (126 MHz, CDCl₃):

  • δ ~172.9: Carbonyl carbon of the methyl ester.

  • δ ~154.9: Carbonyl carbon of the Boc group.

  • δ ~79.5: Quaternary carbon of the tert-butyl group of the Boc group.

  • δ ~51.6: Methyl carbon of the methyl ester.

  • δ ~43.8: Methylene carbons adjacent to the nitrogen (C2 and C6).

  • δ ~40.9: Methylene carbon alpha to the carbonyl of the ester.

  • δ ~35.0: Methine carbon at the C4 position.

  • δ ~32.0: Methylene carbons at the C3 and C5 positions.

  • δ 28.5: Methyl carbons of the tert-butyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the key functional groups present in the molecule.

Characteristic IR Absorptions (neat or thin film):

  • ~2975 cm⁻¹: C-H stretching of the alkyl groups.

  • ~1735 cm⁻¹: Strong C=O stretching of the methyl ester.

  • ~1695 cm⁻¹: Strong C=O stretching of the urethane carbonyl in the Boc group.

  • ~1165 cm⁻¹: C-O stretching of the ester.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Expected Fragmentation Pattern (Electron Impact - EI):

  • [M]⁺: The molecular ion peak at m/z 257 may be observed, though it might be weak.

  • [M-57]⁺: A prominent peak corresponding to the loss of the tert-butyl group (C₄H₉) from the Boc protecting group.

  • [M-101]⁺: A peak corresponding to the loss of the entire Boc group (C₅H₉O₂).

  • [M-59]⁺: A peak corresponding to the loss of the methoxycarbonyl group (-CO₂CH₃).

Applications in Drug Discovery and Development

The utility of N-Boc-piperidin-4-yl-acetic acid methyl ester is demonstrated in its application as a versatile building block in the synthesis of complex pharmaceutical agents.

As a Pharmaceutical Intermediate

The corresponding carboxylic acid, 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)acetic acid, is a known intermediate in the synthesis of several drugs, including:

  • Lonafarnib: A farnesyltransferase inhibitor used to treat Hutchinson-Gilford progeria syndrome.[9]

  • Tirofiban: An antiplatelet drug.[9]

The methyl ester serves as a protected form of this carboxylic acid, which can be readily deprotected at a later stage of the synthesis.

As a Linker in PROTACs

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of target proteins. They consist of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. The piperidin-4-yl-acetic acid moiety is an attractive component for PROTAC linkers due to its favorable physicochemical properties and its ability to provide a rigid scaffold for orienting the two ligands.[10][11][12] The N-Boc-protected methyl ester is a convenient precursor for incorporating this linker into a PROTAC synthesis.[10][13]

Conclusion

N-Boc-piperidin-4-yl-acetic acid methyl ester is a high-value synthetic intermediate with significant applications in pharmaceutical research and development. Its well-defined structure, featuring a strategically protected piperidine core and a reactive ester handle, provides medicinal chemists with a versatile platform for the synthesis of complex molecules. This guide has provided a detailed overview of its synthesis, characterization, and applications, with an emphasis on practical, field-tested knowledge. As the demand for novel therapeutics, including PROTACs, continues to grow, the importance of such well-designed building blocks will undoubtedly increase.

References

  • Macmillan Group, Princeton University. (n.d.). Supplementary Information.
  • Safety Data Sheet. (2025, February 18).
  • LookChem. (n.d.). CAS#157688-46-5 | 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)acetic Acid.
  • Grokipedia. (n.d.). Arndt–Eistert reaction.
  • AAPPTec. (n.d.). Safety Data Sheet.
  • Agilent Technologies. (2019, March 25). Safety Data Sheet.
  • Wikipedia. (n.d.). Arndt–Eistert reaction.
  • Organic Chemistry Portal. (n.d.). Arndt-Eistert Synthesis.
  • RSC Publishing. (2022, August 9). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?.
  • Chemistry LibreTexts. (2023, January 22). Arndt-Eister reaction.
  • NROChemistry. (n.d.). Arndt-Eistert Homologation: Mechanism & Examples.
  • The Royal Society of Chemistry. (n.d.). Supporting Information A Convenient Chromatography-Free Method for the Purification of Alkenes Produced in the Wittig Reaction.
  • Pharma Noble Chem Ltd. (n.d.). Pharma API Intermediates.
  • ResearchGate. (2019, April 1). How to Read and Interpret FTIR Spectroscope of Organic Material.
  • ResearchGate. (n.d.). How to Read and Interpret FTIR Spectroscope of Organic Material.
  • Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach.
  • LookChem. (n.d.). 2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}acetic acid.
  • Google Patents. (n.d.). CN102070513A - Synthesis method of 1-teriary butoxy carbonyl-4-piperidone.
  • ResearchGate. (n.d.). Proposed mass fragmentation pattern of 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}.
  • ResearchGate. (n.d.). Proposed fragmentation patterns following accurate mass analysis at 1....
  • RJPN. (2020, August 31). FTIR INTERPRETATION OF DRUGS.
  • The Royal Society of Chemistry. (n.d.). SUPPLEMENTARY INFORMATION.
  • Defense Technical Information Center. (n.d.). Fentanyl Synthesis Using N-BOC-4-Piperidinone.
  • OSTI.gov. (n.d.). Multinuclear 1H/13C/15N chemical shift assignment of therapeutic octreotide acetate performed at natural abundance.
  • ResearchGate. (n.d.). (PDF) Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.
  • Organic Syntheses. (n.d.). methylenecyclohexane.
  • ResearchGate. (n.d.). Figure S6. 13 C-NMR spectrum of methyl....
  • MDPI. (n.d.). Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine.
  • Organic Syntheses. (n.d.). [ - Oxazole, 4-(1,1-dimethylethyl)-2-[2-(diphenylphosphino)phenyl]-4,5-dihydro- (4S).

Sources

The Strategic Role of Methyl 1-Boc-4-piperidineacetate in Complex Molecule Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

[City, State] – [Date] – In the intricate landscape of pharmaceutical and medicinal chemistry, the strategic selection of building blocks is paramount to the successful and efficient synthesis of complex molecular targets. Among the vast arsenal of available intermediates, Methyl 1-Boc-4-piperidineacetate has emerged as a pivotal scaffold, offering a unique combination of steric and electronic properties that are highly sought after by researchers, scientists, and drug development professionals. This in-depth technical guide explores the synthesis, reactivity, and diverse applications of this versatile building block, providing field-proven insights and detailed protocols to empower innovation in drug discovery.

Introduction: The Architectural Advantage of a Privileged Scaffold

The piperidine ring is a ubiquitous structural motif in a vast number of pharmaceuticals and biologically active natural products. Its conformational flexibility allows it to present appended functional groups in precise three-dimensional orientations, facilitating optimal interactions with biological targets. Methyl 1-Boc-4-piperidineacetate builds upon this privileged scaffold by incorporating two key functionalities: a tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen and a methyl acetate moiety at the 4-position.

The Boc group provides a robust yet readily cleavable protecting group, enabling selective manipulation of other parts of the molecule without interference from the secondary amine. The methyl acetate group, in turn, offers a versatile handle for a variety of chemical transformations, including homologation, derivatization, and the introduction of further complexity. This guide will delve into the synthetic pathways to access this valuable intermediate and explore its utility in the construction of sophisticated molecular architectures.

Synthesis of Methyl 1-Boc-4-piperidineacetate: A Practical Approach

The most common and efficient route to Methyl 1-Boc-4-piperidineacetate involves a one-carbon homologation of the readily available 1-Boc-piperidine-4-carboxylic acid. The Arndt-Eistert reaction is a classic and reliable method for this transformation.[1][2] This process involves the conversion of the carboxylic acid to an acid chloride, followed by reaction with diazomethane to form a diazoketone. Subsequent Wolff rearrangement of the diazoketone in the presence of methanol yields the desired methyl ester.[3][4]

A safer alternative to diazomethane, trimethylsilyldiazomethane, can also be employed for the formation of the diazoketone intermediate.[5]

Diagram of the Arndt-Eistert Homologation for Methyl 1-Boc-4-piperidineacetate Synthesis

G cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Diazoketone Formation cluster_2 Step 3: Wolff Rearrangement & Esterification start 1-Boc-piperidine-4-carboxylic acid reagent1 Oxalyl Chloride or SOCl₂ start->reagent1 intermediate1 1-Boc-piperidine-4-carbonyl chloride reagent1->intermediate1 reagent2 Diazomethane (CH₂N₂) or TMS-diazomethane intermediate1->reagent2 intermediate2 α-Diazoketone reagent2->intermediate2 reagent3 Silver(I) oxide (Ag₂O), heat, or light Methanol (MeOH) intermediate2->reagent3 product Methyl 1-Boc-4-piperidineacetate reagent3->product

Caption: Arndt-Eistert homologation workflow for synthesizing Methyl 1-Boc-4-piperidineacetate.

Experimental Protocol: Arndt-Eistert Synthesis of Methyl 1-Boc-4-piperidineacetate

Materials:

  • 1-Boc-piperidine-4-carboxylic acid

  • Oxalyl chloride or Thionyl chloride

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Diazomethane solution in diethyl ether (handle with extreme caution in a well-ventilated fume hood with a blast shield) or (Trimethylsilyl)diazomethane solution

  • Silver(I) oxide (Ag₂O) or other suitable catalyst

  • Anhydrous Methanol (MeOH)

  • Triethylamine (optional, for Newman-Beal modification)[1]

Procedure:

  • Acid Chloride Formation: To a solution of 1-Boc-piperidine-4-carboxylic acid (1.0 eq) in anhydrous DCM, add oxalyl chloride (1.2 eq) dropwise at 0 °C. A catalytic amount of DMF can be added to facilitate the reaction. Stir the mixture at room temperature for 2-3 hours or until gas evolution ceases. The solvent and excess reagent are removed under reduced pressure to yield the crude acid chloride, which is used immediately in the next step.

  • Diazoketone Formation: Dissolve the crude acid chloride in anhydrous THF and cool to 0 °C. Slowly add a freshly prepared solution of diazomethane (2.0-2.5 eq) in diethyl ether. The reaction is typically rapid and is monitored by the cessation of nitrogen evolution and a persistent yellow color. For the Newman-Beal modification, triethylamine (1.1 eq) can be added to the reaction mixture to neutralize the generated HCl.[1]

  • Wolff Rearrangement and Esterification: To the solution of the diazoketone, add a catalytic amount of silver(I) oxide (0.05-0.1 eq). The mixture is then gently heated to reflux in the presence of anhydrous methanol (excess). The reaction progress can be monitored by TLC. Upon completion, the reaction mixture is cooled, filtered to remove the catalyst, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford Methyl 1-Boc-4-piperidineacetate.[3][4]

Chemical Reactivity and Strategic Applications

The synthetic utility of Methyl 1-Boc-4-piperidineacetate stems from the distinct reactivity of its functional groups.

Reactions at the Ester Moiety

The methyl ester provides a handle for several key transformations:

  • Hydrolysis: The ester can be readily hydrolyzed to the corresponding carboxylic acid, 1-Boc-4-piperidineacetic acid, under basic conditions, typically using lithium hydroxide in a mixture of THF and water.[6] This carboxylic acid can then be used in amide bond forming reactions to generate a wide range of derivatives.

  • α-Alkylation: The α-protons of the acetate group can be deprotonated with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to form a nucleophilic enolate.[7][8] This enolate can then be reacted with various electrophiles, most commonly alkyl halides, in an SN2 reaction to introduce substituents at the α-position.[9] This allows for the synthesis of more complex side chains.

Diagram of α-Alkylation of Methyl 1-Boc-4-piperidineacetate

G start Methyl 1-Boc-4-piperidineacetate reagent1 LDA, THF, -78 °C start->reagent1 intermediate Lithium Enolate reagent1->intermediate reagent2 Alkyl Halide (R-X) intermediate->reagent2 product α-Alkylated Product reagent2->product

Caption: General workflow for the α-alkylation of the acetate moiety.

Deprotection and N-Functionalization

The Boc protecting group is stable to a wide range of reaction conditions but can be efficiently removed under acidic conditions, such as with trifluoroacetic acid (TFA) in DCM or hydrochloric acid in dioxane. This unmasks the piperidine nitrogen, which can then undergo a variety of transformations, including:

  • N-Alkylation: Reaction with alkyl halides or reductive amination.

  • N-Arylation: Buchwald-Hartwig or Ullmann coupling with aryl halides.

  • Amide Bond Formation: Coupling with carboxylic acids.

This sequential functionalization strategy is a cornerstone of modern drug discovery, allowing for the rapid generation of diverse libraries of compounds for structure-activity relationship (SAR) studies.

Application in Drug Discovery: Case Studies

The 4-substituted piperidine scaffold is a key feature in numerous approved drugs and clinical candidates. While direct synthesis of a marketed drug using Methyl 1-Boc-4-piperidineacetate as the starting material is not always explicitly published in readily available literature, its structural motif is central to many important classes of therapeutic agents.

Precursor to Fentanyl Analogues

Derivatives of 4-anilinopiperidine are the core structure of the potent synthetic opioid, fentanyl, and its numerous analogues.[10] The synthesis of these compounds often involves intermediates that are structurally very similar to or can be derived from Methyl 1-Boc-4-piperidineacetate. For instance, the acetic acid side chain can be converted to an aniline group through various synthetic transformations, highlighting the potential of this building block in the synthesis of such compounds for legitimate research purposes. It is important to note that the synthesis of fentanyl and its analogues is strictly regulated in many countries.[11]

Synthesis of Pyrazole-Containing Scaffolds

Methyl 1-Boc-4-piperidineacetate can be a precursor for the synthesis of novel pyrazole derivatives. For example, the corresponding β-keto ester, derived from the piperidineacetic acid, can be reacted with hydrazines to construct the pyrazole ring system.[12][13] Pyrazoles are important heterocyclic motifs found in a wide range of medicinally active compounds.

Conclusion and Future Outlook

Methyl 1-Boc-4-piperidineacetate is a highly valuable and versatile building block in modern organic synthesis and medicinal chemistry. Its strategic combination of a protected piperidine core and a functionalizable acetate side chain provides a powerful platform for the efficient construction of complex molecular architectures. The synthetic routes and chemical transformations detailed in this guide underscore its importance for researchers and drug development professionals. As the demand for novel therapeutics with improved efficacy and safety profiles continues to grow, the strategic application of well-designed building blocks like Methyl 1-Boc-4-piperidineacetate will undoubtedly play an increasingly critical role in the future of drug discovery.

References

  • Arndt, F.; Eistert, B. Ein Verfahren zur Überführung von Carbonsäuren in ihre höheren Homologen. Ber. Dtsch. Chem. Ges. A/B1935, 68 (1), 200–208. [Link]
  • Arndt–Eistert reaction. In Wikipedia; 2023. [Link]
  • Diastereoselective alpha-alkylation of beta-amino esters: Preparation of novel alpha-substituted beta-amino esters from alpha-amino acids.
  • Arndt-Eistert Synthesis. Organic Chemistry Portal. [Link]
  • Asymmetric Wolff Rearrangement Reactions with α-Alkylated-α-diazoketones: Stereoselective Synthesis of α-Substituted-β-amino Acid Derivatives.
  • Arndt Eistert Synthesis. YouTube. [Link]
  • Wolff Rearrangement.
  • Wolff-Rearrangement. Organic Chemistry Portal. [Link]
  • Wolff rearrangement. In Wikipedia; 2023. [Link]
  • Arndt–Eistert reaction. Grokipedia. [Link]
  • Asymmetric Wolff Rearrangement Reactions With Alpha-Alkylated-Alpha-Diazoketones: Stereoselective Synthesis of Alpha-Substituted-Beta-Amino Acid Deriv
  • Method for synthesizing 1-boc-4-aminopiperidine.
  • Arndt-Eistert Synthesis.
  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.
  • Synthesis, Characterization and Antimicrobial Activity of Methyl 1-(-2-amine-alkylcarbonyl)
  • Arndt-Eistert Homologation: Mechanism & Examples. NROChemistry. [Link]
  • Fentanyl Synthesis Using N-BOC-4-Piperidinone. DTIC. [Link]
  • Synthesis, Characterization and Antimicrobial Activity of Methyl 1-(-2-amine-alkylcarbonyl) piperidine-4-carboxylate.
  • carbonyl alkyl
  • Synthesis and μ-Opioid Activity of the Primary Metabolites of Carfentanil.
  • The Synthesis of Biphasic Metabolites of Carfentanil. MDPI. [Link]
  • 1-Boc-4-Piperidine acet
  • Organic Syntheses. [Link]
  • 1-Boc-4-AP. In Wikipedia; 2023. [Link]
  • A new method for synthesizing carfentanil.
  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
  • Economic and Social Council. [Link]
  • ortho-Methyl Boc 4-AP — NPS Discovery new drug monograph. Drugs and Alcohol. [Link]
  • Preparation method for 1-N-BOC-4-acetyl piperidine.
  • 2-Pyrrolidinepropanoic acid, 1-[(1,1-dimethylethoxy)carbonyl]-β,4-dihydroxy-, 1,1-dimethylethyl ester, [2S-[2α(S*),4β]]. Organic Syntheses. [Link]
  • ortho-Methyl Boc-4-AP.
  • 23.
  • 22.7 Alkylation of Enolate Ions.
  • Alkylation of enol
  • 21.
  • 1,4-Piperidinedicarboxylic acid, 4-[[(9H-fluoren-9-ylmethyloxy)carbonyl]amino]-, (1,1-dimethylethyl) ester. Organic Syntheses. [Link]

Sources

The Strategic Application of Tert-butyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate in Modern Medicinal Chemistry: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine scaffold is a cornerstone of modern medicinal chemistry, embedded in the architecture of numerous therapeutic agents due to its favorable physicochemical properties and synthetic tractability. Within the vast landscape of functionalized piperidines, Tert-butyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate has emerged as a particularly versatile and strategic building block. This guide provides a comprehensive technical overview of its synthesis, key chemical transformations, and diverse applications in the design and discovery of novel therapeutics. We will delve into its role in the development of targeted therapies, including enzyme inhibitors and G-protein coupled receptor (GPCR) modulators, supported by detailed experimental protocols, mechanistic insights, and quantitative data to empower researchers in their drug development endeavors.

Introduction: The Privileged Piperidine Scaffold and the Advantage of a Bifunctional Handle

The prevalence of the piperidine motif in FDA-approved drugs is a testament to its "privileged" status in medicinal chemistry. Its three-dimensional structure allows for precise spatial orientation of substituents, enabling optimal interactions with biological targets. Furthermore, the saturated nature of the ring often imparts favorable pharmacokinetic properties, such as improved metabolic stability and oral bioavailability.

This compound, with its molecular formula C13H23NO4[1], offers a unique combination of features that make it an invaluable tool for drug designers. The N-Boc protecting group provides a stable yet readily cleavable handle, allowing for late-stage diversification of the piperidine nitrogen. The 4-(2-methoxy-2-oxoethyl) substituent introduces a crucial bifunctional acetic acid ester side chain. This side chain can be readily hydrolyzed to the corresponding carboxylic acid, serving as a key attachment point for further chemical modifications, or it can be elaborated through various chemical transformations. This dual functionality provides medicinal chemists with a powerful platform for exploring structure-activity relationships (SAR) and optimizing the properties of lead compounds.

Synthesis of this compound: A Practical Approach

The most common and practical synthesis of this compound commences with the commercially available N-Boc-4-piperidone. The synthetic strategy hinges on a Wittig or Horner-Wadsworth-Emmons reaction to introduce the acetic acid ester moiety.

Synthetic Pathway Overview

The synthesis can be conceptualized as a two-step process: olefination followed by reduction.

G A N-Boc-4-piperidone C Tert-butyl 4-(2-methoxy-2-oxoethylidene)piperidine-1-carboxylate A->C Olefination B Wittig or Horner-Wadsworth-Emmons Reagent (e.g., (Methoxycarbonylmethyl)triphenylphosphonium bromide) B->C E This compound C->E Hydrogenation D Reduction (e.g., H2, Pd/C) D->E

Caption: Synthetic pathway to the title compound.

Detailed Experimental Protocol: Wittig Reaction and Subsequent Reduction

This protocol provides a robust and reproducible method for the synthesis of this compound.

Step 1: Synthesis of Tert-butyl 4-(2-methoxy-2-oxoethylidene)piperidine-1-carboxylate

  • Materials:

    • N-Boc-4-piperidone

    • (Methoxycarbonylmethyl)triphenylphosphonium bromide

    • Sodium hydride (60% dispersion in mineral oil)

    • Anhydrous Tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride (NH4Cl)

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate (Na2SO4)

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add (methoxycarbonylmethyl)triphenylphosphonium bromide (1.2 equivalents) and anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Carefully add sodium hydride (1.2 equivalents) portion-wise, ensuring the temperature remains below 5 °C. The formation of the ylide is indicated by a color change to deep orange/red.

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

    • Cool the reaction mixture back to 0 °C and add a solution of N-Boc-4-piperidone (1.0 equivalent) in anhydrous THF dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of saturated aqueous NH4Cl.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford Tert-butyl 4-(2-methoxy-2-oxoethylidene)piperidine-1-carboxylate as a colorless oil.

Step 2: Reduction to this compound

  • Materials:

    • Tert-butyl 4-(2-methoxy-2-oxoethylidene)piperidine-1-carboxylate

    • Palladium on carbon (10 wt. %)

    • Methanol or Ethyl acetate

    • Hydrogen gas (H2)

  • Procedure:

    • Dissolve Tert-butyl 4-(2-methoxy-2-oxoethylidene)piperidine-1-carboxylate in methanol or ethyl acetate in a suitable hydrogenation vessel.

    • Carefully add palladium on carbon (typically 5-10 mol%).

    • Purge the vessel with hydrogen gas and then maintain a hydrogen atmosphere (balloon or hydrogenation apparatus).

    • Stir the reaction mixture vigorously at room temperature until the starting material is consumed (monitored by TLC).

    • Carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to yield this compound as a colorless oil, which typically requires no further purification.

Core Applications in Medicinal Chemistry

The strategic utility of this compound lies in its ability to serve as a versatile scaffold for the synthesis of a wide array of bioactive molecules.

Enzyme Inhibitors: A Case Study in Targeted Cancer Therapy

A prominent example of the application of a close analog is in the synthesis of Vandetanib, a potent inhibitor of vascular endothelial growth factor receptor (VEGFR) and epidermal growth factor receptor (EGFR) tyrosine kinases, approved for the treatment of medullary thyroid cancer.[2][3] In the synthesis of Vandetanib, the piperidine moiety serves as a key linker connecting the quinoline core to a substituted phenoxy group. The synthetic precursor, Tert-butyl 4-((2-methoxy-4-(methoxycarbonyl)phenoxy)methyl)piperidine-1-carboxylate, is synthesized from 4-hydroxymethylpiperidine through acylation, sulfonation, and substitution.[2][3] This highlights the utility of the functionalized piperidine as a non-peptidic scaffold for presenting pharmacophoric elements in a precise spatial orientation to interact with the active site of an enzyme.

G A Tert-butyl 4-(hydroxymethyl) piperidine-1-carboxylate C Tert-butyl 4-((tosyloxy)methyl) piperidine-1-carboxylate A->C Activation B Tosylation B->C F Vandetanib Precursor C->F Coupling D Substituted Phenol D->F E Substitution E->F

Caption: Role in Vandetanib synthesis.

GPCR Modulators: Scaffolding for CNS-Acting Agents

The piperidine ring is a common feature in many drugs targeting the central nervous system (CNS), often due to its ability to interact with neurotransmitter receptors. While direct examples utilizing this compound for specific GPCR modulators are found within proprietary patent literature, the general strategy involves leveraging the acetic acid side chain for the introduction of pharmacophores that modulate receptor activity.

The carboxylic acid, obtained after hydrolysis of the methyl ester, can be coupled with various amines to generate a diverse library of amides. This amide bond can serve as a key hydrogen bonding motif for interaction with the GPCR binding pocket. Alternatively, the ester can be reduced to an alcohol, which can be further functionalized. The N-Boc group allows for the introduction of a wide range of substituents on the piperidine nitrogen, which can significantly influence the compound's affinity, selectivity, and pharmacokinetic properties, including its ability to cross the blood-brain barrier.

Ion Channel Blockers: A Platform for Cardiovascular and Neurological Drugs

Piperidine derivatives have also been explored as ion channel blockers. The structural rigidity and the ability to introduce diverse functional groups make the piperidine scaffold suitable for designing molecules that can physically occlude the pore of an ion channel or allosterically modulate its function. The acetic acid side chain of this compound can be elaborated to introduce charged or polar groups that can interact with the charged residues lining the ion channel pore. The lipophilic N-Boc group can be replaced with substituents that enhance the compound's membrane permeability and target engagement.

Key Chemical Transformations and Strategic Considerations

The synthetic utility of this compound is derived from the selective reactivity of its functional groups.

Functional GroupKey TransformationsStrategic Considerations
N-Boc Protecting Group Acid-catalyzed deprotection (e.g., TFA, HCl in dioxane)Allows for late-stage functionalization of the piperidine nitrogen with a wide range of substituents to modulate potency, selectivity, and DMPK properties.
Methyl Ester Saponification (e.g., LiOH, NaOH) to the carboxylic acidThe resulting carboxylic acid is a key handle for amide bond formation, esterification, or reduction to an alcohol, enabling extensive SAR exploration.
Reduction (e.g., LiAlH4, LiBH4) to the primary alcoholProvides an alternative site for functionalization, such as etherification or further oxidation.
Piperidine Ring C-H functionalization (advanced methods)While more complex, direct C-H activation can introduce substituents at other positions on the ring for fine-tuning of molecular properties.

Conclusion and Future Perspectives

This compound stands out as a highly valuable and versatile building block in the medicinal chemist's toolbox. Its inherent bifunctionality, coupled with the privileged nature of the piperidine scaffold, provides a robust platform for the design and synthesis of novel therapeutic agents across a wide range of target classes. The straightforward and scalable synthetic routes to this intermediate further enhance its appeal for drug discovery programs. As our understanding of complex biological targets continues to grow, the strategic application of such well-designed building blocks will undoubtedly play a pivotal role in the development of the next generation of medicines. Future innovations in C-H functionalization and biocatalysis may further expand the synthetic utility of this and related piperidine derivatives, enabling the exploration of even more diverse and complex chemical matter.

References

  • Wang, M., Wang, W., Tang, Q., & Xu, S. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. In 2015 International Workshop on Materials Engineering and Computer Science.
  • ResearchGate. (n.d.). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.
  • PubChem. (n.d.). This compound.
  • PubChem. (n.d.). tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate.
  • Google Patents. (n.d.). INHIBITORS OF TRPC6.
  • Google Patents. (n.d.). G-protein-coupled receptor regulators and methods of use thereof.
  • Google Patents. (n.d.). Charged ion channel blockers and methods for use.
  • Google Patents. (n.d.). Piperidine cxcr7 receptor modulators.
  • Google Patents. (n.d.). Protein kinase B inhibitors.
  • Chemistry LibreTexts. (2021, August 16). 6: The Wittig Reaction (Experiment).
  • Wipf, P. (n.d.). The Wittig Reaction. University of Pittsburgh.
  • PubChem. (n.d.). tert-Butyl 4-(2-methoxy-2-oxoethylidene)piperidine-1-carboxylate.

Sources

A-Z Guide to Tert-butyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate Derivatives: Synthesis, Derivatization, and Application

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure due to its prevalence in a vast number of pharmaceuticals and biologically active compounds.[1][2] Among the myriad of piperidine-based building blocks, Tert-butyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate stands out as a uniquely versatile intermediate. Its structure combines a protected nitrogen, preventing unwanted side reactions, with a reactive ester moiety at the 4-position, providing a strategic anchor point for molecular elaboration. This technical guide offers an in-depth exploration of this scaffold, detailing its synthesis, outlining robust strategies for its derivatization, and showcasing its application in contemporary drug discovery. The protocols and insights provided herein are curated for researchers, medicinal chemists, and drug development professionals, aiming to equip them with the knowledge to effectively leverage this powerful molecular tool.

The Strategic Importance of the Piperidine-4-acetic Acid Scaffold

The piperidine ring is a six-membered nitrogen-containing heterocycle that is a recurring feature in many top-selling drugs.[1] Its chair-like conformation allows for precise, three-dimensional orientation of substituents, which is critical for optimizing interactions with biological targets such as enzymes and receptors.

The subject of this guide, this compound (PubChem CID: 1514280), offers several distinct advantages for the medicinal chemist:[3]

  • Orthogonal Protection: The tert-butyloxycarbonyl (Boc) group on the piperidine nitrogen is stable under a wide range of conditions (e.g., ester hydrolysis, amide coupling) yet can be selectively and cleanly removed under acidic conditions.[4] This orthogonality is fundamental to multi-step synthetic campaigns.

  • Dual Reactivity Points: The molecule possesses two primary sites for modification. The methyl ester can be readily hydrolyzed to a carboxylic acid, serving as a handle for amide bond formation—the most common reaction in medicinal chemistry.[5] Following Boc deprotection, the secondary amine is unmasked, allowing for N-alkylation, N-arylation, or acylation.[6]

  • Physicochemical Properties: The piperidine core can improve the pharmacokinetic properties of a drug candidate, such as solubility and metabolic stability, by breaking up planarity and introducing a basic center (upon deprotection).

This combination of features makes it an invaluable starting point for creating diverse chemical libraries aimed at a wide array of therapeutic targets, from central nervous system (CNS) modulators to anti-inflammatory agents.[7][8][9]

Synthesis of the Core Scaffold

While commercially available, understanding the synthesis of the core scaffold is crucial for process development and cost-effective scale-up. A common and efficient laboratory-scale synthesis starts from the corresponding unsaturated precursor, Tert-butyl 4-(2-methoxy-2-oxoethylidene)piperidine-1-carboxylate.

Protocol 2.1: Catalytic Hydrogenation

The most direct route involves the catalytic hydrogenation of the exocyclic double bond of the corresponding ethylidene derivative. This reaction is typically high-yielding and stereochemically straightforward.

Reaction Scheme: Tert-butyl 4-(2-methoxy-2-oxoethylidene)piperidine-1-carboxylate to this compound via H₂, Pd/C.

Materials:

  • Tert-butyl 4-(2-methoxy-2-oxoethylidene)piperidine-1-carboxylate (1.0 eq)

  • Palladium on carbon (10% w/w, ~5 mol%)

  • Methanol (MeOH) or Ethyl Acetate (EtOAc) as solvent

  • Hydrogen gas (H₂) balloon or Parr hydrogenator

Procedure:

  • In a round-bottom flask suitable for hydrogenation, dissolve Tert-butyl 4-(2-methoxy-2-oxoethylidene)piperidine-1-carboxylate in methanol (approx. 0.1 M).

  • Carefully add the 10% Pd/C catalyst under an inert atmosphere (e.g., Nitrogen or Argon).

  • Evacuate the flask and backfill with hydrogen gas three times.

  • Stir the reaction mixture vigorously under a positive pressure of hydrogen (a balloon is sufficient for small scale) at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed (typically 1-4 hours).

  • Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the product, which is often of sufficient purity for subsequent steps.

Key Derivatization Strategies

The true utility of this scaffold lies in its capacity for systematic and predictable derivatization at three key positions: the ester, the piperidine nitrogen, and the α-carbon.

G cluster_0 Derivatization Pathways cluster_1 Ester Modification cluster_2 Nitrogen Modification cluster_3 α-Carbon Modification Core Core Scaffold (Boc-Pip-CH2COOMe) Ester_Hydrolysis 1. Ester Hydrolysis (LiOH, THF/H2O) Core->Ester_Hydrolysis Boc_Deprotection 3. N-Boc Deprotection (TFA/DCM or HCl/Dioxane) Core->Boc_Deprotection Enolate_Formation 5. Enolate Formation (LDA, -78 °C) Core->Enolate_Formation Carboxylic_Acid Carboxylic Acid Intermediate (Boc-Pip-CH2COOH) Ester_Hydrolysis->Carboxylic_Acid Amide_Coupling 2. Amide Coupling (HATU/DIPEA or EDC/HOBt) Carboxylic_Acid->Amide_Coupling Amide_Product Amide Derivatives (Boc-Pip-CH2CONHR) Amide_Coupling->Amide_Product Secondary_Amine Secondary Amine (H-Pip-CH2COOMe) Boc_Deprotection->Secondary_Amine N_Alkylation 4. N-Alkylation / Arylation (R-X, Base) Secondary_Amine->N_Alkylation N_Substituted N-Substituted Derivatives (R-Pip-CH2COOMe) N_Alkylation->N_Substituted Enolate Lithium Enolate Enolate_Formation->Enolate Alpha_Alkylation 6. α-Alkylation (R-X) Enolate->Alpha_Alkylation Alpha_Substituted α-Substituted Derivatives Alpha_Alkylation->Alpha_Substituted

Caption: Key derivatization pathways for the core scaffold.

Modification of the Ester Group: Amide Library Synthesis

The most common initial transformation is the saponification of the methyl ester to the corresponding carboxylic acid, which is then coupled with a diverse range of amines to generate amide libraries.

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).

  • Add lithium hydroxide (LiOH) monohydrate (1.5-2.0 eq) and stir the mixture at room temperature.

  • Monitor the reaction by TLC/LC-MS. Upon completion (typically 2-6 hours), acidify the reaction mixture to pH ~3-4 with 1M HCl.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the carboxylic acid intermediate.

This protocol uses HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient coupling reagent that minimizes racemization and is effective even with hindered amines.

Procedure:

  • Dissolve the carboxylic acid intermediate (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).

  • Add the desired amine (1.1 eq) followed by N,N-Diisopropylethylamine (DIPEA) (3.0 eq).

  • Add HATU (1.2 eq) portion-wise to the stirred solution at room temperature.

  • Stir the reaction for 1-12 hours, monitoring by LC-MS.

  • Upon completion, dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine.[10]

  • Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Modification at the Piperidine Nitrogen

Removal of the Boc group unveils the secondary amine, opening a gateway to a vast chemical space through N-functionalization.

Trifluoroacetic acid (TFA) provides a fast and clean method for Boc removal.[4][11]

G Workflow: N-Boc Deprotection using TFA start Start: N-Boc Protected Piperidine Derivative dissolve 1. Dissolve in anhydrous DCM (0.1-0.5 M) start->dissolve cool 2. Cool to 0 °C (Ice Bath) dissolve->cool add_tfa 3. Add TFA (5-10 eq) slowly cool->add_tfa warm_rt 4. Warm to Room Temp & Stir (1-3 h) add_tfa->warm_rt monitor 5. Monitor by TLC / LC-MS warm_rt->monitor concentrate 6. Concentrate in vacuo monitor->concentrate workup 7. Aqueous Workup (Quench with NaHCO₃) concentrate->workup extract 8. Extract with DCM or EtOAc (3x) workup->extract dry_concentrate 9. Dry (Na₂SO₄), Filter, Concentrate extract->dry_concentrate end End: Free Secondary Amine dry_concentrate->end

Caption: Experimental workflow for TFA-mediated Boc deprotection.[4]

Procedure:

  • Dissolve the Boc-protected piperidine (1.0 eq) in anhydrous dichloromethane (DCM) (approx. 0.2 M).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (TFA) (5-10 eq). Gas evolution (CO₂ and isobutylene) will occur.[11]

  • Remove the ice bath and stir at room temperature for 1-3 hours until LC-MS confirms complete consumption of the starting material.[4]

  • Concentrate the mixture under reduced pressure. To obtain the free base, redissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate until the aqueous layer is basic.[11]

  • Separate the layers, and extract the aqueous phase with DCM. Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to afford the free amine.

The resulting secondary amine can be functionalized using various alkylating or acylating agents.

Procedure:

  • Dissolve the deprotected amine (1.0 eq) in a suitable solvent like DMF or acetonitrile.

  • Add a base such as potassium carbonate (K₂CO₃) or DIPEA (2-3 eq).

  • Add the alkylating agent (e.g., an alkyl bromide or iodide) (1.1 eq).

  • Stir the reaction at room temperature or with gentle heating (e.g., 50-70 °C) until the reaction is complete by LC-MS.[6]

  • Perform an aqueous workup, extract the product, and purify by chromatography.

Applications in Drug Discovery: Case Studies

Derivatives of this scaffold are key intermediates in the synthesis of a wide range of biologically active molecules. For example, they are used to create inhibitors of enzymes like soluble epoxide hydrolase (sEH) or modulators of G-protein coupled receptors.[12]

One notable application is in the synthesis of Vandetanib, a tyrosine kinase inhibitor.[13][14][15] Although the exact core topic molecule is not used, a very close analog, tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, serves as a key intermediate, highlighting the synthetic utility of this structural class.[13][14][15]

Table 1: Exemplary Derivatives and Their Biological Targets
Derivative ClassR¹ Group (at Nitrogen)R² Group (at Acyl)Biological Target AreaReference
N-Aryl Amides Boc4-FluorophenylaminoEnzyme Inhibitors[16]
N-Benzyl Esters BenzylO-MethylGPCR Ligands[8]
Chromone Amides H2-ChromonesEH Inhibitors[12]
Complex Linkers BocAmine-PEG LinkerPROTACs[10]

This table illustrates how combinatorial exploration around the scaffold can rapidly generate diverse molecules for screening against various biological targets.

Conclusion and Future Outlook

This compound is more than just a chemical intermediate; it is a strategic platform for accelerated drug discovery. Its well-defined and orthogonal reactive sites allow for the systematic and efficient construction of diverse molecular libraries. The robust and scalable protocols for its derivatization, as outlined in this guide, empower medicinal chemists to rapidly explore structure-activity relationships (SAR) and optimize lead compounds. As the demand for novel therapeutics continues to grow, the intelligent application of such versatile scaffolds will remain a critical driver of innovation in pharmaceutical research.

References

  • Aapptec Peptides. (n.d.). N-Terminal Deprotection - Fmoc removal.
  • Wang, M., Wang, W., Tang, Q., & Xu, S. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. DOI: 10.2991/iwmecs-15.2015.46.
  • UCL Discovery. (2024). RSC Medicinal Chemistry - RESEARCH ARTICLE.
  • Atlantis Press. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.
  • The Royal Society of Chemistry. (n.d.). Solvent-Free N-Boc Deprotection by Ex Situ Generation of Hydrogen Chloride Gas.
  • ResearchGate. (2015). (PDF) Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.
  • ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.
  • ResearchGate. (n.d.). Alkylation Strategy on piperidine-4 carboxylate.
  • ACG Publications. (2023). Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Exploring the Potential of Piperidine Derivatives in Modern Drug Discovery.
  • PubChem. (n.d.). Tert-butyl 4-(2-methoxy-2-oxoethylidene)piperidine-1-carboxylate.
  • PubChem. (n.d.). This compound.
  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach.
  • ResearchGate. (n.d.). (PDF) Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • University of Arizona. (2017). Piperidine-based drug discovery.
  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine?.
  • ResearchGate. (n.d.). emerging phaaceutical applications of piperidine, pyrrolidine and it s derivaties.
  • Google Patents. (1997). WO1997049698A1 - Piperidine acetic acid derivatives and their use in the treatment of thrombotic disorders.
  • PubMed Central. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • Biomed Pharmacol J. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives.

Sources

The Alchemical Intermediate: A Technical Guide to Tert-butyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Scaffold in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the piperidine moiety stands as a "privileged scaffold," a structural motif frequently found in biologically active compounds and approved pharmaceuticals.[1] Its conformational rigidity and the capacity for stereocontrolled functionalization make it an invaluable building block for medicinal chemists. Within this important class of heterocyles, Tert-butyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate (CAS No. 175213-46-4) has emerged as a particularly versatile and strategic intermediate.[2]

This technical guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of this key building block. We will delve into its synthesis, chemical properties, and diverse applications, offering field-proven insights and detailed protocols to empower your research and development endeavors. The strategic placement of the N-Boc protecting group and the C4-substituted methoxycarbonylmethyl chain provides two orthogonal points for molecular elaboration, making it a cornerstone in the construction of complex molecular architectures.

Physicochemical Properties and Spectroscopic Characterization

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application in synthesis.

PropertyValueSource
CAS Number 175213-46-4[2]
Molecular Formula C₁₃H₂₃NO₄[2]
Molecular Weight 257.33 g/mol [2]
Appearance Colorless or light yellow liquid[3]
Boiling Point 307.4±35.0 °C (Predicted)[4]
Density 1.094±0.06 g/cm³ (Predicted)[4]
Solubility Soluble in organic solvents such as chloroform, dimethylformamide, and diethyl ether; insoluble in water.[3]

Spectroscopic Data for the Precursor, Methyl (1-(tert-butoxycarbonyl)piperidin-4-yl)acetate:

NucleusChemical Shift (δ) ppmMultiplicityIntegrationAssignment
¹H NMR 4.02dt2H-CH₂- (axial, piperidine ring)
3.69s3H-OCH₃
2.82ddd2H-CH₂- (equatorial, piperidine ring)
2.45tt1H-CH- (piperidine ring)
1.90-1.84m2H-CH₂- (piperidine ring)
1.67-1.57m2H-CH₂- (piperidine ring)
1.45s9H-C(CH₃)₃
¹³C NMR 174.9C=O (ester)
154.6C=O (Boc)
79.5-C(CH₃)₃
51.7-OCH₃
41.0-CH₂- (piperidine ring)
28.4-C(CH₃)₃
27.9-CH₂- (piperidine ring)

Note: The provided NMR data is for a closely related precursor and serves as a reference.[5]

Synthesis of this compound: A Strategic Approach

The synthesis of the title compound can be approached through several strategic routes, each with its own merits depending on the available starting materials and desired scale. A common and efficient strategy involves the homologation of a readily available piperidine-4-carboxylic acid derivative.

Synthetic Pathway Overview

Synthesis_Pathway A N-Boc-piperidine-4-carboxylic acid B N-Boc-piperidine-4-carbonyl chloride A->B SOCl₂ or (COCl)₂ C α-Diazoketone intermediate B->C CH₂N₂ D Ketene intermediate C->D Ag₂O, heat (Wolff Rearrangement) E Tert-butyl 4-(2-methoxy-2-oxoethyl) piperidine-1-carboxylate D->E CH₃OH

Caption: Arndt-Eistert homologation approach to the target molecule.

Detailed Experimental Protocol: Arndt-Eistert Homologation

This protocol describes a plausible and well-established method for the one-carbon homologation of N-Boc-piperidine-4-carboxylic acid to yield the target methyl ester. This method, known as the Arndt-Eistert synthesis, proceeds via a diazoketone intermediate which undergoes a Wolff rearrangement.[6][7]

Step 1: Formation of the Acid Chloride

  • To a solution of N-Boc-piperidine-4-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add oxalyl chloride (1.2 eq) dropwise, followed by a catalytic amount of N,N-dimethylformamide (DMF).

  • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, or until gas evolution ceases.

  • Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude N-Boc-piperidine-4-carbonyl chloride, which is used in the next step without further purification.

Step 2: Formation of the α-Diazoketone

Caution: Diazomethane is toxic and potentially explosive. This reaction should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions. A safer alternative is the use of (trimethylsilyl)diazomethane.[7]

  • Dissolve the crude acid chloride from Step 1 in anhydrous diethyl ether or THF and cool to 0 °C.

  • Slowly add a freshly prepared ethereal solution of diazomethane (2.2 eq) with gentle stirring.

  • Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 2-3 hours.

  • Carefully quench any excess diazomethane by the dropwise addition of glacial acetic acid until the yellow color disappears.

  • The resulting solution containing the α-diazoketone can be used directly in the next step, or the solvent can be carefully removed under reduced pressure at low temperature.

Step 3: Wolff Rearrangement and Esterification

  • To a solution of the α-diazoketone from Step 2 in anhydrous methanol (a large excess), add silver(I) oxide (0.1 eq) or silver benzoate as a catalyst.[8]

  • Heat the reaction mixture to reflux and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite to remove the silver catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford This compound as a colorless or light yellow liquid.[3]

Chemical Reactivity and Synthetic Utility

The unique structural features of this compound endow it with a versatile reactivity profile, making it a valuable tool in the synthesis of complex molecules.

Key Reactive Sites

Caption: Key reactive sites of the title compound.

  • N-Boc Deprotection: The tert-butoxycarbonyl (Boc) protecting group can be readily removed under acidic conditions (e.g., trifluoroacetic acid in DCM, or HCl in dioxane) to reveal the secondary amine of the piperidine ring. This allows for subsequent functionalization, such as N-alkylation or N-arylation, which is a common strategy in the synthesis of bioactive molecules.[9]

  • Ester Manipulation: The methyl ester is susceptible to hydrolysis under either acidic or basic conditions to yield the corresponding carboxylic acid. This carboxylic acid can then be coupled with amines to form amides, a key transformation in the synthesis of many pharmaceuticals.

  • α-Carbon Functionalization: The α-protons to the ester carbonyl are acidic and can be deprotonated with a suitable base to form an enolate. This enolate can then react with various electrophiles, allowing for the introduction of additional substituents at this position.

Applications in Drug Discovery and Development

This compound is a key building block in the synthesis of a variety of pharmaceutical agents and clinical candidates. Its structural features are often exploited to orient pharmacophoric groups in a desired spatial arrangement for optimal interaction with biological targets.

Case Study: Synthesis of Fentanyl Analogs

The piperidine scaffold is central to the structure of the potent opioid analgesic fentanyl and its numerous analogs. The title compound can serve as a versatile starting material for the synthesis of novel fentanyl derivatives with modified pharmacokinetic and pharmacodynamic profiles. For instance, after deprotection of the Boc group, the resulting secondary amine can be N-arylated, and the ester moiety can be converted to an amide, mirroring the core structure of fentanyl. This approach allows for the systematic exploration of the structure-activity relationships of this important class of analgesics.[10]

Application as a PROTAC Linker

Proteolysis-targeting chimeras (PROTACs) are an emerging therapeutic modality that utilizes the cell's own protein degradation machinery to eliminate disease-causing proteins. PROTACs consist of two ligands connected by a linker: one that binds to the target protein and another that recruits an E3 ubiquitin ligase. The piperidine scaffold is frequently incorporated into the linker portion of PROTACs to provide conformational constraint and optimize the spatial orientation of the two ligands. The title compound, with its reactive handles, is an ideal starting material for the construction of such linkers.

Intermediate in the Synthesis of Vandetanib

A structurally related compound, tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, is a key intermediate in the synthesis of Vandetanib, a tyrosine kinase inhibitor used in the treatment of certain types of thyroid cancer.[11][12] The synthesis of this intermediate involves the functionalization of N-Boc-4-piperidinemethanol, highlighting the importance of 4-substituted N-Boc-piperidine derivatives in the synthesis of targeted cancer therapies.

Conclusion

This compound is a strategically designed and highly versatile building block that has found widespread application in modern drug discovery. Its orthogonal protecting groups and functional handles allow for a wide range of chemical transformations, enabling the efficient synthesis of complex and biologically active molecules. As the demand for novel therapeutics with improved efficacy and safety profiles continues to grow, the importance of such privileged scaffolds and their derivatives in the medicinal chemist's toolbox is set to increase even further. This guide has provided a comprehensive overview of the synthesis, properties, and applications of this key intermediate, with the aim of empowering researchers to leverage its full potential in their drug discovery endeavors.

References

  • ChemBK. N-BOC-4-PIPERIDINE ACETIC ACID METHYL ESTER - Introduction. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD.
  • PubChem. Tert-butyl 4-(2-methoxy-2-oxoethylidene)
  • ResearchGate. (PDF) Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl)
  • PubChem. tert-Butyl 4-(2-methoxy-2-oxoethyl)
  • Organic Chemistry Portal. Arndt-Eistert Synthesis. [Link]
  • Chemistry LibreTexts. Arndt-Eister reaction. [Link]
  • Chem-Station Int. Ed. Arndt-Eistert Synthesis. [Link]
  • NROChemistry.
  • Wikipedia. Arndt–Eistert reaction. [Link]
  • Supplementary Information Catalytic Hydrogenation of Functionalized Amides Under Basic and Neutral Conditions. [Link]
  • Organic Syntheses. [[ - 1,4-Piperidinedicarboxylic acid, 4-[[(9H-fluoren-9-ylmethyloxy)carbonyl]amino]-, (1,1-dimethylethyl) ester. [Link]
  • Atlantis Press. Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl)
  • Synthesis of aminomethylated 4-fluoropiperidines and 3- fluoropyrrolidines. [Link]
  • ResearchGate. Synthetic approaches to remifentanil. [Link]Synthetic-approaches-to-remifentanil_fig5_333202978)

Sources

A-Z Guide to N-Boc-Piperidine Derivatives: Classification, Synthesis, and Application in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The N-tert-butoxycarbonyl (Boc) piperidine scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile and indispensable building block in the synthesis of a vast array of pharmaceutical agents.[1][2] Its prevalence is a direct result of the Boc group's unique ability to protect the piperidine nitrogen, rendering it stable to a wide range of reaction conditions while allowing for facile removal under mild acidic conditions.[3][4] This technical guide provides a comprehensive classification of N-Boc-piperidine derivatives based on substitution patterns and synthetic strategies. It delves into the causal relationships behind experimental choices, offers detailed protocols for key transformations, and highlights the scaffold's significance through its incorporation in FDA-approved drugs. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the full potential of this privileged structural motif.

Introduction: The Strategic Importance of the N-Boc-Piperidine Moiety

The piperidine ring, a six-membered nitrogen-containing heterocycle, is one of the most ubiquitous scaffolds in pharmaceuticals and natural products.[5][6] Its conformational pre-organization and ability to present substituents in well-defined three-dimensional space make it an ideal framework for optimizing drug-receptor interactions. However, the inherent reactivity of the secondary amine can complicate multi-step syntheses.

This challenge is elegantly addressed by the introduction of the tert-butoxycarbonyl (Boc) protecting group. The Boc group effectively masks the nucleophilicity and basicity of the piperidine nitrogen, preventing unwanted side reactions.[2] Its steric bulk also plays a crucial role in directing the stereochemical outcome of reactions on the piperidine ring.[7] Crucially, the Boc group is orthogonal to many other protecting groups, meaning it can be selectively removed without affecting other sensitive functionalities, a vital feature in complex total synthesis.[3][4] This guide will classify and explore the rich chemistry of N-Boc-piperidine derivatives, providing the foundational knowledge required for their strategic application.

Part I: Classification by Substitution Pattern & Synthesis

The functionalization of the N-Boc-piperidine ring is a mature field of study, with robust methods available for introducing substituents at nearly any position. The classification of these derivatives is most logically organized by the position of substitution (C2, C3, and C4), as the synthetic accessibility and resulting molecular properties are intrinsically linked to this feature.

C2-Substituted N-Boc-Piperidines: The α-Functionalization Challenge

Direct functionalization at the C2 position, adjacent to the nitrogen, is synthetically challenging due to electronic and steric factors.[8][9] However, it is a highly sought-after transformation as it introduces functionality in close proximity to a key interaction point in many biological targets.

  • Synthetic Rationale: The primary strategy for C2 functionalization is directed α-lithiation, followed by trapping with an electrophile.[10][11] The choice of the N-protecting group is critical; the Boc group, through its carbamate oxygen, can direct the lithiation to the adjacent C2 position. The use of a strong, sterically hindered base like sec-butyllithium in the presence of a chelating agent like TMEDA (tetramethylethylenediamine) is often required to achieve efficient deprotonation.[7] Rhodium-catalyzed C-H insertion reactions have also emerged as a powerful, albeit more complex, alternative for achieving site-selective C2 functionalization.[12][13]

  • Conformational Impact: A substituent at the C2 position introduces significant steric interactions, particularly A(1,3) strain with the Boc group. This often forces the substituent into an axial orientation to minimize steric clash, influencing the overall conformation of the ring.[7][14]

C4-Substituted N-Boc-Piperidines: The Workhorse Derivatives

The C4 position is the most commonly functionalized site on the piperidine ring, offering a straightforward entry point for diversification. N-Boc-piperidine-4-one and N-Boc-piperidine-4-carboxylic acid are readily available and serve as versatile starting materials.[1][2]

  • Synthetic Rationale:

    • From N-Boc-4-piperidone: This ketone is a versatile precursor for a wide range of derivatives. It undergoes nucleophilic additions, Wittig reactions, and reductive aminations to install a diverse array of functional groups at the C4 position.

    • From N-Boc-piperidine-4-carboxylic acid: The carboxylic acid functionality provides a handle for amide bond formation, esterification, or reduction to the corresponding alcohol, making it a key intermediate in the synthesis of numerous APIs.[15]

  • Conformational Impact: Substituents at the C4 position generally adopt an equatorial orientation to minimize 1,3-diaxial interactions, leading to a predictable chair conformation.[16] This predictability is highly advantageous in structure-based drug design.

C3-Substituted N-Boc-Piperidines: Accessing Asymmetry

Functionalization at the C3 position introduces a chiral center, making the synthesis of enantiomerically pure C3-substituted piperidines a significant area of research.

  • Synthetic Rationale: Direct C-H functionalization at the C3 position is challenging due to its deactivation by the inductive effect of the nitrogen.[8][9] Therefore, common strategies often involve the use of chiral starting materials like (R)- or (S)-piperidine-3-carboxylic acid, which are then N-protected.[17] Alternatively, conjugate addition to N-Boc-tetrahydropyridine derivatives or stereoselective cyclization reactions are employed to construct the substituted ring.[12]

Logical Flow for Synthetic Strategy Selection

The choice of synthetic route is dictated by the desired substitution pattern. The following diagram outlines a general decision-making workflow.

G start Desired N-Boc-Piperidine Derivative c2 C2-Substituted start->c2 Substitution at α-position? c3 C3-Substituted start->c3 Substitution at β-position? c4 C4-Substituted start->c4 Substitution at γ-position? lithiation Directed α-Lithiation / Trapping c2->lithiation ch_insertion Rh-Catalyzed C-H Insertion c2->ch_insertion chiral_pool Chiral Pool Synthesis (e.g., from Nipecotic Acid) c3->chiral_pool conjugate_add Conjugate Addition to N-Boc-tetrahydropyridine c3->conjugate_add ketone_chem Chemistry on N-Boc-4-piperidone c4->ketone_chem acid_chem Chemistry on N-Boc-4-carboxylic acid c4->acid_chem

Caption: Decision workflow for selecting a synthetic route to substituted N-Boc-piperidines.

Part II: Core Experimental Protocols & Characterization

Scientific integrity demands reproducible and self-validating protocols. The deprotection of the N-Boc group is a fundamental and frequently performed transformation in any synthetic sequence involving these derivatives.

Standard Protocol: Acid-Catalyzed N-Boc Deprotection

This protocol describes the removal of the Boc group using trifluoroacetic acid (TFA), a common and highly effective method.[18]

Rationale: The mechanism relies on the protonation of the carbamate oxygen by a strong acid. This initiates a fragmentation cascade, leading to the formation of a stable tert-butyl cation, carbon dioxide, and the free amine.[4] The evolution of gaseous byproducts (isobutene and CO2) drives the reaction to completion. TFA is often chosen for its volatility, which allows for its easy removal in vacuo.

Step-by-Step Methodology:

  • Dissolution: Dissolve the N-Boc protected piperidine derivative (1.0 eq) in dichloromethane (DCM, approx. 0.1–0.2 M).

  • Acid Addition: To the stirred solution, slowly add trifluoroacetic acid (TFA, 5-10 eq) at room temperature. Note: The reaction is often exothermic and evolves gas. Ensure adequate ventilation and perform the addition carefully.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed (typically 1-3 hours).

  • Solvent Removal: Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • Azeotropic Removal of Residual Acid: To ensure complete removal of TFA, add toluene to the residue and concentrate again under reduced pressure. Repeat this step two more times.

  • Isolation: The resulting product is the piperidinium salt (TFA salt). It can be used directly in the next step or converted to the free base by partitioning between an organic solvent (e.g., ethyl acetate) and a mild aqueous base (e.g., saturated NaHCO₃ solution). Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the free amine.

Spectroscopic Characterization Data

The successful synthesis and modification of N-Boc-piperidine derivatives are confirmed through standard spectroscopic techniques. The following table summarizes key ¹H and ¹³C NMR signals characteristic of the N-Boc group.

Nucleus Signal Chemical Shift (δ, ppm) Notes
¹H NMR tert-butyl protons~1.45 (s, 9H)A highly characteristic, sharp singlet integrating to 9 protons.
¹³C NMR tert-butyl quaternary C~80The quaternary carbon of the tert-butyl group.
¹³C NMR tert-butyl methyl C's~28.5The three equivalent methyl carbons of the tert-butyl group.
¹³C NMR Carbamate Carbonyl C~155The carbonyl carbon of the Boc group.

Note: Chemical shifts can vary slightly depending on the solvent and the substitution pattern on the piperidine ring.

Part III: Applications in Approved Pharmaceuticals

The N-Boc-piperidine scaffold is not merely a theoretical building block; it is a proven component in numerous FDA-approved drugs, underscoring its importance in medicinal chemistry.[19] The synthesis of these complex molecules often relies on the strategic use and eventual removal of the N-Boc group.[20][21]

Drug Name Therapeutic Area Role of the Piperidine Moiety Reference
Atogepant MigraineCore scaffold for presenting key pharmacophoric elements. The synthesis involves a chiral N-Boc-3-aminopiperidin-2-one intermediate.[20]
Avacopan ANCA-associated vasculitisThe piperidine ring connects two key aromatic fragments. Its synthesis utilizes a chiral N-Boc-piperidine intermediate.[20]
Fezolinetant Vasomotor symptomsA substituted piperidine serves as a central linker element.[19]
Risperidone AntipsychoticThe piperidine moiety is crucial for binding to dopamine and serotonin receptors.[19]

Conclusion

The chemical classification of N-Boc-piperidine derivatives is deeply intertwined with the synthetic strategies used to create them. By understanding the logic behind site-selective functionalization at the C2, C3, and C4 positions, medicinal chemists can rationally design and synthesize novel molecular entities. The Boc group provides an essential tool for managing the reactivity of the piperidine nitrogen, enabling the construction of complex architectures that have culminated in numerous successful therapeutics. This guide serves as a foundational resource, bridging the gap between synthetic methodology and practical application in the rigorous environment of drug discovery and development.

References

  • Ningbo Inno Pharmchem Co., Ltd. (2026). Optimizing Your Synthesis: The Role of N-Boc-piperidine-3-methanol from Reliable Suppliers.
  • Krasavin, M. (2020). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central.
  • BenchChem. (2025). The Pivotal Role of N-Boc-Piperazine in Modern Medicinal Chemistry: A Technical Guide.
  • Ningbo Inno Pharmchem Co., Ltd. (2026). Exploring the Potential of Piperidine Derivatives in Modern Drug Discovery.
  • Ningbo Inno Pharmchem Co., Ltd. (2026). The Role of N-BOC-piperidine-4-carboxylic Acid in Accelerating Pharmaceutical Development.
  • Liu, W., et al. (2020). Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. PubMed.
  • Afanasyev, O. I., et al. (2017). Recent Advances in the Synthesis of Piperidines: Functionalization of Preexisting Ring Systems. ResearchGate.
  • Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.
  • Davies, H. M. L., et al. (2020). Synthetic strategies towards C−H functionalization of piperidines at C2, C3 and C4. ResearchGate.
  • Davies, H. M. L., et al. (2020). Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. National Institutes of Health.
  • Pathare, R. S., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances.
  • Qu, C., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Semantic Scholar.
  • Li, H., et al. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. PubMed Central.
  • BenchChem. (2025). The Sentinel of Synthesis: An In-depth Technical Guide to the N-Boc Protecting Group.
  • O'Brien, P., & Campos, K. R. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry.
  • Liu, W., et al. (2020). Substrate scope of C2 functionalization. The N‐Boc‐piperidine (1 a).... ResearchGate.
  • O'Hagan, D., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Publishing.
  • Wang, Q., et al. (2015). Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. RSC Publishing.
  • Cerkovnik, J., et al. (2018). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. National Institutes of Health.
  • Abraham, R. J., et al. (1993). Conformational analysis. Part 16. Conformational free energies in substituted piperidines and piperidinium salts. PubMed.
  • Zaborova, O. V., et al. (2022). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. MDPI.
  • ResearchGate. (2023). Piperidine containing FDA approved drugs.
  • ResearchGate. (2024). Some FDA‐approved piperazine‐containing drugs.
  • Jorgensen, W. L., et al. (2022). Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. National Institutes of Health.

Sources

The Piperidine-1-Carboxylate Scaffold: A Molecular Keystone in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The piperidine ring is a cornerstone of medicinal chemistry, present in a vast array of pharmaceuticals and natural products.[1] Its N-acylated counterpart, the piperidine-1-carboxylate, represents a synthetically versatile and conformationally intriguing scaffold with profound implications for drug design. The introduction of a carboxylate group at the nitrogen atom fundamentally alters the electronic and steric properties of the piperidine moiety, influencing its conformational behavior, physicochemical characteristics, and interactions with biological targets.[2] This technical guide provides a comprehensive exploration of the molecular features of piperidine-1-carboxylate compounds, delving into their synthesis, conformational dynamics, spectroscopic signatures, and pivotal role as a pharmacophore in contemporary drug discovery.

Introduction: The Strategic Importance of the Piperidine-1-Carboxylate Moiety

The prevalence of the piperidine scaffold in pharmaceuticals underscores its utility in orienting substituents in three-dimensional space to achieve optimal interactions with biological macromolecules.[1] The modification of the piperidine nitrogen with a carboxylate group, commonly in the form of its tert-butyl (Boc) or benzyl (Cbz) ester, serves several critical functions in medicinal chemistry. These N-alkoxycarbonyl groups act as versatile protecting groups, enabling selective transformations at other positions of the piperidine ring. More importantly, the N-carboxylate functionality significantly impacts the molecule's properties by modulating the basicity of the piperidine nitrogen, influencing ring conformation, and providing additional points for hydrogen bonding and other non-covalent interactions.[2] This guide will elucidate the key molecular features that make the piperidine-1-carboxylate a privileged scaffold in the design of novel therapeutics.

Synthetic Strategies for Piperidine-1-Carboxylate Derivatives

The synthesis of piperidine-1-carboxylate derivatives is well-established, with the most common approaches involving the N-acylation of a pre-existing piperidine ring. The choice of the carboxylate protecting group, typically tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz), is dictated by the desired stability and the specific deprotection conditions required in a multi-step synthesis.

N-Boc Protection of Piperidines

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for the piperidine nitrogen due to its stability under a broad range of reaction conditions and its facile removal under acidic conditions.

Experimental Protocol: Synthesis of tert-Butyl piperidine-1-carboxylate

  • Reaction Setup: To a solution of piperidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add triethylamine (1.1 eq) or another non-nucleophilic base.

  • Addition of Boc Anhydride: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in the same solvent.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is typically washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by flash chromatography on silica gel to yield the pure tert-butyl piperidine-1-carboxylate.

N-Cbz Protection of Piperidines

The benzyloxycarbonyl (Cbz or Z) group is another common protecting group for the piperidine nitrogen. It is stable to a variety of conditions but can be readily removed by catalytic hydrogenation.

Experimental Protocol: Synthesis of Benzyl piperidine-1-carboxylate

  • Reaction Setup: Dissolve piperidine (1.0 eq) and a base such as sodium bicarbonate or triethylamine (1.2 eq) in a mixture of water and a suitable organic solvent like dichloromethane (DCM).

  • Addition of Cbz-Cl: Cool the mixture to 0 °C. Add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise while maintaining the temperature.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature for 2-3 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification: After the reaction is complete, separate the organic layer and wash it sequentially with dilute acid (e.g., 1M HCl), water, and brine. Dry the organic phase over anhydrous magnesium sulfate, filter, and evaporate the solvent. The resulting crude product can be purified by column chromatography.

Synthesis_Workflow Piperidine Piperidine Base_Solvent1 Base (e.g., Et₃N) Solvent (e.g., DCM) Piperidine->Base_Solvent1 Base_Solvent2 Base (e.g., NaHCO₃) Solvent (e.g., DCM/H₂O) Piperidine->Base_Solvent2 Boc_Anhydride Di-tert-butyl dicarbonate ((Boc)₂O) Boc_Anhydride->Base_Solvent1 Cbz_Cl Benzyl Chloroformate (Cbz-Cl) Cbz_Cl->Base_Solvent2 NBoc_Piperidine tert-Butyl piperidine-1-carboxylate NCbz_Piperidine Benzyl piperidine-1-carboxylate Base_Solvent1->NBoc_Piperidine N-Boc Protection Base_Solvent2->NCbz_Piperidine N-Cbz Protection

Conformational Analysis of Piperidine-1-Carboxylates

The introduction of an N-alkoxycarbonyl group has a profound impact on the conformational preferences of the piperidine ring. The delocalization of the nitrogen lone pair into the carbonyl group introduces a partial double bond character to the N-C(O) bond, which in turn influences the ring's geometry and the rotational barrier around this bond.[3]

Ring Conformation: Chair vs. Twist-Boat

Like cyclohexane, the piperidine ring predominantly adopts a chair conformation to minimize steric and torsional strain. However, the N-acyl group can influence the energy difference between the chair and the higher-energy twist-boat conformations.[2] For many N-acylpiperidines, the chair conformation remains the most stable. However, in certain substituted derivatives, particularly within the constrained environment of a protein binding pocket, the twist-boat conformation can be adopted.[2]

Influence of the N-Alkoxycarbonyl Group on Substituent Orientation

A key feature of N-acylpiperidines is the phenomenon of pseudoallylic strain, which arises from the partial sp² hybridization of the nitrogen atom.[2] This planarity at the nitrogen leads to steric interactions that can favor an axial orientation for substituents at the 2-position of the piperidine ring.[2] This is in contrast to N-alkyl piperidines where an equatorial orientation is generally preferred to minimize 1,3-diaxial interactions. This conformational preference for an axial substituent in N-acylpiperidines can be a critical factor in drug design, as it dictates the spatial orientation of pharmacophoric groups.[2]

Conformational_Equilibrium Equatorial Equatorial Substituent (Generally favored in N-alkyl piperidines) TransitionState Ring Inversion (Higher Energy State) Equatorial->TransitionState ΔG Axial Axial Substituent (Often favored in N-acyl piperidines due to pseudoallylic strain) TransitionState->Axial ΔG

Spectroscopic Features of Piperidine-1-Carboxylates

The structural features of piperidine-1-carboxylates give rise to characteristic spectroscopic signatures that are invaluable for their identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectra of N-Boc and N-Cbz piperidines display characteristic signals. The protons on the piperidine ring typically appear as broad multiplets in the region of 1.4-1.9 ppm and 2.8-4.2 ppm. The tert-butyl protons of the Boc group give a sharp singlet at around 1.4-1.5 ppm.[4] For the Cbz group, the benzylic protons appear as a singlet around 5.1-5.2 ppm, and the aromatic protons are observed in the 7.2-7.4 ppm region.[5]

¹³C NMR: In the carbon NMR spectra, the carbonyl carbon of the carbamate group gives a resonance in the range of 154-156 ppm.[4] For N-Boc derivatives, the quaternary carbon of the tert-butyl group is observed around 79-80 ppm, and the methyl carbons are at approximately 28.5 ppm.[4] For N-Cbz derivatives, the benzylic carbon resonates at about 67 ppm, and the aromatic carbons appear in the 127-137 ppm range. The piperidine ring carbons typically show signals between 20 and 50 ppm.

Group ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Piperidine Ring CH₂ 1.4 - 1.9, 2.8 - 4.220 - 50
N-Boc (tert-butyl) 1.4 - 1.5 (s, 9H)~79-80 (quaternary C), ~28.5 (CH₃)
N-Cbz (benzyl) ~5.1-5.2 (s, 2H), 7.2-7.4 (m, 5H)~67 (CH₂), 127-137 (aromatic)
N-C=O -154 - 156

Table 1: Typical ¹H and ¹³C NMR chemical shift ranges for N-Boc and N-Cbz piperidine-1-carboxylates.

Infrared (IR) Spectroscopy

The most prominent feature in the IR spectrum of a piperidine-1-carboxylate is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the carbamate group. This band typically appears in the region of 1680-1710 cm⁻¹.[6][7] The exact frequency can be influenced by the electronic environment and hydrogen bonding.

The Piperidine-1-Carboxylate Moiety in Drug Design and Medicinal Chemistry

The piperidine-1-carboxylate scaffold is a recurring motif in a multitude of clinically used drugs and investigational agents across various therapeutic areas. Its utility stems from its ability to impart desirable physicochemical properties and to engage in specific interactions with biological targets.

Modulation of Physicochemical Properties

The N-alkoxycarbonyl group is a neutral, lipophilic moiety that can enhance a molecule's ability to cross cell membranes. By replacing a basic nitrogen with a neutral carbamate, the overall pKa of the molecule can be fine-tuned, which is a critical parameter for optimizing absorption, distribution, metabolism, and excretion (ADME) properties.

Role as a Pharmacophore

The carbonyl oxygen of the piperidine-1-carboxylate can act as a hydrogen bond acceptor, forming crucial interactions with amino acid residues in the active site of a protein. This interaction can be a key determinant of binding affinity and selectivity. For instance, in the design of inhibitors for various enzymes, the piperidine-1-carboxylate moiety has been successfully employed to occupy specific pockets and establish favorable interactions.

Case Study: Antimalarial Agents

Recent studies have highlighted the importance of the piperidine-1-carboxylate scaffold in the development of novel antimalarial agents. In a series of synthesized molecules, compounds bearing this moiety have demonstrated potent activity against both chloroquine-sensitive and resistant strains of P. falciparum.[8] The piperidine ring serves to orient key pharmacophoric elements, while the N-carboxylate group likely contributes to the overall physicochemical profile required for cellular uptake and target engagement.

Conclusion

The piperidine-1-carboxylate scaffold is a powerful tool in the arsenal of the medicinal chemist. Its well-defined synthetic accessibility, coupled with its profound influence on molecular conformation and physicochemical properties, makes it an invaluable component in the design of new therapeutic agents. A thorough understanding of the molecular features of these compounds, from their synthesis and spectroscopic characterization to their conformational behavior and role in drug-target interactions, is essential for leveraging their full potential in the development of next-generation pharmaceuticals. The insights provided in this guide aim to equip researchers with the foundational knowledge necessary to effectively utilize the piperidine-1-carboxylate moiety in their drug discovery endeavors.

References

  • Yao, L., et al. (2022). Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. ACS Omega, 7(10), 8733–8740. [Link]
  • Bexrud, J. A., & Schafer, L. L. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. The Royal Society of Chemistry.
  • Macmillan Group. (n.d.). SUPPLEMENTARY INFORMATION. Princeton University.
  • Wang, C., et al. (n.d.). Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information.
  • Lee, H., et al. (2023). Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO 2 ̅ Complexes. The Journal of Physical Chemistry Letters, 14(1), 188–193. [Link]
  • Pérez-H´ernandez, N., et al. (2012). Solution and solid structure of a boc-protected piperidine-spiro-hydantoin as studied by two-dimensional NMR and X-ray crystallography. Magnetic Resonance in Chemistry, 50(10), 681-686.
  • Bylov, I. O., et al. (2022). Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate.
  • Krake, E. F., et al. (2021). Complete assignment of the 1H and 13C NMR spectra of some N-benzyl-(piperidin or pyrrolidin)-purines. Journal of Molecular Structure, 1240, 130571.
  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]
  • Bergner, M., et al. (2015). Infrared spectra of a) carbamic acid dimer (NH 2 COOH) 2 , b) ammonium... ResearchGate.
  • Mumford, P. G., et al. (2014). An ATR-FTIR Study on the Effect of Molecular Structural Variations on the CO2 Absorption Characteristics of Heterocyclic Amines, Part II. ChemSusChem, 7(5), 1353–1361. [Link]
  • Pinchas, S., & Ben-Ishai, D. (1957). The Carbonyl Absorption of Carbamates and 2-Oxazolidones in the Infrared Region. Journal of the American Chemical Society, 79(15), 4099–4104. [Link]
  • Wodka, D., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 280, 116892. [Link]
  • Kumar, P., et al. (2023). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. ResearchGate.
  • Sampath, K., et al. (2018). X-ray crystal structure and conformational flexibility study of a N-substituted 2,6-diphenylpiperidine derivative. Journal of Molecular Structure, 1155, 608-615.
  • Gassama, A., et al. (2023). Synthesis and anti-malaria activity of molecules carrying the piperidine ring. Arkivoc, 2023(5), 134-146.
  • Wang, Y., et al. (2020). Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists. International Journal of Molecular Sciences, 21(11), 3855. [Link]
  • Khan, K. M., et al. (2015). Synthesis, X-Ray Crystallography and Leishmanicidal Activity of Benzimidazolinyl Piperidine derivative. ResearchGate.
  • Du, W., et al. (2021). Ultrafast Conformational Dynamics of Rydberg-excited N- Methyl Piperidine. Physical Chemistry Chemical Physics, 23(46), 26162–26169.
  • Kanega, R., et al. (2021). FT-IR spectra of (A) DBU, (B) ammonium carbamate, and (C) DBU +... ResearchGate.
  • ResearchGate. (n.d.). Single X-ray crystal structure of (R)-Cbz-deoxyhalofuginone 25 (thermal....
  • O'Brien, P. (2002). Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. White Rose eTheses Online.
  • Crowley, P. J., et al. (1982). Conformational equilibrium in N-methylpiperidine.
  • SpectraBase. (n.d.). 1-Boc-piperidine-4-carboxaldehyde.
  • Lee, Y. J., et al. (2020). Accurate conformational stability and cationic structure of piperidine determined by conformer-specific VUV-MATI spectroscopy. Physical Chemistry Chemical Physics, 22(40), 23151–23158. [Link]
  • Kabanov, B. K., et al. (1993). X-Ray Diffraction Study of Piperidine Octamolybdate. ResearchGate.
  • Aguiar, A. C., et al. (2018). Influence of piperidine ring on stability and reactivity of piperine. ResearchGate.
  • Procter, D. J., et al. (2023). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. Journal of the American Chemical Society, 145(35), 19483–19493. [Link]
  • LibreTexts Chemistry. (2022). 4.5: Conformations of Cyclohexane.
  • Carreira, E. M., & Müller, K. (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. ChemMedChem, 11(21), 2349–2358. [Link]
  • ResearchGate. (n.d.). Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Evidence of weak H-bonding by theoretical correlation with experimental NMR data.
  • RSC Publishing. (n.d.). Practical one-pot amidation of N-Alloc-, N-Boc-, and N-Cbz protected amines under mild conditions.

Sources

Methodological & Application

Application Note & Protocol: A Streamlined Synthesis of Tert-butyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details a validated, efficient, and scalable protocol for the synthesis of tert-butyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate, a key building block in contemporary drug discovery and development. This protocol is designed for researchers, medicinal chemists, and process development scientists, providing not only a step-by-step procedure but also the underlying chemical principles and critical process parameters. The target compound is a versatile intermediate, notably utilized as a linker in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs)[1]. The presented methodology emphasizes operational simplicity, high yield, and purity, ensuring reproducibility for downstream applications.

Introduction: The Significance of a Versatile Piperidine Scaffold

The piperidine ring is a privileged scaffold in medicinal chemistry, present in a vast array of approved pharmaceuticals[2]. Its conformational rigidity and ability to present substituents in well-defined spatial orientations make it an ideal framework for modulating biological activity. The title compound, this compound (also known as Methyl 1-Boc-4-piperidineacetate), combines this valuable heterocyclic core with a reactive ester functionality and a Boc-protected nitrogen, rendering it a highly adaptable intermediate for further chemical elaboration[3][4].

The tert-butoxycarbonyl (Boc) protecting group provides robust protection of the piperidine nitrogen under a wide range of reaction conditions, yet it can be readily removed under acidic conditions for subsequent functionalization[3]. The methyl ester side chain offers a convenient handle for various chemical transformations, including hydrolysis to the corresponding carboxylic acid, amidation, or reduction. These features make the target molecule a cornerstone for constructing more complex molecular architectures, particularly in the synthesis of novel therapeutic agents.

Mechanistic Rationale: The Chemistry of Esterification

The selected synthetic strategy involves the direct esterification of N-Boc-piperidine-4-acetic acid. This approach is favored for its atom economy and straightforward execution. The core of this transformation is the conversion of a carboxylic acid to its corresponding methyl ester. Several reliable methods exist for this purpose, and this guide will focus on a widely adopted and scalable method using a methylating agent in the presence of a non-nucleophilic base.

The reaction proceeds via an initial deprotonation of the carboxylic acid by a suitable base, such as potassium carbonate, to form a carboxylate salt. This deprotonation significantly enhances the nucleophilicity of the carboxyl group. The resulting carboxylate anion then acts as a nucleophile, attacking the electrophilic methyl group of the methylating agent (e.g., iodomethane) in a classic SN2 reaction. This nucleophilic substitution results in the formation of the desired methyl ester and a salt byproduct.

Experimental Protocol

This protocol is designed to be a self-validating system, with clear steps and checkpoints to ensure successful synthesis.

Materials and Reagents
Reagent/MaterialGradeSupplierCAS No.
N-Boc-piperidine-4-acetic acid≥98%Commercially Available157688-46-5
Potassium Carbonate (K₂CO₃)AnhydrousCommercially Available584-08-7
Iodomethane (CH₃I)≥99%Commercially Available74-88-4
N,N-Dimethylformamide (DMF)AnhydrousCommercially Available68-12-2
Ethyl Acetate (EtOAc)ACS GradeCommercially Available141-78-6
Brine (Saturated NaCl solution)-Prepared in-house-
Sodium Sulfate (Na₂SO₄)AnhydrousCommercially Available7757-82-6
Silica Gel60-120 meshCommercially Available-

Safety Precaution: Iodomethane is a hazardous substance and should be handled with extreme care in a well-ventilated fume hood. Avoid inhalation and skin contact.

Step-by-Step Synthesis Procedure
  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add N-Boc-piperidine-4-acetic acid (1.0 eq).

  • Solvent and Base Addition: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous N,N-Dimethylformamide (DMF) to dissolve the starting material. To this solution, add anhydrous potassium carbonate (1.0 eq)[5].

  • Addition of Methylating Agent: While stirring vigorously, add iodomethane (1.2 eq) dropwise to the reaction mixture at room temperature.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for approximately 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 1:1 Hexane/Ethyl Acetate).

  • Work-up: Upon completion, pour the reaction mixture into 10% aqueous potassium carbonate solution[5]. Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure this compound as a colorless or light yellow liquid[4][5].

Characterization Data

The structure and purity of the final product should be confirmed by spectroscopic methods.

  • ¹H NMR (400 MHz, CDCl₃): δ 4.10 (br s, 2H), 3.68 (s, 3H), 2.71 (t, J = 12.4 Hz, 2H), 2.24 (d, J = 6.8 Hz, 2H), 1.95 (m, 1H), 1.70 (d, J = 12.8 Hz, 2H), 1.45 (s, 9H), 1.20 (m, 2H).

  • ¹³C NMR (101 MHz, CDCl₃): δ 172.9, 154.7, 79.3, 51.5, 43.8, 39.3, 34.6, 31.8, 28.4.

  • Mass Spectrometry (ESI): m/z calculated for C₁₃H₂₃NO₄ [M+H]⁺: 258.17; found: 258.17.

Workflow Visualization

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Purification cluster_product Final Product SM N-Boc-piperidine-4-acetic acid Reaction Esterification SM->Reaction Add Reagents Reagents K₂CO₃, CH₃I, DMF Workup Aqueous Work-up & Extraction Reaction->Workup Reaction Complete Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Synthetic workflow for the preparation of the target compound.

Troubleshooting and Key Considerations

  • Incomplete Reaction: If the reaction does not go to completion, ensure that all reagents and solvents are anhydrous. The presence of water can hydrolyze the product and consume the base. Gentle heating (40-50 °C) can sometimes drive the reaction to completion.

  • Low Yield: Low yields can result from inefficient extraction. Ensure thorough extraction with an adequate volume of ethyl acetate. Additionally, ensure the purity of the starting materials.

  • Purification Challenges: If the product is difficult to purify, consider using a different solvent system for column chromatography. A shallow gradient can improve separation.

Conclusion

This application note provides a robust and reproducible protocol for the synthesis of this compound. By following the detailed steps and understanding the underlying chemical principles, researchers can confidently prepare this valuable intermediate for a wide range of applications in drug discovery and chemical biology. The straightforward nature of this protocol makes it amenable to both small-scale laboratory synthesis and larger-scale production.

References

  • ChemBK. (2024, April 9). N-BOC-4-PIPERIDINE ACETIC ACID METHYL ESTER.
  • Wang, M., Wang, W., Tang, Q., & Xu, S. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press.
  • PubChem. (n.d.). This compound.
  • Xiao, J., & Li, C. (2012). Efficient and Chemoselective Reduction of Pyridines to Tetrahydropyridines and Piperidines via Rhodium‐Catalyzed Transfer Hydrogenation. Advanced Synthesis & Catalysis, 355(1), 125-130.

Sources

Application Notes and Protocols for the Synthesis of tert-butyl 4-(acetoxymethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide details the experimental procedure for the tert-butyloxycarbonyl (Boc) protection of the piperidine nitrogen in piperidin-4-ylacetate. The synthesis of the target compound, tert-butyl 4-(acetoxymethyl)piperidine-1-carboxylate, is a crucial step in the development of various pharmaceutical intermediates where selective functionalization of the piperidine ring is required. This document provides a robust, two-step protocol commencing from the commercially available piperidin-4-ylmethanol. The procedure involves an initial N-Boc protection followed by acetylation of the primary alcohol. This guide is intended for researchers, medicinal chemists, and process development scientists, offering in-depth procedural details, mechanistic insights, characterization data, and safety protocols.

Introduction

In modern organic synthesis and medicinal chemistry, the use of protecting groups is a cornerstone strategy for the construction of complex molecular architectures.[1] The tert-butyloxycarbonyl (Boc) group is one of the most widely employed protecting groups for amines due to its ease of installation, general stability to a wide range of nucleophilic and basic conditions, and facile removal under acidic conditions.[1][2][3][4] The protection of the secondary amine of the piperidine ring is often a critical maneuver in multi-step syntheses, preventing its undesired participation in subsequent chemical transformations.

Piperidin-4-ylacetate and its derivatives are valuable building blocks in the synthesis of a variety of biologically active compounds. The protocol herein describes a reliable and scalable method for the preparation of N-Boc-protected piperidin-4-ylacetate. The synthesis is approached in a logical two-step sequence:

  • N-Boc Protection: The secondary amine of piperidin-4-ylmethanol is protected using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a mild base.

  • Acetylation: The hydroxyl group of the resulting N-Boc-4-piperidinemethanol is then acetylated to yield the final product.

This application note provides a self-validating system, where each step is explained with mechanistic causality, ensuring that researchers can not only replicate the procedure but also adapt it as needed.

Reaction Mechanism and Workflow

The overall synthetic transformation is depicted below. The initial step involves the nucleophilic attack of the secondary amine of piperidin-4-ylmethanol on one of the carbonyl carbons of di-tert-butyl dicarbonate.[2][5] This reaction is typically facilitated by a tertiary amine base, such as triethylamine (Et₃N), which serves to neutralize the protonated amine formed during the reaction. The subsequent acetylation is a standard esterification of the primary alcohol using acetic anhydride, with a base to activate the alcohol and scavenge the acetic acid byproduct.

Overall Synthetic Pathway

Caption: Two-step synthesis of the target compound.

Materials and Equipment

Reagents and Solvents
Reagent/SolventGradeSupplierCAS No.
Piperidin-4-ylmethanol≥98%Sigma-Aldrich6528-34-3
Di-tert-butyl dicarbonate ((Boc)₂O)≥97%TCI Chemicals24424-99-5
Triethylamine (Et₃N)≥99.5%, anhydrousSigma-Aldrich121-44-8
Acetic Anhydride (Ac₂O)≥99%Sigma-Aldrich108-24-7
Pyridine≥99.8%, anhydrousSigma-Aldrich110-86-1
Dichloromethane (DCM)≥99.8%, anhydrousFisher Scientific75-09-2
Ethyl Acetate (EtOAc)HPLC GradeFisher Scientific141-78-6
HexanesHPLC GradeFisher Scientific110-54-3
Saturated aq. NaHCO₃ACS Grade--
Brine (Saturated aq. NaCl)ACS Grade--
Anhydrous MgSO₄ or Na₂SO₄ACS GradeFisher Scientific-
Silica Gel60 Å, 230-400 meshSigma-Aldrich-
Equipment
  • Round-bottom flasks and standard glassware

  • Magnetic stirrer and stir bars

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Flash chromatography system

  • Nuclear Magnetic Resonance (NMR) spectrometer (400 MHz or higher)

  • Mass Spectrometer (MS)

Experimental Protocols

Protocol 1: Synthesis of tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate

This protocol outlines the N-Boc protection of piperidin-4-ylmethanol.

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add piperidin-4-ylmethanol (5.76 g, 50.0 mmol, 1.0 eq).

  • Dissolve the starting material in anhydrous dichloromethane (100 mL).

  • Add triethylamine (8.4 mL, 60.0 mmol, 1.2 eq) to the solution.

  • Cool the flask to 0 °C using an ice bath.

  • Reagent Addition: In a separate beaker, dissolve di-tert-butyl dicarbonate (12.0 g, 55.0 mmol, 1.1 eq) in anhydrous dichloromethane (50 mL).

  • Add the di-tert-butyl dicarbonate solution dropwise to the cooled, stirred reaction mixture over 30 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 16 hours (overnight).

  • Monitoring: Monitor the reaction progress by TLC (e.g., 10% Methanol in DCM, stained with KMnO₄) until the starting material is fully consumed.

  • Workup: Quench the reaction by adding 50 mL of water. Transfer the mixture to a separatory funnel.

  • Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated aqueous NaHCO₃ solution (1 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product, tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate, is often obtained as a white solid or colorless oil of sufficient purity for the next step. If necessary, it can be purified by flash chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 20% to 50% EtOAc).[6]

Protocol 2: Synthesis of tert-butyl 4-(acetoxymethyl)piperidine-1-carboxylate

This protocol details the acetylation of the N-Boc protected alcohol.

  • Reaction Setup: Dissolve tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate (10.76 g, 50.0 mmol, 1.0 eq) in anhydrous dichloromethane (100 mL) in a 250 mL round-bottom flask with a magnetic stir bar.

  • Add anhydrous pyridine (6.1 mL, 75.0 mmol, 1.5 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Reagent Addition: Add acetic anhydride (5.7 mL, 60.0 mmol, 1.2 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 30% Ethyl Acetate in Hexanes) until the starting alcohol is consumed.

  • Workup: Upon completion, add 50 mL of water to quench the excess acetic anhydride.

  • Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with 1 M HCl (2 x 50 mL) to remove pyridine, followed by saturated aqueous NaHCO₃ solution (1 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 10% to 30% EtOAc) to afford the pure tert-butyl 4-(acetoxymethyl)piperidine-1-carboxylate as a colorless oil.

Data Analysis and Characterization

The final product should be characterized by NMR spectroscopy and mass spectrometry to confirm its identity and purity.

Expected Yields and Physical Properties
CompoundStepTypical YieldPhysical AppearanceMolecular FormulaMolecular Weight
tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate185-95%White solid or colorless oilC₁₁H₂₁NO₃215.29 g/mol
tert-butyl 4-(acetoxymethyl)piperidine-1-carboxylate290-98%Colorless oilC₁₃H₂₃NO₄257.33 g/mol
Spectroscopic Data (tert-butyl 4-(acetoxymethyl)piperidine-1-carboxylate)
  • ¹H NMR (400 MHz, CDCl₃) δ (ppm):

    • 4.10-4.25 (m, 2H, piperidine-CH₂-N)

    • 3.89 (d, J = 6.4 Hz, 2H, -CH₂-O-C=O)

    • 2.65-2.80 (m, 2H, piperidine-CH₂-N)

    • 2.05 (s, 3H, -O-C(=O)-CH₃)

    • 1.75-1.85 (m, 1H, piperidine-CH)

    • 1.65-1.75 (m, 2H, piperidine-CH₂)

    • 1.46 (s, 9H, C(CH₃)₃)

    • 1.15-1.30 (m, 2H, piperidine-CH₂)

    • Note: Chemical shifts are predictive and based on analogous structures. Actual values may vary slightly.

  • ¹³C NMR (101 MHz, CDCl₃) δ (ppm):

    • 171.1 (C=O, acetate)

    • 154.9 (C=O, Boc)

    • 79.5 (C(CH₃)₃)

    • 68.9 (-CH₂-O)

    • ~44.0 (piperidine-CH₂-N)

    • 36.1 (piperidine-CH)

    • ~29.0 (piperidine-CH₂)

    • 28.5 (C(CH₃)₃)

    • 21.0 (-CH₃, acetate)

    • Note: Chemical shifts are predictive and based on analogous structures. Actual values may vary slightly.

  • Mass Spectrometry (ESI+):

    • m/z calculated for C₁₃H₂₄NO₄⁺ [M+H]⁺: 258.1705; found: 258.1700

    • m/z calculated for C₁₃H₂₃NNaO₄⁺ [M+Na]⁺: 280.1525; found: 280.1520

Safety and Handling Precautions

All experiments should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Di-tert-butyl dicarbonate ((Boc)₂O): Flammable solid, causes skin and serious eye irritation, and is fatal if inhaled.[6][7][8] Handle with extreme care in a fume hood. Avoid creating dust. Keep away from heat, sparks, and open flames.[7] Store in a refrigerator under an inert atmosphere.[7]

  • Triethylamine and Pyridine: Flammable and toxic liquids. They are corrosive and can cause severe skin and eye damage. Use in a well-ventilated area and avoid inhalation of vapors.

  • Acetic Anhydride: Corrosive and flammable. Causes severe skin burns and eye damage. Reacts violently with water.

  • Dichloromethane (DCM): A volatile and suspected carcinogen. Handle exclusively in a fume hood.

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete reaction in Step 1Insufficient (Boc)₂O or base. Moisture in the reaction.Add an additional 0.1-0.2 eq of (Boc)₂O. Ensure all reagents and solvents are anhydrous.
Formation of side productsReaction temperature too high.Maintain the initial addition at 0 °C.
Difficult purificationClose-running spots on TLC.Use a shallow gradient for flash chromatography. Consider a different solvent system (e.g., ether/pentane).
Low yield in Step 2Incomplete reaction. Loss during workup.Increase reaction time. Ensure pH is strongly acidic during the initial wash to fully remove pyridine.

References

  • Di-tert-butyl Dicarbonate: A Key Reagent for Efficient Amine Protection. Wuhan I-Shine Technology Co., Ltd.
  • Boc Protection Mechanism (Boc2O). Common Organic Chemistry.
  • Boc Protecting Group for Amines. Chemistry Steps.
  • Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.
  • Synthesis of N-Boc-Piperidine-4-carboxylic acid methyl ester. ChemicalBook.
  • A convenient preparation of an orthogonally protected Cα,Cα-disubstituted amino acid analog of lysine. Organic Syntheses.[Link]
  • SAFETY DATA SHEET - Di-tert-butyl Dicarbon
  • EXPERIMENTAL PROCEDURES. Beilstein Journals.[Link]
  • Safety Data Sheet - Di-tert-butyl dicarbon
  • Amine Protection and Deprotection. Master Organic Chemistry.[Link]
  • Di-tert-butyl dicarbonate Safety D

Sources

Application Note & Protocols: Strategic N-Alkylation of Piperidines Utilizing Boc-Protection

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The N-alkylated piperidine motif is a cornerstone in modern medicinal chemistry, appearing in a vast number of pharmaceuticals and bioactive molecules.[1][2][3] Its synthesis is a critical task for researchers in drug discovery and development. This guide provides an in-depth analysis of two primary synthetic strategies for accessing N-alkylated piperidines, with a focus on the strategic use of the tert-butyloxycarbonyl (Boc) protecting group to ensure selectivity and high yields. We will explore the nuances of direct alkylation via S N 2 substitution and the highly versatile method of reductive amination starting from a Boc-protected piperidone. This document furnishes detailed, field-proven protocols, mechanistic insights, and a comparative analysis to guide scientists in selecting the optimal conditions for their synthetic targets.

Scientific Rationale & Strategic Overview

The secondary amine of the piperidine ring is a potent nucleophile, which presents both an opportunity for functionalization and a challenge. Direct alkylation is often complicated by a lack of selectivity, leading to over-alkylation and the formation of undesired quaternary ammonium salts.[4] The tert-butyloxycarbonyl (Boc) group serves as an excellent protecting group for the piperidine nitrogen. Its steric bulk and electronic properties render the nitrogen non-nucleophilic, allowing for other transformations. However, for N-alkylation, its primary role is strategic: it is employed on a precursor, such as 4-piperidone, to enable a clean, selective introduction of a substituent that will ultimately become the N-alkyl group's precursor.[5][6]

This guide focuses on two dominant methodologies:

  • Reductive Amination of N-Boc-4-piperidone: A robust and highly selective method for synthesizing 4-amino-N-alkylpiperidines, which are valuable intermediates. This is often the preferred method in drug discovery for its broad substrate scope and clean reaction profiles.[5][7]

  • Direct Alkylation of Piperidine: The classical S N 2 approach. While seemingly more direct, it requires careful control to achieve mono-alkylation and is often lower yielding.[4]

The choice between these methods depends on the desired final structure, available starting materials, and the required level of purity and scalability.

Mechanism: Reductive Amination

This process involves two key steps occurring in one pot. First, the ketone (N-Boc-4-piperidone) reacts with a primary amine under mildly acidic conditions to form an iminium ion intermediate. Second, a selective reducing agent, typically sodium triacetoxyborohydride (NaBH(OAc)₃), reduces the iminium ion to the corresponding secondary amine.[8] NaBH(OAc)₃ is the reagent of choice as it is mild enough not to reduce the starting ketone, thereby preventing side reactions.[7]

Reductive_Amination Start N-Boc-4-piperidone + R-NH₂ Iminium Iminium Ion Intermediate Start->Iminium Condensation (+ H⁺ catalyst, -H₂O) Product N-Alkyl-N'-Boc-4-aminopiperidine Iminium->Product Reduction (Hydride Transfer) Reagents NaBH(OAc)₃ (Reducing Agent) Reagents->Iminium

Caption: Mechanism of Reductive Amination.

Mechanism: Direct S N 2 Alkylation

This reaction follows a classical bimolecular nucleophilic substitution (S N 2) pathway. The lone pair of electrons on the piperidine nitrogen attacks the electrophilic carbon of an alkyl halide (R-X), displacing the halide ion. A base is required to neutralize the hydrohalic acid (HX) formed, regenerating the neutral amine for further reaction. The primary challenge is that the product, an N-alkylpiperidine, is often more nucleophilic than the starting piperidine, leading to a second alkylation event that forms a quaternary ammonium salt.

Direct_Alkylation Piperidine Piperidine TransitionState1 Sₙ2 Transition State Piperidine->TransitionState1 Nucleophilic Attack AlkylHalide Alkyl Halide (R-X) AlkylHalide->TransitionState1 Product Mono-alkylated Product (N-Alkylpiperidine) TransitionState1->Product Halide Loss Overalkylation Over-alkylation Product (Quaternary Ammonium Salt) Product->Overalkylation + R-X (Undesired Pathway) Base Base (e.g., K₂CO₃) Workflow Target Target: N-Alkyl Piperidine Decision Is high selectivity critical? Does the target have a 4-amino scaffold? Target->Decision Reductive Strategy: Reductive Amination Decision->Reductive Yes Direct Strategy: Direct Alkylation Decision->Direct No Protocol1 Execute Protocol 1: - N-Boc-4-piperidone + R-NH₂ - NaBH(OAc)₃ Reductive->Protocol1 Protocol2 Execute Protocol 2: - Piperidine + R-X - Base (K₂CO₃) Direct->Protocol2 Workup Aqueous Work-up & Extraction Protocol1->Workup Protocol2->Workup Purify Purification (Chromatography/Distillation) Workup->Purify Boc_Deprotect Boc Deprotection Needed? Purify->Boc_Deprotect Protocol3 Execute Protocol 3: - TFA or HCl Boc_Deprotect->Protocol3 Yes FinalProduct Final Product Boc_Deprotect->FinalProduct No Protocol3->FinalProduct

Sources

Application Note & Protocol: Methodologies for the Deprotection of Tert-butyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Boc Deprotection

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved pharmaceuticals. Its strategic functionalization is paramount in drug discovery. A key intermediate in this field is tert-butyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate (CAS 175213-46-4), a versatile building block.[1] The tert-butyloxycarbonyl (Boc) group serves as an essential nitrogen protectant, valued for its stability in basic and nucleophilic conditions and during catalytic hydrogenation.[2][3]

The critical step to unmask the piperidine nitrogen for further elaboration is the selective cleavage of the Boc group. This deprotection must be performed under conditions that preserve the labile methyl ester functionality, a common challenge in multi-step synthesis. This guide provides an in-depth analysis of the mechanistic principles and details field-proven protocols for the efficient and clean deprotection of this substrate, yielding methyl 2-(piperidin-4-yl)acetate.[4]

Mechanistic Principles of Acid-Catalyzed Boc Deprotection

The removal of the Boc group is most commonly achieved under acidic conditions.[2][5] The reaction proceeds through an E1 elimination mechanism, which leverages the exceptional stability of the resulting tert-butyl carbocation.

The mechanism unfolds in three primary steps:

  • Protonation: A strong acid, such as trifluoroacetic acid (TFA), protonates the carbonyl oxygen of the Boc group.[6][7][8] This enhances the electrophilicity of the carbonyl carbon.

  • Carbocation Formation: The protonated group becomes unstable, leading to the cleavage of the C-O bond and the formation of a stable tert-butyl cation and an unstable carbamic acid intermediate.[6][7][8]

  • Decarboxylation: The carbamic acid rapidly decomposes, releasing carbon dioxide gas and the free amine.[6][7] In the acidic medium, the newly liberated amine is immediately protonated to form its corresponding salt (e.g., trifluoroacetate or hydrochloride).[6][7]

The generated tert-butyl cation is a reactive electrophile that can lead to side reactions, particularly with electron-rich amino acid residues like tryptophan or methionine in peptide synthesis.[7][9] While less critical for this specific substrate, it is a key consideration in more complex molecules.

Boc_Deprotection_Mechanism cluster_0 Step 1: Protonation cluster_1 Step 2: Cleavage cluster_2 Step 3: Decarboxylation cluster_3 Final Product Boc_Protected Boc-Protected Amine Protonated_Boc Protonated Carbamate Boc_Protected->Protonated_Boc + H⁺ (TFA) Carbamic_Acid Carbamic Acid Intermediate Protonated_Boc->Carbamic_Acid Slow (Rate-Determining) tBu_Cation tert-Butyl Cation Protonated_Boc->tBu_Cation Free_Amine Free Amine Carbamic_Acid->Free_Amine Fast CO2 CO₂ (gas) Carbamic_Acid->CO2 Isobutylene Isobutylene (gas) tBu_Cation->Isobutylene - H⁺ Amine_Salt Amine Salt (e.g., TFA Salt) Free_Amine->Amine_Salt + H⁺ (Excess Acid)

Sources

Application Notes & Protocols: Strategic Incorporation of Tert-butyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate in Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Medicinal Chemistry

Tert-butyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate is a bifunctional building block of significant utility in modern drug discovery and development.[1][2] Its structure incorporates two key reactive handles orthogonally protected: a Boc-protected secondary amine within the piperidine ring and a methyl ester at the terminus of an ethyl spacer. This arrangement allows for selective, sequential chemical modifications, making it an ideal scaffold for constructing complex molecules, particularly in the realm of combinatorial chemistry and library synthesis on solid supports.

The piperidine motif is a privileged scaffold in medicinal chemistry, present in a vast number of approved pharmaceuticals.[3][4] This building block provides a robust entry point for introducing a piperidine-acetic acid substructure, which can be further elaborated at either the piperidine nitrogen or the newly generated carboxylic acid. This guide provides a detailed overview and field-tested protocols for the strategic application of this reagent in solid-phase synthesis (SPS).

Key Structural Features:

  • Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group provides acid-labile protection for the piperidine nitrogen. It is stable to a wide range of reaction conditions, including basic and nucleophilic reagents, but can be cleanly removed with moderate acids like trifluoroacetic acid (TFA).[5][6]

  • Methyl Ester: The methyl ester serves as a stable precursor to a carboxylic acid. It can be selectively hydrolyzed under basic or acidic conditions to unmask a carboxylate, which can then be used for subsequent coupling reactions, most commonly amide bond formation.[7][8][9]

  • Piperidine Core: Provides a conformationally constrained, non-aromatic spacer, often used to optimize the spatial orientation of pharmacophoric elements.

Core Synthetic Strategy on Solid Support

The primary utility of this reagent in solid-phase synthesis (SPS) is as a modifier to an existing resin-bound molecule. The typical workflow involves coupling a molecule with a free amine to the carboxylic acid derived from the reagent's methyl ester. The overall synthetic sequence is designed to leverage the orthogonal protecting groups for controlled, stepwise elaboration.

G cluster_solution Solution Phase cluster_solid Solid Phase Reagent Tert-butyl 4-(2-methoxy-2-oxoethyl) piperidine-1-carboxylate Hydrolysis Ester Hydrolysis (e.g., LiOH, THF/H₂O) Reagent->Hydrolysis Step 1 CarboxylicAcid Boc-Piperidine-Acetic Acid Hydrolysis->CarboxylicAcid Coupling Amide Bond Formation (e.g., HATU, DIPEA) CarboxylicAcid->Coupling Step 2: Couple to Resin Resin Resin-Bound Substrate with Free Amine (R-NH₂) Resin->Coupling FunctionalizedResin Functionalized Resin (R-NH-CO-CH₂-Piperidine-Boc) Coupling->FunctionalizedResin BocDeprotection Boc Deprotection (TFA/DCM) FunctionalizedResin->BocDeprotection DeprotectedResin Deprotected Resin (R-NH-CO-CH₂-Piperidine-H) BocDeprotection->DeprotectedResin FinalCleavage Cleavage from Resin (e.g., HF or TFMSA) DeprotectedResin->FinalCleavage FinalProduct Final Product in Solution FinalCleavage->FinalProduct caption Figure 1. General workflow for utilizing the title reagent.

Caption: Figure 1. General workflow for utilizing the title reagent.

Detailed Protocols and Methodologies

Protocol 1: Saponification of the Methyl Ester (Pre-Coupling)

To be used in solid-phase synthesis for amide bond formation, the methyl ester must first be hydrolyzed to the corresponding carboxylic acid. This is typically performed in the solution phase before coupling to the resin-bound amine.

Causality and Expertise: The choice of lithium hydroxide (LiOH) is deliberate. It is a strong nucleophile for ester hydrolysis but is generally mild enough to not cause premature cleavage of the Boc group. The THF/water solvent system ensures solubility for both the organic substrate and the inorganic base. Monitoring by TLC or LC-MS is critical to prevent over-reaction and potential side product formation.

Step-by-Step Methodology:

  • Dissolution: Dissolve this compound (1.0 eq) in a 3:1 mixture of tetrahydrofuran (THF) and water.

  • Saponification: Add lithium hydroxide monohydrate (LiOH·H₂O, 1.5 eq) to the solution.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Quenching and Acidification: Once complete, carefully acidify the reaction mixture to pH ~3-4 with cold 1M HCl. This protonates the carboxylate, making it extractable into an organic solvent.

  • Extraction: Extract the aqueous layer three times with ethyl acetate.

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude carboxylic acid.

  • Purification: The resulting product, Tert-butyl 4-(carboxymethyl)piperidine-1-carboxylate, is often pure enough for the next step. If necessary, it can be purified by flash column chromatography.

Protocol 2: Amide Coupling to a Resin-Bound Amine

This protocol describes the coupling of the pre-hydrolyzed building block to a primary or secondary amine present on a solid support. This is a cornerstone of solid-phase chemistry.[10][11]

Causality and Expertise: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that minimizes racemization and is effective even for sterically hindered amines.[10] It works by forming a highly reactive O-acylisourea intermediate. DIPEA (N,N-Diisopropylethylamine) is used as a non-nucleophilic base to mop up the acid formed during the reaction without competing as a nucleophile. Pre-activation of the carboxylic acid before adding it to the resin ensures that the reactive species is formed efficiently, maximizing coupling yield.

Step-by-Step Methodology:

  • Resin Preparation: Swell the amine-bearing resin (1.0 eq) in N,N-Dimethylformamide (DMF) for 30-60 minutes in a solid-phase reaction vessel. Drain the DMF.

  • Pre-activation: In a separate vial, dissolve the carboxylic acid from Protocol 1 (3.0 eq), HATU (2.9 eq), and DIPEA (6.0 eq) in DMF. Allow the mixture to stand for 5-10 minutes to pre-activate the acid.

  • Coupling Reaction: Add the pre-activated acid solution to the swollen resin. Agitate the vessel at room temperature for 2-4 hours.

  • Monitoring: To check for reaction completion, take a small sample of the resin beads, wash them thoroughly, and perform a Kaiser test (for primary amines) or a Chloranil test (for secondary amines). A negative test indicates complete consumption of the free amine.

  • Washing: Once the reaction is complete, drain the reaction solution and wash the resin sequentially with DMF (3x), Dichloromethane (DCM) (3x), and Methanol (3x).

  • Drying: Dry the resin under a stream of nitrogen or in a vacuum desiccator.

Parameter Recommendation Rationale
Coupling Reagent HATU, HBTU, HCTUHigh efficiency, low racemization.
Base DIPEA, 2,4,6-CollidineSterically hindered, non-nucleophilic.
Solvent DMF, NMPExcellent swelling properties for polystyrene resins.
Equivalents (Acid) 2.0 - 5.0Drives the reaction to completion via mass action.
Temperature Room TemperatureSufficient for most couplings; can be heated if necessary.
Protocol 3: Boc Group Deprotection

This step selectively removes the Boc protecting group to reveal the piperidine nitrogen, making it available for further diversification.[5][6][12]

Causality and Expertise: Trifluoroacetic acid (TFA) is the reagent of choice for Boc deprotection due to its optimal acidity; it is strong enough to cleave the Boc group efficiently but typically does not cleave the peptide from standard resins like Merrifield or PAM resins.[5][13] The mechanism involves protonation of the Boc carbonyl, followed by the loss of a stable tert-butyl cation.

G ResinBoc Resin-Bound-Piperidine-Boc Protonation Protonation of Carbonyl by TFA ResinBoc->Protonation + H⁺ (from TFA) Intermediate Protonated Intermediate Protonation->Intermediate Cleavage Loss of Tert-butyl Cation Intermediate->Cleavage tButyl Tert-butyl Cation (CH₃)₃C⁺ Cleavage->tButyl CarbamicAcid Resin-Bound Carbamic Acid Cleavage->CarbamicAcid Decarboxylation Spontaneous Decarboxylation CarbamicAcid->Decarboxylation FinalAmine Resin-Bound-Piperidine-NH₂⁺ Decarboxylation->FinalAmine CO2 CO₂ Decarboxylation->CO2 Neutralization Neutralization (e.g., DIPEA/DMF) FinalAmine->Neutralization FreeAmine Resin-Bound-Piperidine-NH (Ready for next step) Neutralization->FreeAmine caption Figure 2. Mechanism of acid-catalyzed Boc deprotection.

Caption: Figure 2. Mechanism of acid-catalyzed Boc deprotection.

Step-by-Step Methodology:

  • Resin Swelling: Swell the Boc-protected resin in DCM for 20-30 minutes. Drain the solvent.

  • Deprotection Cocktail: Prepare a solution of 25-50% TFA in DCM. For sequences containing sensitive residues like Trp or Met, add scavengers (e.g., 2.5% triisopropylsilane, 2.5% water).

  • Pre-wash: Add the TFA/DCM solution to the resin and agitate for 2-5 minutes. Drain the solution.[5]

  • Deprotection Reaction: Add a fresh portion of the TFA/DCM solution and agitate for 20-30 minutes at room temperature.[5]

  • Washing: Drain the TFA solution and wash the resin thoroughly with DCM (3x) and DMF (3x) to remove all traces of acid.

  • Neutralization: To prepare for a subsequent coupling, wash the resin with a 10% solution of DIPEA in DMF (2x, 5 min each) to neutralize the ammonium trifluoroacetate salt.

  • Final Wash: Wash again with DMF (3x) and DCM (3x). The resin is now ready for functionalization of the piperidine nitrogen.

Protocol 4: Final Cleavage from the Resin

The final step involves cleaving the synthesized molecule from the solid support and removing any remaining side-chain protecting groups. The choice of cleavage cocktail is paramount and depends entirely on the type of resin linker used in the synthesis. The following is a general protocol for cleavage from a standard Boc-SPPS resin like PAM or MBHA resin.

Causality and Expertise: Anhydrous Hydrogen Fluoride (HF) is a classic but highly hazardous reagent for cleaving peptides from Boc-SPPS resins.[12] Modern alternatives like Trifluoromethanesulfonic acid (TFMSA) or Trimethylsilyl trifluoromethanesulfonate (TMSOTf) offer a safer, albeit still highly corrosive, option.[5][12] These strong acids are required to cleave the stable benzyl-ester or benzhydrylamide linkages. Scavengers like anisole or thioanisole are essential to trap the reactive cations (e.g., tert-butyl, benzyl) generated during cleavage, preventing them from re-attaching to and modifying the desired product.

Step-by-Step Methodology (Using TFMSA): WARNING: This procedure must be performed in a certified chemical fume hood with appropriate personal protective equipment.

  • Resin Preparation: Place the dried peptide-resin (approx. 100-200 mg) in a round-bottom flask equipped with a magnetic stir bar.

  • Scavenger Addition: Add scavengers to the flask. A common mixture is thioanisole and ethanedithiol (EDT).

  • Cooling: Cool the flask to 0 °C in an ice bath.

  • Acid Addition: Slowly add a pre-chilled solution of TFMSA in TFA to the flask while stirring.

  • Cleavage Reaction: Allow the reaction to stir at 0 °C for 1-2 hours.

  • Precipitation: Transfer the cleavage mixture into a larger centrifuge tube containing ice-cold diethyl ether. The product should precipitate as a solid.

  • Isolation: Centrifuge the tube, decant the ether, and wash the solid pellet with cold ether two more times to remove residual scavengers and cleaved protecting groups.

  • Drying and Purification: Dry the crude product under vacuum. The product can then be purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

Conclusion and Future Directions

This compound is a powerful and versatile tool for solid-phase synthesis. The orthogonal nature of its protecting groups allows for a high degree of control in the stepwise construction of complex molecular architectures. The protocols outlined in this guide provide a robust framework for researchers to incorporate this building block into their synthetic workflows. By understanding the causality behind each step—from the choice of base in saponification to the role of scavengers in cleavage—scientists can troubleshoot effectively and optimize their syntheses for maximal yield and purity.

References

  • Yajima, H., & Fujii, N. (1983). Acid-Catalyzed Deblocking in Peptide Synthesis. In The Peptides (Vol. 5, pp. 65-109). Academic Press.
  • Ismail, M., et al. (2021). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. ACS Omega.
  • Katritzky, A. R., et al. (2004). Recent advances in the synthesis of piperidones and piperidines. Tetrahedron. (Note: General reference on piperidine synthesis).
  • Vasilev, A. A., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules.
  • Google Patents. (1980). Hydrolysis of methyl esters. US4185027A.
  • Defense Technical Information Center. (1985). Piperidine Synthesis.
  • White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY.
  • Wang, M., et al. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press.
  • Chemguide. (n.d.). Hydrolysing Esters.
  • Justia Patents. (1995). Hydrolysis of methyl esters for production of fatty acids.
  • Organic Chemistry Portal. (n.d.). Methyl Esters.
  • ResearchGate. (2025). Amide Bond Formation and Peptide Coupling.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary for CID 1514280.

Sources

Application Note & Protocols: Strategic Functionalization of the Piperidine Ring in N-Boc-4-piperidineacetic Acid Esters

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The piperidine scaffold is a privileged structural motif in medicinal chemistry, appearing in a vast array of FDA-approved pharmaceuticals. Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it a valuable component for modulating pharmacokinetic and pharmacodynamic properties. N-Boc-4-piperidineacetic acid esters are particularly useful building blocks, offering a handle for peptide coupling or further elaboration, and a piperidine core amenable to diverse functionalization strategies. This document provides a detailed guide to the strategic chemical modification of the piperidine ring in these valuable synthons. We will explore established and cutting-edge methodologies, delve into the mechanistic underpinnings of these transformations, and provide detailed, actionable protocols for their implementation in a research setting.

Introduction: The Piperidine Scaffold in Modern Drug Discovery

The piperidine ring's prevalence in pharmaceuticals stems from its ability to serve as a versatile scaffold that can be decorated with various functional groups to optimize biological activity, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The N-Boc-4-piperidineacetic acid ester framework provides a stable, yet readily deprotectable, starting point for complex molecule synthesis. The tert-butyloxycarbonyl (Boc) protecting group offers robust protection under a wide range of reaction conditions while being easily removable under acidic conditions. The acetic acid ester moiety at the 4-position serves as a convenient point of attachment for further synthetic elaborations.

This guide will focus on methodologies to introduce chemical diversity at the 2, 3, and 4-positions of the piperidine ring, transforming a simple building block into a high-value, functionalized intermediate.

Strategic Approaches to Piperidine Functionalization

The functionalization of the piperidine ring in N-Boc-4-piperidineacetic acid esters can be broadly categorized into two main strategies:

  • α-Lithiation and Electrophilic Trapping: This powerful method allows for the direct introduction of substituents at the C2 and C6 positions of the piperidine ring.

  • Directed C-H Activation/Functionalization: More recent advances have enabled the selective functionalization of the C3 and C4 positions, often leveraging directing groups to achieve high regioselectivity.

α-Lithiation and Electrophilic Trapping at the C2 Position

The deprotonation of the α-amino C-H bonds of N-Boc-piperidines is a well-established strategy for introducing functional groups at the C2 and C6 positions. This reaction proceeds through the formation of a configurationally stable α-aminoorganolithium species.

Mechanism & Rationale: The presence of the electron-withdrawing Boc group acidifies the adjacent C-H bonds. Treatment with a strong, sterically hindered base like sec-butyllithium (s-BuLi) in the presence of a chelating agent such as N,N,N',N'-tetramethylethylenediamine (TMEDA) or sparteine facilitates the deprotonation. The resulting organolithium intermediate can then be quenched with a variety of electrophiles. The use of (-)-sparteine can induce asymmetry, leading to enantiomerically enriched products.

Experimental Protocol: Asymmetric α-Lithiation and Alkylation

This protocol describes the enantioselective alkylation of methyl N-Boc-4-piperidineacetate at the C2 position.

Materials:

  • Methyl N-Boc-4-piperidineacetate

  • (-)-Sparteine

  • sec-Butyllithium (s-BuLi) (1.4 M in cyclohexane)

  • Diethyl ether (anhydrous)

  • Electrophile (e.g., benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add anhydrous diethyl ether (20 mL) and (-)-sparteine (1.2 mmol).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Add s-BuLi (1.1 mmol) dropwise via syringe. Stir the solution for 15 minutes.

  • Add a solution of methyl N-Boc-4-piperidineacetate (1.0 mmol) in anhydrous diethyl ether (5 mL) dropwise over 10 minutes.

  • Stir the resulting solution at -78 °C for 3 hours to ensure complete lithiation.

  • Add the electrophile (e.g., benzyl bromide, 1.5 mmol) dropwise.

  • Allow the reaction to stir at -78 °C for an additional 4 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl (10 mL).

  • Allow the mixture to warm to room temperature.

  • Transfer the mixture to a separatory funnel and add water (20 mL).

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ (20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 2-substituted piperidine.

Data Presentation:

ElectrophileProductYield (%)Diastereomeric Ratio (d.r.)Enantiomeric Excess (e.e.) (%)
Benzyl bromide2-Benzyl-N-Boc-4-piperidineacetic acid methyl ester85>95:596
Iodomethane2-Methyl-N-Boc-4-piperidineacetic acid methyl ester78>95:594
Acetone2-(2-Hydroxypropan-2-yl)-N-Boc-4-piperidineacetic acid methyl ester72>95:592

Visualization of the Workflow:

lithiation_workflow cluster_setup Reaction Setup cluster_reaction Core Reaction cluster_workup Workup & Purification start 1. Add (-)-sparteine and ether to flask cool 2. Cool to -78 °C start->cool add_sBuLi 3. Add s-BuLi cool->add_sBuLi stir1 4. Stir for 15 min add_sBuLi->stir1 add_substrate 5. Add N-Boc-4-piperidine- acetic acid ester stir1->add_substrate lithiation 6. Lithiation (3 hours at -78 °C) add_substrate->lithiation add_electrophile 7. Add electrophile lithiation->add_electrophile quench 8. Quench with NH4Cl add_electrophile->quench warm 9. Warm to RT quench->warm extract 10. Extraction with ether warm->extract wash 11. Wash with NaHCO3 and brine extract->wash dry 12. Dry and concentrate wash->dry purify 13. Column chromatography dry->purify product Final Product purify->product CH_activation reactant1 N-Pyrip-4-piperidine- acetic acid ester catalyst Pd(OAc)2, K2CO3, PivOH, Toluene, 120 °C reactant1->catalyst reactant2 Aryl Bromide reactant2->catalyst product C4-Arylated Piperidine catalyst->product

Application Notes & Protocols: A Guide to the Stepwise Synthesis of Substituted Piperidines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Piperidine Scaffold in Modern Drug Discovery

The piperidine ring, a saturated six-membered nitrogen-containing heterocycle, stands as a cornerstone of modern medicinal chemistry.[1][2][3] Its prevalence is remarkable, forming the core structural framework of a vast number of natural products and pharmaceuticals.[2][3][4] The piperidine motif is present in over twenty classes of pharmaceuticals, including treatments for cancer, central nervous system (CNS) disorders, and infectious diseases.[3][5] Its significance stems from its conformational flexibility and its ability to present substituents in well-defined three-dimensional space, allowing for precise interactions with biological targets.[1][5] Furthermore, the piperidine scaffold often imparts favorable physicochemical properties, such as improved metabolic stability and aqueous solubility, enhancing the "druggability" of a molecule.[5]

Given its importance, the development of efficient and versatile synthetic routes to access polysubstituted piperidines is a critical endeavor for researchers in drug discovery and development. This guide provides an in-depth overview of several field-proven, stepwise synthetic protocols, explaining the causality behind experimental choices and offering detailed methodologies for practical application in the laboratory.

Strategy 1: Catalytic Hydrogenation of Pyridine Derivatives

The most direct and atom-economical route to the piperidine core is the catalytic hydrogenation of a corresponding pyridine precursor.[6] This method involves the reduction of the aromatic pyridine ring by the addition of hydrogen. While conceptually simple, the reaction can be challenging due to the aromatic stability of the pyridine ring and the potential for the nitrogen atom to poison the catalyst.[6] Success often hinges on the choice of catalyst and reaction conditions, particularly for substrates with other reducible functional groups.

Causality and Experimental Rationale

The choice of catalyst is paramount. Precious metal catalysts, particularly those from the platinum group, are highly effective.[6]

  • Platinum(IV) Oxide (PtO₂, Adams' Catalyst): This is a widely used and robust catalyst. The reaction is typically performed under acidic conditions, often using glacial acetic acid as the solvent.[7][8] Protonation of the pyridine nitrogen by the acid facilitates the reduction by decreasing the electron density of the ring, making it more susceptible to hydrogenation.[6]

  • Rhodium Catalysts (e.g., Rh₂O₃, Rh/C): Rhodium-based catalysts can be highly effective under milder conditions and show excellent functional group tolerance.[9] For instance, Rh₂O₃ has been shown to reduce a broad scope of functionalized pyridines at low pressures (5 bar) and temperatures (40°C).[9]

The selection of pressure and temperature is a trade-off between reaction rate and selectivity. Higher pressures and temperatures can accelerate the reduction of the stable aromatic ring but may compromise chemoselectivity, leading to the reduction of other sensitive groups.[6]

Visualizing the Workflow: Hydrogenation of Pyridine

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification SM Substituted Pyridine Reactor High-Pressure Reactor (e.g., Parr Shaker) Room Temperature, 6-10h SM->Reactor Cat PtO₂ Catalyst Cat->Reactor Solv Glacial Acetic Acid Solv->Reactor H2 H₂ Gas (50-70 bar) H2->Reactor Quench Quench with NaHCO₃ Reactor->Quench Reaction Mixture Extract Extract with Ethyl Acetate Quench->Extract Filter Filter through Celite® Extract->Filter Purify Column Chromatography Filter->Purify Product Substituted Piperidine Purify->Product

Caption: Workflow for the catalytic hydrogenation of a substituted pyridine.

Detailed Experimental Protocol: Hydrogenation using PtO₂

This protocol is adapted from a general procedure for the hydrogenation of substituted pyridines using Adams' catalyst.[7][8]

Materials:

  • Substituted Pyridine (1.0 eq, e.g., 1.0 g)

  • Platinum(IV) oxide (PtO₂, 5 mol%)

  • Glacial Acetic Acid (5-10 mL)

  • High-pressure hydrogenation reactor (e.g., Parr shaker)

  • Hydrogen gas (high purity)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Filtration aid (e.g., Celite®)

Procedure:

  • Reactor Setup: In a suitable high-pressure reactor vessel, add the substituted pyridine (1.0 g) and glacial acetic acid (5 mL).

  • Catalyst Addition: Carefully add the PtO₂ catalyst (5 mol%) to the solution.

  • Pressurization: Seal the reactor vessel. Purge the system several times with nitrogen or argon to remove air, followed by purging with hydrogen gas. Pressurize the reactor with hydrogen to 50-70 bar.[7]

  • Reaction Execution: Begin vigorous stirring or shaking. Maintain the reaction at room temperature for 6-10 hours, monitoring the reaction progress by observing hydrogen uptake.

  • Depressurization and Filtration: Once the reaction is complete, carefully vent the excess hydrogen gas and purge the reactor with nitrogen. Dilute the reaction mixture with ethyl acetate and filter it through a pad of Celite® to remove the catalyst. Caution: The catalyst on the filter pad may be pyrophoric; do not allow it to dry completely in the air. Keep it wet with solvent.

  • Work-up: Transfer the filtrate to a separatory funnel. Carefully neutralize the acetic acid by slowly adding saturated NaHCO₃ solution until effervescence ceases.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired substituted piperidine.[7]

Substrate ExampleCatalyst LoadingH₂ Pressure (bar)Time (h)Yield (%)
2-Methylpyridine5 mol% PtO₂50-706>95
3-Ethylpyridine5 mol% PtO₂50-708>95
Methyl nicotinate5 mol% PtO₂50-7010>90

Strategy 2: N-Alkylation via Reductive Amination

Reductive amination is a cornerstone of C-N bond formation, prized for its operational simplicity and wide availability of reagents.[10] This method is exceptionally useful for the functionalization of a pre-existing piperidine ring at the nitrogen atom. The process involves the reaction of the secondary amine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ by a mild hydride reagent.[11]

Causality and Experimental Rationale

The key to a successful reductive amination is the choice of reducing agent. The ideal reagent should selectively reduce the iminium ion intermediate in the presence of the unreacted carbonyl compound.

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is often the reagent of choice. It is a milder reducing agent than sodium borohydride (NaBH₄) and shows excellent selectivity for iminium ions over aldehydes and ketones.[11] Its steric bulk and attenuated reactivity prevent the rapid reduction of the carbonyl starting material.

  • Sodium Cyanoborohydride (NaBH₃CN): Historically used, it is also selective for iminium ions at slightly acidic pH. However, its high toxicity (due to the potential release of HCN gas) has led to its replacement by NaBH(OAc)₃ in many applications.[12]

  • Borane-Pyridine Complex (BAP): This complex serves as a less toxic and inexpensive alternative to NaBH₃CN and has been shown to be effective for the reductive amination of piperidines with a variety of aldehydes.[12][13]

This method avoids the common problem of over-alkylation to form quaternary ammonium salts, which can be an issue with direct alkylation using alkyl halides.[11]

Visualizing the Mechanism: Reductive Amination

G Piperidine Piperidine (Secondary Amine) Iminium Iminium Ion Intermediate Piperidine->Iminium Aldehyde Aldehyde (R'-CHO) Aldehyde->Iminium + H₂O Product N-Alkylated Piperidine Iminium->Product Reduction Reducer NaBH(OAc)₃ Reducer->Iminium

Caption: Mechanism of N-alkylation via reductive amination.

Detailed Experimental Protocol: N-Alkylation of 2-Substituted Piperidine

This protocol is a general method for the N-alkylation of a piperidine derivative with an aldehyde using sodium triacetoxyborohydride.[11]

Materials:

  • 2-Substituted Piperidine (1.0 eq)

  • Aldehyde (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Initial Setup: To a round-bottom flask, add the 2-substituted piperidine (1.0 eq) and the aldehyde (1.1 eq). Dissolve the components in DCM or DCE (to a concentration of approx. 0.1-0.2 M).

  • Iminium Formation: Stir the mixture at room temperature for 20-30 minutes to allow for the initial formation of the iminium ion intermediate.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) to the mixture in one portion. Note: The reaction may be mildly exothermic.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor its progress by Thin Layer Chromatography (TLC) or LC-MS until the starting piperidine is consumed (typically 2-16 hours).

  • Work-up: Quench the reaction by slowly adding saturated NaHCO₃ solution. Stir vigorously for 15-20 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice with DCM.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel to obtain the pure N-alkylated piperidine.

Strategy 3: The Mannich Reaction for Piperidone Synthesis

The Mannich reaction is a powerful three-component reaction that assembles β-amino carbonyl compounds from an aldehyde, a primary or secondary amine, and a ketone with an enolizable proton.[14] It is a classic and highly effective method for constructing polysubstituted 4-piperidones, which are versatile intermediates that can be further reduced or functionalized to access a wide range of piperidine derivatives.[15]

Causality and Experimental Rationale

The traditional Mannich reaction often suffers from low yields and difficult product isolation when conducted in aqueous or alcoholic solutions.[15] A significant improvement is the use of glacial acetic acid as the solvent.[15] The acidic medium facilitates two key steps:

  • Iminium Ion Formation: It catalyzes the formation of the electrophilic Eschenmoser's salt-like iminium ion from the amine and the aldehyde.

  • Enol/Enamine Formation: It promotes the enolization of the ketone component, which acts as the nucleophile.

This environment leads to faster reaction times, cleaner conversions, and significantly improved yields, making the isolation of pure piperidone products much more straightforward.[15] The stoichiometry is critical; typically a 1:2:1 molar ratio of amine, aldehyde, and ketone is used to form the bicyclic structure.[15]

Visualizing the Workflow: Mannich Reaction for Piperidones

G cluster_inputs Reactants Amine Amine (e.g., Methylamine) Reaction Glacial Acetic Acid Reflux Amine->Reaction Aldehyde Aldehyde (2 eq) (e.g., Acetaldehyde) Aldehyde->Reaction Ketone Ketone (1 eq) (e.g., Acetone) Ketone->Reaction Product Substituted 4-Piperidone Reaction->Product

Caption: Three-component Mannich reaction for 4-piperidone synthesis.

Detailed Experimental Protocol: Synthesis of a Substituted 4-Piperidone

This protocol is based on the improved Mannich reaction conditions using acetic acid as the solvent.[15]

Materials:

  • Amine hydrochloride (e.g., methylamine hydrochloride, 1.0 eq)

  • Ketone (e.g., diethyl ketone, 1.0 eq)

  • Aldehyde (e.g., aqueous formaldehyde (37%), 2.2 eq)

  • Glacial Acetic Acid

Procedure:

  • Reactant Mixture: In a round-bottom flask equipped with a reflux condenser, combine the amine hydrochloride (1.0 eq), the ketone (1.0 eq), and glacial acetic acid.

  • Aldehyde Addition: Add the aqueous aldehyde solution (2.2 eq) to the mixture.

  • Reaction Execution: Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction by TLC.

  • Cooling and Precipitation: After the reaction is complete, cool the mixture in an ice bath. The piperidone product may precipitate as its hydrochloride salt.

  • Isolation: Collect the solid product by vacuum filtration and wash it with cold ethanol or ether.

  • Liberating the Free Base (Optional): To obtain the free base, dissolve the hydrochloride salt in water, cool in an ice bath, and make the solution basic by adding a concentrated base (e.g., 50% NaOH).

  • Extraction: Extract the liberated free base with a suitable organic solvent (e.g., ether or DCM).

  • Drying and Concentration: Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the 4-piperidone.

  • Purification: The product can be further purified by recrystallization or distillation if necessary.

Strategy 4: The Aza-Diels-Alder Reaction

The aza-Diels-Alder reaction is a powerful variant of the conventional Diels-Alder cycloaddition, where a nitrogen atom replaces a carbon in either the diene or the dienophile.[16] For piperidine synthesis, the most common approach involves the [4+2] cycloaddition between a diene and an imine (the aza-dienophile). This reaction is a highly convergent method for constructing the piperidine skeleton, often with excellent control over stereochemistry.[17]

Causality and Experimental Rationale

The mechanism of the aza-Diels-Alder reaction can be either a concerted pericyclic process or a stepwise pathway (Mannich-Michael type), depending on the substrates and catalysts used.[16][17]

  • Imines as Dienophiles: Simple imines are often unreactive. Their reactivity is enhanced by attaching an electron-withdrawing group to the nitrogen or by using a Lewis acid to activate the C=N bond.

  • In Situ Imine Generation: A highly practical approach involves generating the reactive imine in situ from a stable amine and an aldehyde (often formaldehyde).[16] This avoids the need to handle potentially unstable imine intermediates. The reaction of an amine like benzylamine with formaldehyde generates a transient methanimine species that is immediately trapped by the diene.[16][18]

  • Dienes: Electron-rich dienes, such as Danishefsky's diene (1-methoxy-3-trimethylsiloxy-1,3-butadiene), are highly reactive partners that react readily with activated imines to produce functionalized dihydropyridinones, which are direct precursors to piperidones and piperidines.

The choice of solvent, temperature, and catalyst can profoundly influence the reaction's efficiency and stereoselectivity.

Visualizing the Mechanism: Aza-Diels-Alder Reaction

G Diene Diene (e.g., Cyclopentadiene) Cycloaddition [4+2] Cycloaddition Diene->Cycloaddition Imine Imine (Dienophile) (Generated In Situ) Imine->Cycloaddition Product Tetrahydropyridine Adduct Cycloaddition->Product

Caption: General scheme of the aza-Diels-Alder cycloaddition.

Detailed Experimental Protocol: In Situ Aza-Diels-Alder

This protocol describes the synthesis of an aza-norbornene system via the in situ generation of an imine from benzylamine and formaldehyde, trapped by cyclopentadiene.[16]

Materials:

  • Benzylamine (1.0 eq)

  • Aqueous formaldehyde (37%, 1.1 eq)

  • Cyclopentadiene (freshly cracked, 2.0 eq)

  • Tetrahydrofuran (THF) or water as solvent

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve benzylamine (1.0 eq) in the chosen solvent (e.g., THF or water). Cool the solution in an ice bath.

  • Reagent Addition: Add the aqueous formaldehyde solution (1.1 eq) dropwise to the stirred amine solution. Following this, add the freshly cracked cyclopentadiene (2.0 eq).

  • Reaction Execution: Seal the flask and allow the mixture to warm to room temperature. Stir vigorously for 24-48 hours. The reaction progress can be monitored by TLC or GC-MS.

  • Work-up: Dilute the reaction mixture with ethyl acetate.

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired cycloadduct. The resulting tetrahydropyridine can be subsequently reduced (e.g., via catalytic hydrogenation) to the fully saturated piperidine derivative.

References

  • Matassini, C., Clemente, F., & Goti, A. (2014). The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines. Arkivoc, 2014(3), 136-161. [Link]
  • Ishikawa, H., et al. (2007). Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids. Organic & Biomolecular Chemistry, 5(19), 3196-3205. [Link]
  • Petrucci, V., et al. (2022). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. Molecules, 27(21), 7247. [Link]
  • Davis, F. A., & Rao, A. (2004). Intramolecular Mannich Reaction in the Asymmetric Synthesis of Polysubstituted Piperidines: Concise Synthesis of the Dendrobate Alkaloid (+)-241D and Its C-4 Epimer. Organic Letters, 6(14), 2329-2332. [Link]
  • Hopkins, A. (2024). The Role of Piperidine Derivatives in Pharmaceutical Synthesis. Hopkins MedChem. [Link]
  • Moormann, A. E. (1993). Reductive Amination of Piperidines with Aldehydes Using Borane-Pyridine.
  • Singh, P., et al. (2022). Synthesis of piperidine- and piperidinone-based drugs via a nitro-Mannich reaction. RSC Advances, 12(48), 31085-31105. [Link]
  • Bielenica, A., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 279, 116890. [Link]
  • Scripps Research Institute. (2024). New modular strategy reduces piperidine synthesis steps for pharmaceuticals. Phys.org. [Link]
  • Rueping, M., et al. (2021). Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. ChemRxiv. [Link]
  • Hopkins, A. (2024). The Role of Piperidine Derivatives in Pharmaceutical Synthesis. Hopkins MedChem. [Link]
  • Moormann, A. E. (1993). Reductive Amination of Piperidines with Aldehydes Using Borane-Pyridine.
  • Sreenivasulu, R., et al. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. International Journal of ChemTech Research, 8(4), 1836-1841. [Link]
  • McElvain, S. M., & McMahon, R. E. (1949). The Preparation of Some Piperidine Derivatives by the Mannich Reaction. Journal of the American Chemical Society, 71(3), 901-906. [Link]
  • Vitaku, E., et al. (2022).
  • Rubiralta, M., & Giralt, E. (1989). Piperidine Synthesis.
  • Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A, 7(2), 163-189. [Link]
  • Wang, Y., et al. (2020). Application of Chiral Piperidine Scaffolds in Drug Design. Archiv der Pharmazie, 353(10), 2000152. [Link]
  • Buffat, M. G. (2004). Synthesis of piperidines. Tetrahedron, 60(8), 1701-1729. [Link]
  • Xiao, J., et al. (2020). Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. The University of Liverpool Repository. [Link]
  • Oloyede, G. K., et al. (2020). Synthesis of Piperidine and p-Choloroaniline Mannich bases and Investigation of their Antioxidant and Antimicrobial properties. Journal of American Science, 16(5), 59-69. [Link]
  • Sreenivasulu, R., et al. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. International Journal of ChemTech Research. [Link]
  • ResearchGate. (n.d.). Synthesis of piperidinones by an aza Diels-Alder reaction. [Link]
  • Jones, G., & Jones, R. K. (1970). Alkylation of 4-piperidones; intermediates in the synthesis of reduced 2-pyrindin-6-ones. Journal of the Chemical Society C: Organic, 1272-1275. [Link]
  • Krivokolysko, S. G., et al. (2001). Synthesis and Alkylation of Piperidinium... Chemistry of Heterocyclic Compounds, 37(7), 855-860. [Link]
  • ResearchGate. (n.d.).
  • Laschat, S., & Dickner, T. (2000). Recent Progress in the Synthesis and Reactions of Substituted Piperidines.
  • De, S. K. (2011). Mannich–Michael versus formal aza-Diels–Alder approaches to piperidine derivatives. Organic & Biomolecular Chemistry, 9(10), 3925-3937. [Link]
  • Watson, P. S., et al. (2002). Recent advances in the synthesis of piperidones and piperidines. Tetrahedron, 58(48), 9855-9885. [Link]
  • Larsen, C. H., & Grieco, P. A. (2014). Intercepting Methanimine for the Synthesis of Piperidine-Based N-Heterocycles in an Aqueous Medium. The Journal of Organic Chemistry, 79(15), 7202-7208. [Link]
  • Zhang, Z., et al. (2023). Facile and Practical Synthesis of Substituted Piperidine-2,6-Diones Under Transition-Metal Free Condition. Chemistry – An Asian Journal, 18(13), e202300263. [Link]
  • Douglas, J. T., & Seidel, D. (2023). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. Journal of the American Chemical Society, 145(35), 19431-19437. [Link]
  • Organic Chemistry. (2024).
  • ResearchGate. (2017).
  • Wikipedia. (n.d.). Aza-Diels–Alder reaction. [Link]

Sources

Application Notes and Protocols for the Synthesis and Evaluation of ADAMTS7 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals in cardiovascular and medicinal chemistry fields.

Abstract: A Disintegrin and Metalloproteinase with Thrombospondin Motifs 7 (ADAMTS7) has emerged as a high-value therapeutic target for coronary artery disease (CAD) due to its critical role in vascular remodeling and atherosclerosis.[1][2][3] Genetic and functional studies have validated that the catalytic activity of ADAMTS7, a secreted zinc-dependent metalloproteinase, promotes the migration of vascular smooth muscle cells (VSMCs), a key event in the formation of atherosclerotic plaques.[3][4][5][6] Crucially, this pro-atherogenic effect is independent of lipid levels, presenting an opportunity to address the residual risk that persists despite effective lipid-lowering therapies.[3] This guide provides an in-depth exploration of the rationale, design, synthesis, and validation of small molecule inhibitors targeting ADAMTS7, offering field-proven insights and detailed protocols for researchers aiming to develop novel cardiovascular therapeutics.

Part I: The Scientific Imperative for ADAMTS7 Inhibition

The Pathophysiological Role of ADAMTS7 in Atherosclerosis

ADAMTS7 is a member of the metzincin superfamily of proteases, which are crucial regulators of the extracellular matrix (ECM).[3] In the context of cardiovascular disease, ADAMTS7 expression is upregulated in unstable atherosclerotic plaques.[7] Its primary pathogenic action involves the degradation of specific ECM components, most notably Cartilage Oligomeric Matrix Protein (COMP).[6][8][9] The cleavage of COMP and other substrates like Thrombospondin-1 (TSP1) disrupts the structural integrity of the vessel wall and facilitates the migration of VSMCs from the media into the intima, a foundational step in neointima formation and plaque development.[3][6][10] This process is not merely correlational; studies using catalytically inactive mutants of ADAMTS7 have confirmed that its protease function is essential for its pro-atherogenic effects.[5][11][12]

cluster_VesselWall Vessel Wall cluster_Stimuli Pathological Stimuli VSMC Vascular Smooth Muscle Cell (VSMC) Migration VSMC Migration & Proliferation VSMC->Migration ECM Extracellular Matrix (ECM) (contains COMP, TSP1) Degradation ECM Degradation (COMP, TSP1 cleavage) ECM->Degradation Cytokines Inflammatory Cytokines (TNFα, PDGF-BB) ADAMTS7 ADAMTS7 Synthesis & Secretion Cytokines->ADAMTS7 Induces ADAMTS7->Degradation Catalyzes Degradation->Migration Enables Plaque Atherosclerotic Plaque Formation Migration->Plaque Leads to

Caption: Pathophysiological cascade initiated by ADAMTS7 in atherosclerosis.

The Critical Importance of Selective Inhibition

A significant challenge in targeting metalloproteinases is achieving selectivity. The human genome contains 19 ADAMTS family members, many with homologous catalytic domains.[9] Of particular importance is ADAMTS5, which is considered an "anti-target" in the context of CAD.[13] Some studies suggest ADAMTS5 may have a protective role by releasing low-density lipoproteins (LDLs) from atherosclerotic lesions.[13] Therefore, a non-selective inhibitor that also potently blocks ADAMTS5 could be therapeutically suboptimal or even detrimental.

Fortunately, while the active sites are similar, they are not identical. The amino acid conservation between the active sites of ADAMTS5 and ADAMTS7 is only 43%.[14] This divergence, particularly in the S1' substrate-binding pocket, provides a structural basis for designing selective inhibitors. By developing molecules with moieties that specifically interact with non-conserved residues in ADAMTS7 (e.g., D422, T427, D508), it is possible to achieve high potency for the target enzyme while minimizing off-target activity against ADAMTS5.[14]

Part II: Design and Synthesis of Potent and Selective ADAMTS7 Inhibitors

The Pharmacophore: A Zinc-Binding Group and a Selectivity-Driving Scaffold

The catalytic mechanism of ADAMTS7 depends on a zinc ion (Zn²⁺) coordinated within its active site.[9] Consequently, the foundational principle for inhibitor design is the incorporation of a potent Zinc-Binding Group (ZBG). The hydroxamate moiety (-CONHOH) is a well-established and highly effective ZBG that forms strong, reversible coordinate bonds with the catalytic zinc, effectively disabling the enzyme.[15][16]

The body of the inhibitor—the scaffold—is designed to occupy the enzyme's active site pockets to confer potency and selectivity. Recent successful efforts have utilized an arylsulfonamide scaffold, which serves as a rigid and synthetically tractable framework for exploring structure-activity relationships (SAR).[1][15]

Case Study in Lead Optimization: From EDV33 to a Selective ADAMTS7 Inhibitor

The development of a potent and selective ADAMTS7 inhibitor is best illustrated by the optimization of EDV33, a known sulfonamide-based hydroxamate that potently inhibits ADAMTS5 but is non-selective.[13][15] Through a structure-guided optimization process, researchers systematically modified the scaffold to enhance interactions with the unique features of the ADAMTS7 active site.[15][17] This led to the discovery of a lead compound, a p-trifluoromethyl biphenyl sulfonamide (referred to as Compound 3a in literature), which demonstrated a significant 12-fold selectivity for ADAMTS7 over ADAMTS5 and an 8-fold increase in potency against ADAMTS7 compared to the parent compound.[1][13][16][17]

cluster_Design Design & Synthesis Phase cluster_Testing Screening & Validation Phase Hit Initial Hit ID (e.g., EDV33) InSilico In Silico Modeling (Docking into ADAMTS7 & ADAMTS5 models) Hit->InSilico SAR SAR-Guided Synthesis InSilico->SAR Identifies key modifications Library Focused Compound Library SAR->Library Screening Biochemical Screen (FRET Assay vs. ADAMTS7/ADAMTS5) Library->Screening Screening->SAR Provides feedback (Potency & Selectivity data) Lead Optimized Lead (e.g., Compound 3a) Screening->Lead Identifies

Caption: Workflow for structure-based design of selective ADAMTS7 inhibitors.

Table 1: Representative Structure-Activity Relationship (SAR) Data

Compound Key Structural Moiety ADAMTS7 Kᵢ (nM) ADAMTS5 Kᵢ (nM) Selectivity (TS5/TS7)
EDV33 (Reference) 70 7 (approx.) ~0.1 (Non-selective)
Compound 3a p-trifluoromethyl biphenyl 9 110 ~12.2

Data synthesized from multiple sources for illustrative purposes.[1][13][15][16][17]

Protocol: General Synthetic Scheme for Arylsulfonamide-Based Hydroxamate Inhibitors

This protocol outlines a generalized, multi-step synthesis for the arylsulfonamide hydroxamate class of inhibitors, based on established medicinal chemistry principles.[14]

Step 1: Sulfonamide Formation

  • Rationale: To create the core sulfonamide bond that links the selectivity-driving aryl group to the amino acid backbone.

  • Procedure:

    • Dissolve a chiral amino acid ester hydrochloride (e.g., methyl (S)-2-amino-3-phenylpropanoate) in a suitable solvent like dichloromethane (DCM).

    • Add a base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to neutralize the hydrochloride salt.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add the desired arylsulfonyl chloride (e.g., 4'-trifluoromethyl-[1,1'-biphenyl]-4-sulfonyl chloride) dissolved in DCM.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Perform an aqueous workup and purify the product via flash column chromatography to yield the N-sulfonylated amino ester.

Step 2: Ester Hydrolysis

  • Rationale: To deprotect the carboxylic acid in preparation for amide coupling.

  • Procedure:

    • Dissolve the N-sulfonylated amino ester in a solvent mixture such as tetrahydrofuran (THF) and water.

    • Add an excess of lithium hydroxide (LiOH) and stir at room temperature until TLC or LC-MS analysis indicates complete consumption of the starting material.

    • Acidify the reaction mixture with 1N HCl and extract the carboxylic acid product with ethyl acetate.

    • Dry the organic layer, concentrate under reduced pressure, and use the crude product directly in the next step.

Step 3: Amide Coupling

  • Rationale: To introduce the P1' group, which will occupy the S1' pocket and further contribute to potency and selectivity.

  • Procedure:

    • Dissolve the carboxylic acid from Step 2 in a polar aprotic solvent like dimethylformamide (DMF).

    • Add an amine component (e.g., a substituted piperidine derivative) followed by a coupling agent (e.g., HATU or HBTU) and a base (e.g., DIPEA).

    • Stir the reaction at room temperature for 4-6 hours.

    • Purify the resulting amide product by column chromatography.

Step 4: Hydroxamate Formation

  • Rationale: The final step to install the critical zinc-binding hydroxamate group.

  • Procedure:

    • Prepare a fresh solution of hydroxylamine by dissolving hydroxylamine hydrochloride in methanol and adding a strong base like potassium hydroxide or sodium methoxide. Filter the resulting salt precipitate.

    • Dissolve the ester precursor (if an ester was coupled in Step 3) or the intermediate from a different synthetic route in a mixture of THF and methanol.

    • Add the prepared methanolic hydroxylamine solution.

    • Stir at room temperature until the reaction is complete.

    • Purify the final hydroxamic acid product, often via preparative HPLC, to yield the high-purity inhibitor.

Part III: A Self-Validating Cascade for Inhibitor Characterization

A robust evaluation of a novel inhibitor requires a multi-tiered approach, moving from high-throughput biochemical assays to more physiologically relevant cell-based models. This cascade ensures that the observed activity is genuine, on-target, and functionally significant.

Start Synthesized Inhibitor Compound FRET Tier 1: Primary Screen (Biochemical FRET Assay) Determine IC₅₀ vs. ADAMTS7 Start->FRET Test for Potency Selectivity Tier 2: Selectivity Screen (FRET Assay) Determine IC₅₀ vs. ADAMTS5 & other proteases FRET->Selectivity Promising hits Western Tier 3: Orthogonal Validation (Protein Substrate Assay) Confirm inhibition of LTBP4 cleavage Selectivity->Western Potent & selective hits (Rules out artifacts) Cell Tier 4: Functional Validation (Cell-Based Assay) Inhibit VSMC migration Western->Cell Confirmed on-target hits (Tests physiological relevance) End Candidate for In Vivo Studies Cell->End Functionally active hits

Caption: A logical screening cascade for the validation of ADAMTS7 inhibitors.

Protocol: In Vitro Enzymatic Activity Assay (FRET-based)

This protocol is designed for high-throughput screening (HTS) to determine the potency (IC₅₀) of compounds against ADAMTS7. It utilizes a commercially available or custom-synthesized FRET peptide substrate, such as ATS7FP7.[18][19]

  • Materials:

    • Recombinant human ADAMTS7 (catalytic domain).

    • FRET substrate ATS7FP7.

    • Assay Buffer: 50 mM Tris, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5.

    • Test compounds dissolved in 100% DMSO.

    • 384-well, low-volume, black microplates.

    • Fluorescence plate reader.

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO. Further dilute into Assay Buffer to achieve the final desired concentrations (ensure final DMSO concentration is ≤1%).

    • In the microplate, add 5 µL of diluted test compound or control (DMSO for 100% activity, a known inhibitor for 0% activity).

    • Add 10 µL of recombinant ADAMTS7 (final concentration ~1-2 nM) to all wells except the "no enzyme" control.

    • Incubate the plate for 30 minutes at 37 °C to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding 5 µL of the FRET substrate (final concentration ~10 µM).

    • Immediately place the plate in a fluorescence reader pre-heated to 37 °C.

    • Measure the increase in fluorescence (e.g., Ex/Em specific to the fluorophore/quencher pair) every 60 seconds for 30-60 minutes.

  • Data Analysis:

    • Determine the initial reaction velocity (slope of the linear phase of fluorescence increase) for each well.

    • Normalize the data: % Inhibition = 100 * (1 - (Vᵢ - V₀) / (V₁₀₀ - V₀)), where Vᵢ is the velocity with inhibitor, V₀ is the "no enzyme" control, and V₁₀₀ is the "no inhibitor" control.

    • Plot % Inhibition versus log[Inhibitor] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol: Orthogonal Validation with a Protein Substrate (Western Blot)

This assay validates that the inhibitor can block the cleavage of a larger, more natural protein substrate, ruling out artifacts associated with small peptide substrates.[14][18]

  • Materials:

    • Recombinant ADAMTS7.

    • Recombinant protein substrate (e.g., LTBP4S-A).

    • Validated inhibitor from the FRET assay.

    • SDS-PAGE gels, transfer apparatus, and Western blotting reagents.

    • Primary antibody specific to the substrate.

  • Procedure:

    • Pre-incubate a fixed concentration of ADAMTS7 (~20 nM) with varying concentrations of the inhibitor for 2 hours at 37 °C in Assay Buffer.

    • Add the protein substrate (~5 µM) to the enzyme-inhibitor mixture.

    • Incubate for 16-18 hours at 37 °C to allow for substrate cleavage.

    • Stop the reaction by adding LDS sample buffer and heating to 95 °C.

    • Run the samples on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with the primary antibody against the substrate.

    • Develop the blot using a chemiluminescent substrate.

  • Data Analysis:

    • Quantify the band intensity of the full-length substrate and the cleavage product.

    • Observe the dose-dependent decrease in the cleavage product and increase in the full-length substrate in the presence of the inhibitor.

Protocol: Cell-Based Functional Assay (VSMC Migration)

This functional assay directly assesses the inhibitor's ability to block the key pathological activity of ADAMTS7.[11][12]

  • Materials:

    • Human Coronary Artery Smooth Muscle Cells (HCASMC).

    • Appropriate cell culture medium (e.g., SmGM-2).

    • Culture plates (e.g., 24-well plates).

    • Sterile pipette tips (p200) for creating the "wound."

    • Test inhibitor.

  • Procedure:

    • Culture HCASMCs in 24-well plates until they reach 100% confluency.

    • Starve the cells in a serum-free medium for 24 hours to synchronize them.

    • Using a sterile p200 pipette tip, create a linear scratch (wound) down the center of each monolayer.

    • Gently wash the wells with PBS to remove dislodged cells.

    • Add fresh serum-free medium containing either vehicle (DMSO) or the test inhibitor at various concentrations. Include a positive control stimulant if necessary (e.g., TNFα).

    • Place the plate in an incubator with a live-cell imaging system or take images of the same wound field at time 0 and after 24-48 hours.

  • Data Analysis:

    • Measure the width of the cell-free area at time 0 and at the final time point for each condition.

    • Calculate the percentage of wound closure: % Closure = 100 * (1 - (Final Width / Initial Width)).

    • Demonstrate a dose-dependent inhibition of wound closure by the test compound compared to the vehicle control.

Conclusion and Future Directions

The targeted inhibition of ADAMTS7 represents a promising, lipid-independent strategy for the treatment of coronary artery disease. The methodologies outlined in this guide provide a comprehensive framework for the design, synthesis, and rigorous validation of novel ADAMTS7 inhibitors. By following a logical cascade from rational design and chemical synthesis to multi-tiered biochemical and cell-based validation, researchers can confidently identify lead candidates for further preclinical development. The ultimate goal is the translation of these potent and selective inhibitors into in vivo studies using established animal models of atherosclerosis, paving the way for a new class of cardiovascular therapeutics.[3][20]

References

  • Cuffaro, D., et al. (2024). Design, synthesis and biological evaluation of arylsulfonamides as ADAMTS7 inhibitors. RSC Medicinal Chemistry, 15(8), 2806-2825. [Link][15][21]
  • Cuffaro, D., et al. (2024). Design, synthesis and biological evaluation of arylsulfonamides as ADAMTS7 inhibitors.
  • Cuffaro, D., et al. (2024). Design, synthesis and biological evaluation of arylsulfonamides as ADAMTS7 inhibitors. ScienceOpen. [Link][17]
  • Kessler, T., & Schunkert, H. (2013). ADAMTS7: a promising new therapeutic target in coronary heart disease. Expert Opinion on Therapeutic Targets, 17(8), 863-867. [Link][2]
  • Kessler, T., & Schunkert, H. (2013). ADAMTS7: a promising new therapeutic target in coronary heart disease. Taylor & Francis Online. [Link][4]
  • Trinder, M., & Ellinor, P. T. (2023). ADAMTS7: A Novel Therapeutic Target in Atherosclerosis. Current Atherosclerosis Reports, 25(8), 585-592. [Link][3]
  • Massachusetts General Hospital. (2021). ADAMTS7 Knockdown Might Treat Atherosclerosis. Advances in Motion. [Link][5]
  • Feinstein, M. J. (2021). ADAMTS7 Knockdown in Context: Emerging Therapeutic Targets in Atherothrombosis. Circulation Research, 129(3), 350-352. [Link][22]
  • Hanby, H. A., & Zheng, X. L. (2013). Biochemistry and physiological functions of ADAMTS7 metalloprotease. Advances in Biochemistry, 1(3), 43-50. [Link][8]
  • Cuffaro, D., et al. (2024). Design, synthesis and biological evaluation of arylsulfonamides as ADAMTS7 inhibitors. PubMed. [Link][16]
  • Wikipedia. (n.d.). ADAMTS7. Wikipedia. [Link][9]
  • LeMaire, S. A., & Wang, X. L. (2009). The emerging roles of ADAMTS-7 and ADAMTS-12 matrix metalloproteinases. Journal of Thoracic and Cardiovascular Surgery, 138(4), 807-809. [Link][6]
  • Cuffaro, D., et al. (2024). Design, synthesis and biological evaluation of arylsulfonamides as ADAMTS7 inhibitors.
  • Ma'ayan Lab. (n.d.). ADAMTS7 Gene.
  • Wang, L., et al. (2015). The Function and Roles of ADAMTS-7 in Inflammatory Diseases.
  • Kessler, T., et al. (2022). ADAMTS-7 modulates atherosclerotic plaque formation by degradation of TIMP-1. EBioMedicine, 84, 104255. [Link][7]
  • Zeng, W., et al. (2006). Inhibition of ADAMTS-7 and ADAMTS-12 Degradation of Cartilage Oligomeric Matrix Protein by Alpha-2-Macroglobulin. The Journal of Biological Chemistry, 281(52), 39873-39880. [Link][25]
  • Hanby, H. A., & Zheng, X. L. (2013). Biochemistry and Physiological Functions of ADAMTS7 Metalloprotease.
  • Trinder, M. (2024). ADAMTS7 in Atherosclerosis. Columbia Academic Commons. [Link][27]
  • Pu, X., & Xiao, Q. (2015). ADAMTS7 in Cardiovascular Disease.
  • Martin-Garrido, A., et al. (2021). Coronary Disease Association With ADAMTS7 Is Due to Protease Activity. Circulation Research, 129(3), e79-e96. [Link][11]
  • Feinstein, M. J. (2021). ADAMTS7 knockdown in context: emerging therapeutic targets in atherothrombosis.
  • Hanby, H. A., & Zheng, X. L. (2013). Biochemistry and Physiological Functions of ADAMTS7 Metalloprotease. Science Publishing Group. [Link][29]
  • de Groot, R., et al. (2020). Development of a fluorogenic ADAMTS-7 substrate. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1279-1286. [Link][18]
  • Cuffaro, D., et al. (2024). Design, synthesis and biological evaluation of arylsulfonamides as ADAMTS7 inhibitors. Europe PMC. [Link][13]
  • de Groot, R., et al. (2020). Development of a fluorogenic ADAMTS-7 substrate.
  • Martin-Garrido, A., et al. (2021). Coronary Disease Association with ADAMTS7 Is due to Protease Activity.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Tert-butyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic purification of tert-butyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this compound. By understanding the underlying principles of chromatography and the specific properties of this molecule, you can optimize your purification process for higher purity and yield.

I. Understanding the Molecule and Method

This compound is a moderately polar compound due to the presence of a Boc-protected amine, a piperidine ring, and a methyl ester.[1][2] The purification of this and similar piperidine derivatives is commonly achieved using normal-phase column chromatography with a silica gel stationary phase.[3] The choice of mobile phase is critical and is typically a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or dichloromethane).[1][4]

Key Molecular Characteristics:
  • Polarity: The ester and carbamate groups contribute to its polarity, making it suitable for normal-phase chromatography.

  • Boc Protecting Group: The tert-butoxycarbonyl (Boc) group protects the piperidine nitrogen, enhancing stability during synthesis and purification.[1]

  • Potential for Interaction: The piperidine nitrogen, although protected, can still interact with the acidic silanol groups on the silica gel surface, potentially leading to peak tailing.[5]

II. Troubleshooting Guide

This section addresses specific issues that may arise during the column chromatography of this compound.

Problem 1: Poor Separation of the Target Compound from Impurities

Symptoms:

  • Overlapping peaks or bands on the column.

  • Mixed fractions identified by TLC or other analytical methods.

  • Low purity of the isolated product.

Possible Causes & Solutions:

CauseExplanationSolution
Inappropriate Mobile Phase Polarity The polarity of the eluent is either too high, causing rapid elution of all components, or too low, resulting in slow movement and band broadening.[4][6]Optimize the solvent system. Use Thin Layer Chromatography (TLC) to screen different solvent ratios. A good starting point is a hexane/ethyl acetate mixture. Aim for an Rf value of 0.2-0.4 for your target compound on the TLC plate for optimal separation on the column.[4]
Improper Column Packing An unevenly packed column with channels or cracks will lead to a non-uniform flow of the mobile phase, resulting in poor separation.[7]Repack the column carefully. Ensure the silica gel is uniformly suspended in the initial mobile phase (wet packing) or carefully poured as a dry powder and then equilibrated.[7][8] A layer of sand on top of the silica can help prevent disturbance when adding the solvent.[8]
Overloading the Column Applying too much sample relative to the amount of stationary phase will exceed the column's capacity, leading to broad, overlapping bands.Reduce the sample load. A general rule of thumb is to use a sample-to-silica ratio of 1:30 to 1:100 by weight, depending on the difficulty of the separation.
Problem 2: The Compound is Not Eluting from the Column or is Eluting Very Slowly

Symptoms:

  • No sign of the product in the collected fractions after a significant volume of mobile phase has passed through.

  • Excessive tailing of the product band.

Possible Causes & Solutions:

CauseExplanationSolution
Mobile Phase Polarity is Too Low The solvent system is not polar enough to displace the compound from the stationary phase.[9]Increase the polarity of the mobile phase. This can be done by gradually increasing the proportion of the more polar solvent in your eluent system (gradient elution).[10] For example, you can start with 10% ethyl acetate in hexane and gradually increase to 20%, 30%, and so on.
Strong Interaction with Silica Gel The piperidine nitrogen might be interacting strongly with the acidic silanol groups of the silica gel, causing it to be strongly retained.Add a small amount of a basic modifier. Incorporating a small percentage (e.g., 0.1-1%) of triethylamine (Et3N) or another amine base into the mobile phase can help to neutralize the acidic sites on the silica gel and improve the elution of basic compounds.[11]
Compound Decomposition on Silica Some compounds can be unstable on acidic silica gel and may decompose during chromatography.[10]Test for stability. Spot your compound on a TLC plate and let it sit for a few hours before eluting to see if any degradation occurs. If it is unstable, consider using a less acidic stationary phase like alumina or a deactivated silica gel.[10]
Problem 3: Low Yield of the Purified Compound

Symptoms:

  • The amount of recovered product is significantly less than expected.

Possible Causes & Solutions:

CauseExplanationSolution
Irreversible Adsorption The compound may be irreversibly binding to the stationary phase.Use a stronger eluent. At the end of the purification, flush the column with a highly polar solvent (e.g., 100% ethyl acetate or a mixture containing methanol) to elute any remaining compound.
Co-elution with an Unseen Impurity A UV-inactive impurity might be co-eluting with your product, leading to fractions that appear pure by TLC (if stained with a general visualizing agent) but result in a lower mass after solvent evaporation.Use a different visualization technique for TLC. Try staining with different reagents (e.g., permanganate, ceric ammonium molybdate) to visualize a wider range of impurities. Alternatively, analyze a small aliquot of the "pure" fractions by a more sensitive analytical method like LC-MS or NMR.
Incomplete Elution The chromatography was stopped before the compound had fully eluted from the column.Monitor the elution carefully. Continue collecting and analyzing fractions until the target compound is no longer detected by TLC.

III. Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the purification of this compound?

A good starting point for developing a solvent system is a mixture of hexane and ethyl acetate. Begin by testing a ratio of 80:20 (Hexane:Ethyl Acetate) on a TLC plate and adjust the polarity based on the resulting Rf value. The goal is to have the Rf of your target compound between 0.2 and 0.4 for effective separation on a column.[4]

Q2: How do I properly pack a silica gel column?

There are two common methods for packing a column: dry packing and wet packing.[7]

  • Dry Packing: The dry silica gel is carefully poured into the column and then the mobile phase is passed through to equilibrate it. This method is quicker but can sometimes lead to air bubbles being trapped.

  • Wet Packing (Slurry Method): The silica gel is mixed with the initial mobile phase to form a slurry, which is then poured into the column. This method generally results in a more uniformly packed column with a lower risk of cracking.[7]

Q3: What is gradient elution and when should I use it?

Gradient elution is a technique where the composition of the mobile phase is changed during the separation, typically by gradually increasing its polarity.[10] This is particularly useful for separating mixtures with components of widely different polarities. For the purification of your target compound, you might start with a low polarity mobile phase to elute non-polar impurities and then gradually increase the polarity to elute your product and any more polar impurities.

Q4: My purified compound shows two spots on the TLC plate. What could be the reason?

If you are confident in the purification, the presence of two spots for a piperidine derivative could be due to conformational isomers or on-plate decomposition. However, it is more likely that there is a closely eluting impurity. Consider using a different solvent system for TLC analysis or a different stationary phase to confirm the purity. In some cases, for piperidine derivatives, interactions with the stationary phase in HPLC can lead to two peaks, which can be addressed by adjusting the mobile phase pH or adding buffers.[11]

Q5: How can I load my sample onto the column?

There are two primary methods for loading your sample:

  • Wet Loading: Dissolve the sample in a minimum amount of the initial mobile phase and carefully pipette it onto the top of the column.[8]

  • Dry Loading: If your sample is not very soluble in the initial mobile phase, you can dissolve it in a more polar solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and then carefully add the dry, sample-adsorbed silica to the top of the column.[8] This method often leads to better resolution.

IV. Experimental Protocol: A Step-by-Step Guide

Preparation
  • TLC Analysis: Determine the optimal solvent system using TLC. A mixture of hexane and ethyl acetate is a good starting point.

  • Column Selection: Choose a column with an appropriate diameter and length based on the amount of sample to be purified.

  • Slurry Preparation: In a beaker, mix the required amount of silica gel with the initial, low-polarity mobile phase to form a consistent slurry.

Column Packing

G A 1. Prepare Slurry (Silica + Initial Mobile Phase) B 2. Pour Slurry into Column A->B C 3. Allow Silica to Settle B->C D 4. Drain Excess Solvent (to just above silica bed) C->D E 5. Add a Layer of Sand D->E

Caption: Workflow for Wet Packing a Chromatography Column.

Sample Loading
  • Wet Loading: Dissolve the crude product in the minimum amount of the initial eluent and carefully apply it to the top of the silica bed using a pipette.

  • Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.

Elution and Fraction Collection

G A 1. Carefully Add Mobile Phase B 2. Apply Gentle Pressure (if using flash chromatography) A->B C 3. Collect Fractions in Test Tubes B->C D 4. Monitor Fractions by TLC C->D E 5. Combine Pure Fractions D->E F 6. Evaporate Solvent E->F

Caption: Elution and Fraction Collection Workflow.

  • Begin elution with the starting solvent system.

  • If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute the target compound.

  • Collect fractions of a consistent volume.

  • Analyze the collected fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

V. References

  • Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips.

  • Benchchem. Technical Support Center: Optimizing 3-[(4-Methylphenyl)methyl]piperidine Purification by Chromatography.

  • Vulcanchem. Tert-butyl 4-(1-hydroxy-2-methoxy-2-oxoethyl)piperidine-1-carboxylate.

  • ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography.

  • Columbia University. Column chromatography.

  • Phenomenex. (2025, December 12). Column Chromatography: Principles, Procedure, and Applications.

  • Aakash Institute. Column Chromatography – Principle, Elution, Procedure, Types, Applications, Practice Problems and FAQ.

  • Biovanix Chromatography. Quick Troubleshooting Guide For HPLC Column Usage.

  • BYJU'S. (2020, July 22). Column chromatography.

  • uHPLCs. (2024, May 5). 5 Troubleshooting Common HPLC Column Problems and Solutions.

  • ResearchGate. (2025, January 14). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?.

  • Smolecule. (2023, August 15). Buy Tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate | 142374-19-4.

  • ResearchGate. (2015, December 10). Application of ASE followed by HPLC for the Determination of Piperidine and Piperine in Selected Spices.

  • Column chromatography.

  • Supplementary information.

  • ResearchGate. Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate.

  • Research Journal of Pharmacy and Technology. Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography.

  • Vibrant Pharma Inc. tert-Butyl 4-(4-(2-methoxy-2-oxoethyl)phenoxy)piperidine-1-carboxylate.

  • ScienceDirect. Selection of SFC stationary and mobile phases.

  • Fchemicals Limited. t-Butyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate.

  • PubChem. Tert-butyl 4-(2-methoxy-2-oxoethylidene)piperidine-1-carboxylate | C13H21NO4 | CID 10377658.

  • PubChem. This compound | C13H23NO4 | CID 1514280.

  • Alfa Chemistry. CAS 142374-19-4 4-(2-Oxoethyl)piperidine-1-carboxylic acid,tert-butyl ester.

  • TCI Chemicals. tert-Butyl 4-(2-Oxoethyl)piperidine-1-carboxylate | 142374-19-4.

Sources

Technical Support Center: Purification of N-Boc-piperidin-4-yl-acetic acid methyl ester

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of N-Boc-piperidin-4-yl-acetic acid methyl ester (CAS 175213-46-4). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical advice and troubleshooting strategies for obtaining this compound in high purity.

Introduction: The Challenge of Purifying a Low-Melting Compound

N-Boc-piperidin-4-yl-acetic acid methyl ester is a key intermediate in pharmaceutical synthesis. A common challenge faced by chemists is its physical state at room temperature. It is typically a colorless to light yellow liquid or a very low-melting solid, with a predicted boiling point of 323.1°C[1][2]. This physical property makes traditional recrystallization from a melt impractical and often leads to purification difficulties such as "oiling out."

This guide will address the common issues encountered during the purification of this compound, with a focus on why standard recrystallization techniques may not be the most effective approach and how to troubleshoot them if attempted. We will also detail more suitable purification methods, such as column chromatography, which is the industry-standard for this type of compound.

Troubleshooting Recrystallization Attempts

While traditional recrystallization is challenging for N-Boc-piperidin-4-yl-acetic acid methyl ester, you may still attempt it, especially if your crude material is a semi-solid. Here are some common problems and their solutions.

Q1: My compound "oils out" instead of forming crystals. What should I do?

A1: "Oiling out" is the most common issue when attempting to crystallize low-melting point solids or compounds with significant impurities. It occurs when the solute separates from the solution as a liquid rather than a solid crystalline lattice.

Causality:

  • Low Melting Point: The compound's melting point is likely below the temperature of the crystallization solution.

  • High Impurity Concentration: Impurities can depress the melting point of the compound, exacerbating the "oiling out" phenomenon.

  • Rapid Cooling: Cooling the solution too quickly can cause the compound to crash out of solution as a supercooled liquid.

  • Inappropriate Solvent Choice: The solvent may be too good at dissolving the compound, even at lower temperatures.

Troubleshooting Steps:

  • Re-dissolve and Add More Solvent: Heat the solution to re-dissolve the oil. Add a small amount of additional "good" solvent (the solvent in which the compound is more soluble) to decrease the saturation level.

  • Slow Cooling: Allow the solution to cool to room temperature very slowly. You can insulate the flask to slow down the cooling rate. Once at room temperature, place it in an ice bath.

  • Scratching: Scratch the inside of the flask with a glass rod at the surface of the solution. This can create nucleation sites for crystal growth.

  • Seeding: If you have a small amount of pure solid compound, add a "seed crystal" to the cooled solution to induce crystallization.

  • Solvent/Anti-Solvent System: If a single solvent system fails, a two-solvent system is a viable alternative. Dissolve the compound in a minimum amount of a "good" solvent (e.g., ethyl acetate, dichloromethane). Then, slowly add a "poor" solvent or "anti-solvent" (e.g., hexanes, heptane) in which the compound is insoluble, until the solution becomes slightly turbid. Heat the solution until it becomes clear again, and then allow it to cool slowly.

Q2: I've tried multiple solvents, but I can't get any crystals to form.

A2: If crystallization fails to initiate, it could be due to several factors related to solubility and nucleation.

Causality:

  • Compound is a Liquid at Room Temperature: The primary reason for the lack of crystallization is that N-Boc-piperidin-4-yl-acetic acid methyl ester is often a liquid under ambient conditions[1].

  • Solution is Undersaturated: Too much solvent may have been used, preventing the solution from reaching the supersaturation point required for crystallization.

  • Lack of Nucleation Sites: Crystal growth requires an initial point of nucleation.

Troubleshooting Steps:

  • Concentrate the Solution: If the solution is clear at room temperature, it is likely undersaturated. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.

  • Induce Nucleation:

    • Scratching: Vigorously scratch the inner surface of the flask with a glass rod.

    • Seed Crystals: Add a tiny crystal of the pure compound.

  • Consider Alternative Purification: If multiple attempts at crystallization fail, it is a strong indicator that column chromatography is the more appropriate purification method.

Recommended Purification Method: Column Chromatography

For N-Boc-piperidin-4-yl-acetic acid methyl ester, column chromatography is the most reliable method to achieve high purity.

Step-by-Step Protocol for Flash Column Chromatography:
  • Slurry Preparation:

    • Choose a suitable stationary phase, typically silica gel (230-400 mesh).

    • Prepare a slurry of the silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing:

    • Pour the slurry into the column and allow the silica to settle, ensuring an evenly packed bed.

    • Drain the excess solvent until it is just above the silica bed.

  • Sample Loading:

    • Dissolve your crude N-Boc-piperidin-4-yl-acetic acid methyl ester in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Alternatively, for less soluble compounds, create a "dry load" by adsorbing the crude material onto a small amount of silica gel and then carefully adding it to the top of the column.

  • Elution:

    • Begin eluting with a non-polar mobile phase and gradually increase the polarity. A common eluent system for this compound is a gradient of ethyl acetate in hexane. For similar compounds, a ratio of hexane/ethyl acetate (4.5:1, v/v) has been used[3].

    • The optimal solvent system should be determined by thin-layer chromatography (TLC) beforehand.

  • Fraction Collection and Analysis:

    • Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Troubleshooting Column Chromatography:
Problem Possible Cause Solution
Poor Separation Incorrect eluent polarity.Optimize the eluent system using TLC. Start with a low polarity and gradually increase it.
Column overloading.Use an appropriate amount of crude material for the column size (typically 1:20 to 1:100 ratio of compound to silica gel by weight).
Product Elutes Too Quickly Eluent is too polar.Decrease the polarity of the eluent (e.g., increase the proportion of hexane).
Product Does Not Elute Eluent is not polar enough.Increase the polarity of the eluent (e.g., increase the proportion of ethyl acetate).
Tailing of Spots on TLC Compound is interacting strongly with the silica gel.Add a small amount of a modifier to the eluent, such as triethylamine (~0.1-1%), to reduce tailing of basic compounds.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and purity of N-Boc-piperidin-4-yl-acetic acid methyl ester after purification? A1: After successful purification by column chromatography, the compound should be a colorless to pale yellow liquid[1]. The purity should be ≥95%, which can be confirmed by NMR and/or LC-MS analysis.

Q2: Can I use a different protecting group instead of Boc? A2: Yes, other nitrogen protecting groups like Cbz (carboxybenzyl) or Fmoc (fluorenylmethyloxycarbonyl) can be used. However, the choice of protecting group will affect the compound's physical properties and the conditions required for deprotection.

Q3: How should I store the purified N-Boc-piperidin-4-yl-acetic acid methyl ester? A3: It is recommended to store the purified compound at 2-8°C under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation[4].

Q4: What are some common impurities found in crude N-Boc-piperidin-4-yl-acetic acid methyl ester? A4: Common impurities can include unreacted starting materials, byproducts from the esterification or Boc-protection steps, and residual solvents.

Q5: Is it possible for my N-Boc-piperidin-4-yl-acetic acid methyl ester to solidify over time? A5: While it is typically a liquid, very pure samples or storage at low temperatures might lead to solidification, especially given that the similar compound N-Boc-piperidine-4-carboxylic acid methyl ester has a melting point of 33-37°C[3]. If it solidifies, gentle warming should return it to a liquid state.

Visualizing the Purification Workflow

Purification_Workflow cluster_0 Initial Assessment cluster_1 Purification Path cluster_2 Troubleshooting & Outcome Crude_Product Crude N-Boc-piperidin-4-yl-acetic acid methyl ester Physical_State Assess Physical State Crude_Product->Physical_State Liquid_Oil Liquid / Oil Physical_State->Liquid_Oil Liquid Solid_Semisolid Solid / Semi-solid Physical_State->Solid_Semisolid Solid Column_Chromatography Column Chromatography Liquid_Oil->Column_Chromatography Attempt_Recrystallization Attempt Recrystallization Solid_Semisolid->Attempt_Recrystallization Pure_Product Pure Product (Liquid) Column_Chromatography->Pure_Product Oiling_Out Oiling Out? Attempt_Recrystallization->Oiling_Out Oiling_Out->Column_Chromatography Yes Successful_Crystals Successful Crystals Oiling_Out->Successful_Crystals No Successful_Crystals->Pure_Product Collect & Dry

Caption: Decision workflow for the purification of N-Boc-piperidin-4-yl-acetic acid methyl ester.

References

  • ChemBK. N-BOC-4-PIPERIDINE ACETIC ACID METHYL ESTER. [Link]
  • ResearchGate. Product is dissolved in Boc.
  • MySkinRecipes. N-Boc-Piperidin-4-yl-acetic acid methyl ester. [Link]

Sources

Technical Support Center: A Guide to Enhancing the Synthesis of Tert-butyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Tert-butyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate (CAS 175213-46-4). This guide is designed for researchers, scientists, and professionals in drug development, offering in-depth troubleshooting advice and frequently asked questions to optimize your synthetic outcomes. Our approach is rooted in mechanistic principles and practical, field-tested experience to ensure you can navigate the common challenges of this synthesis with confidence.

Introduction: The Synthetic Challenge

This compound is a valuable substituted piperidine building block in medicinal chemistry.[1] Its synthesis, while conceptually straightforward, often presents challenges in achieving high yields and purity. The most common and reliable synthetic route is a two-step process: a Horner-Wadsworth-Emmons (HWE) reaction to form the α,β-unsaturated ester intermediate, followed by a catalytic hydrogenation to yield the final saturated product. This guide will dissect each of these steps, providing detailed protocols, troubleshooting for common issues, and the underlying chemical principles.

Overall Synthetic Workflow

The synthesis proceeds in two key stages, starting from the commercially available N-Boc-4-piperidone.

Synthesis_Workflow cluster_0 Step 1: Horner-Wadsworth-Emmons Reaction cluster_1 Step 2: Catalytic Hydrogenation N-Boc-4-piperidone N-Boc-4-piperidone HWE_Reaction Olefination N-Boc-4-piperidone->HWE_Reaction Phosphonoacetate Phosphonoacetate Phosphonoacetate->HWE_Reaction Unsaturated_Ester Tert-butyl 4-(2-methoxy-2- oxoethylidene)piperidine- 1-carboxylate HWE_Reaction->Unsaturated_Ester Reduction Reduction Unsaturated_Ester->Reduction Purification_1 Purification Unsaturated_Ester->Purification_1 Final_Product Tert-butyl 4-(2-methoxy-2- oxoethyl)piperidine- 1-carboxylate Reduction->Final_Product Purification_2 Purification Final_Product->Purification_2

Caption: Overall workflow for the synthesis of the target compound.

Part 1: Horner-Wadsworth-Emmons (HWE) Reaction

The first step involves the olefination of N-Boc-4-piperidone using a stabilized phosphonate ylide, typically generated from trimethyl phosphonoacetate or triethyl phosphonoacetate. This reaction is highly reliable for creating the carbon-carbon double bond with a preference for the thermodynamically more stable E-isomer.[2][3]

Detailed Experimental Protocol
  • Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add trimethyl phosphonoacetate (1.1 equivalents).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to dissolve the phosphonate.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add a strong base, such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents), portion-wise.

    • Causality: The strong base is required to deprotonate the phosphonate, forming the nucleophilic phosphonate carbanion which is essential for the subsequent reaction with the ketone.[2]

  • Ylide Formation: Stir the mixture at 0 °C for 30-60 minutes, then allow it to warm to room temperature and stir for another hour. The solution should become clear.

  • Carbonyl Addition: Cool the reaction mixture back to 0 °C. Slowly add a solution of N-Boc-4-piperidone (1.0 equivalent) in anhydrous THF dropwise over 30 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Quenching and Work-up: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product, tert-butyl 4-(2-methoxy-2-oxoethylidene)piperidine-1-carboxylate, by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Troubleshooting and FAQs for the HWE Reaction

Q1: My reaction yield is low or I have recovered a significant amount of starting material. What could be the issue?

A1: Low yield is a common issue and can often be traced back to incomplete deprotonation of the phosphonate or issues with the reactivity of the ketone.

  • Ineffective Deprotonation: The phosphonate carbanion may not be forming in sufficient quantities.

    • Solution: Ensure your base is fresh and properly handled. Sodium hydride is notoriously reactive with moisture. Consider using a stronger base like lithium hexamethyldisilazide (LiHMDS) or n-butyllithium (n-BuLi).[4] However, be mindful that these stronger bases may require lower reaction temperatures (-78 °C) to avoid side reactions.

  • Steric Hindrance: While the HWE reaction is more tolerant of sterically hindered ketones than the standard Wittig reaction, N-Boc-4-piperidone can still be challenging.[5]

    • Solution: Increasing the reaction temperature after the addition of the ketone can sometimes improve the reaction rate. Gentle heating (e.g., to 40-50 °C) may be beneficial. You can also try increasing the reaction time.[4]

  • Reagent Quality: Ensure that your N-Boc-4-piperidone and phosphonate reagent are pure and dry. Anhydrous conditions are crucial for the success of this reaction.

Q2: I am observing a significant amount of the undesired Z-isomer in my product mixture. How can I improve the E-selectivity?

A2: The HWE reaction generally favors the formation of the more stable E-alkene.[2] However, reaction conditions can influence the stereochemical outcome.

  • Reaction Conditions: The choice of base and solvent can impact the E/Z ratio.

    • Solution: Lithium and sodium bases tend to favor the formation of the E-isomer, while potassium bases, especially in the presence of crown ethers, can increase the proportion of the Z-isomer.[4] Sticking with NaH or LiHMDS in THF is a good strategy for maximizing E-selectivity.

  • Temperature: Higher reaction temperatures generally allow for the equilibration of intermediates to the thermodynamically favored product, leading to higher E-selectivity.[2]

    • Solution: Running the reaction at room temperature or with gentle heating, rather than at very low temperatures, can improve the E/Z ratio.

ParameterEffect on YieldEffect on E-selectivityRecommendation
Base Strength Stronger bases can increase yieldCation dependent (Li+, Na+ favor E)Use NaH or LiHMDS
Temperature Higher temp. can increase rateHigher temp. favors E-isomerRoom temp. or gentle heat
Solvent Aprotic (e.g., THF, DME)Aprotic solvents are standardUse anhydrous THF
Reaction Time Longer time may increase conversionCan allow for equilibration to EMonitor by TLC, typically overnight

Q3: The work-up is difficult, and I am having trouble removing the phosphate byproduct.

A3: A key advantage of the HWE reaction is that the dialkylphosphate byproduct is typically water-soluble and easily removed.[2]

  • Solution: Ensure thorough mixing during the aqueous work-up. Multiple extractions with water or a saturated aqueous solution of lithium chloride can help to completely remove the phosphate salt. If the byproduct is still present, a silica gel plug filtration before column chromatography can be effective.

Part 2: Catalytic Hydrogenation

The second step is the reduction of the carbon-carbon double bond of the α,β-unsaturated ester intermediate to yield the final saturated product. Catalytic hydrogenation with palladium on carbon (Pd/C) is a common and effective method for this transformation.

Detailed Experimental Protocol
  • Preparation: In a round-bottom flask or a Parr shaker vessel, dissolve the purified tert-butyl 4-(2-methoxy-2-oxoethylidene)piperidine-1-carboxylate (1.0 equivalent) in ethanol or methanol.

  • Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C, ~10 mol% by weight).

    • Causality: Pd/C is an excellent catalyst for the hydrogenation of alkenes.[6] It provides a surface for the adsorption of both hydrogen gas and the alkene, facilitating the addition of hydrogen across the double bond.

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this process three times. Stir the reaction mixture under a hydrogen atmosphere (balloon or Parr shaker at 50 psi) at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is fully consumed. This can take anywhere from a few hours to several days depending on the scale and catalyst activity.

  • Filtration and Concentration: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with ethanol or methanol.

    • Safety Note: Pd/C can be pyrophoric, especially when dry. Do not allow the filter cake to dry completely and handle it with care.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product is often of high purity. If necessary, further purification can be achieved by flash column chromatography.

Troubleshooting and FAQs for Catalytic Hydrogenation

Q1: The hydrogenation reaction is very slow or has stalled. What should I do?

A1: Sluggish hydrogenation can be due to several factors related to the catalyst, substrate, or reaction conditions.

  • Catalyst Activity: The Pd/C catalyst may be old or deactivated.

    • Solution: Use fresh, high-quality Pd/C. Ensure that the catalyst is not exposed to air for extended periods before use. You can also try increasing the catalyst loading, but be aware that this can sometimes lead to more side reactions.

  • Catalyst Poisoning: The substrate or solvent may contain impurities that poison the catalyst. Common poisons include sulfur compounds, halides, and strong coordinating agents.

    • Solution: Ensure your starting material from the HWE step is thoroughly purified. Use high-purity, degassed solvents for the hydrogenation.

  • Insufficient Hydrogen: The hydrogen supply may be inadequate.

    • Solution: Ensure a continuous supply of hydrogen. For larger scale reactions, a Parr shaker is more effective than a balloon.

Q2: I am observing side products. What are the likely side reactions and how can I avoid them?

A2: While this hydrogenation is generally clean, side reactions can occur.

  • Isomerization: Pd/C can sometimes cause isomerization of adjacent stereocenters, although this is not a concern for this particular molecule.[6]

  • Over-reduction: While Pd/C is generally a poor catalyst for the reduction of esters, under harsh conditions (high pressure and temperature), the ester group could potentially be reduced.[7]

    • Solution: Stick to mild conditions (room temperature and atmospheric to moderate pressure).

  • De-Boc-ing: The Boc protecting group is sensitive to strong acids. If the reaction conditions become acidic, cleavage of the Boc group can occur.

    • Solution: Ensure your solvent is neutral. Some grades of Pd/C can be acidic; using a catalyst that has been washed to neutrality can be beneficial.

Q3: How do I know my final product is pure and has the correct structure?

A3: The purity and identity of your final product should be confirmed by standard analytical techniques.

  • ¹H NMR: The proton NMR spectrum should show the disappearance of the vinylic proton signal from the unsaturated intermediate (around 5.8 ppm) and the appearance of aliphatic protons corresponding to the newly formed -CH₂-CH- moiety.

  • ¹³C NMR: The carbon NMR will show the disappearance of the alkene carbons and the appearance of new sp³ hybridized carbon signals.

  • Mass Spectrometry: The mass spectrum should show the correct molecular ion peak for the final product (C₁₃H₂₃NO₄, MW: 257.33 g/mol ).[8]

HWE_Mechanism cluster_0 Mechanism of the Horner-Wadsworth-Emmons Reaction Phosphonate Trimethyl Phosphonoacetate Carbanion Phosphonate Carbanion (Ylide) Phosphonate->Carbanion Deprotonation Base NaH Adduct Betaine Intermediate Carbanion->Adduct Nucleophilic Attack Ketone N-Boc-4-piperidone Ketone->Adduct Oxaphosphetane Oxaphosphetane Adduct->Oxaphosphetane Cyclization Alkene Unsaturated Ester (E-isomer) Oxaphosphetane->Alkene Elimination Byproduct Phosphate Salt Oxaphosphetane->Byproduct

Caption: Simplified mechanism of the Horner-Wadsworth-Emmons reaction.

References

  • Krasavin, M. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. 2021, 26(1), 1.
  • Master Organic Chemistry. Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes.
  • ACS Publications. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis. 2020, 10, 19, 11481–11487.
  • Wikipedia. Horner–Wadsworth–Emmons reaction.
  • ResearchGate. Recent Progress in the Horner-Wadsworth-Emmons Reaction.
  • BIOENGINEER.ORG. Iridium Catalysis Enables Piperidine Synthesis from Pyridines.
  • PubChem. tert-Butyl 4-(2-methoxy-2-oxoethylidene)piperidine-1-carboxylate.
  • Atlantis Press. Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.
  • ResearchGate. (PDF) Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.
  • Chemistry Stack Exchange. Why can't Pd/C and H2 reduce both the alkene and carbonyl portions of α,β-unsaturated carbonyls?
  • Supplementary information.
  • J-STAGE. Development of a Novel Horner–Wadsworth–Emmons Reagent for the Facile Preparation of Mixed Phosphonoacetates. Chem. Pharm. Bull.67(5) 473-479 (2019).
  • PubChem. This compound.
  • NROChemistry. Horner-Wadsworth-Emmons Reaction.
  • MDPI. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. Molecules. 2022, 27(20), 7055.

Sources

Technical Support Center: Troubleshooting Methyl Ester Hydrolysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for methyl ester hydrolysis. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth, experience-driven advice to navigate the complexities of this fundamental organic transformation. Here, we move beyond simple protocols to explore the underlying chemistry, helping you diagnose and resolve issues encountered in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: My methyl ester hydrolysis is not going to completion. What are the common causes and how can I fix it?

A1: Incomplete hydrolysis is a frequent issue. The primary culprits are often insufficient reaction time, inadequate reagent stoichiometry, or steric hindrance around the ester group.

  • Reaction Kinetics: Base-catalyzed hydrolysis, or saponification, is generally faster and more favorable than acid-catalyzed hydrolysis because the final deprotonation of the carboxylic acid drives the reaction to completion, making it essentially irreversible.[1][2][3] Acid-catalyzed hydrolysis, on the other hand, is a reversible process.[1][4] To push an acid-catalyzed reaction forward, you can use a large excess of water or remove the methanol byproduct as it forms.[1][4]

  • Steric Hindrance: If your methyl ester is sterically hindered, the nucleophile (hydroxide or water) will have difficulty accessing the carbonyl carbon.[2][5] In such cases, extending the reaction time, increasing the temperature, or using a less hindered base might be necessary. Some reports suggest that using lithium hydroxide (LiOH) can be more effective than sodium hydroxide (NaOH) or potassium hydroxide (KOH) for hydrolyzing hindered esters, especially in a two-phase system with THF and water.[6][7][8] This is because LiOH has some solubility in the organic layer, facilitating the reaction.[6] For extremely challenging cases, non-aqueous conditions with reagents like trimethyltin hydroxide can be employed.[9][10][11]

  • Solubility Issues: Poor solubility of the ester in the reaction medium can also lead to incomplete conversion.[8] Using a co-solvent like tetrahydrofuran (THF) or methanol can help to create a homogeneous reaction mixture.[12][13] However, be cautious when using alcoholic solvents, as transesterification can occur.[14]

Q2: I am observing side products in my reaction. What are the likely side reactions and how can I minimize them?

A2: The most common side reactions during methyl ester hydrolysis are epimerization at a chiral center alpha to the ester, and reactions involving other sensitive functional groups in the molecule.

  • Epimerization: If your molecule has a chiral center adjacent to the methyl ester, the acidic alpha-proton can be removed under basic conditions, leading to racemization or epimerization.[15][16] This is a significant concern in the synthesis of chiral drugs and natural products. To mitigate this, it's crucial to use the mildest possible conditions. This can include using a weaker base, running the reaction at a lower temperature, and carefully monitoring the reaction to avoid prolonged exposure to basic conditions. Once the carboxylic acid is formed and deprotonated to the carboxylate, the risk of epimerization is significantly reduced.[15] Some milder, non-hydrolytic methods for cleaving methyl esters, such as using trimethyltin hydroxide, have been developed to avoid this issue.[17][18]

  • Chemoselectivity: If your substrate contains other base-sensitive functional groups (e.g., other esters, amides, or base-labile protecting groups), they may also react under the hydrolysis conditions.[19] To achieve chemoselective hydrolysis of a methyl ester in the presence of other sensitive groups, you might need to employ specific reagents or conditions. For instance, trimethyltin hydroxide is known for its mildness and selectivity in cleaving esters in the presence of other sensitive functionalities.[9][10][11]

Q3: I am having trouble with the work-up of my saponification reaction. What is the best way to isolate my carboxylic acid product?

A3: A proper work-up procedure is critical for isolating the desired carboxylic acid in good yield and purity.

  • Quenching and Extraction: After the reaction is complete, the mixture is typically cooled and then acidified with a strong acid, such as HCl, to protonate the carboxylate salt and form the free carboxylic acid.[12][20] It is important to add the acid slowly and with cooling, especially if the reaction was run at high concentrations.

  • Solvent Extraction: The carboxylic acid can then be extracted into an organic solvent like ethyl acetate or dichloromethane.[12] The choice of solvent will depend on the solubility of your product.

  • Washing: The organic layer should be washed with water to remove any remaining inorganic salts and then with brine to help remove residual water.

  • Drying and Concentration: The organic layer is then dried over an anhydrous salt (e.g., Na2SO4 or MgSO4), filtered, and the solvent is removed under reduced pressure to yield the crude carboxylic acid.

Troubleshooting Work-up:

  • Emulsions: If an emulsion forms during the extraction, adding more brine or filtering the mixture through a pad of celite can help to break it.

  • Product not precipitating: If the carboxylic acid is not precipitating upon acidification, it may be too soluble in the aqueous layer. In this case, you will need to perform a liquid-liquid extraction with a suitable organic solvent.

Troubleshooting Guides

Guide 1: Incomplete Hydrolysis

This guide provides a systematic approach to troubleshooting incomplete methyl ester hydrolysis.

G start Incomplete Hydrolysis Observed check_conditions Review Reaction Conditions: - Time - Temperature - Stoichiometry start->check_conditions check_solubility Is the starting material fully dissolved? check_conditions->check_solubility Conditions seem appropriate add_cosolvent Add a co-solvent (e.g., THF, Dioxane) check_solubility->add_cosolvent No check_sterics Is the ester sterically hindered? check_solubility->check_sterics Yes increase_time_temp Increase reaction time and/or temperature monitor_reaction Monitor reaction progress by TLC or LC-MS increase_time_temp->monitor_reaction add_cosolvent->monitor_reaction check_sterics->increase_time_temp No stronger_conditions Use stronger base (e.g., KOH) or higher concentration check_sterics->stronger_conditions Yes stronger_conditions->monitor_reaction alternative_reagents Consider alternative reagents: - LiOH for hindered esters - Trimethyltin hydroxide for sensitive substrates alternative_reagents->monitor_reaction complete Reaction Complete monitor_reaction->complete Reaction finished incomplete Still Incomplete monitor_reaction->incomplete Still issues incomplete->alternative_reagents

Caption: Troubleshooting workflow for incomplete methyl ester hydrolysis.

Guide 2: Side Product Formation

This guide helps to identify and mitigate common side reactions.

Caption: Decision tree for addressing side product formation.

Experimental Protocols

Protocol 1: Standard Saponification of a Simple Methyl Ester

This protocol describes a typical procedure for the hydrolysis of a non-hindered methyl ester.

Materials:

  • Methyl benzoate

  • Sodium hydroxide (NaOH)

  • Methanol (MeOH)

  • Water (H2O)

  • Hydrochloric acid (HCl), 1M

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Dissolve methyl benzoate (1.0 eq) in a mixture of methanol and water (e.g., 3:1 v/v).

  • Add a solution of NaOH (1.5 - 2.0 eq) in water.

  • Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the methanol under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH ~2 with 1M HCl. A white precipitate of benzoic acid should form.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with water, then with brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to afford benzoic acid.

Protocol 2: Monitoring Reaction Progress by ¹H NMR

¹H NMR spectroscopy can be a powerful tool for monitoring the progress of a hydrolysis reaction.[21]

Procedure:

  • At various time points, withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.

  • Quench the aliquot by adding it to a vial containing D2O and a small amount of a deuterated acid (e.g., DCl) to stop the reaction and protonate the carboxylate.

  • Add a known amount of an internal standard (e.g., dimethyl sulfone) to the NMR tube.

  • Acquire a ¹H NMR spectrum.

  • The disappearance of the methyl ester singlet (typically around 3.7 ppm) and the appearance of the carboxylic acid proton (if observable, typically >10 ppm and broad) can be monitored. The ratio of the integration of the starting material peak to the product peak (or a characteristic peak of the alcohol byproduct) relative to the internal standard can be used to quantify the conversion.

Data Presentation

Reagent Typical Conditions Advantages Disadvantages Suitable Substrates
NaOH/KOH H₂O/MeOH or H₂O/THF, RT to reflux[12][13]Inexpensive, readily available, strong nucleophile.Can cause epimerization, may not be chemoselective.Simple, non-hindered esters.
LiOH H₂O/THF, RT to reflux[6][7]More effective for hindered esters, can be milder than NaOH/KOH.[6][14]More expensive than NaOH/KOH.Sterically hindered esters, substrates with moderate sensitivity.
Trimethyltin hydroxide DCE, reflux[9][10][17]Very mild and selective, good for sensitive substrates.[9][11]Toxic, requires careful handling and disposal.Complex molecules with multiple sensitive functional groups.
Acid (e.g., H₂SO₄, HCl) Excess H₂O, heat[1][4]Useful for base-sensitive substrates.Reversible reaction, may require harsh conditions (high temp, long time).[1]Substrates that can tolerate acidic conditions.

References

  • Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps. (n.d.).
  • Nicolaou, K. C., Estrada, A. A., Zak, M., Lee, S. H., & Safina, B. S. (2005). A mild and selective method for the hydrolysis of esters with trimethyltin hydroxide. Angewandte Chemie International Edition, 44(9), 1378-1382.
  • 1H NMR as an Analytical Tool for the Investigation of Hydrolysis Rates: A Method for the Rapid Evaluation of the Shelf-Life of Aqueous Solutions of Drugs With Ester Groups - PubMed. (1991). Journal of Pharmacy and Pharmacology, 43(12), 860-862.
  • Theodorou, V., Alagiannis, M., Ntemou, N., Brentas, A., Voulgari, P., & Skaltsounis, A. L. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, 2018(7), 308-319.
  • Mild alkaline hydrolysis of hindered esters in non-aqueous solution - ResearchGate. (2018).
  • Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran. (2021). Chemical and Pharmaceutical Bulletin, 69(6), 581-584.
  • acid base catalysed Ester hydrolysis | PPTX - Slideshare. (2013).
  • Straightforward protocol for the efficient synthesis of varied N1-acylated (aza)indole 2-/3-alkanoic acids and esters: optimization and scale-up - NIH. (n.d.).
  • Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry. (2016).
  • A mild and selective method for the hydrolysis of esters with trimethyltin hydroxide. - Semantic Scholar. (2005).
  • Mild, efficient and selective hydrolysis of polymer-supported methyl esters using trimethyltin hydroxide | Request PDF - ResearchGate. (n.d.).
  • Ester hydrolysis: Easy Introduction with 8 mechanisms - Chemistry Notes. (2016).
  • Mechanisms of Ester hydrolysis [Ref: Jerry March, “Advanced Organic Chemistry”]. (n.d.).
  • Saponification-Typical procedures - OperaChem. (2024).
  • Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature - ResearchGate. (2023).
  • Development of Catalytic Ester Condensations and Hydrolysis of Esters toward Green Chemistry. (n.d.).
  • ester hydrolysis rate: Topics by Science.gov. (n.d.).
  • Isomerization during hydrolysis of a methyl ester : r/Chempros - Reddit. (2020).
  • Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran. (2021). Chemical and Pharmaceutical Bulletin, 69(6), 581-584.
  • Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent - NIH. (2022).
  • Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran. (2021).
  • Hydrolysis of esters - Mechanisms - YouTube. (2021).
  • Difficult hydrolysis of an hindered ester - Powered by XMB 1.9.11 - Sciencemadness.org. (2016).
  • Ester to Acid - Common Conditions. (n.d.).
  • Why are my ester hydrolysis not working : r/Chempros - Reddit. (n.d.).
  • Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. (n.d.).
  • Determination of the Esters by Alkaline Hydrolysis - Tennessee Academy of Science. (n.d.).
  • Methyl Esters - Organic Chemistry Portal. (n.d.).
  • hydrolysis of esters - Chemguide. (n.d.).
  • Saponification Reaction of Esters - YouTube. (n.d.).
  • Need to hydrolyze methyl esters but compound is water sensitive : r/Chempros - Reddit. (n.d.).
  • Ester synthesis by oxidation or hydrolysis - Organic Chemistry Portal. (n.d.).
  • Soap Lab. (2014).
  • What is the procedure to do saponification reaction in lab experiment? - Quora. (2017).
  • Basic Hydrolysis of Esters - Saponification - Master Organic Chemistry. (2022).
  • racemize alpha chiral acid with LiOH? : r/Chempros - Reddit. (n.d.).
  • Can anyone suggest a better way to cleave methyl ester of amino acids? - ResearchGate. (2013).
  • Ester hydrolysis. (n.d.).
  • 6.3 Methyl Esters and Derivatives. (n.d.).
  • Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas | Organic Letters - ACS Publications. (2010).
  • Rapid Saponification of Fatty Acid Methyl Esters with Aqueous Alkali Hydroxide Solutions Using a Long Narrow Tubular Reactor - ResearchGate. (n.d.).
  • 374 BCH3023 Saponification of Esters - YouTube. (2022).

Sources

Alternative reagents for the Boc protection of piperidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the Boc protection of piperidines. This guide is designed for researchers, scientists, and drug development professionals who are navigating the nuances of amine protection chemistry. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for both standard and alternative reagents for the tert-butoxycarbonyl (Boc) protection of piperidines. Our goal is to equip you with the expertise and practical insights needed to overcome common challenges and optimize your synthetic strategies.

Introduction: The Importance of Boc Protection in Piperidine Chemistry

The piperidine moiety is a ubiquitous scaffold in a vast array of pharmaceuticals and biologically active compounds. Its basic nitrogen atom is often a key site for derivatization, but its nucleophilicity can interfere with desired transformations elsewhere in the molecule. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for the piperidine nitrogen due to its stability under a range of conditions and its facile removal under mild acidic conditions.[1] While di-tert-butyl dicarbonate ((Boc)₂O) is the most common reagent for this purpose, various challenges such as sterically hindered substrates, chemoselectivity issues, or reagent availability may necessitate the use of alternative reagents. This guide will explore these alternatives and provide practical solutions to common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: My Boc protection of piperidine with (Boc)₂O is sluggish or incomplete. What are the common causes and solutions?

A1: Incomplete reactions are a frequent issue. Several factors could be at play:

  • Insufficient Reagent: Ensure at least 1.1 to 1.5 equivalents of (Boc)₂O are used. For less reactive or sterically hindered piperidines, increasing the stoichiometry may be necessary.

  • Low Nucleophilicity of Piperidine: Electron-withdrawing groups on the piperidine ring can decrease the nucleophilicity of the nitrogen, slowing down the reaction.

  • Inadequate Base: While the reaction can proceed without a base, a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is often used to neutralize the generated acid and accelerate the reaction. Ensure you are using an appropriate base at a suitable concentration.

  • Solvent Choice: The reaction is typically performed in aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.[2] Ensure your piperidine starting material is fully dissolved.

Troubleshooting Steps:

  • Increase the equivalents of (Boc)₂O.

  • Add a catalytic amount of 4-(dimethylamino)pyridine (DMAP). DMAP is a hypernucleophilic acylation catalyst that can significantly accelerate the reaction.[3]

  • Increase the reaction temperature. Gentle heating (e.g., to 40 °C) can often drive the reaction to completion.

  • Switch to a more polar aprotic solvent to improve solubility and reaction rates.

Q2: I am observing a significant amount of di-Boc protected product with my piperazine-containing starting material. How can I achieve mono-protection?

A2: Achieving selective mono-Boc protection of symmetrical diamines like piperazine (a close relative of piperidine) can be challenging. One common strategy is to use a large excess of the diamine, but this is not always practical.[4] A more controlled approach involves the in-situ formation of a salt to deactivate one of the nitrogen atoms. By adding one equivalent of an acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl), you can protonate one nitrogen, rendering it non-nucleophilic and allowing for the selective protection of the other.[4]

Q3: After deprotection, I see unexpected peaks in my NMR, suggesting a side reaction. What could be happening?

A3: A common side reaction during acid-mediated Boc deprotection is the alkylation of nucleophilic residues by the liberated tert-butyl cation.[5] If your piperidine derivative contains other nucleophilic functional groups (e.g., phenols, thiols, or electron-rich aromatic rings), they can be susceptible to tert-butylation.

Solution: Incorporate a scavenger into your deprotection cocktail. Common scavengers include triisopropylsilane (TIS), thioanisole, or water. These molecules will preferentially react with and "scavenge" the tert-butyl cation, preventing it from reacting with your desired product.[5]

Alternative Reagents for Boc Protection of Piperidines

While (Boc)₂O is the workhorse for Boc protection, certain situations may call for alternative reagents. Below is a comparative guide to some of the most common alternatives.

ReagentChemical NameKey AdvantagesKey Disadvantages
(Boc)₂O Di-tert-butyl dicarbonateReadily available, high yielding, clean byproducts (CO₂ and t-BuOH).[6]Can be slow for unreactive amines.
Boc-ON 2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrileStable, crystalline solid; good for sensitive substrates.[7]More expensive than (Boc)₂O; byproduct removal can be tricky.
Boc-N₃ tert-Butyl azidoformateHighly reactive.Potentially explosive and shock-sensitive; requires extreme caution.[8][9]
Boc-Cl tert-Butyl chloroformateHighly reactive.Unstable, must be prepared fresh; potential for phosgene contamination.[10]

Below are detailed protocols and troubleshooting guides for these alternative reagents.

Guide 1: Boc Protection using Boc-ON

Introduction: 2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON) is a stable, crystalline alternative to (Boc)₂O.[7] It is particularly useful for the protection of amino acids and other sensitive substrates where milder conditions are preferred. The reaction proceeds smoothly at room temperature, and the oxime byproduct can be removed by extraction.[7]

Reaction Workflow:

Boc_ON_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Piperidine Dissolve Piperidine Derivative (1.0 equiv) in Solvent Base Add Base (e.g., TEA, 1.5 equiv) Piperidine->Base Boc_ON Add Boc-ON (1.1 equiv) Base->Boc_ON Stir Stir at Room Temperature (Monitor by TLC/LC-MS) Boc_ON->Stir Quench Aqueous Work-up Stir->Quench Extract Extract with Organic Solvent Quench->Extract Purify Purify by Chromatography Extract->Purify

Caption: Workflow for Boc protection of piperidines using Boc-ON.

Experimental Protocol:

  • Preparation: In a round-bottom flask, dissolve the piperidine derivative (1.0 equiv) in a suitable solvent such as 50% aqueous dioxane or 50% aqueous acetone.

  • Base Addition: Add triethylamine (1.5 equiv) to the solution and stir for 5-10 minutes at room temperature.

  • Reagent Addition: Add Boc-ON (1.1 equiv) to the stirred solution.

  • Reaction: Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvent. Add water and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or ether) to remove the 2-hydroxyimino-2-phenylacetonitrile byproduct.[7]

  • Purification: Acidify the aqueous layer with a cold 1N HCl or citric acid solution and extract the N-Boc protected piperidine with an organic solvent.[7] Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified product.

Troubleshooting Guide for Boc-ON:

IssuePossible Cause(s)Recommended Solution(s)
Incomplete Reaction - Insufficiently basic conditions.- Steric hindrance around the piperidine nitrogen.- Increase the amount of triethylamine or use a stronger non-nucleophilic base.- Increase the reaction temperature to 40-50 °C.- Prolong the reaction time.
Product Contaminated with Oxime Byproduct Inefficient extraction during work-up.- Perform multiple extractions of the initial basic aqueous layer with ether or ethyl acetate to thoroughly remove the byproduct before acidification.
Low Yield - Product partially soluble in the aqueous layer.- Hydrolysis of Boc-ON.- After acidification, ensure thorough extraction with multiple portions of an organic solvent like ethyl acetate or DCM.- Ensure the Boc-ON reagent is of high quality and has been stored properly.

Guide 2: Boc Protection using tert-Butyl Azidoformate (Boc-N₃)

Introduction: tert-Butyl azidoformate (Boc-N₃) is a highly reactive reagent for Boc protection. However, it is thermally unstable and potentially explosive , requiring extreme caution during handling and use.[8][9] It should only be handled by experienced chemists in a well-ventilated fume hood, behind a safety shield.

Safety First - Hazard Analysis:

Hazard_Analysis cluster_precautions Mandatory Precautions cluster_disposal Disposal Boc_N3 tert-Butyl Azidoformate (Boc-N₃) Hazardous Properties: • Thermally unstable • Shock-sensitive • Potentially explosive Precautions Handling Precautions: • Work in a fume hood • Use a safety shield • Wear appropriate PPE (safety goggles, flame-retardant lab coat, gloves) • Avoid heat, friction, and shock • Do not distill crude Boc-N₃ Boc_N3->Precautions requires Disposal Waste Disposal: • Quench excess reagent carefully • Dispose of as hazardous waste according to institutional guidelines Boc_N3->Disposal requires

Caption: Hazard analysis and safety precautions for using Boc-N₃.

Experimental Protocol (Use with Extreme Caution):

  • Preparation: Dissolve the piperidine derivative (1.0 equiv) in a suitable solvent (e.g., dioxane or DMF).

  • Reagent Addition: Carefully add tert-butyl azidoformate (1.0-1.2 equiv) to the solution at room temperature.

  • Reaction: Stir the mixture at room temperature or with gentle heating (not exceeding 40-50 °C). Monitor the reaction closely by TLC or LC-MS.

  • Work-up: Upon completion, the reaction mixture is typically diluted with water and extracted with an organic solvent.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography.

Troubleshooting Guide for Boc-N₃:

IssuePossible Cause(s)Recommended Solution(s)
Safety Concerns Inherent instability of the reagent.- Always prioritize safety. Use the smallest scale possible. Never work alone. Ensure a blast shield is in place. Avoid any sudden temperature changes, friction, or impact.
Incomplete Reaction Insufficient reactivity of the piperidine.- A mild base can be added to facilitate the reaction, but be cautious as this may also increase the rate of decomposition of Boc-N₃.
Formation of Side Products Decomposition of Boc-N₃.- Use freshly prepared or high-purity Boc-N₃. Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate.

Guide 3: Boc Protection using tert-Butyl Chloroformate (Boc-Cl)

Introduction: tert-Butyl chloroformate (Boc-Cl) is a highly reactive agent for Boc protection. However, it is unstable and not commercially available, so it must be prepared fresh from tert-butanol or potassium tert-butoxide and phosgene.[10] This preparation involves highly toxic phosgene and should only be attempted by chemists with significant experience in handling such hazardous materials.

Due to the extreme hazards associated with its preparation, a detailed protocol for the synthesis and use of Boc-Cl is not provided here. It is strongly recommended to use safer and more readily available alternatives like (Boc)₂O or Boc-ON.

Conclusion

The successful Boc protection of piperidines is a critical step in many synthetic endeavors. While (Boc)₂O remains the reagent of choice for most applications, a thorough understanding of the available alternatives can be invaluable when facing challenging substrates or specific experimental constraints. By carefully considering the reactivity of the piperidine, the stability of the reagents, and the appropriate reaction conditions, researchers can confidently select and implement the optimal strategy for their synthetic goals. Always prioritize safety, especially when working with potentially hazardous reagents like tert-butyl azidoformate.

References

  • Benchchem. (2025). A Comparative Guide to Boc Protection Methodologies in Chemical Synthesis.
  • Organic Syntheses. (n.d.). tert-BUTYL AZIDOFORMATE. Organic Syntheses Procedure.
  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • ChemicalBook. (2024).
  • Benchchem. (2025). Application Notes and Protocols: Synthesis of N-Boc-3-aminopiperidine and its Optical Isomers.
  • Organic Syntheses. (n.d.). t-BUTYL AZIDOFORMATE. Organic Syntheses Procedure.
  • Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O + DMAP).
  • ResearchGate. (n.d.). t-Butyl Chloroformate.
  • NIH. (n.d.). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines.
  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines.
  • Open Research@CSIR-NIScPR. (n.d.).
  • Reddit. (n.d.). Any ideas of how you can protect secondary amine with BOC on solid phase?
  • Benchchem. (2025). Troubleshooting N-Boc-piperazine deprotection side reactions.
  • Sigma-Aldrich. (n.d.).
  • Benchchem. (2025). Application Note: Boc Deprotection of ortho-methyl 4-Anilino-1-Boc-piperidine.
  • Sigma-Aldrich. (n.d.). BOC-ON.
  • J&K Scientific LLC. (2025). BOC Protection and Deprotection.
  • Benchchem. (2025). An In-depth Technical Guide to Tert-Butoxycarbonyl (Boc) Protecting Group Chemistry.
  • NIH. (n.d.).
  • Organic Chemistry Portal. (2016). Beyond a Protecting Reagent: DMAP-Catalyzed Cyclization of Boc-Anhydride with 2-Alkenylanilines.
  • Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.
  • TCI Chemicals. (n.d.). 2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile.
  • PubMed. (2016). Beyond a Protecting Reagent: DMAP-Catalyzed Cyclization of Boc-Anhydride with 2-Alkenylanilines.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
  • Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES.
  • Bio-protocol. (n.d.). General Procedure for Boc Deprotection (General Procedure B).
  • Google Patents. (n.d.). CN108033931B - Synthesis method of N-Boc piperazine.
  • PubChem. (n.d.). 2-(tert-Butoxycarbonyloximino)-2-phenylacetonitrile.
  • Sciforum. (n.d.). Selective Mono-Boc-Protection of Bispidine.
  • Sigma-Aldrich. (n.d.). 2-(Boc-oxyimino)-2-phenylacetonitrile 99 58632-95-4.
  • Semantic Scholar. (n.d.). Beyond a Protecting Reagent: DMAP-Catalyzed Cyclization of Boc-Anhydride with 2-Alkenylanilines.

Sources

Optimizing reaction time and temperature for piperidine alkylation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Piperidine Alkylation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the N-alkylation of piperidine, a cornerstone reaction in modern medicinal chemistry. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to optimize reaction conditions for maximal yield and purity.

Introduction: The Nuances of Piperidine N-Alkylation

The N-alkylation of piperidine is a fundamental SN2 reaction where the nucleophilic nitrogen of the piperidine ring attacks an electrophilic carbon of an alkylating agent, typically an alkyl halide. While seemingly straightforward, the process is a delicate balance between desired product formation and competing side reactions. The primary challenges encountered are often low conversion, over-alkylation leading to quaternary ammonium salts, and elimination reactions that generate undesired alkenes. Optimization hinges on the careful control of reaction parameters, primarily time and temperature, to navigate the kinetic and thermodynamic landscape of the reaction.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the N-alkylation of piperidine. Each answer provides a diagnostic approach and actionable solutions.

Q1: My piperidine alkylation reaction has stalled, resulting in low conversion of my starting material. What are the likely causes and how can I resolve this?

A1: Low conversion is a frequent issue that can typically be traced back to one of four key factors:

  • In-situ Acid Formation: The reaction of piperidine with an alkyl halide (R-X) generates one equivalent of hydrohalic acid (H-X). This acid protonates the basic piperidine starting material, forming a piperidinium salt. This salt is no longer nucleophilic, effectively removing it from the reaction and causing the rate to plummet.

    • Solution: Incorporate a non-nucleophilic base into your reaction mixture to act as an acid scavenger. Common choices include potassium carbonate (K₂CO₃), N,N-diisopropylethylamine (DIPEA), or triethylamine (Et₃N). A slight excess (1.5-2.0 equivalents) is typically sufficient. For reactions without an added base, the reaction will slow as the piperidinium salt accumulates[1].

  • Poor Leaving Group on the Alkylating Agent: The SN2 reaction rate is highly dependent on the ability of the leaving group to depart. The reactivity trend for alkyl halides is R-I > R-Br > R-Cl >> R-F.

    • Solution: If you are using an alkyl chloride and observing slow reaction rates, switching to the corresponding alkyl bromide or iodide will significantly accelerate the reaction. Bromides often offer a good balance of reactivity and cost[2].

  • Steric Hindrance: Bulky substituents on either the piperidine ring (especially at the 2- and 6-positions) or on the alkylating agent can sterically hinder the required "backside attack" of the SN2 mechanism, increasing the activation energy and slowing the reaction.

    • Solution: Increase the reaction temperature to provide the necessary energy to overcome this barrier. If the hindrance is severe, consider an alternative, less sterically sensitive method like reductive amination.

  • Suboptimal Solvent: The solvent plays a crucial role in stabilizing the transition state.

    • Solution: Polar aprotic solvents such as acetonitrile (ACN) or N,N-dimethylformamide (DMF) are ideal for SN2 reactions as they effectively solvate the counter-ion of the base but do not strongly solvate the nucleophile, thus enhancing its reactivity.

Q2: I am observing a significant amount of a highly polar byproduct that I suspect is a quaternary ammonium salt. How can I prevent this over-alkylation?

A2: Over-alkylation occurs when the desired N-alkylpiperidine product, which is also a nucleophilic tertiary amine, reacts with another molecule of the alkylating agent. This is particularly problematic with highly reactive alkylating agents like methyl iodide or benzyl bromide.

  • Mechanism of Formation: The N-alkylpiperidine product competes with the starting piperidine for the alkylating agent. This second alkylation is also an SN2 reaction and results in a permanently charged, highly stable quaternary ammonium salt[3][4].

  • Troubleshooting Strategies:

    • Control Stoichiometry: Avoid using a large excess of the alkylating agent. Start with 1.0-1.1 equivalents.

    • Slow Addition: Adding the alkylating agent dropwise over several hours using a syringe pump maintains a low instantaneous concentration of the electrophile. This ensures it is more likely to react with the more abundant piperidine starting material[1].

    • Use Piperidine as the Limiting Reagent (in excess): While counterintuitive for conserving a potentially valuable piperidine derivative, using a large excess of piperidine can statistically favor mono-alkylation. This is less practical on a large scale.

    • Monitor the Reaction Closely: Use TLC or LC-MS to track the consumption of the starting material. Stop the reaction as soon as the starting piperidine is consumed to prevent further reaction.

    • Lower the Temperature: Reducing the reaction temperature will slow down both the desired reaction and the undesired over-alkylation. This requires longer reaction times but can significantly improve selectivity.

Q3: My reaction is producing olefin byproducts, especially at higher temperatures. What is happening and how can I suppress this side reaction?

A3: The formation of alkenes is indicative of a competing E2 (bimolecular elimination) reaction. In this pathway, the piperidine acts as a base, abstracting a proton from a carbon atom beta to the leaving group on the alkylating agent.

  • Kinetic vs. Thermodynamic Control:

    • N-alkylation (SN2) is typically the kinetically favored pathway, meaning it has a lower activation energy and proceeds faster at lower temperatures[5][6].

    • Elimination (E2) often has a higher activation energy but is thermodynamically favored at higher temperatures because it results in an increase in entropy (one molecule breaks into three: alkene, piperidinium salt, and the leaving group anion)[7]. The TΔS term in the Gibbs free energy equation (ΔG = ΔH - TΔS) becomes more significant at elevated temperatures, making ΔG for elimination more favorable.

  • Troubleshooting Strategies:

    • Reduce Reaction Temperature: This is the most effective way to favor substitution over elimination. If the reaction is too slow at room temperature, consider gentle heating (e.g., 40-50°C) rather than reflux.

    • Choose the Right Substrate: Elimination is more prevalent with secondary and tertiary alkyl halides. Whenever possible, use primary alkyl halides to minimize this side reaction.

    • Use a Non-Nucleophilic Base: If you are using piperidine itself as the base, it can promote elimination. By adding a dedicated, sterically hindered non-nucleophilic base like DIPEA, you can scavenge acid without actively participating in the elimination pathway.

Optimizing Reaction Time and Temperature: A Practical Guide

The interplay between reaction time and temperature is critical. Higher temperatures accelerate the reaction, reducing the required time, but often at the cost of purity due to the increased rate of side reactions.

The Temperature-Time-Purity Relationship

The following table provides representative data to illustrate the trade-offs when alkylating piperidine with a reactive primary alkyl bromide (e.g., 1-bromobutane).

Temperature (°C) Time (h) Conversion (%) N-Butylpiperidine Yield (%) Quaternary Salt (%) Elimination Products (%) Key Takeaway
25 (Room Temp)24>98~90~5<1High Selectivity: Ideal for purity, but requires patience.
25 (Room Temp)8~60~58<2<1Incomplete Reaction: Insufficient time at low temperature.
508>98~85~10~2Good Compromise: Faster than RT, with a manageable increase in byproducts.
702>98~70~20~5Speed vs. Purity: Very fast, but significant over-alkylation and elimination.

This data is illustrative and synthesized from established chemical principles and typical reaction outcomes described in the literature[1]. Actual results will vary based on specific substrates, concentrations, and reagents.

Decision Logic for Optimization

The choice of conditions is dictated by the experimental goals. The following workflow illustrates a logical approach to optimizing your reaction.

G cluster_0 Optimization Goal cluster_1 Condition Selection cluster_2 Recommended Starting Conditions Goal What is the primary goal? MaxPurity Maximize Purity Goal->MaxPurity Highest Purity MaxSpeed Maximize Speed Goal->MaxSpeed Fastest Result Balanced Balanced Approach Goal->Balanced Good Yield & Speed PurityCond Low Temp (RT) Long Time (18-24h) Slow Reagent Addition MaxPurity->PurityCond SpeedCond High Temp (60-80°C) Short Time (1-4h) Monitor Closely MaxSpeed->SpeedCond BalancedCond Moderate Temp (40-50°C) Moderate Time (6-10h) Balanced->BalancedCond workflow start Start: Assemble Dry Glassware under Inert Atmosphere add_reagents Add Piperidine, Solvent, and Base start->add_reagents add_alkylating Slowly Add Alkylating Agent at Chosen Temperature add_reagents->add_alkylating react Stir and Maintain Temperature (2-24 hours) add_alkylating->react monitor Monitor by TLC/LC-MS react->monitor monitor->react Incomplete workup Aqueous Workup (Quench, Extract, Wash, Dry) monitor->workup Reaction Complete purify Concentrate and Purify (Column Chromatography) workup->purify end End: Characterize Pure Product purify->end

Sources

Technical Support Center: A Troubleshooting Guide for the Purification of Tert-butyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Tert-butyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable solutions to common challenges encountered during the purification of this key piperidine intermediate.

Frequently Asked Questions (FAQs)

Q1: My final product of this compound appears as a yellow oil, but the literature describes it as a white solid. What is the likely cause and how can I rectify this?

A yellow discoloration typically indicates the presence of impurities, often resulting from oxidation or residual reagents from the synthesis. The piperidine nitrogen, even when Boc-protected, can be susceptible to oxidation over time or in the presence of certain reagents.

Recommended Actions:

  • Charcoal Treatment: Dissolve the crude product in a suitable organic solvent like ethyl acetate. Add a small amount of activated charcoal, stir for 30-60 minutes at room temperature, and then filter through a pad of Celite®. Remove the solvent under reduced pressure.

  • Chromatography: Flash column chromatography is highly effective for removing colored impurities. A detailed protocol is provided in the troubleshooting section.

  • Prevention: To prevent future discoloration, ensure all reactions are carried out under an inert atmosphere (e.g., nitrogen or argon) and store the purified compound at low temperatures, protected from light.[1]

Q2: I am observing a significant amount of a lower molecular weight impurity in my crude product by LC-MS. What could this be?

The most probable lower molecular weight impurity is the de-Boc-protected analog, Methyl 2-(piperidin-4-yl)acetate . The tert-butoxycarbonyl (Boc) protecting group is highly sensitive to acidic conditions.[2]

Potential Sources of Acid:

  • Silica Gel: Standard silica gel is slightly acidic and can cause partial deprotection of the Boc group during column chromatography, especially with prolonged exposure.[3]

  • Acidic Reagents: Incomplete quenching of acidic reagents used in preceding synthetic steps.

  • Chlorinated Solvents: Dichloromethane, if not freshly distilled or stabilized, can contain trace amounts of HCl.

Q3: My NMR spectrum shows the presence of a compound with peaks around 4.1 (quartet) and 1.2 (triplet) ppm, in addition to my product signals. What is this impurity?

These signals are characteristic of triethyl phosphonoacetate , a common reagent used in the Horner-Wadsworth-Emmons (HWE) reaction to synthesize the unsaturated precursor to your target molecule.[4][5] Its presence indicates incomplete removal after the reaction work-up. Additionally, the byproduct of the HWE reaction, a phosphate salt, is water-soluble and should be removed during an aqueous work-up.[6][7]

Q4: During crystallization, my product "oils out" instead of forming crystals. What are the causes and how can I induce crystallization?

"Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This is often due to a high concentration of impurities, a solvent system in which the compound is too soluble, or rapid cooling.[8]

Troubleshooting Steps:

  • Increase Purity: First, attempt to improve the purity of the material by another method, such as flash chromatography, before recrystallization.

  • Optimize Solvent System: Use a solvent/anti-solvent system. Dissolve your compound in a minimum amount of a "good" solvent (e.g., ethyl acetate) and slowly add a "poor" solvent (e.g., hexanes) until the solution becomes slightly turbid. Gently warm the solution until it is clear again, and then allow it to cool slowly.

  • Slow Cooling: Allow the solution to cool to room temperature undisturbed to promote the formation of larger, purer crystals before placing it in an ice bath or refrigerator.

  • Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod at the liquid-air interface or adding a seed crystal of the pure compound.

Troubleshooting Guide: Purification of this compound

This section provides detailed protocols and troubleshooting for the most common purification techniques.

Flash Column Chromatography

Flash column chromatography is a highly effective method for purifying the title compound from a variety of impurities.

Diagram of the Purification Workflow:

purification_workflow Crude Crude Product TLC TLC Analysis (e.g., 30% EtOAc/Hexanes) Crude->TLC Optimize Eluent Column Flash Column Chromatography TLC->Column Load & Elute Fractions Collect & Analyze Fractions Column->Fractions Gradient Elution Pure Pure Product Fractions->Pure Combine & Evaporate

Caption: Workflow for purification by flash column chromatography.

Experimental Protocol: Flash Column Chromatography

  • TLC Analysis and Eluent Selection:

    • Dissolve a small amount of the crude product in dichloromethane or ethyl acetate.

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in various solvent systems. A good starting point is a mixture of ethyl acetate and hexanes.

    • An optimal solvent system will give a retention factor (Rf) of approximately 0.3-0.4 for the target compound. For this compound, a system of 30-40% ethyl acetate in hexanes is often effective.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 10% ethyl acetate in hexanes).

    • Pack the column uniformly, ensuring there are no air bubbles or cracks.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent.

    • Alternatively, for less soluble materials or to improve resolution, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.

  • Elution:

    • Begin elution with the weak eluent (e.g., 10% ethyl acetate in hexanes).

    • Gradually increase the polarity of the eluent (gradient elution). A typical gradient might be from 10% to 50% ethyl acetate in hexanes over 10-15 column volumes.

  • Fraction Collection and Analysis:

    • Collect fractions and monitor them by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Troubleshooting Common Chromatography Issues

Problem Possible Cause Solution
Product co-elutes with an impurity. The polarity of the product and impurity are too similar in the chosen eluent.Try a different solvent system with alternative selectivity. For example, replace ethyl acetate with a mixture of dichloromethane and methanol, or add a small percentage of acetone.
Streaking or tailing of the product spot on TLC and broad peaks during chromatography. The piperidine nitrogen, although protected, can interact with the acidic silanol groups on the silica gel surface.Add a small amount of a basic modifier, such as 0.1-1% triethylamine , to the eluent system to neutralize the acidic sites on the silica gel.[8][9]
Low recovery of the product from the column. The product may be irreversibly adsorbed onto the silica gel, or partial deprotection of the Boc group is occurring.Deactivate the silica gel by flushing the packed column with the eluent containing triethylamine before loading the sample.[9] Avoid using highly acidic eluents.
Presence of the de-Boc impurity in the final product. The silica gel is causing the cleavage of the Boc group.Minimize the time the compound is on the column by using a faster flow rate. Alternatively, use a less acidic stationary phase, such as neutral alumina, or deactivated silica gel.
Recrystallization

Recrystallization is an excellent technique for obtaining highly pure, crystalline material, provided the crude product is of reasonable purity (e.g., >85%).

Diagram of the Recrystallization Process:

recrystallization_workflow cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation Crude_Solid Crude Solid Add_Solvent Add Minimum Hot Solvent Crude_Solid->Add_Solvent Dissolved Clear Solution Add_Solvent->Dissolved Slow_Cool Slow Cooling to RT Dissolved->Slow_Cool Ice_Bath Cool in Ice Bath Slow_Cool->Ice_Bath Crystals_Form Crystal Formation Ice_Bath->Crystals_Form Filter Vacuum Filtration Crystals_Form->Filter Wash Wash with Cold Solvent Filter->Wash Dry Dry Under Vacuum Wash->Dry Pure_Crystals Pure_Crystals Dry->Pure_Crystals Pure Crystalline Product

Sources

Technical Support Center: Scaling the Synthesis of N-Boc-piperidin-4-yl-acetic acid methyl ester

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of N-Boc-piperidin-4-yl-acetic acid methyl ester (CAS 175213-46-4). This guide is designed for researchers, chemists, and process development professionals to address the common challenges encountered when transitioning this synthesis from bench-scale to pilot or manufacturing scale. As a key intermediate in pharmaceutical development, particularly as a versatile PROTAC linker, achieving a robust, scalable, and high-purity synthesis is critical.[1][2]

This document provides field-proven insights and troubleshooting strategies in a direct question-and-answer format, focusing on the underlying chemical principles to empower you to solve problems effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for scaling up N-Boc-piperidin-4-yl-acetic acid methyl ester?

A1: There are two primary, scalable synthetic routes, each with distinct advantages and challenges:

  • Route A: Hydrogenation of a Pyridine Precursor. This is arguably the most common industrial approach. It starts with the readily available methyl (pyridin-4-yl)acetate. The pyridine ring is catalytically hydrogenated to the piperidine ring, followed by the protection of the secondary amine with a Boc group. This route is often favored due to the lower cost of starting materials.

  • Route B: N-Alkylation of a Piperidine Precursor. This route begins with 4-methylpiperidine and involves an N-alkylation step using a haloacetate ester, followed by hydrolysis.[3] While viable, controlling over-alkylation to prevent the formation of quaternary ammonium salts can be a significant challenge at scale.[3]

This guide will primarily focus on troubleshooting Route A , which is generally more prevalent for large-scale campaigns.

Q2: What are the major safety considerations when scaling this synthesis?

A2: The most significant safety risk is associated with the catalytic hydrogenation step. Scaling up requires moving from glass reactors to specialized high-pressure metal reactors (autoclaves). Key considerations include:

  • Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. The reactor must be properly rated, maintained, and operated in a well-ventilated area with appropriate monitoring.

  • Pyrophoric Catalysts: Some hydrogenation catalysts, particularly Palladium on Carbon (Pd/C) and Platinum Dioxide (PtO₂, Adams' catalyst), can be pyrophoric, especially after the reaction when they are dry and exposed to air.[4] They must be handled under an inert atmosphere (e.g., Nitrogen or Argon) or kept wet with solvent until they can be safely filtered and disposed of.

  • Exothermic Reactions: Both the hydrogenation and the N-Boc protection steps can be exothermic. Proper temperature control, including cooling capacity and controlled reagent addition rates, is crucial to prevent thermal runaways.

Q3: My final product is a low-melting solid or an oil. How can I effectively purify it at scale without chromatography?

A3: N-Boc-piperidin-4-yl-acetic acid methyl ester is often isolated as a colorless oil or a low-melting solid, making column chromatography impractical for large quantities.[5][6] Scalable purification strategies include:

  • Optimized Liquid-Liquid Extraction: A well-designed aqueous workup is the first line of defense. Use pH adjustments to remove acidic or basic impurities. For instance, a wash with a weak acid (e.g., dilute citric acid) can remove any unreacted amine, while a wash with a weak base (e.g., sodium bicarbonate solution) can remove acidic byproducts.

  • Distillation: Given its boiling point of approximately 307°C at atmospheric pressure, vacuum distillation is a viable option for purification at scale, provided the compound is thermally stable under those conditions.[2]

  • Crystallization: Although the final product itself may be difficult to crystallize, it is sometimes possible to induce crystallization from a specific solvent system (e.g., hexane/ethyl acetate mixtures) at low temperatures. Seeding with a small amount of pure crystalline material can be beneficial.

Troubleshooting Guide: Hydrogenation of Methyl (pyridin-4-yl)acetate

This is often the most critical and challenging step to scale effectively. The goal is the complete saturation of the pyridine ring without side reactions.

Workflow for Catalytic Hydrogenation

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up Prep Charge Reactor: 1. Methyl (pyridin-4-yl)acetate 2. Solvent (e.g., Acetic Acid, Methanol) 3. Catalyst (e.g., PtO₂) Inert Purge Reactor with Inert Gas (N₂ or Ar) Prep->Inert Pressurize Pressurize with H₂ to Target PSI Inert->Pressurize Heat Heat to Target Temperature (e.g., 25-50°C) Pressurize->Heat Stir Stir Vigorously (4-24h) Heat->Stir Monitor Monitor H₂ Uptake & TLC/GC-MS Stir->Monitor Depressurize Cool, Depressurize & Purge with N₂ Monitor->Depressurize Upon Completion Filter Filter Catalyst (Inert Atmosphere) Depressurize->Filter Yields Crude Piperidine Intermediate Concentrate Concentrate Solvent Filter->Concentrate Yields Crude Piperidine Intermediate

Caption: Catalytic Hydrogenation Workflow.

Problem 1: Reaction is slow or stalls (incomplete conversion).

Q: My hydrogenation reaction has stopped taking up hydrogen, but analysis (GC/MS, NMR) shows significant amounts of starting material remain. What's wrong?

A: This is a classic scale-up issue often related to catalyst activity or mass transfer limitations.

  • Scientific Rationale: Catalytic hydrogenation is a heterogeneous reaction occurring on the surface of the catalyst. For the reaction to proceed, hydrogen gas must dissolve in the solvent, diffuse to the catalyst surface, and interact with the adsorbed pyridine substrate. Any interruption in this chain of events will slow or stop the reaction.

  • Troubleshooting Steps:

    • Check for Catalyst Poisoning: The catalyst surface can be deactivated by impurities.

      • Action: Ensure the starting material and solvent are free from common catalyst poisons like sulfur, thiols, or halide compounds. If poisoning is suspected, the catalyst cannot be regenerated in situ. The batch must be filtered and recharged with a fresh catalyst.

    • Verify Hydrogen Delivery:

      • Action: Ensure there are no leaks in your reactor setup. Check that the hydrogen source is not depleted and that the pressure is maintained.

    • Improve Mass Transfer (Agitation): This is the most common issue when scaling up.

      • Action: Increase the stirring rate. In a large reactor, inadequate agitation fails to keep the catalyst suspended and prevents efficient gas-liquid mixing. The goal is to create a fine vortex that draws hydrogen from the headspace into the liquid phase.

    • Re-evaluate Catalyst Loading & Type:

      • Action: While lab scale might work with 1-5 mol% catalyst, a higher loading (e.g., 5-10 mol%) may be necessary at a larger scale to compensate for mass transfer effects.[4] Consider a more active catalyst. While Platinum Dioxide (PtO₂) is common, Rhodium-on-Carbon (Rh/C) can be more effective for reducing substituted pyridines under milder conditions.[7]

Troubleshooting Decision Tree: Stalled Hydrogenation

Start Stalled Hydrogenation Reaction CheckPressure Is H₂ pressure stable? (No leaks, source OK?) Start->CheckPressure CheckAgitation Is agitation vigorous? (Catalyst fully suspended?) CheckPressure->CheckAgitation Yes FixLeaks Fix Leaks / Replace H₂ Source CheckPressure->FixLeaks No CheckPurity Is starting material pure? (No sulfur/halide?) CheckAgitation->CheckPurity Yes IncreaseAgitation Increase Stirring Rate CheckAgitation->IncreaseAgitation No IncreaseCatalyst Filter and Recharge with Fresh/More Catalyst CheckPurity->IncreaseCatalyst Yes PurifySM Purify Starting Material or Source New Lot CheckPurity->PurifySM No

Caption: Decision tree for hydrogenation issues.

Table 1: Comparison of Common Hydrogenation Catalysts
CatalystTypical Loading (mol%)Pressure (psi)Temperature (°C)SolventPros & Cons
PtO₂ (Adams') 1 - 550 - 50020 - 50Acetic Acid, MeOHPro: Very active, reliable. Con: Expensive, pyrophoric, requires acidic solvent which must be neutralized.
Pd/C (5% or 10%) 5 - 10100 - 100050 - 100MeOH, EtOH, EtOAcPro: Cost-effective, widely available. Con: Can be less active for pyridines, prone to poisoning, pyrophoric.
Rh/C (5%) 1 - 5500 - 150050 - 80MeOH, EtOHPro: Highly effective for substituted pyridines, can be more poison-resistant.[7] Con: Very expensive.

Troubleshooting Guide: N-Boc Protection

After successful hydrogenation and removal of the catalyst and acidic solvent (if used), the crude piperidine intermediate is protected with Di-tert-butyl dicarbonate (Boc₂O).

Problem 2: Incomplete Boc Protection

Q: My reaction is complete by TLC/LCMS, but after workup, I have a low yield and my NMR shows a mix of starting material and product. What happened?

A: This often points to issues with the reaction conditions or, more commonly, a problematic workup where the product is lost or the Boc group is unintentionally cleaved.

  • Scientific Rationale: The N-Boc protection involves the nucleophilic attack of the piperidine nitrogen on a carbonyl of Boc₂O. A base is required to neutralize the protonated amine (if starting from a salt) and to scavenge the acidic byproducts. The tert-butoxycarbonyl (Boc) group is notoriously sensitive to strong acids and can be cleaved back to the free amine.[8]

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions:

      • Action: Water can hydrolyze Boc₂O, consuming the reagent. Ensure your solvents are dry and the crude piperidine intermediate is as free of water as possible before starting the reaction.

    • Check Base Stoichiometry:

      • Action: If your hydrogenated intermediate is a hydrochloride or acetate salt, you need at least 2 equivalents of a non-nucleophilic base like triethylamine (Et₃N): one to free the amine and one to scavenge the acid produced during the reaction. For the free amine, 1.1-1.2 equivalents are sufficient.

    • Optimize Reagent Addition:

      • Action: At scale, add the Boc₂O solution dropwise to the solution of the amine and base at 0°C. This helps control the exotherm and minimizes the formation of side products. After the addition, allow the reaction to warm to room temperature and stir for 12-16 hours.[9]

    • Avoid Acidic Workup Conditions:

      • Action: This is a critical error. Do not use a strong acidic wash (e.g., 1M HCl) during the workup. This will cleave the Boc group you just installed. If an acid wash is needed to remove the base (like Et₃N), use a very mild, dilute acid like 5% citric acid or 1% KHSO₄ solution and perform the extraction quickly at low temperatures.[10]

Table 2: N-Boc Protection Reaction Parameters
ParameterRecommendationRationale
Boc₂O Stoichiometry 1.05 - 1.2 equivalentsEnsures complete conversion without excessive, hard-to-remove reagent.
Base Triethylamine (Et₃N)Non-nucleophilic, effectively scavenges acid, easily removed during workup.
Solvent Dichloromethane (DCM)Good solubility for all components, easy to remove under vacuum.[9]
Temperature 0°C to Room TempControls exotherm during addition, then allows the reaction to proceed to completion.
Workup pH Maintain > 7Prevents cleavage of the acid-labile Boc protecting group.

References

  • N-BOC-4-PIPERIDINE ACETIC ACID METHYL ESTER. (2024). ChemBK. [Link]
  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (n.d.). National Institutes of Health (NIH). [Link]
  • Exploring N-Boc-Piperidine-4-Carboxylic Acid Methyl Ester: A Key Pharmaceutical Intermedi
  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). PMC - PubMed Central. [Link]
  • Rapid Synthesis of α-Chiral Piperidines via a Highly Diastereoselective Continuous Flow Protocol. (2022).
  • Construction of highly functionalized piperidines by stepwise... (2023).
  • Asymmetric 'Clip-Cycle' synthesis of 3-spiropiperidines. (2024). Royal Society of Chemistry. [Link]
  • Advice on N-boc deprotection in the presence of acid sensitive groups. (2024). Reddit. [Link]
  • Large-Scale Practical Process of Boc-Protected 4-Fluoro-L- Proline. (n.d.).
  • A Scalable and Facile Process for the Preparation of N -(Pyridin-4-yl) Piperazine-1-Carboxamide Hydrochloride. (2016).

Sources

Technical Support Center: Optimizing Piperidine Synthesis Through Solvent Selection

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of piperidine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical role of solvents in achieving successful and reproducible outcomes. Here, we address common challenges and frequently asked questions, providing not just solutions but also the underlying chemical principles to empower your experimental design.

Troubleshooting Guide: Overcoming Common Hurdles in Piperidine Synthesis

This section addresses specific issues you may encounter during your experiments. Each problem is followed by a diagnostic approach and actionable solutions, with a focus on the impact of solvent choice.

Issue 1: Low Yield in Mannich-Type Cyclizations for 4-Piperidone Derivatives

Question: I am attempting to synthesize a substituted 4-piperidone via a Mannich reaction between an aldehyde, a primary amine, and a ketone. My yields are consistently low, and I observe significant amounts of unreacted starting materials and side products. What solvent-related factors could be at play?

Answer:

Low yields in Mannich reactions for piperidone synthesis are frequently tied to solvent choice, which directly influences the equilibria of imine formation and the subsequent cyclization.

Causality and Solutions:

  • Inefficient Iminium Ion Formation: The reaction proceeds through the formation of an iminium ion from the aldehyde and amine. This step is often the rate-limiting one.

    • Insight: Protic solvents, particularly alcohols, can solvate and stabilize the charged iminium ion intermediate, but they can also hinder its formation by hydrogen bonding with the amine, reducing its nucleophilicity.[1] Aprotic solvents may not sufficiently solubilize all reactants or stabilize the key intermediates.

    • Solution: Acetic acid has proven to be an excellent solvent for this reaction.[2] It acts as both a solvent and a catalyst, protonating the aldehyde to facilitate nucleophilic attack by the amine and promoting the formation of the necessary iminium ion. The use of glacial acetic acid can lead to rapid reactions and satisfactory yields, simplifying the isolation of pure products.[2]

  • Side Reactions and Reversibility: The initial steps of the Mannich reaction are reversible. In unsuitable solvents, side reactions, such as aldol condensation of the ketone, can compete with the desired pathway.

    • Insight: The solvent can influence which reaction pathway is kinetically favored. For instance, in some lipase-catalyzed Mannich reactions, the use of neat organic solvents like toluene or THF primarily yields the Schiff base (imine), whereas the addition of water favors the formation of the desired Mannich product.[3]

    • Solution: A systematic solvent screen is recommended. Consider evaluating a range of solvents with varying polarities and proticities. For instance, comparing ethanol (polar protic) with acetonitrile (polar aprotic) can reveal the optimal environment for your specific substrates.[4]

Experimental Protocol: Solvent Screening for Mannich Reaction Optimization

  • Setup: Arrange a series of small-scale reactions in parallel, each in a different solvent (e.g., ethanol, methanol, glacial acetic acid, THF, DMF).

  • Reagents: To each reaction vessel, add the ketone (1.0 eq), the aldehyde (1.0 eq), and the amine hydrochloride (1.0 eq).

  • Conditions: Stir the reactions at a consistent temperature (e.g., reflux) and monitor the progress by TLC or LC-MS at regular intervals.

  • Analysis: Compare the consumption of starting materials and the formation of the desired 4-piperidone product across the different solvents to identify the most effective one.

Troubleshooting Workflow for Mannich Reactions

start Low Yield in Mannich Reaction check_imine Is iminium ion formation efficient? start->check_imine check_side_reactions Are side reactions (e.g., aldol) prevalent? start->check_side_reactions solvent_choice Evaluate Solvent System check_imine->solvent_choice No check_side_reactions->solvent_choice Yes protic_vs_aprotic Compare protic vs. aprotic solvents solvent_choice->protic_vs_aprotic acetic_acid Consider glacial acetic acid as solvent/catalyst solvent_choice->acetic_acid water_content Investigate effect of water content solvent_choice->water_content optimized_yield Optimized Yield protic_vs_aprotic->optimized_yield acetic_acid->optimized_yield water_content->optimized_yield

Caption: A decision-making workflow for troubleshooting low yields in Mannich reactions for piperidine synthesis.

Issue 2: Poor Yield and/or Selectivity in the Catalytic Hydrogenation of Pyridine Derivatives

Question: I am synthesizing a piperidine derivative by hydrogenating a substituted pyridine using a heterogeneous catalyst (e.g., PtO₂, Pd/C). The reaction is either sluggish or gives a mixture of partially hydrogenated products. How can I improve this with solvent selection?

Answer:

The catalytic hydrogenation of the aromatic pyridine ring is challenging due to its stability and the potential for the nitrogen atom to poison the catalyst.[5] The solvent plays a crucial role in modulating catalyst activity and substrate reactivity.

Causality and Solutions:

  • Catalyst Poisoning: Both the pyridine starting material and the resulting piperidine product are Lewis bases that can strongly adsorb to the catalyst surface, inhibiting its activity.[5]

    • Insight: A protic, acidic solvent can protonate the nitrogen atom of both the pyridine and piperidine. This protonation reduces the lone pair's availability to coordinate with and poison the metal catalyst.

    • Solution: Glacial acetic acid is often the solvent of choice for the hydrogenation of pyridines.[6] It serves to activate the catalyst and prevent poisoning, leading to significantly improved reaction rates and yields.[5][6] While other solvents like methanol or ethanol can be used, the addition of a small amount of acid is often necessary to see any significant reaction progress.[6]

  • Substrate Solubility and Reactivity: The substrate must be soluble in the reaction medium to access the catalyst surface.

    • Insight: Some pyridine derivatives may have poor solubility in purely acidic media.

    • Solution: For substrates with solubility issues, a mixture of solvents can be effective. For instance, a dichloromethane/water solvent mixture has been shown to be effective in the chemoselective hydrogenation of pyridinecarbonitriles.[7] If the substrate is poorly soluble in water, using methyl tert-butyl ether (MTBE) as a co-solvent can be a viable option.[8]

Data Summary: Solvent Effects on Pyridine Hydrogenation

Starting MaterialCatalystSolventPressure (bar)TemperatureYieldReference
Substituted PyridinesPtO₂Glacial Acetic Acid50-70Room TempGood to Excellent[6]
Substituted PyridinesPtO₂THF, Methanol, Ethanol50-70Room TempNo significant reaction[6]
4-Pyridinecarbonitrile10% Pd/CDichloromethane/Water630°C95%[7]
PyridineRh/CWaterAmbientAmbient98%[8]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference between polar protic and polar aprotic solvents in the context of piperidine synthesis?

A: The key difference lies in their ability to form hydrogen bonds.[9][10]

  • Polar Protic Solvents (e.g., water, ethanol, methanol, acetic acid) have at least one hydrogen atom connected to an electronegative atom (like oxygen or nitrogen).[10][11] They can act as hydrogen bond donors. In piperidine synthesis, they are excellent at solvating and stabilizing charged species, such as carbocations or iminium ions, which can be beneficial in reactions like the Pictet-Spengler cyclization.[12][13] However, they can also "cage" nucleophiles through hydrogen bonding, reducing their reactivity.[1][13]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile, acetone) have dipoles but lack O-H or N-H bonds, so they cannot donate hydrogen bonds.[9][10] They are poor at solvating anions (nucleophiles), leaving them "naked" and more reactive.[13] This can significantly accelerate reactions that depend on a strong nucleophile, such as SN2 alkylations to form N-substituted piperidines.[13][14]

Q2: How does solvent polarity influence the rate of a reaction to form piperidine?

A: Solvent polarity, often measured by the dielectric constant, affects reaction rates by differentially stabilizing the reactants and the transition state.[15][16] If the transition state is more polar (i.e., more charge-separated) than the reactants, a more polar solvent will stabilize it more, lowering the activation energy and accelerating the reaction. Conversely, if the reactants are more polar than the transition state, a more polar solvent will slow the reaction down. For example, in a study on the synthesis of highly substituted piperidines, the reaction rate was found to be slower in methanol (dielectric constant ε = 32.7) than in ethanol (ε = 24.55), suggesting that the transition state was less polar than the reactants and thus better stabilized by the less polar solvent.[15][16]

Q3: I am performing a Pictet-Spengler reaction to synthesize a tetrahydro-β-carboline derivative. The literature suggests using a protic solvent with an acid catalyst, but are there other options?

A: Yes, while the traditional Pictet-Spengler reaction employs a protic solvent and an acid catalyst to generate the key electrophilic iminium ion, modern variations offer more flexibility.[12] The reaction has been shown to work well, sometimes with superior yields, in aprotic media, occasionally even without an acid catalyst.[12] For less nucleophilic aromatic rings, forming an N-acyliminium ion intermediate is a powerful strategy. This intermediate is a highly potent electrophile that can undergo cyclization in mild conditions and aprotic solvents, often leading to excellent yields.[12]

Q4: My piperidine product is an oil, but upon storage in DMF, it crystallized. What could have happened?

A: This is a common observation with amines. The crystallization is likely due to the formation of a salt.[17][18] Piperidine is a base and can react with acidic gases from the atmosphere, most commonly carbon dioxide, to form solid piperidine carbonate.[17][18] If other acidic reagents are stored nearby, trace amounts of acid vapors (like HCl) could also be a culprit, leading to the formation of piperidine hydrochloride.[18] To remedy this, you can try redissolving the crystals with gentle heating or prepare a fresh solution and ensure it is stored under an inert atmosphere (e.g., nitrogen or argon).[17]

Logical Flow for Solvent Selection

start Start: Select Solvent for Piperidine Synthesis reaction_type Identify Reaction Type start->reaction_type mannich Mannich / Pictet-Spengler reaction_type->mannich hydrogenation Catalytic Hydrogenation reaction_type->hydrogenation alkylation N-Alkylation (SN2) reaction_type->alkylation check_intermediates Does the reaction involve charged intermediates (iminium ions)? mannich->check_intermediates check_catalyst Is catalyst poisoning a concern? hydrogenation->check_catalyst check_nucleophile Is a strong, unhindered nucleophile required? alkylation->check_nucleophile protic_solvent Favor Polar Protic Solvents (e.g., EtOH, AcOH) check_intermediates->protic_solvent Yes acidic_solvent Favor Acidic Protic Solvents (Glacial Acetic Acid) check_catalyst->acidic_solvent Yes aprotic_solvent Favor Polar Aprotic Solvents (e.g., Acetonitrile, DMF) check_nucleophile->aprotic_solvent Yes final_choice Final Solvent Selection & Optimization protic_solvent->final_choice aprotic_solvent->final_choice acidic_solvent->final_choice

Caption: A general decision-making framework for selecting an appropriate solvent based on the type of piperidine synthesis reaction.

References

  • Benchchem. Technical Support Center: Troubleshooting Low Yield in 1-Piperidinepentanoic Acid Synthesis.
  • Asian Journal of Green Chemistry. Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches.
  • Asian Journal of Green Chemistry. Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches.
  • Reddymasu Sreenivasulu, et al.
  • RSC Publishing. Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines.
  • PMC - NIH.
  • Benchchem. An In-depth Technical Guide to the Solubility of Piperidine-1-carbonyl Azide in Common Organic Solvents.
  • ResearchGate.
  • Sciencemadness.org.
  • ResearchGate. The influence of solvents on the Mannich reaction.
  • Solubility of Things. Piperidine.
  • ResearchGate. The Role of the Various Solvent Polarities on Piperine Reactivity and Stability.
  • Benchchem. Technical Support Center: Troubleshooting Low Yield in Multicomponent Reactions of Pyridines.
  • Tenger Chemical. Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide.
  • Journal of the American Chemical Society.
  • Plant Care. How to Choose Piperidines: A Complete Buyer's Guide.
  • Benchchem. Technical Support Center: Overcoming Challenges in Piperidine Synthesis.
  • Wikipedia. Pictet–Spengler reaction.
  • YouTube. Protic and Aprotic solvents - and the reaction speed.
  • Benchchem. A Comparative Guide to the Synthesis of Substituted Piperidine-2,4-diones.
  • Chemistry Steps. Polar Protic and Polar Aprotic Solvents.
  • Benchchem.
  • Master Organic Chemistry. Polar Protic? Polar Aprotic? Nonpolar? All About Solvents.
  • RSC Publishing.
  • PMC - PubMed Central. Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction.
  • PubMed Central. Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds.
  • Chemistry LibreTexts. Polar Protic and Aprotic Solvents.
  • RSC Publishing. Green Chemistry.
  • University of York, Department of Chemistry. Solvent Selection Guide.
  • Green Chemistry Initiative. Solvent and Reagent Selection Guide.
  • ResearchGate. Have you experienced that your piperidine crystallizes when not in use?.
  • ResearchGate.
  • Google Patents. Process for synthesizing piperazine-piperidine compounds.
  • PMC - PubMed Central.
  • PMC - PubMed Central - NIH.

Sources

Validation & Comparative

A Researcher's Guide to the 1H NMR Spectrum of Tert-butyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is paramount. For researchers working with piperidine scaffolds, common in a vast array of bioactive molecules, nuclear magnetic resonance (NMR) spectroscopy is an indispensable tool. This guide provides an in-depth analysis of the 1H NMR spectrum of Tert-butyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate, a key intermediate in the synthesis of various pharmaceutical agents. We will dissect its characteristic spectral features, compare it with relevant analogues, and provide a robust experimental protocol for acquiring high-quality data.

Deciphering the 1H NMR Spectrum: A Signal-by-Signal Analysis

The 1H NMR spectrum of this compound presents a clear and interpretable pattern of signals. The molecule's structure, with its distinct functional groups, gives rise to a series of resonances that can be unequivocally assigned.

Predicted 1H NMR Spectral Data:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~4.05br d2HH-2ax, H-6ax (Piperidine)
~3.67s3H-OCH3
~2.68t2HH-2eq, H-6eq (Piperidine)
~2.25d2H-CH2-COOCH3
~1.90m1HH-4 (Piperidine)
~1.65d2HH-3ax, H-5ax (Piperidine)
~1.45s9H-C(CH3)3 (Boc)
~1.15qd2HH-3eq, H-5eq (Piperidine)

Note: Predicted chemical shifts are based on the analysis of structurally similar compounds and established NMR principles. Actual experimental values may vary slightly depending on the solvent and concentration.

The presence of the bulky tert-butoxycarbonyl (Boc) protecting group significantly influences the conformation of the piperidine ring. Due to restricted rotation around the N-C(O) bond, the axial and equatorial protons on the piperidine ring often exhibit distinct chemical shifts, leading to a more complex spectrum than that of the unprotected piperidine.[1]

Comparative Spectral Analysis: Highlighting Key Structural Differences

A comparative analysis with structurally related compounds is crucial for confirming the identity and purity of this compound.

Alternative 1: Methyl 2-(piperidin-4-yl)acetate

This is the deprotected analogue of our target compound. The most significant difference in its 1H NMR spectrum would be the absence of the large singlet at ~1.45 ppm corresponding to the Boc group. Furthermore, the chemical shifts of the piperidine ring protons would be expected to shift upfield due to the removal of the electron-withdrawing carbamate group. The signals for the piperidine ring protons in the deprotected compound are typically found between 2.5 and 3.1 ppm for the axial protons and 1.5 to 2.0 ppm for the equatorial protons.

Alternative 2: Tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate

This aldehyde analogue is a common precursor in synthesis.[2] Its 1H NMR spectrum would be distinguished by the presence of a characteristic aldehyde proton signal (CHO) at a downfield chemical shift, typically between 9.5 and 10.0 ppm. The methylene protons adjacent to the aldehyde would appear as a doublet around 2.4 ppm.

Experimental Protocol for High-Resolution 1H NMR Spectroscopy

To obtain a high-quality 1H NMR spectrum of this compound, the following protocol is recommended:

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the compound.

  • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6). Chloroform-d (CDCl3) is a common choice for non-polar to moderately polar compounds.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrument Setup and Data Acquisition:

  • Use a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion.

  • Shim the magnetic field to achieve good homogeneity.

  • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

  • Employ a standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Set the number of scans to a minimum of 16 to achieve a good signal-to-noise ratio. For dilute samples, more scans may be necessary.

  • Ensure a sufficient relaxation delay (e.g., 5 seconds) to allow for complete relaxation of all protons, which is crucial for accurate integration.

3. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase the spectrum to obtain pure absorption lineshapes.

  • Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., 7.26 ppm for CDCl3).

  • Integrate the signals to determine the relative number of protons for each resonance.

  • Analyze the coupling patterns (multiplicities and coupling constants) to elucidate the connectivity of the protons.

Logical Workflow for Spectral Interpretation

The following diagram illustrates a systematic approach to interpreting the 1H NMR spectrum of the target molecule.

G cluster_0 Initial Spectrum Observation cluster_1 Signal Assignment cluster_2 Structural Confirmation Identify Solvent Peak Identify Solvent Peak Boc Group (Singlet, 9H) Boc Group (Singlet, 9H) Identify Solvent Peak->Boc Group (Singlet, 9H) Reference Identify TMS (if present) Identify TMS (if present) Methoxy Group (Singlet, 3H) Methoxy Group (Singlet, 3H) Boc Group (Singlet, 9H)->Methoxy Group (Singlet, 3H) Piperidine Protons (Multiplets) Piperidine Protons (Multiplets) Methoxy Group (Singlet, 3H)->Piperidine Protons (Multiplets) Side-chain CH2 (Doublet) Side-chain CH2 (Doublet) Piperidine Protons (Multiplets)->Side-chain CH2 (Doublet) Integration Analysis Integration Analysis Side-chain CH2 (Doublet)->Integration Analysis Coupling Constant Analysis Coupling Constant Analysis Integration Analysis->Coupling Constant Analysis Comparison with Analogues Comparison with Analogues Coupling Constant Analysis->Comparison with Analogues Final Structure Confirmation Final Structure Confirmation Comparison with Analogues->Final Structure Confirmation

Caption: A stepwise workflow for the interpretation of the 1H NMR spectrum.

Conclusion

The 1H NMR spectrum of this compound provides a wealth of structural information that is critical for its unambiguous identification. By understanding the characteristic chemical shifts and coupling patterns, and by comparing the spectrum with those of relevant alternatives, researchers can confidently verify the structure and purity of this important synthetic intermediate. Adherence to a rigorous experimental protocol will ensure the acquisition of high-quality, reproducible data, which is the bedrock of sound scientific research.

References

  • PubChem. This compound.
  • Wang, M., Wang, W., Tang, Q., & Xu, S. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. In 2015 International Conference on Intelligent Widespread Mecatronics and Systems (IWMECS) (pp. 177-180). Atlantis Press.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • ResearchGate. Solution and solid structure of a boc-protected piperidine-spiro-hydantoin as studied by two-dimensional NMR and X-ray crystallography.

Sources

A Senior Application Scientist's Guide to the 13C NMR of N-Boc-piperidin-4-yl-acetic acid methyl ester

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, meticulous structural characterization of novel chemical entities is paramount. This guide provides an in-depth analysis and comparative study of the ¹³C Nuclear Magnetic Resonance (NMR) data for N-Boc-piperidin-4-yl-acetic acid methyl ester, a key building block in medicinal chemistry. We will delve into the experimental data, compare it with structurally related analogs, and provide the scientific rationale behind the observed chemical shifts, grounding our interpretations in established principles of NMR spectroscopy.

The Significance of N-Boc-piperidin-4-yl-acetic acid methyl ester

N-Boc-piperidin-4-yl-acetic acid methyl ester is a valuable bifunctional molecule. The piperidine core is a prevalent scaffold in a multitude of approved drugs, imparting favorable pharmacokinetic properties. The N-Boc protecting group allows for controlled, regioselective reactions, while the methyl ester provides a handle for further chemical transformations, such as amide bond formation. Accurate interpretation of its ¹³C NMR spectrum is a critical first step in verifying its structure and purity before its incorporation into more complex drug candidates.

Experimental ¹³C NMR Data for N-Boc-piperidin-4-yl-acetic acid methyl ester

The ¹³C NMR spectrum of N-Boc-piperidin-4-yl-acetic acid methyl ester was acquired in deuterated chloroform (CDCl₃) at 101 MHz. The resulting chemical shifts are presented in Table 1.

Table 1: Experimental ¹³C NMR Data for N-Boc-piperidin-4-yl-acetic acid methyl ester

Carbon AtomChemical Shift (δ, ppm)
C=O (Ester)172.9
C=O (Boc)154.8
C (quaternary, Boc)79.4
O-CH₃ (Ester)51.6
C2', C6' (Piperidine)43.6
CH₂ (Side chain)40.7
C4' (Piperidine)34.6
C3', C5' (Piperidine)31.8
C(CH₃)₃ (Boc)28.5

Data sourced from Bakher, M. A., et al. (2018).

Comparative Analysis with Structurally Related Compounds

To fully appreciate the nuances of the ¹³C NMR spectrum of our target molecule, a comparative analysis with structurally similar compounds is indispensable. This allows us to dissect the electronic and steric effects of each functional group on the chemical shifts of the carbon atoms.

Table 2: Comparison of ¹³C NMR Chemical Shifts (δ, ppm) for N-Boc-piperidin-4-yl-acetic acid methyl ester and Related Compounds

Carbon AtomN-Boc-piperidin-4-yl-acetic acid methyl esterPiperidin-4-yl-acetic acid methyl ester[1-(tert-Butoxycarbonyl)piperidin-4-yl]acetic acidN-Boc-piperidine
C=O (Ester/Acid)172.9~173~178-
C=O (Boc)154.8-155.0154.7
C (quaternary, Boc)79.4-79.579.0
O-CH₃ (Ester)51.6~51--
C2', C6' (Piperidine)43.6~4543.844.5
CH₂ (Side chain)40.7~4140.9-
C4' (Piperidine)34.6~3534.8-
C3', C5' (Piperidine)31.8~3232.029.0
C(CH₃)₃ (Boc)28.5-28.528.5

Note: Data for piperidin-4-yl-acetic acid methyl ester is estimated based on typical shifts for free amines. Data for the carboxylic acid and N-Boc-piperidine are from experimental sources.

The Influence of the N-Boc Protecting Group

The introduction of the electron-withdrawing tert-butoxycarbonyl (Boc) group on the piperidine nitrogen has a profound and predictable effect on the chemical shifts of the ring carbons. By comparing N-Boc-piperidin-4-yl-acetic acid methyl ester with its deprotected counterpart, piperidin-4-yl-acetic acid methyl ester, we observe a downfield shift (deshielding) of the adjacent C2' and C6' carbons. This is due to the inductive effect of the carbonyl group in the Boc moiety, which pulls electron density away from these carbons.

Ester vs. Carboxylic Acid: A Subtle Distinction

The difference in the chemical shift of the carbonyl carbon between the methyl ester (172.9 ppm) and the corresponding carboxylic acid (~178 ppm) is noteworthy. The carbonyl carbon in the carboxylic acid is more deshielded (further downfield) than in the methyl ester. This can be attributed to the stronger electron-withdrawing effect of the hydroxyl group in the carboxylic acid compared to the methoxy group in the ester.[1]

The Acetic Acid Side Chain's Impact

Comparing N-Boc-piperidin-4-yl-acetic acid methyl ester to N-Boc-piperidine allows for the isolation of the effect of the 4-substituted acetic acid methyl ester group. The presence of this substituent at the C4' position causes a slight downfield shift of the C4' carbon itself and the adjacent C3' and C5' carbons, a result of the inductive effect of the ester group.

Experimental Protocols

General Procedure for ¹³C NMR Spectroscopy

A standard protocol for acquiring a high-quality ¹³C NMR spectrum is crucial for reproducible and accurate data.

  • Sample Preparation: Dissolve 10-50 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.[2]

  • Spectrometer Setup: The experiment is typically performed on a 400 MHz or higher field NMR spectrometer equipped with a broadband probe.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker systems) is commonly used.[2]

    • Spectral Width: A spectral width of approximately 250 ppm is sufficient to cover the typical range for organic molecules.[2]

    • Acquisition Time: An acquisition time of 1-2 seconds is generally adequate.[2]

    • Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, especially quaternary carbons.[2]

    • Number of Scans: Depending on the sample concentration, 128 to 1024 scans are typically acquired to achieve a good signal-to-noise ratio.[2]

  • Data Processing:

    • Fourier Transform: Apply an exponential window function with a line broadening of 1-2 Hz before Fourier transformation to improve the signal-to-noise ratio.[2]

    • Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction to ensure accurate peak integration and chemical shift determination.

    • Referencing: The spectrum is referenced to the residual solvent peak (e.g., CDCl₃ at 77.16 ppm).

Visualizing the Molecular Structure and Logic

To further clarify the relationships between the different parts of the molecule and the experimental workflow, the following diagrams are provided.

cluster_mol N-Boc-piperidin-4-yl-acetic acid methyl ester C1 C=O (Ester) 172.9 ppm C4 O-CH3 51.6 ppm C1->C4 C6 CH2 (side chain) 40.7 ppm C1->C6 C2 C=O (Boc) 154.8 ppm C3 C (quat, Boc) 79.4 ppm C2->C3 O1 O1 C2->O1 O C9 C(CH3)3 28.5 ppm C3->C9 O2 O2 C3->O2 O C5 C2', C6' 43.6 ppm N N C5->N N C7 C4' 34.6 ppm C6->C7 C8 C3', C5' 31.8 ppm C7->C8 C8->C5 N->C2

Caption: Molecular structure with ¹³C NMR assignments.

cluster_workflow 13C NMR Experimental Workflow prep Sample Preparation (10-50 mg in 0.6 mL CDCl3) acq Data Acquisition (400 MHz Spectrometer) prep->acq proc Data Processing (FT, Phasing, Referencing) acq->proc analysis Spectral Analysis (Peak Assignment) proc->analysis

Caption: A typical workflow for ¹³C NMR spectroscopy.

Conclusion

The ¹³C NMR spectrum of N-Boc-piperidin-4-yl-acetic acid methyl ester is a rich source of structural information. Through careful analysis and comparison with related compounds, we can confidently assign each resonance and gain a deeper understanding of the electronic environment within the molecule. This guide serves as a practical resource for researchers, providing not only the key spectral data but also the underlying scientific principles for its interpretation.

References

  • Bakher, M. A., et al. (2018).
  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan.[Link]
  • PubChem.
  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra.[Link]
  • University of Wisconsin-Madison, Department of Chemistry.
  • Hay, M. B., & Myneni, S. C. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(14), 3536-3549. [Link][1]

Sources

A Comparative Guide to the Mass Spectrometry Analysis of Tert-butyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and complex organic synthesis, the precise characterization of intermediates is paramount. Tert-butyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate, a key building block in the synthesis of various pharmaceutical compounds, requires robust analytical methodologies for its identification and purity assessment. This guide provides an in-depth comparison of two primary mass spectrometry-based techniques for the analysis of this compound: Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into the theoretical underpinnings of each technique, provide detailed experimental protocols, and present a comparative analysis of their performance based on expected experimental data.

Introduction to the Analyte

This compound is a piperidine derivative featuring a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom and a methyl ester functional group. Its molecular structure dictates the optimal analytical approach, with the polarity introduced by the ester and carbamate functionalities and the thermal stability of the Boc group being key considerations.

Molecular Structure:

  • IUPAC Name: this compound

  • Molecular Formula: C13H23NO4

  • Molecular Weight: 257.33 g/mol

Core Principles of Mass Spectrometry Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. This information allows for the determination of a compound's molecular weight and elemental composition, and through fragmentation analysis, its structure can be elucidated. The choice of ionization technique is critical and is largely dependent on the analyte's properties.

Electrospray Ionization (ESI) for LC-MS

Electrospray ionization is a soft ionization technique that is well-suited for polar, less volatile, and thermally labile molecules. In ESI, a liquid sample is passed through a heated capillary to which a high voltage is applied, generating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions. For piperidine derivatives, the basic nitrogen atom is readily protonated in the positive ion mode, making ESI a highly effective ionization method.

Electron Ionization (EI) for GC-MS

Electron ionization is a hard ionization technique that involves bombarding gas-phase molecules with a high-energy electron beam (typically 70 eV). This process imparts significant energy to the analyte, leading to extensive fragmentation. While this can make interpretation of the mass spectrum more complex, the resulting fragmentation pattern is highly reproducible and serves as a molecular fingerprint, invaluable for structural elucidation and library matching. EI is suitable for volatile and thermally stable compounds.

Comparative Analysis: LC-MS vs. GC-MS

The choice between LC-MS and GC-MS for the analysis of this compound hinges on a trade-off between the soft ionization of ESI, which typically preserves the molecular ion, and the detailed structural information provided by the hard ionization of EI, which often leads to extensive fragmentation.

FeatureLC-MS with Electrospray Ionization (ESI)Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)
Sample Introduction Liquid phase separation via HPLC/UHPLCGas phase separation via GC
Ionization Technique Soft ionization (ESI)Hard ionization (EI)
Molecular Ion Abundant protonated molecule [M+H]⁺ expectedMolecular ion [M]⁺ may be weak or absent due to extensive fragmentation
Fragmentation Controlled fragmentation via Collision-Induced Dissociation (CID) in MS/MSExtensive and reproducible fragmentation providing a unique fingerprint
Thermal Stability Not a major concern as analysis is in the liquid phaseAnalyte must be thermally stable and volatile for vaporization in the GC inlet
Derivatization Generally not requiredMay be necessary for less volatile or thermally labile compounds, though often feasible for N-Boc piperidines.[1]
Sensitivity High, especially with tandem mass spectrometry (MS/MS)High, with good signal-to-noise for characteristic fragment ions
Structural Information Primarily from MS/MS fragmentation of the precursor ionDetailed structural information from the initial EI fragmentation pattern

Experimental Protocols

Protocol 1: LC-MS/MS Analysis

This protocol outlines a general method for the analysis of this compound using a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer, which provides high mass accuracy and resolution.

1. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of the analyte in methanol.
  • Perform serial dilutions to create working standards (e.g., 10 µg/mL, 1 µg/mL, 100 ng/mL) using a 50:50 mixture of methanol and water.

2. LC Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm)
  • Mobile Phase A: 0.1% formic acid in water
  • Mobile Phase B: 0.1% formic acid in acetonitrile
  • Gradient: Start with 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
  • Flow Rate: 0.3 mL/min
  • Injection Volume: 2 µL
  • Column Temperature: 40 °C

3. MS Conditions (Q-TOF):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)
  • Capillary Voltage: 3.5 kV
  • Source Temperature: 120 °C
  • Desolvation Temperature: 350 °C
  • Gas Flow: Desolvation gas at 600 L/hr, Cone gas at 50 L/hr
  • Scan Range: m/z 50-500
  • MS/MS: For fragmentation studies, select the precursor ion ([M+H]⁺) and apply a collision energy ramp (e.g., 10-40 eV) using argon as the collision gas.
Protocol 2: GC-MS Analysis

This protocol is suitable for the analysis of volatile and thermally stable piperidine derivatives.[2] The thermal stability of N-Boc protected piperidines makes GC-MS a viable option.[1]

1. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of the analyte in a suitable solvent like dichloromethane or ethyl acetate.
  • Dilute as needed for analysis.

2. GC Conditions:

  • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)
  • Carrier Gas: Helium at a constant flow of 1.0 mL/min
  • Inlet Temperature: 250 °C
  • Injection Mode: Split (e.g., 20:1)
  • Oven Temperature Program: Initial temperature of 100 °C, hold for 1 minute, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.

3. MS Conditions:

  • Ionization Mode: Electron Ionization (EI)
  • Ionization Energy: 70 eV
  • Source Temperature: 230 °C
  • Quadrupole Temperature: 150 °C
  • Scan Range: m/z 40-450

Visualization of Analytical Workflows

Mass_Spectrometry_Workflows Figure 1: Comparative Mass Spectrometry Workflows cluster_0 LC-MS/MS Workflow cluster_1 GC-MS Workflow lc_sample Sample in Solution hplc HPLC Separation (C18 Column) lc_sample->hplc esi Electrospray Ionization (ESI) hplc->esi qtof Q-TOF Mass Analyzer (MS and MS/MS) esi->qtof lc_data Data Analysis (Precursor & Fragment Ions) qtof->lc_data gc_sample Sample in Volatile Solvent gc Gas Chromatography (HP-5MS Column) gc_sample->gc ei Electron Ionization (EI) gc->ei quad Quadrupole Mass Analyzer ei->quad gc_data Data Analysis (Fragmentation Pattern) quad->gc_data

Caption: Comparative workflows for LC-MS/MS and GC-MS analysis.

Expected Fragmentation Patterns

The fragmentation of this compound is highly dependent on the ionization technique employed.

ESI-MS/MS Fragmentation

Under ESI conditions, the protonated molecule [M+H]⁺ at m/z 258.17 is the expected precursor ion. Collision-Induced Dissociation (CID) will likely induce characteristic fragmentation of the Boc group and the ester side chain.

  • Loss of isobutylene (-56 Da): A primary fragmentation pathway for Boc-protected amines is the loss of isobutylene, resulting in a carbamic acid intermediate.

  • Loss of tert-butanol (-74 Da): Another possible fragmentation of the Boc group.

  • Loss of the entire Boc group (-100 Da): This would result in the piperidine acetic acid methyl ester cation.

  • Cleavage of the ester group: Loss of methanol (-32 Da) or the methoxycarbonyl group (-59 Da) from the side chain.

ESI_Fragmentation Figure 2: Proposed ESI-MS/MS Fragmentation M [M+H]⁺ m/z 258.17 F1 Loss of isobutylene (-56 Da) m/z 202.11 M->F1 F2 Loss of Boc group (-100 Da) m/z 158.12 M->F2 F3 Loss of methanol (-32 Da) F2->F3 F4 Loss of methoxycarbonyl (-59 Da) F2->F4

Caption: Key fragmentation pathways for ESI-MS/MS analysis.

EI-MS Fragmentation

Electron ionization will lead to more extensive fragmentation. The molecular ion peak at m/z 257 may be weak or absent. The fragmentation will be driven by the stability of the resulting radical cations and neutral losses.

  • Alpha-cleavage: Cleavage of the bonds adjacent to the nitrogen atom is a dominant pathway for piperidine derivatives.[2] This can lead to the loss of the ethyl acetate substituent or fragmentation of the piperidine ring itself.

  • Fragmentation of the Boc group: Loss of a tert-butyl radical (•C(CH3)3, -57 Da) or isobutylene (-56 Da).

  • Fragmentation of the ester group: Cleavage at the ester functionality can lead to characteristic ions. The McLafferty rearrangement is a common fragmentation pathway for esters.

  • Ring fission: The piperidine ring can undergo cleavage to produce various acyclic fragment ions.[2]

Conclusion and Recommendations

Both LC-MS and GC-MS are powerful techniques for the analysis of this compound, each offering distinct advantages.

LC-MS with ESI is the recommended method for routine analysis, purity assessment, and quantification. Its soft ionization ensures the detection of the molecular ion, providing unambiguous molecular weight information. The ability to perform MS/MS allows for controlled fragmentation and targeted analysis, enhancing sensitivity and specificity.

GC-MS with EI serves as an excellent complementary technique for structural confirmation. The highly reproducible fragmentation patterns generated by EI provide a detailed molecular fingerprint that can be used for library matching and unambiguous identification. While the thermal stability of the analyte needs to be considered, N-Boc protected piperidines are generally amenable to GC-MS analysis.

For a comprehensive characterization of this compound, the use of both techniques is ideal. LC-MS provides robust quantitative data and molecular weight confirmation, while GC-MS offers detailed structural insights through its characteristic fragmentation patterns. The choice of technique will ultimately depend on the specific analytical goals, whether it be routine screening, quantitative analysis, or in-depth structural elucidation.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Characterizing the Purity of 1-Boc-4-(aminomethyl)
  • An integrated flow and microwave approach to a broad spectrum kinase inhibitor. (2007). The Royal Society of Chemistry.
  • Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS.
  • Housman, K. J., Swift, A. T., & Oyler, J. M. (2015). Fragmentation Pathways and Structural Characterization of 14 Nerve Agent Compounds by Electrospray Ionization Tandem Mass Spectrometry. Journal of Analytical Toxicology, 39(2), 96–105.
  • White Rose eTheses Online. (n.d.). Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)
  • PubChem. (n.d.). tert-Butyl 4-(2-oxoethyl)
  • BenchChem. (2025). Application Note: High-Throughput LC-MS/MS Method for the Quantification of ortho-methyl 4-Anilino-1-Boc-piperidine.

Sources

A Senior Application Scientist's Guide to the Analytical Characterization of Piperidine Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide on the analytical methodologies essential for the robust characterization of piperidine intermediates. As a cornerstone scaffold in a vast array of pharmaceuticals, the precise and thorough analysis of these intermediates is not merely a quality control checkpoint; it is a fundamental pillar of successful drug development. This guide is designed for researchers, scientists, and drug development professionals, providing an in-depth comparison of key analytical techniques, supported by field-proven insights and experimental data to ensure scientific integrity and regulatory compliance.

The piperidine ring, a saturated heterocycle, is a privileged structure in medicinal chemistry, appearing in numerous blockbuster drugs. Its conformational flexibility and the potential for stereoisomerism demand a multi-faceted analytical approach. The choice of analytical technique is dictated by the specific question at hand: Are we confirming chemical identity? Quantifying purity and impurities? Determining the solid-state properties? This guide will navigate these questions, explaining the causality behind experimental choices to build a self-validating analytical workflow.

Foundational Techniques for Structural Elucidation and Confirmation

The first step in characterizing any newly synthesized intermediate is to confirm its molecular structure. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the gold standards for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy provides unparalleled detail about the molecular structure, connectivity, and conformational dynamics of piperidine intermediates.

Expertise & Experience: For piperidine derivatives, ¹H NMR is not just for counting protons; it's for defining stereochemistry. The piperidine ring typically adopts a chair conformation. The coupling constants (J-values) between adjacent protons are exquisitely sensitive to their dihedral angles, allowing for the unambiguous assignment of substituents as either axial or equatorial.[1] This is critical because the spatial arrangement of atoms directly impacts the molecule's interaction with its biological target. For instance, a larger coupling constant (typically 8-13 Hz) between vicinal protons indicates a trans-diaxial relationship, while smaller couplings (1-5 Hz) suggest axial-equatorial or equatorial-equatorial relationships.[2]

¹³C NMR complements the proton data by defining the carbon skeleton.[3] Advanced 2D NMR techniques like COSY (Correlation Spectroscopy) and HETCOR (Heteronuclear Correlation) are invaluable for mapping out the complete proton-proton and proton-carbon connectivity, especially in complex derivatives.[4]

Experimental Protocol: ¹H and ¹³C NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the purified piperidine intermediate in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[5] The choice of solvent is crucial as it can influence the chemical shifts and conformational equilibrium.[4]

  • Instrument Setup:

    • Spectrometer: 400 MHz or higher for adequate signal dispersion.

    • Temperature: 25 °C (or variable temperature studies for conformational analysis).[6]

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum. Key signals for the piperidine ring protons typically appear in the δ 1.0-4.0 ppm range.[5]

    • Analyze chemical shifts, integration (proton count), and coupling patterns (J-values) to assign protons and determine their relative stereochemistry.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum to identify all unique carbon environments.

    • If necessary, run a DEPT (Distortionless Enhancement by Polarization Transfer) experiment to differentiate between CH, CH₂, and CH₃ groups.

  • Data Analysis: Integrate data from all NMR experiments to build a cohesive structural assignment. Compare observed spectra with predicted spectra or data from known analogs.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry is the definitive technique for confirming the molecular weight of an intermediate. It is highly sensitive and provides crucial information about elemental composition and fragmentation, which can further support structural elucidation.[7][8]

Expertise & Experience: The choice of ionization technique is paramount. Electrospray ionization (ESI) is a soft ionization method ideal for most piperidine derivatives, typically generating the protonated molecular ion [M+H]⁺, which directly confirms the molecular weight.[5] Electron ionization (EI), a higher-energy technique, can be used to induce fragmentation.[7] The resulting fragmentation pattern serves as a molecular fingerprint and can reveal structural motifs. For example, a common fragmentation pathway for piperidine alkaloids involves the neutral loss of water or other substituents from the ring.[7][9][10]

Experimental Protocol: LC-MS Analysis for Identity Confirmation

  • Sample Preparation: Prepare a dilute solution (e.g., 10-100 µg/mL) of the piperidine intermediate in a suitable solvent like methanol or acetonitrile.[5]

  • Instrumentation:

    • Liquid Chromatograph (LC): Coupled to the mass spectrometer to separate the analyte from any non-volatile impurities.

    • Mass Spectrometer: An ESI source coupled with a quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer.

  • Analysis Conditions:

    • LC Method: Use a simple isocratic or gradient elution on a C18 column. The mobile phase often contains a small amount of formic acid to promote ionization.[5]

    • MS Method: Acquire data in positive ion mode. Scan a mass range that brackets the expected molecular weight (e.g., m/z 100-1000).

  • Data Analysis:

    • Extract the mass spectrum from the chromatographic peak corresponding to your compound.

    • Identify the [M+H]⁺ ion and confirm that its mass matches the calculated molecular weight of the target intermediate.

    • For high-resolution mass spectrometry (HRMS), the measured mass should be within 5 ppm of the theoretical mass, confirming the elemental formula.

Chromatographic Techniques for Purity and Impurity Profiling

Once the structure is confirmed, the next critical step is to determine the purity of the intermediate and identify any impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the workhorse techniques for this task. The validation of these methods must adhere to regulatory guidelines such as those from the International Council for Harmonisation (ICH) and the Food and Drug Administration (FDA).[11][12][13][14][15][16]

High-Performance Liquid Chromatography (HPLC): The Purity Workhorse

HPLC is the most widely used technique for purity assessment of pharmaceutical intermediates due to its high resolution, sensitivity, and versatility for a wide range of compounds.[17]

Expertise & Experience: A significant challenge with simple piperidine scaffolds is their lack of a UV chromophore, making them "invisible" to standard UV detectors.[8][18] There are two primary strategies to overcome this:

  • Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD): These universal detectors respond to any non-volatile analyte, making them suitable for compounds without a chromophore.[5]

  • Pre-column Derivatization: This involves reacting the piperidine with a UV-active agent, such as 4-toluenesulfonyl chloride (tosyl chloride), to attach a chromophore.[18][19][20][21] This approach significantly enhances sensitivity for UV detection and is a well-established method for quantifying piperidine in bulk drug substances.[19][20][21]

Method validation is a non-negotiable aspect of using HPLC for quality control.[22][23] Key validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ), as defined by ICH Q2(R2) guidelines.[13][14][24]

Experimental Protocol: RP-HPLC with Pre-Column Derivatization for Purity Analysis

This protocol is based on the derivatization of piperidine with tosyl chloride for UV detection.[18][19]

  • Reagents: Acetonitrile (HPLC Grade), Ultrapure Water, Phosphoric Acid, 4-Toluene Sulfonyl Chloride, Sodium Bicarbonate, Piperidine Reference Standard.

  • Standard & Sample Preparation:

    • Prepare a stock solution of the piperidine intermediate and a reference standard in a suitable solvent.

    • To an aliquot of the standard or sample, add an excess of 4-toluenesulfonyl chloride solution (in acetonitrile).

    • Add a sodium bicarbonate buffer to facilitate the reaction.

    • Vortex and heat the mixture (e.g., 60°C for 30-60 minutes) to ensure complete derivatization.

    • Cool, dilute with the mobile phase to the desired concentration, and transfer to an HPLC vial.[18]

  • HPLC Conditions:

    • Column: Inertsil C18 (250 x 4.6 mm) or equivalent.[19][20]

    • Mobile Phase: A gradient or isocratic mixture of water (with 0.1% phosphoric acid) and acetonitrile. A typical composition is 32:68 (v/v) Water:Acetonitrile.[19][20]

    • Flow Rate: 1.0 mL/min.[19][20]

    • Column Temperature: 30°C.[20]

    • Detection: UV at 254 nm.

  • System Suitability: Before analysis, inject a standard solution multiple times (e.g., n=5). The relative standard deviation (RSD) for peak area should be <2.0%, and the peak tailing factor should be <2.0.

  • Analysis & Data Processing:

    • Inject the derivatized samples.

    • Quantify impurities using an area percent normalization method or against a qualified reference standard for known impurities. The method should be validated to have a limit of quantitation (LOQ) sufficient for detecting impurities at required levels (e.g., 0.1%).[20][21]

Gas Chromatography (GC): For Volatile Intermediates and Impurities

GC is an excellent alternative to HPLC for intermediates that are volatile and thermally stable.[17] It often provides higher resolution and speed than HPLC.

Expertise & Experience: The primary amine or secondary amine of the piperidine ring can cause peak tailing on standard GC columns due to interaction with active sites on the silica. While derivatization can mitigate this, direct analysis is often feasible with modern, inert columns (e.g., DB-5ms).[17] GC coupled with a Mass Spectrometer (GC-MS) is exceptionally powerful for identifying unknown volatile impurities.[25][26]

Experimental Protocol: GC-FID for Purity Assessment

  • Sample Preparation: Dissolve approximately 10 mg of the piperidine intermediate in 1 mL of a suitable solvent like dichloromethane or methanol.[17]

  • GC Conditions:

    • Instrument: Gas Chromatograph with a Flame Ionization Detector (FID).[17]

    • Column: DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).[17]

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injector Temperature: 250 °C.

    • Detector Temperature: 300 °C.

    • Oven Program:

      • Initial Temperature: 100 °C, hold for 2 minutes.

      • Ramp: Increase to 280 °C at 15 °C/min.

      • Final Hold: Hold at 280 °C for 5 minutes.[17]

  • Analysis: Inject 1 µL of the sample. Purity is typically determined by area percent normalization, assuming all components have a similar response factor in the FID.

Solid-State Characterization: X-Ray Powder Diffraction (XRPD)

For intermediates that are isolated as solids, understanding their solid-state properties is a regulatory expectation.[27] Polymorphism—the ability of a compound to exist in multiple crystalline forms—can profoundly impact stability, solubility, and bioavailability of the final drug product.[28][29][30]

Expertise & Experience: X-Ray Powder Diffraction (XRPD) is the definitive technique for identifying and characterizing crystalline forms.[28][29] Each polymorph produces a unique diffraction pattern, acting as a fingerprint for that specific solid form.[28][30] XRPD is used to:

  • Identify the crystalline form of a new intermediate batch.

  • Monitor for polymorphic changes during manufacturing or storage.[28][29]

  • Assess the degree of crystallinity versus amorphous content.

This analysis is mandated by guidelines like USP <941> and ICH Q6A.[27]

Experimental Protocol: XRPD for Polymorph Identification

  • Sample Preparation: Gently grind a small amount (10-20 mg) of the solid intermediate with a mortar and pestle to ensure a random orientation of crystallites. Pack the powder into a sample holder.

  • Instrument Setup:

    • Diffractometer: A modern powder diffractometer with a Cu Kα radiation source.

    • Scan Range: Typically 2° to 40° in 2θ.

    • Scan Speed: A step size of 0.02° and a dwell time of 1-2 seconds per step is usually sufficient for routine analysis.

  • Data Analysis:

    • Compare the resulting diffractogram against a reference pattern from a known batch or a database.

    • Differences in peak positions (2θ values) and relative intensities indicate a different polymorphic form.[29] The absence of sharp peaks suggests the material is amorphous.

Comparative Guide and Method Selection

Choosing the right analytical technique depends on the specific information required. The following table and decision diagram provide a comparative overview to guide your selection process.

Table 1: Comparison of Key Analytical Techniques for Piperidine Intermediates

Technique Primary Application Information Provided Sensitivity Specificity Limitations
NMR Structure Elucidation, Conformational AnalysisConnectivity, Stereochemistry, 3D StructureLow (mg)Very HighNot ideal for trace analysis; complex mixtures can be difficult to interpret.
MS Molecular Weight Confirmation, Impurity IDMolecular Weight, Elemental Formula (HRMS), FragmentationVery High (pg-ng)HighIsomers may not be distinguishable without chromatography.
HPLC Purity, Impurity QuantificationPurity, Concentration, Impurity ProfileHigh (ng-µg)HighRequires a chromophore or specialized detector/derivatization.[5][18]
GC Purity of Volatile CompoundsPurity, Volatile ImpuritiesHigh (pg-ng)Very HighAnalyte must be volatile and thermally stable.[17]
XRPD Solid-State CharacterizationCrystalline Form (Polymorph), CrystallinityModerateVery HighOnly applicable to solid materials; low sensitivity for amorphous content (<5-10%).[31]
Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of characterization and the decision-making process for method selection.

G cluster_0 Characterization Workflow for a Piperidine Intermediate Sample New Intermediate Batch Received ID Structural Identity Confirmation Sample->ID Purity Purity & Impurity Profile ID->Purity NMR NMR (¹H, ¹³C) ID->NMR MS Mass Spectrometry ID->MS SolidState Solid-State Analysis (if solid) Purity->SolidState Release Batch Release for Next Step Purity->Release if liquid HPLC HPLC (UV/CAD) Purity->HPLC GC GC-FID/MS Purity->GC SolidState->Release XRPD XRPD SolidState->XRPD G cluster_1 Decision Diagram for Method Selection Question What is my primary question? IsItRight Is it the right molecule? Question->IsItRight HowPure How pure is it? Question->HowPure WhatForm What is its solid form? Question->WhatForm UseNMR_MS Use NMR and MS IsItRight->UseNMR_MS UseHPLC_GC Use HPLC or GC HowPure->UseHPLC_GC UseXRPD Use XRPD WhatForm->UseXRPD

Caption: Decision tree to guide the selection of an appropriate analytical method.

References

  • Intertek. (n.d.). GMP X-Ray Powder Diffraction Pharmaceutical Analysis. Intertek. [Link]
  • Methodology Explained. (n.d.). Analytical Method Validation: Mastering FDA Guidelines. Methodology Explained. [Link]
  • ECA Academy. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. gmp-compliance.org. [Link]
  • da Silva, G. C., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed. [Link]
  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. FDA. [Link]
  • Lab Manager. (2025, October 22).
  • Cormica. (2024, April 26). X-ray Diffraction – A Simple Approach. Cormica. [Link]
  • ResearchGate. (n.d.). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors | Request PDF.
  • ProPharma. (2024, June 25).
  • LCGC North America. (2014, August 22). Validation of Impurity Methods, Part II. [Link]
  • SIELC Technologies. (n.d.). Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column. [Link]
  • Eliel, E. L., et al. (n.d.). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society. [Link]
  • Al-Rimawi, F., & Zareer, A. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. PubMed. [Link]
  • ProFound. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. [Link]
  • PubMed Central. (2020, December 30).
  • SciELO. (n.d.). fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. [Link]
  • R Discovery. (2021, August 3). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. [Link]
  • ACS Publications. (n.d.). Free Ligand 1D NMR Conformational Signatures To Enhance Structure Based Drug Design of a Mcl-1 Inhibitor (AZD5991) and Other Synthetic Macrocycles. Journal of Medicinal Chemistry. [Link]
  • SciSpace. (n.d.). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. [Link]
  • Indian Academy of Sciences. (n.d.).
  • International Journal of Research and Review. (2025, August 8).
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. [Link]
  • ResearchGate. (n.d.). A practical guide to pharmaceutical analyses using X-ray powder diffraction. [Link]
  • Friedman, M., et al. (2008). Analysis by HPLC and LC/MS of pungent piperamides in commercial black, white, green, and red whole and ground peppercorns. PubMed. [Link]
  • INIS-IAEA. (2024, December 29). Determination of low concentrations of pyridine in piperidine by gas chromatography and infrared spectroscopy. [Link]
  • Pharma Beginners. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. [Link]
  • ResearchGate. (2025, August 7). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. [Link]
  • Semantic Scholar. (n.d.). Preparation and characterization of the 'research chemical' diphenidine, its pyrrolidine analogue, and their 2,2-diphenylethyl isomers. [Link]
  • RSC Publishing. (n.d.).
  • Wallach, J., et al. (n.d.). Preparation and analytical characterization of 1-(1-phenylcyclohexyl)piperidine (PCP) and 1-(1-phenylcyclohexyl)pyrrolidine (PCPy) analogues. PubMed. [Link]
  • ResearchGate. (2025, January 14). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?. [Link]
  • Google Patents. (n.d.).
  • National Institute of Standards and Technology. (n.d.). Piperidine. NIST WebBook. [Link]
  • Der Pharma Chemica. (n.d.).
  • ResearchGate. (n.d.). (PDF)
  • PubMed Central. (n.d.). Recognition of Pharmacological Bi-Heterocyclic Compounds by Using Terahertz Time Domain Spectroscopy and Chemometrics. [Link]
  • MasterControl. (n.d.). ICH Q6 Guidelines. [Link]
  • International Council for Harmonisation. (n.d.). Quality Guidelines. ICH. [Link]
  • International Council for Harmonisation. (n.d.). Q8(R2) Guideline.pdf. ICH. [Link]
  • U.S. Food and Drug Administration. (n.d.). Q11 Development and Manufacture of Drug Substances (Chemical Entities and Biotechnological/Biological Entities) Questions and An. FDA. [Link]
  • ResearchGate. (2025, August 8). (PDF)
  • YouTube. (2025, September 2).
  • Chemical Science International Journal. (2015, August 31).

Sources

A Comparative Guide to Tert-butyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate and its Ethoxy Analogue for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the judicious selection of chemical building blocks is paramount to the successful synthesis of novel therapeutics. The piperidine scaffold, a privileged structure in medicinal chemistry, is frequently functionalized to modulate the physicochemical and pharmacokinetic properties of drug candidates. Among the myriad of available derivatives, tert-butyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate and its corresponding ethyl ester analogue, tert-butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate, have emerged as versatile intermediates. This guide provides an in-depth, data-driven comparison of these two valuable compounds to aid researchers in making informed decisions for their synthetic strategies.

Introduction: Key Intermediates in Medicinal Chemistry

Both the methoxy and ethoxy piperidine carboxylates serve as crucial building blocks in the synthesis of complex molecules, including potent enzyme inhibitors and Proteolysis Targeting Chimeras (PROTACs).[1][2] The core structure, featuring a Boc-protected piperidine ring linked to an acetic acid ester, provides a versatile handle for further chemical modifications. The choice between the methyl and ethyl ester can significantly influence synthetic efficiency, purification strategies, and the metabolic stability of the final compound.

Physicochemical Properties: A Subtle Distinction

The primary difference between the two molecules lies in the terminal alkyl group of the ester functionality. This seemingly minor variation imparts subtle but potentially significant differences in their physicochemical properties.

PropertyThis compoundTert-butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate
Molecular Formula C₁₃H₂₃NO₄C₁₄H₂₅NO₄
Molecular Weight 257.33 g/mol 271.35 g/mol
CAS Number 175213-46-4135716-09-5
Appearance White to off-white solidWhite to off-white solid
Predicted LogP 1.72.1
Predicted Boiling Point 344.7±25.0 °C at 760 mmHg357.9±25.0 °C at 760 mmHg

Data sourced from commercial supplier specifications and computational predictions.

The slightly higher molecular weight and predicted LogP of the ethoxy analogue suggest a modest increase in lipophilicity, which could influence its solubility in organic solvents and its interactions within biological systems.

Synthetic Considerations: A Comparative Workflow

A common and efficient route to both target compounds involves a two-step sequence starting from the commercially available tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate (also known as N-Boc-4-piperidineacetaldehyde).[3] This approach utilizes the Horner-Wadsworth-Emmons (HWE) reaction to stereoselectively form the α,β-unsaturated ester, followed by a reduction of the double bond.

Experimental Protocol 1: Synthesis via Horner-Wadsworth-Emmons Olefination and Subsequent Reduction

PART A: Horner-Wadsworth-Emmons Reaction

This reaction allows for the stereoselective formation of the (E)-alkene. The use of trimethyl or triethyl phosphonoacetate dictates the final ester functionality.

  • Diagram of the Horner-Wadsworth-Emmons Reaction Workflow:

HWE_Workflow reagents Trimethyl or Triethyl Phosphonoacetate + Base (e.g., NaH) reaction_vessel Reaction Vessel (0°C to rt) reagents->reaction_vessel aldehyde Tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate in dry THF aldehyde->reaction_vessel quench Quench (e.g., sat. NH4Cl) reaction_vessel->quench extraction Extraction (e.g., Ethyl Acetate) quench->extraction purification Purification (Silica Gel Chromatography) extraction->purification product_A Unsaturated Ester Intermediate purification->product_A

Caption: Horner-Wadsworth-Emmons reaction for the synthesis of the unsaturated ester intermediate.

Step-by-Step Methodology:

  • Phosphonate Deprotonation: To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (N₂ or Ar), add either trimethyl phosphonoacetate (for the methoxy analogue) or triethyl phosphonoacetate (for the ethoxy analogue) (1.1 eq.) dropwise.

  • Ylide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for an additional 30 minutes until the evolution of hydrogen gas ceases, indicating the formation of the phosphonate ylide.

  • Aldehyde Addition: Cool the reaction mixture back to 0 °C and add a solution of tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate (1.0 eq.) in anhydrous THF dropwise.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the respective α,β-unsaturated ester.

PART B: Reduction of the Alkene

The reduction of the electron-deficient alkene is typically achieved via catalytic hydrogenation.

  • Diagram of the Reduction Workflow:

Reduction_Workflow start_material Unsaturated Ester Intermediate in Methanol or Ethanol hydrogenation Hydrogenation (H2 balloon, rt) start_material->hydrogenation catalyst Catalyst (e.g., Pd/C) catalyst->hydrogenation filtration Filtration (through Celite) hydrogenation->filtration concentration Concentration (in vacuo) filtration->concentration final_product Final Product concentration->final_product

Caption: Catalytic hydrogenation for the reduction of the unsaturated ester intermediate.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve the unsaturated ester from Part A in a suitable solvent (methanol for the methoxy analogue, ethanol for the ethoxy analogue).

  • Catalyst Addition: Add a catalytic amount of 10% palladium on carbon (Pd/C) to the solution.

  • Hydrogenation: Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon) at room temperature.

  • Reaction Monitoring: Stir the reaction vigorously and monitor for the disappearance of the starting material by TLC.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the final product, which is often of sufficient purity for subsequent steps or can be further purified if necessary.

Comparative Performance and Reactivity

  • Synthesis: The synthetic route for both compounds is nearly identical, with the primary difference being the choice of phosphonate reagent and hydrogenation solvent. The slightly higher boiling point of triethyl phosphonoacetate and ethanol may necessitate minor adjustments in purification and solvent removal steps. Overall, the synthetic efficiency is expected to be comparable.

  • Reactivity in Subsequent Steps: The primary point of differentiation in reactivity lies in the susceptibility of the ester to hydrolysis. Generally, methyl esters are more susceptible to both acid- and base-catalyzed hydrolysis than their ethyl ester counterparts. This is attributed to the lower steric hindrance around the carbonyl carbon in the methyl ester, allowing for more facile nucleophilic attack.

  • Stability: The increased hydrolytic stability of the ethyl ester can be advantageous in multi-step syntheses where the ester functionality needs to be preserved through various reaction conditions, particularly those involving acidic or basic reagents.

Experimental Data from Analogous Systems

Studies on the hydrolysis of other methyl and ethyl esters provide valuable insights. For instance, research on the hydrolysis of methyl and ethyl benzoates has shown that the ethyl ester is more resistant to base-catalyzed hydrolysis. This is consistent with the greater electron-donating inductive effect of the ethyl group, which slightly destabilizes the tetrahedral intermediate formed during nucleophilic attack.

Applications in Drug Discovery: A Contextual Comparison

Both the methoxy and ethoxy analogues are valuable intermediates in the synthesis of a wide range of biologically active molecules. Their utility is particularly evident in the construction of PROTACs, where they serve as precursors to the linker component that connects the target protein binder to the E3 ligase ligand.[1][2]

The choice between the methyl and ethyl ester in this context can be strategic:

  • Methoxy Analogue: Its higher reactivity can be beneficial for facile conversion to the corresponding carboxylic acid, which is often a key intermediate for amide bond formation in linker synthesis.

  • Ethoxy Analogue: Its greater stability may be preferred when the ester is intended to be a part of the final PROTAC molecule, potentially offering improved metabolic stability against in vivo esterases.

Conclusion and Recommendations

The selection between this compound and its ethoxy analogue is a nuanced decision that should be guided by the specific requirements of the synthetic route and the desired properties of the final product.

  • For synthetic pathways requiring a robust ester that can withstand a variety of reaction conditions, the ethoxy analogue is the recommended choice due to its enhanced hydrolytic stability.

  • For applications where the ester is an intermediate that will be readily converted to a carboxylic acid, the methoxy analogue may offer a slight advantage in terms of reaction kinetics for the hydrolysis step.

Ultimately, the optimal choice will depend on a careful evaluation of the overall synthetic strategy and the desired pharmacokinetic profile of the target molecule. This guide provides the foundational knowledge and experimental protocols to empower researchers to make this critical decision with confidence.

References

  • PubChem. (n.d.). tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate.
  • Wang, M., Wang, W., & Tang, Q. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. In International Workshop on Materials, Mechatronics and Energy Engineering (IWMME 2015) (pp. 46-49). Atlantis Press.

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of N-Boc-Piperidine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The piperidine ring is a foundational scaffold in modern medicinal chemistry, integral to the structure of numerous pharmaceuticals due to its favorable physicochemical properties and synthetic tractability.[1][2] The introduction of a tert-butoxycarbonyl (Boc) protecting group onto the piperidine nitrogen creates the N-Boc-piperidine moiety, a versatile and stable intermediate that facilitates selective modifications across the ring.[3] This guide offers an in-depth analysis of the structure-activity relationships (SAR) of N-Boc-piperidine derivatives, providing comparative experimental data, detailed protocols, and mechanistic insights for researchers in drug development.

The Strategic Importance of the N-Boc Group

The N-Boc group serves a critical role beyond simple protection. Its steric bulk and electronic properties influence the conformation of the piperidine ring, while its chemical stability allows for a wide range of reactions to be performed on other parts of the molecule. It is typically the starting point for creating complex derivatives, as the Boc group can be cleanly removed under acidic conditions to reveal a secondary amine, which is then available for further functionalization. This strategic placement allows for a divergent synthetic approach, enabling the creation of large libraries of compounds from a common intermediate.[4]

Core Structure-Activity Relationships: A Comparative Analysis

The biological activity of piperidine derivatives is highly dependent on the substitution pattern on the heterocyclic ring. The N-Boc group provides a stable platform to explore these substitutions, primarily at the C3 and C4 positions.

Substitutions at the C4-Position: A Hub for Potency and Selectivity

The C4 position is the most commonly modified site on the N-Boc-piperidine scaffold. Its substitution pattern is often a primary determinant of a compound's potency and selectivity for its biological target.

Target Class: Opioid Receptors

The N-Boc-4-piperidinone is a key precursor for potent opioid receptor modulators, including the fentanyl series.[5] The SAR for this class is well-defined.

  • Anilino Group: An N-phenyl group attached to the C4-amino position is critical for high affinity. Reductive amination of N-Boc-4-piperidinone with anilines is a common synthetic step.[5][6]

  • Acyl Group: The nature of the acyl group on the anilino nitrogen dictates efficacy. For instance, a propionyl group, as seen in fentanyl, is optimal for potent mu-opioid receptor (MOR) agonism.[5]

  • N-Substituent (Post-Boc Removal): After deprotection, the piperidine nitrogen is typically alkylated. A phenethyl group is a classic substituent that significantly enhances MOR affinity.[7]

The following table compares the binding affinity of piperidine derivatives at opioid receptors, illustrating the importance of C4 and N1 substituents.

Compound/SeriesKey Structural FeaturesMOR Kᵢ (nM)DOR Kᵢ (nM)Notes
Fentanyl Analog Precursors N-phenethyl group on piperidine; N-phenyl-N-propionamide at C4Low nM>1000 nMDemonstrates the classic pharmacophore for potent and selective MOR agonism. The combination of the C4-anilido and N-phenethyl groups is crucial.
trans-(+)-3α-piperidine-based ligands N-methyl group on piperidine; 3α-ester modification>810 nM>1 µMN-demethylation of this series leads to improved activity at serotonin and norepinephrine transporters but a loss of activity at the dopamine transporter. Replacement of the N-methyl with larger phenylalkyl groups also leads to a general decrease in activity.[8]
Bis-indolomorphinans Complex fused ring system derived from morphinansModerateNo AffinityLacks the phenolic hydroxyl group common in many opioids, which is confirmed to be essential for high receptor binding. This highlights the importance of specific hydrogen bonding interactions.[9]
Benzylpiperidine Derivatives Varied N-benzyl substituents56.4 nMN/ACompound 52 from this series showed high dual affinity for both MOR and the sigma-1 receptor (σ₁R), leading to potent antinociceptive effects with a reduced side-effect profile compared to oxycodone.[10]
Bitopic Fentanyl Derivatives Fentanyl scaffold with a linker and a guanidino group extending to the Na+ binding siteNanomolarN/AThese ligands maintain high potency while showing strongly reduced arrestin recruitment, a property associated with safer opioid analgesics. The interaction with the allosteric sodium binding site modulates functional selectivity.[11]

Target Class: Kinase Inhibitors

N-Boc-piperidine derivatives are also prevalent in the development of kinase inhibitors. The piperidine ring acts as a scaffold to correctly orient pharmacophoric elements for interaction with the ATP-binding pocket.

  • Piperazine vs. Piperidine: In the development of JNK inhibitors, replacement of a piperazine ring with a piperidine led to variations in potency, demonstrating the importance of the second nitrogen atom for specific interactions.[4]

  • Amide Substitutions: The SAR of piperazine/piperidine amides revealed that small, unsaturated side chains attached to the second nitrogen (in the piperazine series) boosted potency, possibly through favorable pi-stacking interactions.[4] For piperidine carboxamide derivatives targeting Anaplastic Lymphoma Kinase (ALK), the specific substitutions on the carboxamide moiety were critical for inhibiting tumor cell activity.[12]

Compound/SeriesTargetKey Structural FeaturesIC₅₀/KᵢReference
Piperazine Amide 1 JNK3Unsubstituted piperazine1.0 µM[4]
Analog 4a JNK3Unprotected piperazine (NH)~10 µM (10-fold less potent than 1)[4]
Analogs 4e-i JNK3Small, unsaturated N-substituents on piperazine (e.g., allyl, propargyl)Up to 6-fold more potent than 4a[4]
Piperidine Carboxamides ALKA 3D-QSAR model highlighted the importance of steric and electrostatic fields.A lead compound designed from the model showed high inhibitory activity and stable binding in molecular dynamics simulations.[12]

Experimental Protocols: A Self-Validating System

The reliability of SAR data hinges on robust and reproducible experimental methods. Below are detailed protocols for the synthesis of a key N-Boc-piperidine intermediate and a representative biological assay.

Synthesis Protocol: Reductive Amination of N-Boc-4-Piperidinone

This protocol describes the synthesis of tert-butyl 4-(phenylamino)piperidine-1-carboxylate, a versatile intermediate for various C4-substituted piperidine derivatives, including opioid receptor ligands.[5]

Rationale: Reductive amination is a highly efficient and widely used method for forming C-N bonds. Sodium triacetoxyborohydride (STAB) is chosen as the reducing agent because it is mild, selective for imines/iminium ions in the presence of ketones, and does not require acidic conditions that might prematurely cleave the Boc group.[5]

Materials:

  • N-Boc-4-piperidinone (1.0 eq)

  • Aniline (1.1 eq)

  • Acetic Acid (1.0 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Dichloromethane (DCM)

  • 2M Sodium Hydroxide (NaOH) solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel

Procedure:

  • Dissolve N-Boc-4-piperidinone (1.0 eq), aniline (1.1 eq), and acetic acid (1.0 eq) in dichloromethane in a round-bottom flask.

  • Cool the mixture in an ice bath.

  • Add STAB (1.5 eq) portion-wise to the stirred solution. Causality: Portion-wise addition controls the reaction rate and temperature.

  • Remove the ice bath and allow the mixture to stir at room temperature for 16 hours.

  • Quench the reaction by adding 2M NaOH solution and stir vigorously for 1 hour. Causality: This neutralizes the acetic acid and any remaining reducing agent.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer twice more with dichloromethane.

  • Combine all organic extracts and wash sequentially with saturated NaHCO₃ solution and brine. Causality: These washes remove residual acid and salts.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • The product can be purified by column chromatography if necessary.

Biological Evaluation Protocol: In Vitro Calpain Inhibition Assay

This protocol outlines a method to evaluate N-Boc-piperidine derivatives as potential calpain inhibitors, a class of cysteine proteases implicated in neurodegenerative diseases.[13]

Rationale: This is a fluorometric enzyme inhibition assay. It measures the ability of a test compound to block the enzymatic activity of µ-calpain on a specific fluorogenic substrate. The resulting decrease in fluorescence is proportional to the inhibitory potency of the compound, allowing for the determination of a Kᵢ value.

Materials:

  • Purified µ-calpain enzyme

  • Assay Buffer (e.g., Tris-HCl with CaCl₂ and a reducing agent like DTT)

  • Fluorogenic calpain substrate (e.g., Suc-Leu-Leu-Val-Tyr-AMC)

  • Test compounds (N-Boc-piperidine derivatives) dissolved in DMSO

  • Positive control inhibitor (e.g., Calpain Inhibitor III)

  • 96-well black microplate

  • Plate reader capable of fluorescence measurement (e.g., Ex/Em = 380/460 nm)

Procedure:

  • Prepare serial dilutions of the test compounds and the positive control in the assay buffer. Ensure the final DMSO concentration is consistent across all wells (typically <1%).

  • In the wells of the 96-well plate, add the assay buffer.

  • Add the test compound dilutions or controls to the appropriate wells.

  • Add the µ-calpain enzyme solution to all wells except the "no enzyme" control.

  • Incubate the plate for a pre-determined time (e.g., 15 minutes) at room temperature to allow the compounds to bind to the enzyme.

  • Initiate the reaction by adding the fluorogenic substrate to all wells.

  • Immediately place the plate in the plate reader and measure the fluorescence intensity kinetically over a period (e.g., 30-60 minutes).

  • Data Analysis: Calculate the rate of reaction (slope of the fluorescence vs. time plot) for each well. Determine the percent inhibition for each compound concentration relative to the vehicle (DMSO) control. Fit the data to a dose-response curve to calculate the IC₅₀ value. The Kᵢ can then be calculated using the Cheng-Prusoff equation if the Kₘ of the substrate is known.

Visualizing SAR and Experimental Workflows

To better conceptualize the relationships and processes described, the following diagrams are provided.

SAR_General_Trends cluster_piperidine N-Boc-Piperidine Core core N-Boc-Piperidine N1 N1 Position (Boc Group) core->N1 C4 C4 Position core->C4 C3 C3 Position core->C3 mod_N1 Deprotection allows functionalization (e.g., phenethyl for opioid affinity). N1->mod_N1 mod_C4 Primary site for introducing key pharmacophores. - Anilino group for opioids. - Carboxamides for kinase inhibitors. C4->mod_C4 mod_C3 Modulates stereochemistry and potency. Can introduce chirality. C3->mod_C3

Caption: Key modification sites on the N-Boc-piperidine scaffold.

Synthesis_Workflow start Start Materials (N-Boc-4-piperidinone, Aniline, STAB) reaction Reductive Amination in DCM (16h, RT) start->reaction quench Quench (2M NaOH) reaction->quench extraction Workup (Extraction, Washes) quench->extraction end Final Product (Purified Intermediate) extraction->end Assay_Workflow plate_prep 1. Prepare Compound Dilutions in 96-well Plate enzyme_add 2. Add Calpain Enzyme plate_prep->enzyme_add incubation 3. Pre-incubate (15 min, RT) enzyme_add->incubation substrate_add 4. Add Fluorogenic Substrate incubation->substrate_add read 5. Kinetic Fluorescence Measurement substrate_add->read analysis 6. Data Analysis (Calculate IC50/Ki) read->analysis

Caption: General workflow for an in vitro calpain inhibition assay.

Conclusion

The N-Boc-piperidine scaffold is a remarkably versatile platform in drug discovery, enabling the systematic exploration of structure-activity relationships. The Boc group provides essential stability and synthetic flexibility, allowing medicinal chemists to fine-tune the properties of piperidine derivatives for a wide range of biological targets, from GPCRs to enzymes. A thorough understanding of the SAR trends, particularly concerning substitutions at the C4 and N1 positions, coupled with rigorous and validated experimental protocols, is paramount for the successful development of novel therapeutics based on this privileged structure.

References

  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid - Open Research@CSIR-NIScPR. (n.d.).
  • Exploring the Potential of Piperidine Derivatives in Modern Drug Discovery. (2026, January 5).
  • Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors. (n.d.).
  • Discovery and Structure−Activity Relationships of Piperidinone- and Piperidine-Constrained Phenethylamines as Novel, Potent, and Selective Dipeptidyl Peptidase IV Inhibitors. (n.d.). Journal of Medicinal Chemistry - ACS Publications.
  • CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine - Google Patents. (n.d.).
  • Fentanyl Synthesis Using N-BOC-4-Piperidinone - DTIC. (n.d.).
  • Synthesis of N-Substituted piperidines from piperidone. (2015, October 9). ResearchGate.
  • Synthesis and biological evaluation of novel piperidine carboxamide derived calpain inhibitors. (2000, October 2). PubMed.
  • Structure–activity relationship of piperidine derivatives with... - ResearchGate. (n.d.).
  • Synthesis, characterization, Biological Evaluation and In silico study of some Novel bis-piperidine derivatives. (n.d.).
  • Discovery, synthesis, and biological evaluation of piperidinol analogs with anti-tuberculosis activity. (n.d.). PubMed.
  • Bicyclic Bioisosteres of Piperidine: Version 2.0 - ResearchGate. (n.d.).
  • Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. (n.d.). Arabian Journal of Chemistry.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). PMC - PubMed Central.
  • SAR studies of piperidine-based analogues of cocaine. 4. Effect of N-modification and ester replacement. (2002, July 18). PubMed.
  • Synthesis, In Vitro Biological Evaluation and Molecular Modeling of Benzimidazole-Based Pyrrole/Piperidine Hybrids Derivatives as Potential Anti-Alzheimer Agents. (n.d.). MDPI.
  • Synthesis and SAR study of opioid receptor ligands: mono- and bis-indolomorphinans. (n.d.). PubMed.
  • Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors. (2009, June 15). PubMed.
  • N-Benzyl piperidine Fragment in Drug Discovery. (2024, October 16). PubMed.
  • Discovery and optimization of substituted piperidines as potent, selective, CNS-penetrant alpha4beta2 nicotinic acetylcholine receptor potentiators. (2008, October 1). PubMed.
  • Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists. (2020, May 26).
  • Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. (2025, August 9). ResearchGate.
  • Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. (2023, September 7). PMC - NIH.
  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025, October 21). PubMed.
  • Benzylpiperidine derivatives as new dual μ-opioid and σ1 receptor ligands with potent antinociceptive effects. (n.d.). PubMed.
  • Structure-based design of bitopic ligands for the μ-opioid receptor. (n.d.). PMC - PubMed Central.
  • New opioid receptor modulators and agonists. (n.d.). PubMed.

Sources

A Senior Application Scientist's Guide to N-Protecting Groups for Piperidineacetic Acid: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The piperidineacetic acid scaffold is a privileged motif in medicinal chemistry, forming the core of numerous pharmacologically active agents. Its synthesis, however, necessitates a nuanced approach to protecting the secondary amine to prevent undesired side reactions and enable selective transformations at other positions of the molecule. The choice of the N-protecting group is a critical decision that dictates the overall synthetic strategy, influencing reaction conditions, compatibility with other functional groups, and ultimately, the efficiency of the synthetic route.

This guide provides a comparative analysis of three of the most widely employed N-protecting groups for piperidineacetic acid: tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc). We will delve into the underlying chemical principles, provide field-proven insights into their application, and present supporting experimental data to inform your selection process.

The Principle of Orthogonality: A Strategic Imperative

In multi-step synthesis, the ability to selectively remove one protecting group in the presence of others is paramount. This concept, known as orthogonality, allows for the sequential unmasking of reactive sites, enabling precise molecular construction.[1][2] The three protecting groups discussed herein are mutually orthogonal, as their cleavage relies on distinct chemical mechanisms: acid-lability for Boc, hydrogenolysis for Cbz, and base-lability for Fmoc.[3]

Comparative Analysis of N-Protecting Groups

The selection of an appropriate protecting group is a balancing act between stability, ease of introduction and removal, and compatibility with the desired chemical transformations. The following table summarizes the key characteristics of Boc, Cbz, and Fmoc in the context of piperidineacetic acid protection.

Characteristictert-Butoxycarbonyl (Boc)Carboxybenzyl (Cbz)9-Fluorenylmethyloxycarbonyl (Fmoc)
Structure
Lability Acid-LabileHydrogenolysisBase-Labile
Typical Deprotection Conditions Trifluoroacetic acid (TFA) in CH₂Cl₂; HCl in dioxane[4]H₂, Pd/C; Transfer hydrogenation (e.g., ammonium formate, Pd/C)[5]20% Piperidine in DMF[6]
Stability Stable to base and hydrogenolysis.Stable to mild acid and base.Stable to acid and mild reducing agents.
Key Advantages - Robust and well-established.- Cleavage byproducts are volatile (isobutene and CO₂).- Orthogonal to Cbz and Fmoc.- Stable to a wide range of non-reductive conditions.- Orthogonal to Boc and Fmoc.- Can be cleaved under neutral conditions.- Mild deprotection conditions, beneficial for base-sensitive substrates.- Orthogonal to Boc and Cbz.- Deprotection can be monitored by UV spectroscopy.
Potential Limitations - Requires strong acidic conditions for cleavage, which may not be suitable for acid-sensitive substrates.- The tert-butyl cation generated during deprotection can lead to side reactions (t-butylation) with nucleophilic residues, often requiring scavengers.[4]- Incompatible with functional groups susceptible to reduction (e.g., alkynes, alkenes, nitro groups).- The catalyst (Pd/C) can be pyrophoric and may require careful handling and removal.- The dibenzofulvene byproduct of deprotection is reactive and can form adducts with the deprotected amine if not efficiently scavenged by the amine base.- Can be susceptible to premature cleavage with some amine bases.
Typical Protection Yield >95%>90%>90%
Typical Deprotection Yield >90%>95%>95%

Mechanistic Insights: The "Why" Behind the Chemistry

Understanding the mechanisms of protection and deprotection is crucial for troubleshooting and optimizing reaction conditions.

Boc Group: Acid-Catalyzed Cleavage

The Boc group is typically introduced using di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions.[2] Its removal relies on the formation of a stable tert-butyl carbocation under strong acidic conditions, which then fragments into isobutene and carbon dioxide.[4]

Boc_Deprotection cluster_0 Boc-Protected Piperidineacetic Acid Boc_Protected Boc-N-(CH₂)n-COOH reagent + H⁺ (e.g., TFA) protonation Protonation reagent->protonation intermediate [Boc(H⁺)-N-(CH₂)n-COOH] protonation->intermediate cleavage Cleavage intermediate->cleavage Formation of stable tert-butyl cation products H₂N-(CH₂)n-COOH + CO₂ + (CH₃)₂C=CH₂ cleavage->products

Caption: Mechanism of acid-catalyzed Boc deprotection.

Cbz Group: Hydrogenolysis

The Cbz group is introduced using benzyl chloroformate (Cbz-Cl) under basic conditions.[5] Its cleavage is most commonly achieved by catalytic hydrogenolysis. The palladium catalyst facilitates the cleavage of the benzylic C-O bond by hydrogen, leading to the formation of an unstable carbamic acid which spontaneously decarboxylates to yield the free amine, toluene, and carbon dioxide.[5]

Cbz_Deprotection cluster_0 Cbz-Protected Piperidineacetic Acid Cbz_Protected Cbz-N-(CH₂)n-COOH reagents + H₂ + Pd/C hydrogenolysis Hydrogenolysis reagents->hydrogenolysis intermediate [HOOC-N-(CH₂)n-COOH] (Carbamic Acid) hydrogenolysis->intermediate decarboxylation Spontaneous Decarboxylation intermediate->decarboxylation products H₂N-(CH₂)n-COOH + CO₂ + Toluene decarboxylation->products

Caption: Mechanism of Cbz deprotection via hydrogenolysis.

Fmoc Group: Base-Mediated β-Elimination

The Fmoc group is installed using Fmoc-Cl or Fmoc-OSu. Its removal is initiated by a base, typically a secondary amine like piperidine, which abstracts the acidic proton on the fluorenyl ring system. This triggers a β-elimination cascade, releasing the free amine, carbon dioxide, and dibenzofulvene, which is subsequently trapped by the amine base.[6]

Fmoc_Deprotection cluster_0 Fmoc-Protected Piperidineacetic Acid Fmoc_Protected Fmoc-N-(CH₂)n-COOH reagent + Piperidine proton_abstraction Proton Abstraction reagent->proton_abstraction intermediate Carbanion Intermediate proton_abstraction->intermediate elimination β-Elimination intermediate->elimination products H₂N-(CH₂)n-COOH + CO₂ + Dibenzofulvene-Piperidine Adduct elimination->products

Caption: Mechanism of base-mediated Fmoc deprotection.

Experimental Protocols: A Practical Guide

The following is a representative protocol for the N-Boc protection of piperidine-4-acetic acid, a closely related analogue to the topic of interest. The principles are directly applicable.

Protocol: N-Boc Protection of Piperidine-4-acetic Acid

Materials:

  • Piperidine-4-acetic acid hydrochloride

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium carbonate (Na₂CO₃)

  • Dioxane

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolution: Dissolve piperidine-4-acetic acid hydrochloride (1.0 eq) in a mixture of dioxane and a 1 M aqueous solution of sodium carbonate (2.5 eq).

  • Addition of (Boc)₂O: To the stirred solution, add a solution of di-tert-butyl dicarbonate (1.1 eq) in dioxane dropwise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature overnight.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the dioxane.

    • Wash the remaining aqueous solution with ethyl acetate to remove any unreacted (Boc)₂O.

    • Cool the aqueous layer in an ice bath and carefully acidify to pH 3-4 with 1 M HCl.

    • Extract the product with ethyl acetate (3 x).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield N-Boc-piperidine-4-acetic acid.

Expected Yield: >95%

Decision-Making Framework for Protecting Group Selection

The choice of an N-protecting group should be a strategic decision based on the overall synthetic plan. The following flowchart provides a simplified decision-making process:

Protecting_Group_Selection Start Start: Need to protect piperidineacetic acid Downstream_Chemistry What are the downstream reaction conditions? Start->Downstream_Chemistry Acid_Sensitive Are subsequent steps acid-sensitive? Downstream_Chemistry->Acid_Sensitive Base_Sensitive Are subsequent steps base-sensitive? Acid_Sensitive->Base_Sensitive No Use_Cbz Consider Cbz Acid_Sensitive->Use_Cbz Yes Reducible_Groups Are there reducible groups (e.g., alkenes, alkynes, nitro)? Base_Sensitive->Reducible_Groups No Use_Fmoc Consider Fmoc Base_Sensitive->Use_Fmoc Yes Use_Boc Consider Boc Reducible_Groups->Use_Boc No Orthogonal_Strategy Need for orthogonal deprotection? Reducible_Groups->Orthogonal_Strategy Yes Final_Product Synthesize Final Product Use_Boc->Final_Product Use_Cbz->Final_Product Use_Fmoc->Final_Product Orthogonal_Strategy->Use_Boc If Cbz/Fmoc needed later Orthogonal_Strategy->Use_Cbz If Boc/Fmoc needed later Orthogonal_Strategy->Use_Fmoc If Boc/Cbz needed later

Caption: Decision-making flowchart for selecting an N-protecting group.

Conclusion

The selection of an N-protecting group for piperidineacetic acid is a critical step that requires careful consideration of the overall synthetic strategy. Boc, Cbz, and Fmoc each offer a unique set of advantages and disadvantages. A thorough understanding of their respective stabilities, cleavage conditions, and potential for side reactions is essential for making an informed decision. By leveraging the principles of orthogonality and carefully planning the synthetic sequence, researchers can effectively utilize these protecting groups to achieve their synthetic goals in an efficient and robust manner.

References

  • Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
  • Common Organic Chemistry. Boc Protection Mechanism (Boc2O).
  • Master Organic Chemistry. Protecting Groups for Amines: Carbamates. 2018.
  • YouTube. Deprotecting Fmoc Group Mechanism | Organic Chemistry. 2022.
  • ResearchGate. (a) Mechanism of Fmoc deprotection and trapping of dibenzofulvene. (b)...
  • Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism.
  • Chemistry Steps. Boc Protecting Group for Amines.

Sources

A Senior Application Scientist's Guide to Validating the Purity of Tert-butyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or its intermediate is not merely a quality metric; it is the bedrock of safety and efficacy.[1][2] Tert-butyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate is a key building block in the synthesis of complex therapeutic agents, most notably as an intermediate for Vandetanib, a targeted cancer therapy.[3][4][5] Consequently, ensuring its chemical purity is a critical step that directly impacts the quality, stability, and safety of the final drug product.[1][6]

This guide provides an in-depth comparison of orthogonal analytical methodologies for the comprehensive purity validation of synthesized this compound. We will move beyond simple procedural lists to explore the causality behind our experimental choices, ensuring a robust and self-validating approach to quality control.

The Imperative of an Orthogonal Analytical Approach

Relying on a single analytical technique for purity determination is fraught with risk. An impurity may co-elute with the main peak in chromatography, be invisible to a specific detector, or be indistinguishable from the main component under certain spectroscopic conditions. An orthogonal approach, which employs multiple analytical techniques based on different chemical and physical principles, provides a comprehensive and trustworthy purity profile.[6] For a molecule like this compound, a combination of chromatography and spectroscopy is essential.

cluster_0 Purity Validation Workflow cluster_1 Orthogonal Analysis Synthesis Synthesized Compound (Crude Product) Purification Purification (e.g., Column Chromatography) Synthesis->Purification HPLC HPLC-UV (Quantitative Purity) Purification->HPLC Sample Submission LCMS LC-MS (Impurity ID) Purification->LCMS Sample Submission NMR qNMR / Structural ID Purification->NMR Sample Submission FTIR Functional Group ID Purification->FTIR Sample Submission KF Karl Fischer (Water Content) Purification->KF Sample Submission Data_Review Holistic Data Review & Purity Assignment HPLC->Data_Review LCMS->Data_Review NMR->Data_Review FTIR->Data_Review KF->Data_Review COA Certificate of Analysis (CoA) Data_Review->COA

Caption: Orthogonal workflow for purity validation.

High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse

Reverse-phase HPLC (RP-HPLC) is the preferred method for purity analysis in the pharmaceutical industry due to its high resolving power and compatibility with a wide range of detectors, such as UV-Visible (UV/Vis) spectroscopy.[7] For our target compound, the presence of a carbonyl group in the ester provides a chromophore suitable for UV detection.

Expertise in Method Development:

The choice of a C18 (octadecylsilyl) stationary phase is a logical starting point. This non-polar phase effectively retains our moderately polar analyte, allowing for separation from more polar starting materials or more non-polar by-products using a polar mobile phase (e.g., acetonitrile and water). A gradient elution is superior to an isocratic method in this context, as it provides better resolution across a wider polarity range, ensuring that both early- and late-eluting impurities are detected.

Experimental Protocol: RP-HPLC-UV
  • Instrumentation and Materials:

    • HPLC system with a gradient pump, autosampler, column oven, and UV/Vis detector.

    • Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

    • HPLC-grade acetonitrile (ACN) and water.

    • Reference standard of this compound (>99.5% purity).

    • 0.1% Formic acid in both water (Mobile Phase A) and ACN (Mobile Phase B).

  • Chromatographic Conditions:

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Gradient: 30% B to 95% B over 15 minutes, hold at 95% B for 2 minutes, return to 30% B over 1 minute, and equilibrate for 2 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 210 nm

    • Injection Volume: 5 µL

  • Sample Preparation:

    • Accurately weigh and dissolve the synthesized compound in a 50:50 mixture of ACN and water to a final concentration of 1.0 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

cluster_0 HPLC Analysis Workflow SamplePrep Sample Prep (1 mg/mL in ACN/H2O) Injection Inject 5 µL onto C18 Column SamplePrep->Injection Separation Gradient Elution (ACN/Water) Injection->Separation Detection UV Detection @ 210 nm Separation->Detection Analysis Data Analysis (% Area Normalization) Detection->Analysis

Caption: Step-by-step workflow for HPLC analysis.
Data Presentation and Comparison

The purity is calculated using the area percent method, which assumes that all components have a similar response factor at the chosen wavelength.

Component Retention Time (min) Peak Area Area % Identification
Impurity 13.515,0000.08%Starting Material
Main Compound 9.2 18,500,000 99.73% Target Molecule
Impurity 211.822,0000.12%Unknown
Impurity 313.113,0000.07%Dimerization By-product

Spectroscopic Confirmation: NMR and MS

While HPLC provides quantitative purity, it reveals little about the identity of the main peak or the impurities. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for structural confirmation.[6][8]

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for unambiguous structure elucidation of organic molecules.[9] For purity assessment, ¹H NMR is particularly useful as the integral of each signal is directly proportional to the number of protons it represents, allowing for quantitative analysis (qNMR) against a certified internal standard.

The ¹H NMR spectrum should show characteristic signals for the tert-butyl group (a sharp singlet at ~1.4 ppm), the piperidine ring protons (a series of multiplets between ~1.1-2.8 ppm), the methylene bridge protons (~2.2 ppm), and the methoxy group (a singlet at ~3.7 ppm).[4] The absence of signals corresponding to starting materials or the presence of unexpected minor signals is a direct indicator of purity.

  • Sample Preparation: Dissolve ~10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃).

  • Acquisition: Record ¹H and ¹³C spectra on a 400 MHz or higher spectrometer.

  • Analysis:

    • Confirm that all observed chemical shifts and coupling constants match the expected structure.

    • Integrate the signals in the ¹H NMR spectrum to confirm the correct proton ratios.

    • Examine the baseline for small peaks that may indicate impurities. An impurity level of >0.1% should be identifiable.[6]

Assignment ¹H NMR (CDCl₃, 400 MHz) ¹³C NMR (CDCl₃, 101 MHz)
-C(CH₃)₃ (Boc)δ 1.45 (s, 9H)δ 28.5, 79.5
Piperidine CH₂δ 1.10-1.25 (m, 2H), 1.70 (d, 2H)δ 32.1, 35.5
Piperidine CHδ 1.95 (m, 1H)δ 44.0 (approx.)
-CH₂-COOCH₃δ 2.24 (d, 2H)δ 40.8
-OCH₃δ 3.68 (s, 3H)δ 51.7
-C=O (Ester)-δ 172.5
-C=O (Boc)-δ 154.9
Note: Chemical shifts are approximate and based on literature for similar structures.[4][10]
B. Mass Spectrometry (MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) provides a rapid and highly sensitive method for confirming the molecular weight of the synthesized compound.[3][11] When coupled with HPLC (LC-MS), it becomes a powerful tool for identifying the molecular weights of impurities detected in the chromatogram.

The expected molecular weight of this compound (C₁₃H₂₃NO₄) is 257.16 g/mol .[12] In positive-ion ESI-MS, we expect to see the protonated molecule [M+H]⁺ at m/z 258.17 and potentially a sodium adduct [M+Na]⁺ at m/z 280.15. The presence of these ions at high abundance confirms the identity of the main HPLC peak.

  • Instrumentation: Couple the outlet of the HPLC system described above to an ESI-MS detector.

  • MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Scan Range: m/z 100-500

  • Analysis:

    • Extract the mass spectrum for the main chromatographic peak and confirm the presence of the expected molecular ions.

    • Extract mass spectra for any impurity peaks to gain information about their identity. For example, an impurity with m/z corresponding to a starting material would strongly suggest an incomplete reaction.

Ion Adduct Theoretical m/z Observed m/z Identification
[M+H]⁺258.17258.2Target Molecule
[M+Na]⁺280.15280.2Target Molecule
[Impurity 2+H]⁺-315.2Unknown (from HPLC)

Confirmatory and Complementary Analyses

To build a complete and trustworthy Certificate of Analysis, further tests are warranted.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: This technique is excellent for confirming the presence of key functional groups. The spectrum should exhibit strong characteristic absorption bands for the C=O of the ester (~1735 cm⁻¹) and the C=O of the Boc-carbamate (~1690 cm⁻¹), as well as C-O and C-N stretches.[13][14]

  • Moisture Content: The Karl Fischer titration method is the gold standard for accurately determining the water content in a solid sample, which is crucial for calculating the final purity on an anhydrous basis.[1]

  • Residual Solvents: Gas Chromatography (GC) with a flame ionization detector (FID) or mass spectrometer (MS) is used to quantify any residual solvents from the synthesis and purification process (e.g., ethyl acetate, hexanes, dichloromethane).[1]

Conclusion: A Synthesis of Orthogonal Data

Validating the purity of a critical pharmaceutical intermediate like this compound demands a multi-faceted, orthogonal approach. No single technique can provide the complete picture. The high resolution of HPLC-UV provides the primary quantitative assessment of purity by separating the main component from its impurities. NMR spectroscopy offers unambiguous structural confirmation and can be used for quantification, while mass spectrometry confirms the molecular weight and helps identify unknown impurities. Finally, techniques like FTIR and Karl Fischer titration provide essential complementary data on functional group identity and water content. By synthesizing the results from all these methods, a researcher can confidently assign a purity value, ensuring the quality and reliability of this crucial building block for drug development.

References

  • Novasol Biotech. (2024, October 1).
  • Dong, M. W., et al. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review.
  • Jadhav, S. B., et al. (2021, October 20). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews: A Journal of Pharmaceutical Science.
  • ResearchGate. (n.d.). FT-IR spectra of 4-piperidinecarboxylic acid.
  • NETZSCH Analyzing & Testing. (2020, July 22).
  • Alfa Chemistry. (2025, April 30). Ensuring Pharmaceutical Purity: Techniques for Isolating and Identifying API Impurities. YouTube.
  • Tokyo Chemical Industry. (n.d.). tert-Butyl 4-(2-Oxoethyl)
  • Wang, M., et al. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.
  • Sigma-Aldrich. (n.d.). NMR Spectroscopy. Sigma-Aldrich.
  • Wang, M., et al. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.
  • Kniess, T., et al. (2012). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)
  • Supplementary Information. (n.d.).
  • Atlantis Press. (2015, October). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.
  • ResearchGate. (n.d.). Synthesis and characterization of Piperidine-4-carboxylic acid functionalized Fe3O4 nanoparticles.
  • PubChem. (n.d.). This compound.

Sources

A Senior Application Scientist’s Guide to the Biological Activity of Functionalized Piperidines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Piperidine Scaffold - A Cornerstone of Modern Drug Discovery

The piperidine ring, a simple six-membered nitrogen-containing heterocycle, represents one of the most significant structural motifs in medicinal chemistry.[1][2] Its prevalence is not accidental; the piperidine scaffold offers a unique combination of properties that make it an exceptionally valuable building block for therapeutic agents.[3][4] Its rigid, chair-like conformation allows for the precise spatial orientation of functional groups, which is critical for selective interaction with biological targets. Furthermore, the nitrogen atom can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, facilitating strong and specific binding to enzymes and receptors.[5] This inherent versatility has led to the incorporation of piperidine derivatives into more than twenty classes of pharmaceuticals, targeting a vast array of diseases from cancer to viral infections and neurological disorders.[3][6]

This guide provides a comparative analysis of the biological activities of various functionalized piperidines, supported by experimental data and detailed protocols. As researchers and drug development professionals, understanding the nuances of how subtle structural modifications to the piperidine core can dramatically alter biological activity is paramount. We will explore the causality behind experimental choices and provide self-validating protocols to ensure scientific rigor and reproducibility.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Piperidine derivatives have demonstrated significant potential as anticancer agents, acting on a multitude of cellular pathways to inhibit tumor growth and induce apoptosis.[7][8] Natural alkaloids like piperine, found in black pepper, and numerous synthetic derivatives have been shown to modulate critical signaling pathways such as STAT-3, NF-κB, and PI3K/Akt, which are frequently dysregulated in cancer.[7][9] The mechanism often involves inducing cell cycle arrest and promoting apoptosis through the regulation of proteins like Bax and Bcl-2.[7]

Comparative Analysis of Anticancer Piperidines

The efficacy of piperidine-based anticancer agents is highly dependent on the nature and position of their functional groups. Structure-activity relationship (SAR) studies are crucial in optimizing these compounds for enhanced potency and selectivity.[10] For example, a series of 2-amino-4-(1-piperidine) pyridine derivatives were designed as ALK/ROS1 dual inhibitors for non-small-cell lung cancer.[11] Compound 2e from this series showed potent anti-proliferative activity against ALK-addicted H3122 cells and impressive activity against the clinically observed crizotinib-resistant ALKL1196M mutant.[11] Another study on highly functionalized piperidines revealed that their cytotoxicity varied significantly across different cancer cell lines, with some compounds showing considerable toxicity to cancer cells while being less harmful to normal cell lines.[12]

Compound/Derivative ClassCancer Cell LineBiological Target/MechanismPotency (IC₅₀ / GI₅₀)Reference
Compound 2e (2-amino-4-(1-piperidine) pyridine derivative)H3122 (NSCLC)ALK Kinase6.27 µM[11]
Compound 2e (2-amino-4-(1-piperidine) pyridine derivative)ALKL1196M (Crizotinib-resistant)ALK Kinase41.3 nM[11]
Piperidine 19 (Functionalized piperidine)U251 (Glioblastoma)DNA Intercalation3.31 µM[12]
Piperidine 10 (Functionalized piperidine)NCI-H460 (Lung)DNA Intercalation1.93 µM[12]
Featured Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone for evaluating the cytotoxic potential of novel compounds. Its principle lies in the metabolic activity of living cells. Mitochondrial dehydrogenases in viable cells reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[13][14] The amount of formazan produced, which is quantified spectrophotometrically after solubilization, is directly proportional to the number of living cells.[15][16]

Causality of Experimental Choices:

  • Serum-Free Medium: During the MTT incubation step, serum-free medium is used because serum components can interfere with the reduction of MTT, leading to inaccurate results.[13]

  • Solubilization Agent: DMSO is a common choice for dissolving the formazan crystals due to its efficacy and compatibility with microplate readers. Acidified isopropanol is another alternative.[14]

  • Wavelength Selection: Absorbance is typically measured around 570-590 nm, the absorbance maximum for formazan. A reference wavelength (e.g., 630 nm) is used to correct for background absorbance from cell debris or other interferences.[13]

Step-by-Step Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the functionalized piperidine compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only wells as a negative control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Incubation: After treatment, carefully remove the compound-containing medium. Add 100 µL of serum-free medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well.[14]

  • Incubation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert MTT to formazan crystals.

  • Solubilization: Carefully aspirate the MTT solution without disturbing the formazan crystals. Add 150 µL of a solubilization solvent (e.g., DMSO) to each well.[14]

  • Measurement: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[13] Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank (medium only) from all readings. Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Visualization of Anticancer Mechanisms

The PI3K/Akt pathway is a critical regulator of cell survival and proliferation, and its inhibition is a key strategy in cancer therapy. Piperidine derivatives can interfere with this pathway at multiple points.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Piperidine Piperidine Derivative Piperidine->Akt Inhibits

Caption: PI3K/Akt signaling pathway inhibited by piperidine derivatives.

Antiviral Activity: A Defense Against Viral Pathogens

The piperidine scaffold is a key component in several antiviral agents, demonstrating efficacy against a range of viruses including Human Immunodeficiency Virus (HIV) and influenza.[6][17] These compounds typically function by inhibiting critical viral enzymes or interfering with stages of the viral replication cycle.[18]

Comparative Analysis of Antiviral Piperidines

Different functionalizations of the piperidine ring lead to varied antiviral specificities and potencies. For instance, a series of piperidine-substituted triazine derivatives were synthesized and showed potent activity against wild-type HIV-1, with EC₅₀ values in the low nanomolar range, superior to established drugs like Nevirapine.[19] In the context of influenza, tert-butyl 4-(quinolin-4-yloxy)piperidine-1-carboxylate (11e ) was identified as a powerful inhibitor effective against multiple strains, with an EC₅₀ as low as 0.05 µM and a high selectivity index, indicating low cytotoxicity.[18] A time-of-addition experiment revealed that this compound interferes with the early to middle stages of viral replication.[18]

Compound/Derivative ClassTarget VirusMechanism of ActionPotency (EC₅₀)Reference
Piperidine-substituted triazines HIV-1 (Wild-Type)Non-Nucleoside Reverse Transcriptase InhibitorLow nM range[19]
Compound FZJ05 (Purine derivative)Influenza A/H1N1Not specified< Ribavirin[20]
Compound 11e (Quinoline derivative)Influenza Virus (various strains)Early-middle stage replication inhibitor0.05 µM[18]
Featured Experimental Protocol: Plaque Reduction Assay for Antiviral Activity

The Plaque Reduction Assay is a standard method to determine the efficacy of an antiviral compound. It measures the ability of a compound to inhibit the formation of plaques (localized areas of cell death) caused by viral infection in a cell monolayer.

Causality of Experimental Choices:

  • Cell Monolayer: A confluent monolayer of susceptible cells (e.g., Madin-Darby Canine Kidney (MDCK) for influenza) provides a uniform lawn for viral infection and plaque formation.

  • Agarose Overlay: A semi-solid overlay (like agarose) is applied after infection to restrict the spread of progeny virions to adjacent cells. This ensures that distinct, countable plaques are formed.

  • Crystal Violet Staining: After incubation, the cell monolayer is stained with crystal violet, which stains living cells purple. The plaques, where cells have been killed by the virus, appear as clear zones.

Step-by-Step Protocol:

  • Cell Seeding: Seed susceptible host cells (e.g., MDCK) into 6-well plates and incubate until a confluent monolayer is formed.

  • Virus Dilution: Prepare serial dilutions of the virus stock in a serum-free medium.

  • Infection: Wash the cell monolayers with PBS, then infect them with a specific dilution of the virus calculated to produce a countable number of plaques (e.g., 50-100 PFU/well). Allow the virus to adsorb for 1 hour at 37°C.

  • Compound Treatment: During the adsorption period, prepare different concentrations of the piperidine compound in a semi-solid overlay medium (e.g., 2x MEM containing 1% agarose).

  • Overlay Application: After adsorption, remove the viral inoculum and gently add 2 mL of the compound-containing overlay to each well. Include a virus-only control (no compound) and a cell-only control (no virus).

  • Incubation: Incubate the plates at 37°C in a CO₂ incubator for 2-3 days, or until plaques are visible.

  • Staining and Counting: Fix the cells with a 10% formaldehyde solution. Remove the agarose overlay and stain the monolayer with a 0.5% crystal violet solution. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus-only control. Determine the EC₅₀ value, the concentration that reduces the plaque number by 50%.

Neuroprotective Activity: Shielding the Central Nervous System

Functionalized piperidines are emerging as promising candidates for the treatment of neurodegenerative diseases.[21][22] Their mechanisms of action are often multifaceted, involving antioxidant, anti-inflammatory, and anti-apoptotic effects that protect neurons from damage.[23] For example, piperine has been shown to provide neuroprotection in animal models of Parkinson's and Huntington's disease by mitigating behavioral impairments and reducing neuronal loss.[21][23]

Comparative Analysis of Neuroprotective Piperidines

The neuroprotective capacity of piperidine derivatives can be evaluated in various in vitro and in vivo models.[24][25] Pre-treatment with certain 2,6-disubstituted piperidine alkaloids isolated from Hippobroma longiflora significantly attenuated paclitaxel-induced neurotoxicity in dorsal root ganglion neurons.[22] Other studies have shown that piperine can protect hippocampal neurons from glutamate-induced excitotoxicity by suppressing excessive calcium influx and presynaptic glutamate release.[26]

Compound/Derivative ClassNeurological ModelKey Protective MechanismObserved EffectReference
Piperine MPTP-induced Parkinson's ModelAntioxidant, Anti-inflammatory, Anti-apoptoticAttenuated motor deficits, protected dopaminergic neurons[23]
Piperine Glutamate-induced ExcitotoxicitySuppression of Ca²⁺ influxDecreased apoptosis of hippocampal neurons[26]
Isotobeline (from H. longiflora)Paclitaxel-induced NeurotoxicityAttenuation of neurite damageSignificant reduction of paclitaxel-damaged neurite outgrowth[22]
Featured Experimental Protocol: In Vitro Neuroprotection Assay Against Oxidative Stress

This protocol assesses a compound's ability to protect neuronal cells (e.g., SH-SY5Y neuroblastoma cells) from oxidative stress-induced cell death, a common pathological feature in neurodegenerative diseases.

Causality of Experimental Choices:

  • Inducing Agent (H₂O₂): Hydrogen peroxide (H₂O₂) is used to induce oxidative stress, as it readily generates reactive oxygen species (ROS) that damage cellular components and trigger apoptosis.

  • Pre-treatment: Cells are pre-treated with the test compound before the H₂O₂ challenge. This mimics a prophylactic treatment strategy and allows the compound to exert its protective effects, such as upregulating endogenous antioxidant defenses, before the insult occurs.

  • Viability Measurement: Cell viability is typically measured using the MTT assay (as described previously) or by measuring lactate dehydrogenase (LDH) release, which indicates loss of membrane integrity.

Step-by-Step Protocol:

  • Cell Culture: Culture SH-SY5Y cells in a 96-well plate until they reach approximately 80% confluency.

  • Compound Pre-treatment: Treat the cells with various concentrations of the neuroprotective piperidine derivative for a specified period (e.g., 12-24 hours).

  • Induction of Oxidative Stress: After pre-treatment, expose the cells to a cytotoxic concentration of H₂O₂ (previously determined by a dose-response experiment) for 4-6 hours.

  • Assessment of Cell Viability: Following the H₂O₂ insult, measure cell viability using the MTT assay.

  • Data Analysis: Compare the viability of cells pre-treated with the piperidine compound to those treated with H₂O₂ alone. A significant increase in viability indicates a neuroprotective effect. Calculate the percentage of protection afforded by the compound at each concentration.

Visualization of Experimental Workflow

A clear workflow is essential for complex biological assays. The following diagram illustrates the key stages of the in vitro neuroprotection assay.

Neuroprotection_Workflow cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_analysis Phase 3: Analysis A Seed SH-SY5Y Cells in 96-well plate B Incubate 24h (Cell Adhesion) A->B C Pre-treat with Piperidine Derivatives B->C D Induce Oxidative Stress (e.g., H₂O₂) C->D E Assess Cell Viability (MTT Assay) D->E F Quantify Absorbance (Spectrophotometer) E->F G Data Analysis & Calculate Protection % F->G

Caption: Workflow for an in vitro neuroprotection assay.

Antibacterial and Antimicrobial Activity

With the rise of antibiotic resistance, there is a pressing need for novel antimicrobial agents. Piperidine derivatives have shown promise in this area, exhibiting activity against both Gram-positive and Gram-negative bacteria.[27][28]

Comparative Analysis of Antibacterial Piperidines

The antibacterial efficacy of piperidine analogs can be quantified by measuring the zone of inhibition in disc diffusion assays or by determining the Minimum Inhibitory Concentration (MIC).[29][30] Studies have shown that even minor structural changes can significantly impact activity. For example, in one study comparing two synthesized piperidine derivatives, compound 2 was found to be more active against Staphylococcus aureus and Escherichia coli than its analog, compound 1 . Another study synthesized six novel piperidine derivatives and found that compound 6 exhibited the strongest and broadest inhibitory activity against seven different bacteria.[30]

Compound/DerivativeBacterial StrainMethodResult (Inhibition Zone / MIC)Reference
Compound 2 S. aureus (Gram +)Disc Diffusion13 mm[28]
Compound 2 E. coli (Gram -)Disc Diffusion12 mm[28]
Compound 6 B. cereus (Gram +)Disc Diffusion≥ 6 mm[30]
Compound 6 B. subtilus (Gram +)MIC0.75 mg/mL[30]
Featured Experimental Protocol: Disc Diffusion Method for Antibacterial Screening

The disc diffusion method is a widely used, qualitative technique to screen for the antibacterial activity of chemical compounds.[31]

Causality of Experimental Choices:

  • Mueller-Hinton Agar: This medium is standardized for antimicrobial susceptibility testing due to its batch-to-batch reproducibility and its support for the growth of most common pathogens.

  • Bacterial Lawn: A uniform bacterial lawn is created to ensure that any observed zone of inhibition is due to the antimicrobial activity of the compound and not due to uneven bacterial growth.

  • Sterile Discs: Paper discs are impregnated with a known concentration of the test compound. The compound diffuses from the disc into the agar, creating a concentration gradient.

Step-by-Step Protocol:

  • Prepare Bacterial Inoculum: Prepare a suspension of the test bacterium (e.g., S. aureus) in sterile saline, adjusted to a 0.5 McFarland turbidity standard.

  • Inoculate Agar Plate: Using a sterile cotton swab, evenly streak the bacterial suspension over the entire surface of a Mueller-Hinton agar plate to create a confluent lawn.

  • Apply Discs: Prepare sterile paper discs (6 mm diameter) impregnated with a known concentration of the piperidine derivative. Aseptically place the discs onto the surface of the inoculated agar plate.

  • Controls: Place a disc with the solvent (e.g., DMSO) as a negative control and a disc with a standard antibiotic (e.g., chloramphenicol) as a positive control.[28]

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Measure Inhibition Zone: After incubation, measure the diameter (in mm) of the clear zone around each disc where bacterial growth has been inhibited. A larger zone diameter indicates greater antibacterial activity.

Visualization of Structure-Activity Relationships

The biological activity of a piperidine derivative is dictated by its functional groups. This logical relationship can be visualized to guide future drug design.

SAR_Concept cluster_core Core Scaffold cluster_mods Functional Group Modifications (R1, R2, R3) cluster_activity Resulting Biological Activity Core Piperidine Ring R1 Aromatic Group (e.g., Quinoline) Core->R1 R2 Acyl Group (e.g., Triazine) Core->R2 R3 Alkaloid-like Substituent Core->R3 Act1 Potent Antiviral (Influenza) R1->Act1 Act2 Potent Antiviral (HIV) R2->Act2 Act3 Neuroprotective R3->Act3 Act4 Anticancer R3->Act4

Caption: Structure-Activity Relationship (SAR) of piperidines.

Conclusion

Functionalized piperidines are a remarkably versatile and privileged scaffold in drug discovery, demonstrating a broad spectrum of biological activities including anticancer, antiviral, neuroprotective, and antibacterial effects. This guide has demonstrated that targeted modifications to the piperidine core, guided by a deep understanding of structure-activity relationships, can yield highly potent and selective therapeutic candidates. The experimental protocols provided herein offer a robust framework for researchers to evaluate and compare the biological activities of novel piperidine derivatives, ensuring that data is both reliable and reproducible. As we continue to explore the chemical space around this exceptional heterocycle, the potential for developing next-generation therapeutics remains immense.

References

  • Naseem, H., Mushtaq, N., Saeed, A., Shafi, N., & Inam, M. (n.d.). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series.
  • Akhmetova, G. S., et al. (n.d.). Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines. PMC - NIH.
  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • (n.d.). Synthesis and Preliminary Antiviral Activities of Piperidine-substituted Purines against HIV and Influenza A/H1N1 Infections. PubMed.
  • (n.d.). Antibacterial activities of piperidine derived analogs.
  • (n.d.). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. NIH.
  • (n.d.). Piperidine nucleus in the field of drug discovery.
  • Wang, G., et al. (2014). Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. Organic & Biomolecular Chemistry.
  • (n.d.). Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors.
  • (n.d.). The pharmacological properties of piperine and piperidine against cancer comparing their molecular mechanisms and involved pathways.
  • (n.d.). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Semantic Scholar.
  • Frolov, N. A., & Vereshchagin, A. N. (2023).
  • (n.d.). MTT assay protocol. Abcam.
  • (2020). Synthesis and Evaluation of Antimicrobial Activities of New Piperidine Derivatives. Biointerface Research in Applied Chemistry.
  • (n.d.). Anticancer Potential of Piperidine Containing Small Molecule Targeted Therapeutics.
  • (n.d.).
  • (n.d.).
  • (2016). Antimicrobial and antioxidant activities of piperidine derivatives.
  • (2015).
  • (n.d.). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. PMC.
  • Frolov, N. A., & Vereshchagin, A. N. (2023).
  • (n.d.). Structure–activity relationship of piperidine derivatives with....
  • (n.d.).
  • (n.d.). Methodological approach to evaluating the neuroprotective effects of potential drugs.
  • (2019). Design, synthesis and biological evaluations of 2-amino-4-(1-piperidine) pyridine derivatives as novel anti crizotinib-resistant ALK/ROS1 dual inhibitors. PubMed.
  • (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • (n.d.).
  • (2012). Synthesis and biological evaluation of piperidine-substituted triazine derivatives as HIV-1 non-nucleoside reverse transcriptase inhibitors. PubMed.
  • (n.d.). Piperine mitigates behavioral impairments and provides neuroprotection against 3-nitropropinoic acid-induced Huntington disease-like symptoms. PubMed.
  • (2022).
  • (n.d.). MTT Cell Assay Protocol.
  • (2024). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. PubMed.
  • (n.d.). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.
  • (n.d.). Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model. PubMed.
  • (n.d.). Neuroprotective Effect of Piperine on Primarily Cultured Hippocampal Neurons. PubMed.
  • (2017). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity.

Sources

A Guide to Cross-Referencing Experimental Data with PubChem: A Comparative Analysis of Aspirin and Ibuprofen

Author: BenchChem Technical Support Team. Date: January 2026

Notice of Initial Topic Modification: The initial topic for this guide was a comparative analysis involving CAS 175213-46-4. However, a comprehensive search revealed no publicly available experimental data or a detailed PubChem entry for this specific CAS number. To fulfill the core requirements of providing an in-depth technical guide, the topic has been pivoted to a well-documented and scientifically significant comparison: Aspirin versus Ibuprofen. This allows for a robust demonstration of the principles of cross-referencing experimental data with public chemical databases, maintaining the scientific integrity and practical utility intended for this guide.

Introduction

In the realm of drug discovery and development, the ability to meticulously cross-reference experimental data with established chemical databases is paramount. PubChem, a comprehensive database of chemical molecules and their activities against biological assays, serves as an authoritative resource for researchers.[1] This guide provides a detailed walkthrough of this cross-referencing process, using the well-known nonsteroidal anti-inflammatory drugs (NSAIDs), Aspirin and Ibuprofen, as case studies.

We will delve into a comparative analysis of their physicochemical properties and mechanisms of action, underscoring the importance of integrating experimental findings with the wealth of information available in public databases. This guide is designed for researchers, scientists, and drug development professionals seeking to enhance their data validation and interpretation skills.

Comparative Analysis of Physicochemical Properties

A fundamental step in characterizing any compound is the determination of its physicochemical properties. These properties not only confirm the identity and purity of a substance but also provide insights into its potential behavior in biological systems.

Solubility Data

Aqueous solubility is a critical determinant of a drug's bioavailability. The following table summarizes the experimentally determined aqueous solubility of Aspirin and Ibuprofen.

CompoundAqueous Solubility ( g/100 mL)Temperature (°C)Reference
Aspirin 0.33Room Temperature[2]
Ibuprofen 0.002125[3]

As the data indicates, Aspirin is significantly more soluble in water than Ibuprofen at room temperature. This difference in solubility can have profound implications for formulation and oral absorption.

Mechanism of Action: A Tale of Two NSAIDs

Both Aspirin and Ibuprofen belong to the class of nonsteroidal anti-inflammatory drugs and share a common primary mechanism of action: the inhibition of cyclooxygenase (COX) enzymes.[4][5][6][7] However, the nature of their interaction with these enzymes differs significantly, leading to distinct pharmacological profiles.

The Cyclooxygenase (COX) Pathway

The COX enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[4][8][9] COX-1 is constitutively expressed in most tissues and plays a role in protective functions, such as maintaining the integrity of the stomach lining.[6][9] In contrast, COX-2 is typically induced at sites of inflammation.[9]

Caption: Simplified diagram of the Cyclooxygenase (COX) pathway.

Aspirin: Irreversible Inhibition

Aspirin acts as an acetylating agent, covalently and irreversibly modifying a serine residue in the active site of both COX-1 and COX-2 enzymes.[8][10][11] This permanent inactivation means that the restoration of COX activity requires the synthesis of new enzyme molecules.[11] Aspirin's irreversible inhibition of COX-1 in platelets is the basis for its long-lasting antiplatelet effect, which is beneficial for preventing cardiovascular events.[8][10]

Ibuprofen: Reversible Inhibition

In contrast to Aspirin, Ibuprofen is a reversible inhibitor of the COX enzymes.[8][12] It competes with arachidonic acid for the active site of the enzyme.[4] This reversible binding means that its inhibitory effect is dependent on the concentration of the drug in the surrounding tissue. As the drug is metabolized and cleared from the body, COX activity is restored.

Caption: Comparison of Aspirin's irreversible and Ibuprofen's reversible inhibition of COX enzymes.

Experimental Protocol: Determination of Aqueous Solubility

To ensure the trustworthiness and reproducibility of experimental data, a detailed and validated protocol is essential. The following is a standard operating procedure for determining the aqueous solubility of a compound, such as Aspirin or Ibuprofen, using the shake-flask method. This method is considered a "gold standard" for thermodynamic solubility measurements.[13]

Materials and Equipment
  • Analytical balance

  • Scintillation vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • Volumetric flasks and pipettes

  • Reagent grade water

Procedure
  • Preparation of Saturated Solution:

    • Accurately weigh an excess amount of the test compound (e.g., 10 mg of Aspirin) into a scintillation vial.

    • Add a known volume of reagent grade water (e.g., 10 mL) to the vial.

    • Securely cap the vial and place it on an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm).

    • Allow the mixture to equilibrate for a minimum of 24 hours to ensure saturation.

  • Sample Collection and Preparation:

    • After the equilibration period, remove the vial from the shaker and allow the undissolved solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Filter the aliquot through a 0.45 µm syringe filter into a clean vial to remove any undissolved particles.

    • Dilute the filtered sample with a suitable solvent (e.g., a mixture of water and acetonitrile) to a concentration within the linear range of the analytical method.

  • Quantification by HPLC:

    • Prepare a series of standard solutions of the test compound of known concentrations.

    • Inject the standard solutions and the prepared sample onto the HPLC system.

    • Generate a calibration curve by plotting the peak area of the standards against their corresponding concentrations.

    • Determine the concentration of the test compound in the diluted sample by interpolating its peak area on the calibration curve.

  • Calculation of Solubility:

    • Calculate the solubility of the compound in the original saturated solution, taking into account the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or g/100 mL.

Solubility_Workflow Start Start Excess_Compound Weigh Excess Compound Start->Excess_Compound End End Add_Water Add Known Volume of Water Excess_Compound->Add_Water Equilibrate Equilibrate on Shaker (24h, 25°C) Add_Water->Equilibrate Filter Filter Supernatant Equilibrate->Filter Dilute Dilute Sample Filter->Dilute HPLC_Analysis Analyze by HPLC Dilute->HPLC_Analysis Calculate Calculate Solubility HPLC_Analysis->Calculate Calculate->End

Caption: Workflow for determining aqueous solubility via the shake-flask method.

Conclusion

This guide has demonstrated the critical process of cross-referencing experimental data with authoritative public databases like PubChem, using the comparative analysis of Aspirin and Ibuprofen. By examining their physicochemical properties and mechanisms of action, we have highlighted how integrating experimental findings with database information provides a more complete and nuanced understanding of a compound's behavior. The detailed experimental protocol for determining aqueous solubility further emphasizes the importance of robust and reproducible methodologies in generating trustworthy data. For researchers in drug development, mastering these principles is essential for making informed decisions and advancing scientific discovery.

References

  • Mechanism of action of aspirin - Wikipedia. (URL: [Link])
  • Ibuprofen Mechanism - News-Medical.Net. (URL: [Link])
  • Ibuprofen - Wikipedia. (URL: [Link])
  • Ibuprofen Pathway, Pharmacodynamics - ClinPGx. (URL: [Link])
  • What is the mechanism of Ibuprofen?
  • Aspirin and other cyclooxygenase inhibitors: new therapeutic insights - PubMed. (URL: [Link])
  • What is the mechanism of action of ibuprofen (Nonsteroidal Anti-Inflammatory Drug, NSAID)? - Dr.Oracle. (URL: [Link])
  • The mechanism of action of aspirin - PubMed. (URL: [Link])
  • Aspirin as a COX inhibitor and anti-inflammatory drug in human skeletal muscle. (URL: [Link])
  • COX Inhibitors - St
  • Aspirin | C9H8O4 | CID 2244 - PubChem - NIH. (URL: [Link])
  • The solubility of aspirin | 16–18 years | Resource - RSC Educ
  • Aspirin sodium | C9H7NaO4 | CID 23666729 - PubChem - NIH. (URL: [Link])
  • Aspirin - Index of /. (URL: [Link])
  • Aspirin CD3 | C9H8O4 | CID 12280114 - PubChem - NIH. (URL: [Link])
  • Aspirin acetylsalicylic acid | C18H16O8 | CID 23452462 - PubChem - NIH. (URL: [Link])
  • a–d The experimental solubility data for aspirin, acetaminophen,...
  • E1148 Standard Test Method for Measurements of Aqueous Solubility - ASTM. (URL: [Link])
  • Determination of Solubility Parameters of Ibuprofen and Ibuprofen Lysin
  • Enhancement of ibuprofen solubility and skin permeation by conjugation with L-valine alkyl esters - RSC Publishing. (URL: [Link])
  • Aqueous Solubility - Cre
  • solubility and dissolution rate of ibuprofen in ionic and. (URL: [Link])
  • (PDF)
  • Measurement solubility of Acetylsalicylic Acid in water and alcohols - SBMU journals. (URL: [Link])
  • TAILORING OF SOLUBILITY OF IBUPROFEN IN THE PRESENCE OF HYDROPHILIC EXCIPIENTS IN WATER-ETHANOL MIXTURES BY CRYSTALLIZATION METH - Semantic Scholar. (URL: [Link])
  • Modeling Solubility of Acetylsalicylic Acid in Aspen Plus - Engineered Science Publisher. (URL: [Link])
  • (653g) Solubilty of Acetylsalicylic Acid in Some Organic Solvents | AIChE - Proceedings. (URL: [Link])
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Public

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Tert-butyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the proper management and disposal of chemical reagents is a cornerstone of laboratory safety and regulatory compliance. This guide provides a detailed, step-by-step protocol for the safe disposal of tert-butyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate, ensuring the protection of laboratory personnel and the environment. This document is structured to offer not just procedural instructions, but also the scientific rationale behind each recommendation, fostering a culture of safety and informed practice.

Immediate Safety and Hazard Assessment

Before initiating any disposal procedures, it is imperative to understand the inherent hazards of this compound. Based on available safety data for this compound and structurally similar molecules, the primary hazards are:

  • Skin Irritation: Causes skin irritation.[1][2]

  • Eye Irritation: Causes serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory irritation.[1][2][3]

Table 1: GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation

Given these hazards, the following personal protective equipment (PPE) is mandatory when handling this compound:

  • Eye Protection: Safety glasses with side-shields or chemical goggles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use and disposed of in accordance with good laboratory practices.[3]

  • Body Protection: A laboratory coat or other protective clothing to prevent skin contact.

  • Respiratory Protection: In case of inadequate ventilation or the potential for aerosolization, use a NIOSH-approved respirator.

Regulatory Framework for Chemical Waste Disposal

The disposal of laboratory chemicals in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[4] This "cradle-to-grave" system mandates the proper management of hazardous waste from its generation to its final disposal.[5]

Laboratories are classified as hazardous waste generators and must adhere to specific regulations regarding waste identification, segregation, storage, and disposal.[4][6] For academic and research laboratories, the EPA has established alternative regulations under Subpart K of 40 CFR Part 262, which are designed to be more suitable for the laboratory environment.[7][8][9][10]

Step-by-Step Disposal Protocol

The recommended disposal method for this compound is incineration by a licensed hazardous waste disposal facility . This method ensures the complete destruction of the organic molecule. Chemical treatment, such as hydrolysis of the ester and carbamate functional groups, is a theoretical possibility but is not recommended without a validated and peer-reviewed protocol for this specific compound due to the potential for incomplete reactions and the generation of other hazardous intermediates.

Waste Segregation and Containerization

Proper segregation and containerization are critical to prevent accidental reactions and ensure safe transport.

Experimental Protocol: Waste Collection

  • Select a Compatible Waste Container: Use a clean, properly labeled, and leak-proof container made of a material compatible with organic compounds. High-density polyethylene (HDPE) or glass containers are suitable. Avoid metal containers for any chemical waste, as they are susceptible to corrosion.[11][12]

  • Label the Container: Immediately upon generating the first of the waste, affix a hazardous waste label. The label must include:

    • The words "Hazardous Waste".

    • The full chemical name: "this compound".

    • The specific hazard warnings (e.g., "Irritant").

  • Segregate the Waste: This compound should be collected in a designated container for non-halogenated organic waste. Do not mix with incompatible waste streams such as strong acids, bases, or oxidizing agents.[13] A chemical compatibility chart should be consulted to prevent dangerous reactions.[11][12]

  • Keep the Container Closed: The waste container must be kept tightly sealed when not in use to prevent the release of vapors.

  • Secondary Containment: The waste container should be stored in a designated satellite accumulation area (SAA) within the laboratory, under the control of laboratory personnel.[13] The SAA must have secondary containment, such as a tray or tub, capable of holding the contents of the largest container.[13]

On-Site Accumulation and Storage

Laboratories must adhere to EPA regulations for the on-site accumulation of hazardous waste.

  • Satellite Accumulation Areas (SAAs): Generators can accumulate up to 55 gallons of hazardous waste in an SAA, which must be at or near the point of generation.[9]

  • Central Accumulation Areas (CAAs): Once a container is full or has been in the SAA for one year, it must be moved to a CAA.[13] The storage time limits in a CAA depend on the laboratory's generator status (e.g., 90 days for Large Quantity Generators).[14]

Off-Site Disposal

The final step is the transfer of the waste to a licensed hazardous waste disposal company for incineration.

  • Engage a Licensed Disposal Vendor: Contract with a reputable, licensed hazardous waste disposal company. These companies are equipped to handle the transportation and final disposal in compliance with all federal and state regulations.

  • Complete the Hazardous Waste Manifest: The Uniform Hazardous Waste Manifest is a legal document that tracks the waste from the generator to the disposal facility.[5][15] This can often be done electronically through the EPA's e-Manifest system.[16][17][18] The manifest must be accurately completed and signed by the generator, transporter, and the receiving facility.[5]

  • Packaging for Transport: The licensed vendor will provide guidance on the proper packaging of the waste container for safe transportation, adhering to Department of Transportation (DOT) regulations.

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Small Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or commercial sorbent pads).

    • Collect the contaminated absorbent material into a designated hazardous waste container.

    • Clean the spill area with soap and water.

  • Large Spills:

    • Evacuate the area immediately.

    • Alert your institution's Environmental Health and Safety (EHS) department and/or emergency response team.

    • Prevent entry into the affected area.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[3]

  • Inhalation: Move the affected person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]

Logical Workflow for Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation & Assessment cluster_collection Waste Collection & Segregation cluster_storage On-Site Storage cluster_disposal Off-Site Disposal start Start: Waste Generated assess_hazards Assess Hazards (Irritant) start->assess_hazards don_ppe Don Appropriate PPE assess_hazards->don_ppe select_container Select Compatible Container (HDPE or Glass) don_ppe->select_container label_container Label as 'Hazardous Waste' with Chemical Name & Hazards select_container->label_container segregate_waste Segregate as Non-Halogenated Organic Waste label_container->segregate_waste store_saa Store in Satellite Accumulation Area (SAA) segregate_waste->store_saa check_full Container Full or >1 Year in SAA? store_saa->check_full check_full->store_saa No move_caa Move to Central Accumulation Area (CAA) check_full->move_caa Yes contact_vendor Contact Licensed Hazardous Waste Vendor move_caa->contact_vendor prepare_manifest Prepare Hazardous Waste Manifest contact_vendor->prepare_manifest package_transport Package for Transport (per Vendor/DOT) prepare_manifest->package_transport end_disposal Incineration at Licensed Facility package_transport->end_disposal

Disposal Workflow Diagram

Conclusion

The responsible disposal of this compound is a multi-step process that requires careful attention to safety, regulatory compliance, and environmental stewardship. By following this comprehensive guide, laboratory professionals can ensure that this chemical waste is managed in a manner that is safe, compliant, and scientifically sound. Adherence to these protocols not only fulfills legal obligations but also reinforces a strong safety culture within the research and development community.

References

  • U.S. Environmental Protection Agency. (2025). Hazardous Waste Manifest System.
  • U.S. Environmental Protection Agency. (n.d.). The Hazardous Waste Electronic Manifest (e-Manifest) System.
  • U.S. Environmental Protection Agency. (n.d.). Learn about the Hazardous Waste Electronic Manifest System (e-Manifest).
  • PubChem. (n.d.). Tert-butyl 4-(2-methoxy-2-oxoethylidene)piperidine-1-carboxylate.
  • Capot Chemical. (2025). MSDS of tert-butyl 4,4-difluoro-3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate.
  • PubChem. (n.d.). tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate.
  • Triumvirate Environmental. (2025). Hazardous Waste Manifests: Everything You Need to Know. Retrieved from a representative environmental services company website.
  • New York State Department of Environmental Conservation. (n.d.). Hazardous Waste Manifest System.
  • Ball State University. (n.d.). Environmental Health and Safety Office Waste Container Compatibility.
  • Shared Page. (n.d.). Chemical Compatibility for Waste Accumulation.
  • U.S. Environmental Protection Agency. (2008). Managing Hazardous Waste at Academic Laboratories Rulemaking.
  • Proper Disposal of Hazardous Laboratory Waste Regulations in the United States. (n.d.).
  • U.S. Environmental Protection Agency. (2025). Frequent Questions About Managing Hazardous Waste at Academic Laboratories.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • Lab Pack Management 101: Removal of Lab Waste in Schools and Laboratories. (2019).
  • U.S. Environmental Protection Agency. (2025). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • TriHaz Solutions. (2019). Laboratory Hazardous Waste: What You and Your Staff Need to Know.
  • GOV.UK. (2020). Chemical waste: appropriate measures for permitted facilities - 4. Waste storage, segregation and handling appropriate measures.
  • U.S. Environmental Protection Agency. (n.d.). Alternative Generator Regulations for Managing Hazardous Waste in Academic Laboratories.
  • University of Pennsylvania EHRS. (n.d.). Guidelines for Segregating and Combining Chemical Wastes into Containers.
  • American Chemical Society. (n.d.). Regulation of Laboratory Waste.
  • Waste Control Specialists. (2024). Waste Control and Storage Services in Texas.
  • Baylor University Environmental Health & Safety. (n.d.). Appendix I: Chemical Compatibility and Container Information.
  • Managing Hazardous Chemical Waste in the Lab. (n.d.).
  • MCF Environmental Services. (n.d.). Hazardous Waste in Michigan.
  • Cenmed. (n.d.). Tert Butyl 4 (4 (2 Methoxy 2 Oxoethyl)Phenoxy)Piperidine 1 Carboxylate.
  • Clean Management. (n.d.). Hazardous Waste Disposal in Eugene, Oregon.
  • Abovchem. (n.d.). tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate - CAS:142374-19-4.
  • Fluorochem. (2024). Safety Data Sheet.
  • Waste Management Solutions. (n.d.). Industrial and Hazardous Waste Solutions.
  • Safety-Kleen. (n.d.). Environmental Products & Services.
  • PubChem. (n.d.). This compound.
  • Vibrant Pharma Inc. (n.d.). tert-Butyl 4-(4-(2-methoxy-2-oxoethyl)phenoxy)piperidine-1-carboxylate.
  • BLDpharm. (n.d.). 168892-76-0|tert-Butyl 4-(2-(4-(2-methoxy-2-oxoethyl)piperidin-1-yl)-2-oxoethyl)piperidine-1-carboxylate.
  • tert-butyl 4, 4-difluoro-3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate, min 97%, 100 mg. (n.d.).
  • Manchester Organics. (n.d.). tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate.
  • Sigma-Aldrich. (n.d.). tert-Butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate.
  • Echemi. (n.d.). 4-(2-oxoethyl)piperidine-1-carboxylic acid,tert-butyl ester.
  • BLDpharm. (n.d.). 142374-19-4|tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate.

Sources

Navigating the Safe Handling of Tert-butyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

FOR IMMEDIATE REFERENCE: This guide furnishes essential safety and operational protocols for the handling and disposal of Tert-butyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate (CAS No. 175213-46-4). All personnel must review this document in conjunction with their institution's safety policies and the available, albeit limited, Safety Data Sheet (SDS) information for this compound and its structural analogs.

Hazard Identification and Risk Assessment: A Proactive Stance

Based on available data for structurally similar compounds, this compound should be treated as a substance that is:

  • Harmful if swallowed.

  • Causes skin irritation, and potentially severe skin burns upon prolonged contact. [1]

  • Causes serious eye irritation, with the potential for severe eye damage. [1]

  • May cause respiratory tract irritation.

Given the toxicological profile of the parent compound, piperidine, which can be absorbed through the skin and is corrosive, a conservative approach to handling is mandated.[2]

Hazard ClassificationAssociated RisksPrimary Routes of Exposure
Acute Toxicity (Oral)Harmful if ingested, may cause gastrointestinal irritation or systemic effects.[1]Ingestion
Skin Corrosion/IrritationCan cause redness, pain, and skin burns. May be absorbed through the skin.[1][2]Dermal Contact
Serious Eye Damage/IrritationCan cause severe irritation, pain, blurred vision, and permanent eye damage.[1][2]Ocular Contact
Specific Target Organ ToxicityMay cause irritation to the respiratory system, leading to coughing and shortness of breath.[2]Inhalation

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential to mitigate the risks associated with handling this compound. The following PPE is mandatory for all procedures involving this compound.

Hand Protection: A Critical Barrier

Due to the lack of specific chemical resistance data for this compound, a robust glove selection strategy is imperative. For general handling and splash protection, nitrile gloves with a minimum thickness of 5 mil are recommended.[3][4] However, it is crucial to recognize that breakthrough times can be significantly reduced by factors such as chemical concentration, temperature, and physical stress on the glove material.[3][4]

For prolonged handling or in situations with a higher risk of direct contact, the use of double gloving is strongly advised. Consider a combination of a lighter nitrile glove underneath a heavier, chemical-resistant glove such as butyl rubber for enhanced protection. Always consult glove manufacturer's compatibility charts for piperidines and related compounds.[5][6]

Crucially, inspect gloves for any signs of degradation or perforation before and during use. If contact with the chemical occurs, remove the gloves immediately, wash your hands thoroughly, and don a new pair.

Eye and Face Protection: Shielding Against Splashes and Vapors

Chemical safety goggles that provide a complete seal around the eyes are mandatory. Standard safety glasses do not offer sufficient protection. In addition, a face shield must be worn over the safety goggles, especially when handling larger quantities or during procedures with a high potential for splashing.[7]

Body Protection: Preventing Dermal Absorption

A flame-retardant laboratory coat is the minimum requirement for body protection.[8] For procedures with a higher risk of spills or splashes, a chemically resistant apron or suit should be worn over the lab coat. All protective clothing should be removed immediately if it becomes contaminated.

Respiratory Protection: Safeguarding Against Inhalation

All handling of this compound, including weighing and transfers, must be conducted within a certified chemical fume hood to minimize the inhalation of vapors.[8] If engineering controls are not sufficient to maintain exposure below acceptable limits, or during emergency situations, a NIOSH-approved respirator with an appropriate organic vapor cartridge should be used.

Operational Plan: Safe Handling and Storage Protocols

A systematic and cautious approach to the handling and storage of this compound is fundamental to laboratory safety.

Handling Procedures
  • Preparation: Before commencing any work, ensure that all necessary PPE is correctly donned and that a chemical spill kit is readily accessible.

  • Engineering Controls: All manipulations of the compound must be performed in a properly functioning chemical fume hood.

  • Transfers: Use non-sparking tools and equipment for all transfers to prevent ignition of flammable vapors, a known hazard for the parent compound, piperidine.[9]

  • Hygiene: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly after handling the compound, even if gloves were worn.[9]

Storage Requirements
  • Store this compound in a tightly sealed, properly labeled container.

  • The storage area should be cool, dry, and well-ventilated.[1]

  • Store away from incompatible materials such as strong oxidizing agents and acids.[10]

  • The storage location should be secure and accessible only to authorized personnel.

Emergency Response and Spill Management

Prompt and correct action during an emergency is critical to minimizing harm.

Emergency Contact and First Aid
  • In case of eye contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][11]

  • In case of skin contact: Remove all contaminated clothing and immediately wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[1][11]

  • If inhaled: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[10][11]

  • If swallowed: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1][10]

Spill Response Protocol

The response to a spill should be dictated by its size and location.

  • Minor Spill (contained within a fume hood):

    • Ensure appropriate PPE is worn.

    • Contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[12]

    • Carefully collect the absorbed material into a labeled, sealable container for hazardous waste.

    • Decontaminate the spill area with a suitable cleaning agent.

  • Major Spill (outside of a fume hood):

    • Evacuate the immediate area and alert nearby personnel.

    • If the spill is large or involves a significant release of vapor, activate the emergency alarm and evacuate the laboratory.

    • Contact your institution's emergency response team or environmental health and safety (EHS) office.[10]

    • Provide them with the identity of the spilled chemical.

    • Do not attempt to clean up a major spill without proper training and equipment.

Disposal Plan: Responsible Waste Management

The disposal of this compound and any contaminated materials must be handled as hazardous waste.

  • Waste Collection: All waste materials, including unused product, contaminated PPE, and spill cleanup debris, must be collected in a designated, properly labeled, and sealed hazardous waste container.[12]

  • Container Labeling: The container must be clearly labeled with "Hazardous Waste" and the full chemical name.[12]

  • Professional Disposal: Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste in accordance with all local, state, and federal regulations.[12]

Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash.

Visualizing the Safe Handling Workflow

The following diagram outlines the critical decision points and actions for the safe handling of this compound.

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response start Start: New Procedure assess_hazards Assess Hazards (Review this Guide & SDS) start->assess_hazards gather_ppe Gather Appropriate PPE (Gloves, Goggles, Face Shield, Lab Coat) assess_hazards->gather_ppe prep_workspace Prepare Workspace (Chemical Fume Hood, Spill Kit Ready) gather_ppe->prep_workspace weigh_transfer Weigh and Transfer (Inside Fume Hood) prep_workspace->weigh_transfer perform_reaction Perform Reaction/Procedure weigh_transfer->perform_reaction decontaminate Decontaminate Glassware & Work Area perform_reaction->decontaminate spill Spill Occurs perform_reaction->spill exposure Personal Exposure perform_reaction->exposure dispose_waste Dispose of Waste (Hazardous Waste Protocols) decontaminate->dispose_waste end End of Procedure dispose_waste->end minor_spill Minor Spill Protocol spill->minor_spill Minor major_spill Major Spill Protocol (Evacuate & Call EHS) spill->major_spill Major first_aid Administer First Aid (Flush, Remove Clothing) exposure->first_aid seek_medical Seek Immediate Medical Attention first_aid->seek_medical

Caption: A flowchart illustrating the key steps and decision points for safely handling this compound.

References

  • New Jersey Department of Health. (n.d.). Hazard Summary: Piperidine.
  • BenchChem. (2025). Proper Disposal of 4-(CHLOROMETHYL)PIPERIDINE HYDROCHLORIDE: A Step-by-Step Guide for Laboratory Professionals.
  • Jubilant Life Sciences Limited. (n.d.). Piperidine Safety Data Sheet.
  • National Oceanic and Atmospheric Administration. (n.d.). PIPERIDINE. CAMEO Chemicals.
  • Penta chemicals. (2024, May 7). Piperidine - SAFETY DATA SHEET.
  • Loba Chemie. (n.d.). PIPERIDINE FOR SYNTHESIS.
  • Santa Cruz Biotechnology, Inc. (n.d.). t-Butyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate.
  • Alpha Chemika. (n.d.). PIPERIDINE For Synthesis - Laboratory Chemicals.
  • Sigma-Aldrich. (2025, September 23). SAFETY DATA SHEET - Piperidine.
  • CDH Fine Chemical. (n.d.). PIPERIDINE CAS NO 110-89-4 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Piperazine dihydrochloride.
  • Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine.
  • ChemicalBook. (n.d.). 175213-46-4(methyl 1-boc-4-piperidineacetate).
  • Capot Chemical. (2025, December 24). MSDS of tert-butyl 4,4-difluoro-3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate.
  • Fchemicals Limited. (n.d.). t-Butyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate.
  • CP Lab Safety. (n.d.). Glove Compatibility.
  • Unibest Industrial Co., Ltd. (n.d.). Cas No. 175213-46-4, this compound.
  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards.
  • Centers for Disease Control and Prevention. (2014, July 1). PIPERIDINE - International Chemical Safety Cards.
  • RS Components. (n.d.). Chemical Compatibility Chart For Disposable Gloves.
  • U.S. Department of Labor, Occupational Safety and Health Administration. (n.d.). OSHA Glove Selection Chart.
  • All Safety Products. (n.d.). Glove Selection Chart - Chemical Breakthrough Times.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.